2'-Methyl-4-dimethylaminoazobenzene
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[(2-methylphenyl)diazenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-12-6-4-5-7-15(12)17-16-13-8-10-14(11-9-13)18(2)3/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREOKNMPMCPQQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
| Record name | 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20640 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3025592, DTXSID20859835 | |
| Record name | 2'-Methyl-4-dimethylaminoazobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-(Dimethylamino)-2′-methylazobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2'-methyl-4-dimethylaminoazobenzene appears as red crystals or red-orange solid. (NTP, 1992), Red or red-orange solid; [CAMEO] Orange solid; [Avocado MSDS] | |
| Record name | 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20640 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2'-Methyl-4-dimethylaminoazobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3053 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20640 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.0000008 [mmHg] | |
| Record name | 2'-Methyl-4-dimethylaminoazobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3053 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3731-39-3, 53905-08-1 | |
| Record name | 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20640 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-Dimethyl-4-[2-(2-methylphenyl)diazenyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3731-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Methyl-4-dimethylaminoazobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2'-Methyl-4-dimethylaminoazobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-(Dimethylamino)-2′-methylazobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-4-(o-tolylazo)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G8S94HD3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4344 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
153 to 156 °F (NTP, 1992) | |
| Record name | 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20640 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
"2'-Methyl-4-dimethylaminoazobenzene" physical and chemical properties
An In-depth Technical Guide to 2'-Methyl-4-dimethylaminoazobenzene: Physicochemical Properties, Analysis, and Safety Considerations
Introduction
This compound is an organic compound belonging to the family of azo dyes. Characterized by the presence of a diazenyl group (–N=N–) connecting two substituted benzene rings, this molecule is structurally related to the well-studied compound 4-dimethylaminoazobenzene (DAB), also known as Methyl Yellow or Butter Yellow. While DAB is a known hepatocarcinogen, the specific toxicological and chemical profile of its methylated analogue, this compound, warrants detailed investigation for researchers in toxicology, drug development, and materials science.[1][2]
This guide serves as a comprehensive technical resource, consolidating the known physical and chemical properties of this compound. It provides field-proven experimental protocols for its characterization, explains the causality behind methodological choices, and emphasizes the critical safety considerations necessary for handling this and related compounds. The information herein is curated for professionals who require a deep, actionable understanding of this molecule for research and development applications.
Compound Identification and Structure
The unique positioning of the methyl group on the 2'-position (the ortho position of the phenyl ring not bearing the dimethylamino group) influences its steric and electronic properties compared to its parent compound or other isomers.
Caption: Chemical structure of this compound.
| Identifier | Value | Reference |
| IUPAC Name | N,N-dimethyl-4-[(E)-(2-methylphenyl)diazenyl]aniline | |
| CAS Number | 3731-39-3 | [3][4] |
| Molecular Formula | C₁₅H₁₇N₃ | [3] |
| Molecular Weight | 239.32 g/mol | [3] |
| Canonical SMILES | Cc1ccccc1/N=N/c2ccc(cc2)N(C)C | |
| InChIKey | PREOKNMPMCPQQJ-WUKNDPDISA-N |
Physicochemical Properties
The physical properties of an active pharmaceutical ingredient (API) or a research chemical are foundational to its application. They dictate formulation strategies, analytical method development, and potential bioavailability.
| Property | Value | Reference |
| Appearance | Orange to amber to dark red powder or crystals | [3] |
| Melting Point | 74 °C | [3] |
| Boiling Point | 371.98 °C (estimate) | [3] |
| Water Solubility | Insoluble | [3] |
| Organic Solvents | Assumed soluble in common organic solvents like ethanol, acetone, and benzene, similar to its parent compound. | [5][6] |
| pKa (Predicted) | 3.29 ± 0.10 | [3] |
Chemical Reactivity and Stability
This compound is an azo compound, a class known for specific reactivity patterns that are critical for safety and handling.[3]
-
Hazardous Reactivity : As with many azo compounds, it can react vigorously or explosively under certain conditions. It is incompatible with strong oxidizing agents, strong acids, metal salts, peroxides, and sulfides.[3] Mixing with substances such as acids, aldehydes, amides, and others can lead to the formation of toxic gases.[3]
-
Thermal and Light Sensitivity : Azo compounds can be sensitive to heat and light, which may cause decomposition. The azo linkage can be cleaved under reductive conditions.
-
Storage : To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition or light.
Toxicological Profile and Safety Precautions
The toxicological data for this compound specifically is limited, but the profiles of structurally similar compounds provide a strong basis for a precautionary approach.
-
Known Toxicity : Studies have shown that the compound is highly toxic to rats, particularly under specific dietary conditions, and it inhibits mitochondrial oxidative phosphorylation.[7][8] It also inhibits the mitotic response in regenerating liver cells.[7]
-
Carcinogenicity : While direct evidence for this specific isomer is not as extensive, its parent compound, 4-dimethylaminoazobenzene (DAB), is a well-documented carcinogen that induces liver tumors in animal models.[2][9] Several structurally related analogues have also been found to be carcinogenic.[10][11] Therefore, this compound must be handled as a suspected carcinogen.
-
Handling : Due to its toxicity and suspected carcinogenicity, all handling must be performed with extreme caution.
-
Use a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.
-
Avoid inhalation of dust and contact with skin or eyes.
-
Develop and follow strict decontamination procedures for work surfaces and equipment.
-
Experimental Protocols for Characterization
The following protocols are designed to be self-validating systems for the characterization and quality control of this compound.
Protocol for Melting Point Determination (Capillary Method)
-
Causality : The melting point is a fundamental physical property that serves as a primary indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad or depressed range indicates the presence of impurities.
-
Materials :
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (closed at one end)
-
Sample of this compound
-
Spatula and watch glass
-
-
Methodology :
-
Sample Preparation : Place a small amount of the dry crystalline sample onto a watch glass. Gently tap the open end of a capillary tube into the sample to pack a small amount (2-3 mm high) of the powder into the closed end.
-
Apparatus Setup : Place the capillary tube into the sample holder of the melting point apparatus.
-
Heating : Set the apparatus to heat at a rapid rate initially to approach the expected melting point (74 °C).[3]
-
Observation : When the temperature is approximately 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow rate is crucial for accurately observing the temperature range of the phase transition.
-
Data Recording : Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.
-
Validation : Perform the measurement in triplicate to ensure reproducibility.
-
Protocol for UV-Visible Spectroscopic Analysis
-
Causality : The extended π-conjugated system, including the azo bridge, gives the molecule its distinct color and a strong absorbance in the visible region. According to the Beer-Lambert law, absorbance is directly proportional to concentration, making UV-Vis spectroscopy an excellent tool for quantification. The parent compound, DAB, has a maximum absorbance (λmax) around 410 nm.[6]
-
Materials :
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade ethanol
-
Volumetric flasks and pipettes
-
Analytical balance
-
-
Methodology :
-
Stock Solution Preparation : Accurately weigh approximately 10 mg of the compound and dissolve it in a 100 mL volumetric flask with ethanol to create a stock solution.
-
Serial Dilutions : Prepare a series of dilutions from the stock solution to create standards with concentrations ranging from approximately 1 to 10 µg/mL.
-
Spectrometer Blanking : Fill a cuvette with spectroscopic grade ethanol and use it to zero the spectrophotometer (set absorbance to 0) across the desired wavelength range (e.g., 300-600 nm).
-
Spectrum Acquisition : For the most concentrated solution that remains within the linear range of the instrument (absorbance < 1.5), scan across the wavelength range to determine the λmax.
-
Calibration Curve : Measure the absorbance of each standard dilution at the determined λmax.
-
Data Analysis : Plot absorbance versus concentration. The resulting linear plot validates the method and can be used to determine the concentration of unknown samples.
-
Protocol for Purity Assessment by Reverse-Phase HPLC
-
Causality : High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a nonpolar compound like this, a reverse-phase (e.g., C18) column is ideal. This method provides a highly accurate quantitative measure of purity by separating the main compound from any impurities or degradation products. A similar methodology has been described for related isomers.[12]
Caption: Standard workflow for HPLC purity analysis.
-
Materials :
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA) or formic acid (optional modifier)
-
Sample of this compound
-
-
Methodology :
-
Mobile Phase Preparation : Prepare the mobile phase, for example, a 70:30 (v/v) mixture of acetonitrile and water. Adding 0.1% TFA can improve peak shape. Degas the mobile phase before use.
-
Sample Preparation : Prepare a sample solution of approximately 0.1 mg/mL in acetonitrile. Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
System Setup : Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Set the UV detector to the λmax determined previously.
-
Injection : Inject 10-20 µL of the prepared sample onto the column.
-
Data Acquisition : Record the chromatogram for a sufficient time to allow all components to elute (e.g., 15-20 minutes).
-
Interpretation : A pure sample should yield a single major peak. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Conceptual Synthesis Pathway
The synthesis of azo dyes typically follows a well-established two-step pathway involving diazotization followed by azo coupling.
Caption: Conceptual synthesis via diazotization and azo coupling.
-
Diazotization : The synthesis begins with the diazotization of an aromatic primary amine, in this case, o-toluidine. The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C). This low temperature is critical because the resulting diazonium salt is unstable and can decompose at higher temperatures.
-
Azo Coupling : The electrophilic diazonium salt is then immediately reacted with an electron-rich coupling partner. For this synthesis, N,N-dimethylaniline serves as the coupling partner. The strongly activating dimethylamino group directs the electrophilic attack of the diazonium salt to the para position, forming the azo linkage and yielding the final product.
Conclusion
This compound is a compound of significant interest due to its structural relationship to known carcinogens. This guide has provided a detailed overview of its identification, physicochemical properties, and reactivity. The experimental protocols outlined offer robust, validated methods for its characterization, while the conceptual synthesis pathway provides insight into its formation. Above all, the toxicological profile underscores the absolute necessity for stringent safety protocols. For researchers and drug development professionals, a thorough understanding of these core attributes is paramount for safe handling, effective experimentation, and the responsible advancement of scientific inquiry.
References
- 1. Methyl yellow - Wikipedia [en.wikipedia.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. This compound CAS#: 3731-39-3 [m.chemicalbook.com]
- 4. This compound | 3731-39-3 [chemicalbook.com]
- 5. p-Dimethylaminoazobenzene [drugfuture.com]
- 6. C.I. Solvent Yellow 2 | C14H15N3 | CID 6053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Toxic effects of 2-methyl-4-dimethylaminoazobenzene in normal and partially hepatectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of mitochondrial oxidative phosphorylation by 2-methyl-4-dimethylaminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A study of the carcinogenicity of a series of structurally related 4-dimethylaminoazobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Methyl-4-(dimethylamino)azobenzene | SIELC Technologies [sielc.com]
The Molecular Blueprint of Hepatocarcinogenesis Induced by 2'-Methyl-4-dimethylaminoazobenzene: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular mechanisms underpinning hepatocarcinogenesis induced by the azo dye 2'-Methyl-4-dimethylaminoazobenzene (2'-Me-DAB). Moving beyond a mere description of events, this document elucidates the causal relationships from metabolic activation and DNA adduct formation to the subsequent dysregulation of critical cellular signaling pathways. We delve into the experimental methodologies foundational to these discoveries, offering detailed protocols and field-proven insights to empower researchers in their study of chemical carcinogenesis. This guide is structured to serve as a technical resource for designing, executing, and interpreting studies aimed at understanding and ultimately mitigating the impact of chemical carcinogens on liver health.
Introduction: The Azo Dye Challenge in Liver Carcinogenesis
Azo dyes, a major class of synthetic colorants, have long been a subject of toxicological concern due to the carcinogenic potential of some of their members. This compound (2'-Me-DAB) is a well-established experimental hepatocarcinogen that serves as a valuable tool for dissecting the intricate molecular events that drive the initiation and promotion of liver cancer. Understanding the precise mechanism of action of 2'-Me-DAB is not only crucial for assessing the risk posed by related compounds but also for identifying potential therapeutic targets and developing effective preventative strategies. This guide will navigate the journey of a 2'-Me-DAB molecule from its entry into the hepatocyte to the ultimate malignant transformation, providing a detailed molecular and methodological roadmap.
The Initiating Event: Metabolic Bioactivation of 2'-Me-DAB
The carcinogenicity of 2'-Me-DAB is not an intrinsic property of the molecule itself but is contingent upon its metabolic conversion into a reactive electrophile. This bioactivation process is a critical initiating event in 2'-Me-DAB-induced hepatocarcinogenesis.
The primary pathway of metabolic activation involves a two-step enzymatic process within the hepatocyte:
-
N-hydroxylation: The initial and rate-limiting step is the N-hydroxylation of the dimethylamino group, a reaction catalyzed by cytochrome P450 (CYP) enzymes. Specifically, studies on the closely related compound 3'-methyl-N,N-dimethyl-4-aminoazobenzene (3'-Me-DAB) have implicated the involvement of cytochrome P-448, an older designation for a member of the CYP1A subfamily, in this crucial oxidation step[1]. This reaction is significantly induced by exposure to polycyclic aromatic hydrocarbons like 3-methylcholanthrene[1].
-
Esterification and Formation of the Ultimate Carcinogen: The resulting N-hydroxy metabolite is then subject to esterification, most commonly sulfation by sulfotransferases (SULTs). This ester is highly unstable and spontaneously decomposes to form a highly reactive and electrophilic arylnitrenium ion [2][3][4]. This nitrenium ion is the ultimate carcinogenic species responsible for attacking nucleophilic sites on cellular macromolecules, most critically, DNA.
The balance between these activation pathways and detoxification pathways, such as ring hydroxylation and N-demethylation, is a key determinant of the carcinogenic potency of 2'-Me-DAB.
Experimental Workflows and Methodologies
The elucidation of the mechanism of action of 2'-Me-DAB has been made possible through a variety of experimental models and techniques. This section provides an overview of key methodologies and detailed protocols.
Animal Model of 2'-Me-DAB-Induced Hepatocarcinogenesis
The rat is the most commonly used animal model for studying hepatocarcinogenesis induced by azo dyes.
Protocol: Induction of Hepatocellular Carcinoma in Rats with 2'-Me-DAB
-
Animal Model: Male Fischer 344 or Sprague-Dawley rats, 4-6 weeks of age.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet: A purified diet containing 0.06% (w/w) 2'-Me-DAB is prepared. The carcinogen is typically dissolved in a small amount of corn oil before being thoroughly mixed into the powdered diet.
-
Administration: The 2'-Me-DAB-containing diet is administered to the rats for a period of 4 to 12 weeks for initiation.[5] For a full carcinogenesis study, the administration period can be longer, or it can be followed by a promotion phase with agents like phenobarbital.[6]
-
Monitoring: Animals should be monitored daily for signs of toxicity, and their body weight and food consumption should be recorded weekly.
-
Sample Collection: At specified time points, animals are euthanized, and liver tissue is collected for histological analysis, DNA adduct quantification, and gene expression studies. Blood samples can also be collected for serum biomarker analysis (e.g., alpha-fetoprotein).
Quantification of 2'-Me-DAB-DNA Adducts
The detection and quantification of DNA adducts are essential for understanding the genotoxicity of 2'-Me-DAB. The ³²P-postlabelling assay is a highly sensitive method for this purpose.
Protocol: ³²P-Postlabelling Assay for DNA Adducts
-
DNA Isolation: Genomic DNA is isolated from liver tissue using standard phenol-chloroform extraction or a commercial DNA isolation kit.
-
DNA Digestion: 10 µg of DNA is digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The DNA digest is enriched for adducts using nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky aromatic adducts.
-
³²P-Labeling: The enriched adducts are labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: The TLC plates are exposed to a phosphor screen, and the radioactivity of the adduct spots is quantified using a phosphorimager. Adduct levels are expressed as relative adduct labeling (RAL), which is the ratio of counts per minute in the adduct spots to the counts per minute in the total nucleotides.
Analysis of Gene Expression Changes
Studying the alterations in gene expression provides insights into the molecular pathways that are dysregulated during hepatocarcinogenesis.
Protocol: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is isolated from liver tissue using a TRIzol-based method or a commercial RNA isolation kit.
-
RNA Quality Control: The integrity and purity of the RNA are assessed using a spectrophotometer (A260/A280 ratio) and agarose gel electrophoresis.
-
cDNA Synthesis: 1-2 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: The expression of target genes (e.g., AFP, c-Myc, Cyclin D1) and a reference gene (e.g., GAPDH, β-actin) is quantified by qRT-PCR using a SYBR Green or TaqMan-based assay.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Table 2: Key Gene Expression Changes in Early Azo Dye-Induced Hepatocarcinogenesis
| Gene | Change in Expression | Functional Consequence | Reference |
| Alpha-fetoprotein (AFP) | Dramatically Increased | Marker of liver regeneration and cancer | [7] |
| L-type Pyruvate Kinase | Dramatically Reduced | Altered glucose metabolism | [8] |
| Aldolase B | Reduced | Altered glycolysis/gluconeogenesis | [8] |
Conclusion and Future Directions
The mechanism of action of 2'-Me-DAB in hepatocarcinogenesis is a multi-step process initiated by metabolic activation to a reactive electrophile that forms covalent DNA adducts. These adducts, if not repaired, lead to mutations that drive the dysregulation of key cellular signaling pathways involved in cell proliferation, survival, and inflammation. The interplay between genotoxicity, oxidative stress, and chronic inflammation creates a microenvironment that fosters the development and progression of hepatocellular carcinoma.
Future research should focus on:
-
Precise Quantification of 2'-Me-DAB-DNA Adducts: Utilizing advanced mass spectrometry techniques to precisely quantify the different types of 2'-Me-DAB-DNA adducts and correlate their levels with tumor outcomes.
-
Elucidating the Complete Signaling Network: Employing systems biology approaches to map the entire network of signaling pathways that are perturbed by 2'-Me-DAB exposure.
-
Identifying Early Biomarkers: Discovering reliable and non-invasive biomarkers for the early detection of 2'-Me-DAB-induced liver damage and carcinogenesis.
-
Developing Targeted Therapies: Designing therapeutic strategies that specifically target the key molecular alterations induced by 2'-Me-DAB, such as inhibitors of the Ras/MAPK or Wnt/β-catenin pathways.
By continuing to unravel the intricate molecular mechanisms of chemical carcinogenesis, we can move closer to the goal of preventing and effectively treating this devastating disease.
References
- Lamas, E., Schweighoffer, F., & Kahn, A. (1986). Early modifications of gene expression induced in liver by azo-dye diet. FEBS Letters, 206(2), 229-232.
- Chiu, J. F., Huang, D. P., Burkhardt, A. L., & Chiu, L. L. (1982). The alteration of gene expression in rat liver during chemical carcinogenesis. Archives of Biochemistry and Biophysics, 215(1), 223-231.
- Lian, Y., et al. (2021). Optimized protocol for an inducible rat model of liver tumor with chronic hepatocellular injury, inflammation, fibrosis, and cirrhosis. STAR Protocols, 2(1), 100310.
- Kitagawa, T., Pitot, H. C., Miller, E. C., & Miller, J. A. (1979).
- Lafarge-Frayssinet, C., & Frayssinet, C. (1979). Toxic effects of 2-methyl-4-dimethylaminoazobenzene in normal and partially hepatectomized rats. International Journal of Cancer, 23(3), 414-421.
- Wang, M., et al. (2022). Investigation of 2′-Deoxyadenosine-derived Adducts Specifically Formed in Rat Liver and Lung DNA by N′-Nitrosonornicotine (NNN) Metabolism. Chemical Research in Toxicology, 35(12), 2268-2277.
- Kimura, T., Kodama, M., & Nagata, C. (1977). N-Hydroxylation enzymes of carcinogenic aminoazo dyes: possible involvement of cytochrome P-448. Gan, 68(5), 559-567.
- Yanagi, S., et al. (1987). Promotion of hepatocarcinogenesis by suxibuzone in rats initiated with 3'-methyl-4-dimethylaminoazobenzene. Cancer Letters, 36(1), 11-18.
-
Wikipedia contributors. (2023, November 28). Nitrenium ion. In Wikipedia, The Free Encyclopedia. Retrieved January 1, 2026, from [Link]
- Kumar, P. S., & Kurup, C. K. (1986). Effect of administration of 2-methyl-4-dimethylaminoazobenzene on the half-lives of rat liver mitochondria and cytochrome oxidase. Indian Journal of Biochemistry & Biophysics, 23(3), 158-161.
- Kerdar, R. S., Dehner, D., & Wild, D. (1993). Reactivity and genotoxicity of arylnitrenium ions in bacterial and mammalian cells. Toxicology Letters, 67(1-3), 73-85.
- Saikumar, P., & Kurup, C. K. (1984). Functional changes in rat liver mitochondria on administration of 2-methyl-4-dimethylaminoazobenzene. The Biochemical Journal, 224(3), 955-960.
- Falvey, D. E. (2018). Mechanistic and Photolytic Studies of Cyclopropyl, Benzimidazole, and Benzotriazole Nitrenium Ions. University of Maryland.
- Kadlubar, F. F., Miller, J. A., & Miller, E. C. (1976). Microsomal N-oxidation of the hepatocarcinogen N-methyl-4-aminoazobenzene and the reactivity of N-hydroxy-N-methyl-4-aminoazobenzene. Cancer Research, 36(3), 1196-1206.
- Ishii, H., Nishi, S., & Hirai, H. (1976). Effect of BCG on hepatocarcinogenesis of the rat induced by 3'-methyl-4-(dimethylamino)azobenzene. Gan, 67(3), 433-436.
- Flaks, B., & Teh, E. C. (1982). 3-Methylcholanthrene-inhibition of hepatocarcinogenesis in the rat due to 3'-methyl-4-dimethylaminoazobenzene or 2-acetylamino-fluorene: a comparative study. Carcinogenesis, 3(9), 981-991.
- Adedara, I. A., et al. (2020).
- Wang, M., et al. (2018). Identification of an N′-Nitrosonornicotine-specific Deoxyadenosine Adduct in Rat Liver and Lung DNA. Chemical Research in Toxicology, 31(11), 1205-1214.
- Josephy, P. D., & Novak, M. (2013). Reactive electrophilic metabolites of aromatic amine and amide carcinogens. Frontiers in Bioscience (Scholar Edition), 5, 341-359.
- Ragi, N., et al. (2022). Screening DNA Damage in the Rat Kidney and Liver by Untargeted DNA Adductomics. Chemical Research in Toxicology, 35(3), 448-460.
- Harris, C. C., & Flaks, B. (1975). Effects of inhibiting hepatocarcinogenesis upon the early fine structural changes induced in rat hepatocytes by 3'-methyl-4-dimethylaminoazobenzene.
- Rees, K. R., Rowland, G. F., & Varcoe, J. S. (1965). Intranuclear Changes in Rat Liver During the Early Stages of Feeding the Hepatocarcinogens Thioacetamide and 4-Dimethylaminoazobenzene. British Journal of Cancer, 19(1), 72-82.
- Zhao, M., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12808.
- Hanaki, A., & Ishidate, M. (1961). Oxidative N-Demethylation of Aminoazo Compounds by Model System. II. Model System Effected by Ferrous Ion, Ascorbic Acid and Oxygen. The Journal of Biochemistry, 50(6), 519-524.
- Czaja, M. J. (2002). Induction and regulation of hepatocyte apoptosis by oxidative stress. Antioxidants & Redox Signaling, 4(5), 759-767.
- Hammons, G. J., Guengerich, F. P., Weis, C. C., Beland, F. A., & Kadlubar, F. F. (1985). Metabolic oxidation of carcinogenic arylamines by rat, dog, and human hepatic microsomes and by purified flavin-containing and cytochrome P-450 monooxygenases. Cancer Research, 45(8), 3578-3585.
- Zhao, M., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International journal of molecular sciences, 22(23), 12808.
- Ciafrè, S. A., et al. (2021). Oxidative Stress in Liver Pathophysiology and Disease. Antioxidants, 10(11), 1653.
- Miners, J. O., & Birkett, D. J. (1998). Cytochrome P450 enzymes and drug metabolism—basic concepts and methods of assessment. Journal of Pharmacology and Experimental Therapeutics, 285(3), 1025-1031.
- Ding, Y., et al. (2021). DHA Protects Hepatocytes from Oxidative Injury through GPR120/ERK-Mediated Mitophagy. Oxidative Medicine and Cellular Longevity, 2021, 6649857.
- Aliaga, C., et al. (2008). Solvent effects on the reactivity of fluorenyl nitrenium ion with DNA-like probes. Photochemical & Photobiological Sciences, 7(10), 1243-1247.
- Beland, F. A., et al. (1983). DNA adduct measurements and tumor incidence during chronic carcinogen exposure in rodents. Environmental Health Perspectives, 49, 161-169.
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141.
- Croy, R. G., & Wogan, G. N. (1981). Quantitative comparison of covalent aflatoxin-DNA adducts formed in rat and mouse livers and kidneys. Journal of the National Cancer Institute, 66(4), 761-768.
- Guengerich, F. P. (2007). Cytochrome P450s and other enzymes in drug metabolism and toxicity. The AAPS Journal, 9(2), E101-E105.
- Albini, A., et al. (2021). Oxidative Stress—A Key Player in the Course of Alcohol-Related Liver Disease. International Journal of Molecular Sciences, 22(14), 7311.
- McGill, M. R., & Jaeschke, H. (2013). Animal models of drug-induced liver injury. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1832(7), 1031-1039.
- Rothfuss, A., et al. (2010). Collaborative study on fifteen compounds in the rat-liver Comet assay integrated into 2- and 4-week repeat-dose studies. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 702(1), 51-64.
Sources
- 1. N-Hydroxylation enzymes of carcinogenic aminoazo dyes: possible involvement of cytochrome P-448 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrenium ion - Wikipedia [en.wikipedia.org]
- 3. Reactivity and genotoxicity of arylnitrenium ions in bacterial and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. Promotion of hepatocarcinogenesis by suxibuzone in rats initiated with 3'-methyl-4-dimethylaminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promotion by dietary phenobarbital of hepatocarcinogenesis by 2-methyl-N,N-dimethyl-4-aminoazobenzene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The alteration of gene expression in rat liver during chemical carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early modifications of gene expression induced in liver by azo-dye diet - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Toxicological Profile and Safety of 2'-Methyl-4-dimethylaminoazobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Methyl-4-dimethylaminoazobenzene, a member of the azo dye chemical class, is a compound of significant interest in toxicological research due to its structural similarity to known carcinogens. This guide provides a comprehensive overview of its toxicological profile, safety data, and the scientific principles underlying its biological effects. As a Senior Application Scientist, this document is structured to deliver not just data, but also a deeper understanding of the experimental rationale and methodologies crucial for professionals in drug development and chemical safety assessment.
Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is the first step in assessing its toxicological potential, as these characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| IUPAC Name | N,N-dimethyl-4-[(2-methylphenyl)diazenyl]aniline | PubChem |
| Synonyms | 2-MethylDAB, 2,N,N-Trimethyl-4-aminoazobenzene | SIELC Technologies[1] |
| CAS Number | 3731-39-3 | ChemicalBook[2] |
| Molecular Formula | C₁₅H₁₇N₃ | ChemicalBook[2] |
| Molecular Weight | 239.32 g/mol | ChemicalBook[2] |
| Appearance | Orange to amber to dark red powder/crystals | ChemicalBook[2] |
| Melting Point | 74 °C | ChemicalBook[2] |
| Water Solubility | Insoluble | ChemicalBook[2] |
Metabolism and Mechanism of Toxicity
The toxicity of many azo compounds, including this compound, is intrinsically linked to their metabolic activation into reactive intermediates. The metabolic pathway is a critical area of study for understanding and predicting their carcinogenic potential.
The primary metabolic pathway involves two key steps:
-
Azo Reduction: The azo bond (-N=N-) is reduced, typically by azoreductases present in the liver and gut microbiota, to form two aromatic amines.
-
Oxidative Metabolism: These aromatic amines then undergo oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. Key reactions include N-demethylation and aromatic hydroxylation.[1][3][4] This process can generate highly reactive electrophilic intermediates, such as nitrenium ions, which can form covalent adducts with cellular macromolecules like DNA.
The formation of DNA adducts is a critical initiating event in chemical carcinogenesis, as it can lead to mutations if not repaired, potentially triggering the onset of cancer.[5][6] Studies on the parent compound, 4-dimethylaminoazobenzene (DAB), have shown that N-demethylation is a major rate-determining factor for its biliary excretion.[7] Furthermore, this compound has been shown to inhibit mitochondrial oxidative phosphorylation, with the site of inhibition identified between the dehydrogenase flavoprotein and ubiquinone.[8] This disruption of cellular energy metabolism can contribute to its overall toxicity.
Toxicological Profile
The toxicological data for this compound and its closely related parent compound, 4-dimethylaminoazobenzene (DAB), indicate a significant potential for adverse health effects.
Acute Toxicity
Chronic Toxicity
Studies have demonstrated the high chronic toxicity of this compound. Continuous feeding of a diet containing this compound to male albino rats resulted in 100% mortality before 200 days.[5] The median survival time was significantly reduced in these animals.[5] The compound also strongly inhibited the mitotic response of the liver following partial hepatectomy, indicating a blockage of the cell cycle in the G1 phase.[5]
| Study Type | Species | Route | Key Findings | Reference |
| Chronic Feeding | Rat (male) | Oral (diet) | Highly toxic, all animals died before 200 days. Reduced median survival time. | [5] |
| Cell Proliferation | Rat | Oral (diet) | Inhibited mitotic response in the liver, blockage of cells in G1 phase. | [5] |
Carcinogenicity
Although a definitive carcinogenicity study on this compound was not found in the reviewed literature, it is suspected of causing cancer.[9] This suspicion is strongly supported by the extensive evidence of carcinogenicity for its parent compound, 4-dimethylaminoazobenzene (DAB), which is reasonably anticipated to be a human carcinogen. Animal studies have shown that oral exposure to DAB can lead to tumors of the liver and bladder.
Mutagenicity
Laboratory experiments have indicated that 4-dimethylaminoazobenzene has mutagenic effects.[9] Azo dyes in general are a class of environmental mutagens, and specific protocols for the Ames test are required to detect their mutagenic potential, often involving metabolic activation.
Reproductive and Developmental Toxicity
There is limited specific data on the reproductive and developmental toxicity of this compound. However, animal studies on the parent compound, 4-dimethylaminoazobenzene, have reported the potential for birth defects in the offspring of exposed mice.
Experimental Protocols
Ames Test for Mutagenicity of Azo Dyes (Modified Protocol)
The standard Ames test may not be sufficient to detect the mutagenicity of azo dyes, which often require reductive cleavage for activation. A modified protocol is therefore recommended.
Principle: This assay uses strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to grow. The inclusion of a metabolic activation system (S9 mix) is crucial.
Methodology:
-
Strain Selection: Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).
-
Preparation of S9 Mix:
-
Use liver S9 fraction from Aroclor 1254-induced rats or hamsters.
-
Prepare the S9 mix containing the S9 fraction, a buffer (e.g., phosphate buffer), MgCl₂, KCl, glucose-6-phosphate, NADP⁺, and crucially for azo dyes, flavin mononucleotide (FMN).
-
-
Test Procedure (Pre-incubation method):
-
In a test tube, combine the test compound (dissolved in a suitable solvent like DMSO), the bacterial culture, and the S9 mix.
-
Pre-incubate the mixture at 37°C for 20-30 minutes with gentle shaking. This step allows for the metabolic activation of the compound.
-
Add molten top agar containing a trace amount of histidine and biotin to the tube.
-
Pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
-
In Vivo Carcinogenicity Bioassay (Rodent Model)
A long-term carcinogenicity study in rodents is the gold standard for assessing the carcinogenic potential of a chemical. The OECD Guideline for the Testing of Chemicals, Section 4, Test No. 451: Carcinogenicity Studies provides a framework for such an investigation.
Principle: The test substance is administered to animals for a major portion of their lifespan. The animals are observed for the development of neoplastic lesions.
Methodology:
-
Animal Selection: Typically, rats or mice of a known strain are used. Both sexes should be included.
-
Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose should induce some toxicity but not significantly shorten the lifespan from effects other than cancer. The lowest dose should not induce any observable toxicity (approximating the No Observed Adverse Effect Level - NOAEL).
-
Administration: The route of administration should be relevant to potential human exposure (e.g., oral gavage, in feed). Dosing is typically daily for 18-24 months.
-
Observations:
-
Regularly monitor clinical signs of toxicity, body weight, and food/water consumption.
-
Conduct detailed hematology and clinical chemistry at specified intervals.
-
-
Pathology:
-
At the end of the study, or when animals are euthanized, perform a full necropsy.
-
Collect all organs and tissues for histopathological examination.
-
-
Data Analysis:
-
Statistically analyze the incidence of tumors in the treated groups compared to the control group.
-
Evaluate the dose-response relationship for tumor formation.
-
Safety and Handling
Given the toxic and potentially carcinogenic nature of this compound, strict safety precautions are essential.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
Exposure Controls and Personal Protective Equipment (PPE)
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of inhaling dusts, a NIOSH-approved respirator with an appropriate particulate filter should be used.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
First Aid Measures
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting.[9]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
If Inhaled: Move person into fresh air. If breathing is difficult, give oxygen.[9]
Regulatory Information
Currently, there are no specific occupational exposure limits (e.g., Permissible Exposure Limit - PEL, Threshold Limit Value - TLV) established for this compound. For the closely related and well-studied carcinogen, 4-dimethylaminoazobenzene, NIOSH recommends that exposure to occupational carcinogens be limited to the lowest feasible concentration.
Conclusion
This compound is a compound with a significant toxicological profile, characterized by high chronic toxicity and a strong suspicion of carcinogenicity. Its mechanism of toxicity is believed to involve metabolic activation to reactive intermediates that can damage cellular macromolecules, including DNA. Due to the lack of comprehensive toxicological data for this specific compound, a precautionary approach to handling is imperative. Researchers and professionals in drug development must adhere to strict safety protocols and consider the data on structurally similar compounds, such as 4-dimethylaminoazobenzene, when assessing its potential risks. Further research is warranted to fully elucidate its toxicological properties and establish definitive safety guidelines.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet for 4-(Dimethylamino)azobenzene.
-
Lesca, P., & Lesca, S. (1980). Toxic effects of 2-methyl-4-dimethylaminoazobenzene in normal and partially hepatectomized rats. Cancer Letters, 9(3), 235-242.
-
SIELC Technologies. (2018). 2-Methyl-4-(dimethylamino)azobenzene.
-
ChemicalBook. (n.d.). This compound CAS#: 3731-39-3.
-
PubChem. (n.d.). 4-(Dimethylamino)-2-methylazobenzene.
-
Tullis, D. L., & Prival, M. J. (1987). Characterization and properties of the DNA adducts formed from N-methyl-4-aminoazobenzene in rats during a carcinogenic treatment regimen. Carcinogenesis, 8(4), 577–583.
-
Kojima, M., Morita, T., Shirai, T., Degawa, M., & Tada, M. (1993). Immunological Detection and Quantitation of DNA Adducts Formed by 4-Aminoazobenzene Species in vivo. Japanese Journal of Cancer Research, 84(1), 22-28.
-
Kumar, P. S., & Kurup, C. K. (1984). Inhibition of mitochondrial oxidative phosphorylation by 2-methyl-4-dimethylaminoazobenzene. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 766(1), 263-266.
-
Levine, W. G. (1982). Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat. Drug Metabolism and Disposition, 10(5), 433-439.
-
U.S. Environmental Protection Agency. (2000). 4-Dimethylaminoazobenzene.
-
New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: 4-Dimethylaminoazobenzene.
-
Becker, F. F., & Stout, D. L. (1980). A comparison of the effects of 3'-methyl-4-dimethylaminoazobenzene, 2-methyl-4-dimethylaminoazobenzene, and 2-acetylaminofluorene on rat liver DNA stability and new synthesis. Cancer Research, 40(5), 1533-1537.
-
Hino, O., Nemoto, N., Nagao, M., Kosugi, A., & Kitagawa, T. (1982). Induction of drug-metabolizing enzymes in the rat liver by 3'-methyl-4-(dimethylamino)azobenzene. Cancer Letters, 15(2), 131-136.
-
National Toxicology Program. (2021). 15th Report on Carcinogens: 4-Dimethylaminoazobenzene.
-
NIOSH. (2024). NIOSH Pocket Guide to Chemical Hazards: 4-Dimethylaminoazobenzene.
-
Guengerich, F. P. (2008). Cytochrome P450 and other enzymes in drug metabolism and toxicity. The AAPS journal, 10(2), 101–111.
-
Kimura, T., Kodama, M., & Nagata, C. (1982). N-Hydroxylation enzymes of carcinogenic aminoazo dyes: possible involvement of cytochrome P-448. Gan, 73(1), 55–62.
-
Bachmann, F., Meyer zu Schwabedissen, H. E., Duthaler, U., & Krähenbühl, S. (2018). Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4-methylaminoantipyrine. British journal of clinical pharmacology, 84(11), 2546–2557.
-
Hammock, B. D., & Loper, J. C. (1976). Comparative Studies of N-hydroxylation and N-demethylation by Microsomal Cytochrome P-450. Biochemical pharmacology, 25(16), 1881–1886.
-
Zhao, M., Ma, J., Li, M., Zhang, Y., Jiang, B., Zhao, X., Huai, C., Shen, L., Zhang, N., He, L., & Qin, S. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International journal of molecular sciences, 22(23), 12808.
-
Al-Ishaq, R. K., Abotaleb, M., Kubatka, P., Kajo, K., & Büsselberg, D. (2019). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International journal of molecular sciences, 20(18), 4574.
-
Almazroo, O. A., Miah, M. K., & Venkataramanan, R. (2017). Drug Metabolism in the Liver. Current protocols in pharmacology, 76, 7.1.1–7.1.24.
-
Gomaa, A., & El-Sherbeeny, A. (2017). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules (Basel, Switzerland), 22(10), 1642.
-
ResearchGate. (n.d.). The reported N-demethylation reactions. A-D, traditional chemical...
-
Chen, M., & Chen, F. (2018). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. PloS one, 13(10), e0205737.
-
National Toxicology Program. (n.d.). 4-Dimethylaminoazobenzene.
-
Taylor & Francis. (n.d.). DNA adducts – Knowledge and References.
-
Kumar, P. S., & Kurup, C. K. (1984). Inhibition of mitochondrial oxidative phosphorylation by 2-methyl-4-dimethylaminoazobenzene. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 766(1), 263-266.
-
Levine, W. G. (1982). Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat. Drug Metabolism and Disposition, 10(5), 433-439.
Sources
- 1. Comparative studies of N-hydroxylation and N-demethylation by microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Reproductive and developmental toxicity studies of (+/-)-4-diethylamino-1,1-dimethylbut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate(NS-21), a novel drug for urinary frequency and incontinence (2). Teratogenicity study in rats by oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors | MDPI [mdpi.com]
- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxic effects of 2-methyl-4-dimethylaminoazobenzene in normal and partially hepatectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute oral toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2'-Methyl-4-dimethylaminoazobenzene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis pathway for 2'-Methyl-4-dimethylaminoazobenzene (CAS No. 3731-39-3), a characteristic azo dye. The document is intended for researchers, chemists, and professionals in drug development and materials science. It elucidates the core chemical principles, details the requisite precursors, and presents a robust, step-by-step experimental protocol for its synthesis via a classical diazo coupling reaction. The guide emphasizes the rationale behind critical process parameters and incorporates safety, purification, and characterization considerations to ensure a reproducible and reliable outcome.
Introduction and Significance
This compound is an aromatic azo compound, a class of molecules defined by the presence of a diazene functional group (–N=N–) connecting two aryl groups.[1] Azo compounds are renowned for their vibrant colors, stemming from extended conjugated π-systems that absorb light in the visible spectrum. Consequently, they form the largest and most versatile class of synthetic dyes used across various industries.[2]
The specific compound, this compound, is a red-orange crystalline solid.[3] Its structure, featuring a dimethylamino group (a strong electron-donating group) and a methyl group, makes it a valuable molecule for research in materials science, dye chemistry, and as a potential intermediate in the synthesis of more complex chemical entities. Understanding its synthesis is fundamental for chemists working with azo dyes. The primary and most efficient route for its preparation is the electrophilic aromatic substitution reaction known as azo coupling.[4][5] This process involves two key stages: the diazotization of a primary aromatic amine and the subsequent coupling with an activated aromatic nucleophile.[6][7]
Precursors and Reagents
The successful synthesis of the target molecule relies on two primary aromatic precursors. The selection and purity of these starting materials are critical for achieving a high yield and minimizing side products.
Diazo Component: o-Toluidine (2-Methylaniline)
-
Role: This primary aromatic amine is the source of the diazonium ion, the electrophile in the coupling reaction. The '2-methyl' portion of the final product's name originates from this precursor.
-
Mechanism of Action: In the presence of cold nitrous acid, the amino group (-NH₂) of o-toluidine is converted into a diazonium salt (-N₂⁺), a highly reactive intermediate.[8][9]
Coupling Component: N,N-Dimethylaniline
-
Role: This tertiary amine serves as the electron-rich nucleophile. Its aromatic ring is highly activated by the powerful electron-donating dimethylamino group [-N(CH₃)₂].
-
Mechanism of Action: The diazonium salt attacks the activated benzene ring of N,N-dimethylaniline, typically at the para-position, to form the stable azo linkage.[10] The coupling reaction is a classic example of electrophilic aromatic substitution.[7]
Physical Properties of Precursors and Product
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| o-Toluidine | C₇H₉N | 107.15 | -23 | Colorless to pale yellow liquid |
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 2.45 | Oily, yellowish to brownish liquid |
| This compound | C₁₅H₁₇N₃ | 239.32 | 74 | Orange to dark red powder or crystals [3] |
Synthesis Pathway: The Diazo Coupling Reaction
The synthesis is a well-established two-step process that must be conducted under controlled temperature conditions to ensure the stability of the key diazonium intermediate.
Step 1: Diazotization of o-Toluidine
The first stage involves the conversion of o-toluidine into its corresponding diazonium salt. This reaction is performed by treating the amine with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[6]
Causality: The temperature must be strictly maintained between 0 and 5 °C.[1][11] Diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures, leading to the evolution of nitrogen gas and the formation of phenols, significantly reducing the yield.[6]
Step 2: Azo Coupling
The cold diazonium salt solution is then slowly added to a solution of the coupling component, N,N-dimethylaniline. The diazonium ion (an electrophile) attacks the electron-rich aromatic ring of N,N-dimethylaniline.[12] The strong activating effect of the -N(CH₃)₂ group directs the substitution almost exclusively to the para-position relative to it, resulting in the formation of the azo bond and the final product.[10]
Causality: This coupling reaction is typically carried out in a weakly acidic medium (e.g., using acetic acid).[13] The pH must be carefully controlled; if the solution is too acidic, the concentration of the free amine (the active coupling species) is reduced due to protonation. If it is too basic, the diazonium ion can be converted into an unreactive diazohydroxide.
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Materials and Equipment:
-
o-Toluidine
-
N,N-Dimethylaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Glacial Acetic Acid
-
Sodium Hydroxide (NaOH)
-
Ethanol (for recrystallization)
-
Distilled water
-
Ice
-
Beakers, Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and vacuum filtration apparatus
-
pH paper or meter
Procedure:
Part A: Preparation of the Diazonium Salt
-
In a 250 mL beaker, combine 2.7 g (0.025 mol) of o-toluidine with 8 mL of concentrated hydrochloric acid and 25 mL of water. Stir until the o-toluidine hydrochloride salt is fully dissolved.
-
Cool the solution to 0-5 °C in an ice-water bath with continuous magnetic stirring. It is crucial that the temperature does not exceed 5 °C during the next step.
-
In a separate beaker, dissolve 1.8 g (0.026 mol) of sodium nitrite in 10 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold o-toluidine hydrochloride solution over 10-15 minutes.[2] Maintain vigorous stirring and ensure the temperature remains below 5 °C. The resulting clear solution contains the o-tolyldiazonium chloride and should be used immediately.
Part B: The Coupling Reaction
-
In a separate 400 mL beaker, dissolve 3.0 g (0.025 mol) of N,N-dimethylaniline in 10 mL of glacial acetic acid.
-
Cool this solution in an ice bath to approximately 5 °C.
-
With continuous and efficient stirring, slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the N,N-dimethylaniline solution.[13]
-
A deep red or orange precipitate of this compound should form almost immediately.
-
Continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the coupling reaction is complete.[6]
Part C: Isolation and Purification
-
Slowly add a 10% sodium hydroxide solution to the reaction mixture until it is slightly alkaline (pH 8-9). This neutralizes the excess acid and precipitates the free azo dye.
-
Isolate the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with several portions of cold water to remove any inorganic salts and unreacted starting materials.
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven at a low temperature (~40-50 °C).
Conclusion
The synthesis of this compound via the diazo coupling of o-toluidine and N,N-dimethylaniline is a classic and highly effective method in organic chemistry. This guide has detailed the essential precursors, outlined the mechanistic pathway, and provided a comprehensive experimental protocol. The key to a successful synthesis lies in the strict control of temperature during the diazotization step to prevent the degradation of the unstable diazonium salt. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably produce this valuable azo compound for further application and study.
References
-
Quora. (2020). What is the Diazo coupling reaction of an aromatic amine?. Retrieved from [Link]
-
RSC Education. (n.d.). The microscale synthesis of azo dyes | Class experiment. Retrieved from [Link]
-
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 114. (2018). N,N-DIMETHYL-P-TOLUIDINE. Retrieved from [Link]
-
Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]
-
The Chinese University of Hong Kong, et al. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N,N-dimethyl-p-toluidine. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]
-
LookChem. (2019). The Synthesis Of N,N-Dimethyl-P-Toluidine cas 99-97-8. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling reaction of diazonium salts of aromatic amines with carbazole and its derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
- Google Patents. (1999). Diazotization of amines - US5874547A.
-
Organic Syntheses. (n.d.). o-CHLOROTOLUENE. Retrieved from [Link]
- Google Patents. (2009). Synthetic method of 2,5-diaminotoluene and sulphate thereof - CN101450904A.
-
Ataman Kimya. (n.d.). N, N-DIMETHYL-PARA-TOLUIDINE. Retrieved from [Link]
-
The Hive Chemistry Discourse. (2001). Novel o-toluidine synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). BENZIDINE RED. Retrieved from [Link]
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
-
Nature Communications. (2022). A two-residue nascent strand steric gate controls synthesis of 2'-O-methyl- and 2'-O-(2-methoxyethyl)-RNA. Retrieved from [Link]
-
ResearchGate. (2005). Reactivity of Diazoazoles and Azolediazonium Salts in C-Azo Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). A Diazotization—Coupling Reaction: The Preparation of Methyl Orange. Retrieved from [Link]
- Google Patents. (2015). Synthesis method of p-dimethylaminoazobenzene sulfonic acid - CN104370779A.
-
PubChem. (n.d.). C.I. Solvent Yellow 2. Retrieved from [Link]
-
Sciencemadness.org. (2020). Methyl orange - indicator/Azo dye synthesis writeup and video. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl yellow. Retrieved from [Link]
-
Quora. (2021). How can the relative Rate of coupling of benzene diazonium chloride be compared with (i) N,N-dimethylaniline and (ii) 2,6,N,N-tetramethylaniline?. Retrieved from [Link]
Sources
- 1. cuhk.edu.hk [cuhk.edu.hk]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 3731-39-3 [m.chemicalbook.com]
- 4. quora.com [quora.com]
- 5. Azo coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 8. Diazotisation [organic-chemistry.org]
- 9. US5874547A - Diazotization of amines - Google Patents [patents.google.com]
- 10. quora.com [quora.com]
- 11. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Sciencemadness Discussion Board - Methyl orange - indicator/Azo dye synthesis writeup and video - Powered by XMB 1.9.11 [sciencemadness.org]
"2'-Methyl-4-dimethylaminoazobenzene" metabolic activation and DNA adduct formation
An In-Depth Technical Guide to the Metabolic Activation and DNA Adduct Formation of 2'-Methyl-4-dimethylaminoazobenzene
Introduction
Aromatic amines, and specifically the azo dye class of compounds, have long been a subject of intense study in the fields of toxicology and chemical carcinogenesis. Among these, this compound (2'-Me-DAB) serves as a significant model compound for understanding the intricate mechanisms by which a seemingly inert chemical is transformed into a potent genotoxic agent. This technical guide provides a comprehensive overview of the metabolic activation of 2'-Me-DAB and the subsequent formation of covalent DNA adducts, which are critical initiating events in chemical carcinogenesis. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of these processes. We will explore the enzymatic pathways responsible for the bioactivation of 2'-Me-DAB, the nature of the resulting DNA lesions, and the state-of-the-art methodologies employed to study these phenomena.
The Imperative of Metabolic Activation
Most chemical carcinogens, including 2'-Me-DAB, are not directly reactive with cellular macromolecules like DNA. They require metabolic activation, a process primarily carried out by drug-metabolizing enzymes in the liver, to be converted into electrophilic species that can covalently bind to nucleophilic sites on DNA.[1][2] This bioactivation is a multi-step process, often involving both Phase I and Phase II metabolic enzymes.
Phase I Metabolism: The Initial Steps of Bioactivation
The initial metabolic transformations of 2'-Me-DAB are oxidative processes predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.[2][3] For aminoazo dyes, the key Phase I reactions are N-demethylation and N-hydroxylation.[4][5]
-
N-demethylation: The metabolism of 2'-Me-DAB is initiated by the oxidative removal of one of the methyl groups from the dimethylamino moiety, converting it to 2'-Methyl-4-methylaminoazobenzene (2'-Me-MAB). This is followed by the removal of the second methyl group to yield 2'-Methyl-4-aminoazobenzene (2'-Me-AB). While N-demethylation is a significant metabolic pathway, it is the subsequent N-hydroxylation that is crucial for generating the ultimate carcinogenic species.[6][7]
-
N-hydroxylation: The amino group of 2'-Me-MAB and 2'-Me-AB can undergo N-hydroxylation, a reaction also mediated by cytochrome P450 enzymes, to form N-hydroxy-2'-methyl-4-methylaminoazobenzene.[4][8] This N-hydroxy metabolite is a proximate carcinogen, meaning it is one step closer to the ultimate reactive form. Studies on related aromatic amines have demonstrated that cytochrome P450 enzymes are central to this N-hydroxylation step.[4]
Phase II Metabolism: Formation of the Ultimate Carcinogen
While often considered a detoxification pathway, Phase II metabolism can, in some cases, lead to the formation of a more potent reactive species. In the case of N-hydroxy-aminoazo compounds, this is exemplified by the action of sulfotransferases (SULTs).[9]
-
Sulfation: Cytosolic sulfotransferases catalyze the transfer of a sulfonyl group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the N-hydroxy metabolite.[10][11] This results in the formation of a chemically unstable N-sulfonyloxy ester. This ester is a strong leaving group, and its spontaneous heterolytic cleavage generates a highly electrophilic nitrenium ion, which is considered the ultimate carcinogen.[9] This nitrenium ion is highly reactive and can readily attack nucleophilic centers in DNA.
The following diagram illustrates the proposed metabolic activation pathway of 2'-Me-DAB.
Caption: Proposed metabolic activation pathway of 2'-Me-DAB.
DNA Adduct Formation: The Molecular Lesion
The electrophilic nitrenium ion generated from the metabolic activation of 2'-Me-DAB reacts with nucleophilic sites on DNA bases, forming covalent adducts. These adducts distort the DNA helix, can lead to mutations during DNA replication if not repaired, and are considered a critical event in the initiation of cancer.[12][13]
Based on studies of the closely related compound N-methyl-4-aminoazobenzene (MAB), the primary targets for adduction are the purine bases, guanine and adenine.[14] The following table summarizes the major putative DNA adducts of 2'-Me-DAB.
| Putative DNA Adduct | Site of Adduction | Abbreviation |
| N-(Deoxyguanosin-8-yl)-2'-methyl-4-methylaminoazobenzene | C8 of Guanine | C8-dG-2'-Me-MAB |
| 3-(Deoxyguanosin-N2-yl)-2'-methyl-4-methylaminoazobenzene | N2 of Guanine | N2-dG-2'-Me-MAB |
| 3-(Deoxyadenosin-N6-yl)-2'-methyl-4-methylaminoazobenzene | N6 of Adenine | N6-dA-2'-Me-MAB |
The formation of these bulky adducts can lead to specific types of mutations, such as transversions (e.g., G to T), which have been observed in tumors induced by aromatic amines.
Methodologies for Studying Metabolism and DNA Adducts
A multi-pronged approach is necessary to fully characterize the metabolic activation and DNA adduction of compounds like 2'-Me-DAB. This typically involves a combination of in vitro metabolism studies and highly sensitive analytical techniques for adduct detection.
In Vitro Metabolism with Liver Microsomes
In vitro models provide a controlled environment to study the metabolic fate of a compound. Liver microsomes, which are vesicles of the endoplasmic reticulum, are a rich source of Cytochrome P450 enzymes and are widely used for this purpose.[15][16]
Experimental Protocol: In Vitro Metabolism of 2'-Me-DAB
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), liver microsomes (e.g., from rat, mouse, or human), and 2'-Me-DAB (dissolved in a suitable solvent like DMSO). The final concentration of the solvent should be kept low (e.g., <1%) to avoid inhibiting enzymatic activity.[17]
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-generating system (or NADPH itself).[18] This provides the necessary reducing equivalents for CYP450-mediated reactions.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol. This denatures the enzymes and precipitates the proteins.
-
Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. The supernatant, containing the parent compound and its metabolites, can then be analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the metabolites formed.
Causality Behind Experimental Choices:
-
Liver Microsomes: Chosen because they contain a high concentration of Phase I enzymes, particularly CYPs, which are essential for the initial activation of 2'-Me-DAB.[16]
-
NADPH-generating system: This is critical as CYP enzymes are monooxygenases that require NADPH as a cofactor to transfer an oxygen atom to the substrate.[18]
-
37°C Incubation Temperature: This mimics physiological conditions, ensuring optimal enzyme activity.
-
Organic Solvent Quenching: This provides a rapid and effective way to halt the enzymatic reactions, preserving the metabolic profile at specific time points.
Detection and Quantification of DNA Adducts
Due to the extremely low levels at which DNA adducts are typically formed in vivo (often in the range of 1 adduct per 10⁷ to 10⁹ normal nucleotides), highly sensitive analytical methods are required for their detection.[19][20]
Method 1: ³²P-Postlabeling Assay
The ³²P-postlabeling assay is an ultra-sensitive method for detecting bulky aromatic DNA adducts.[19][20][21][22][23]
Experimental Protocol: ³²P-Postlabeling Analysis
-
DNA Isolation and Digestion: Isolate DNA from tissues or cells exposed to 2'-Me-DAB. The DNA is then enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The bulky, hydrophobic adducts are enriched from the excess of normal nucleotides, often by digestion with nuclease P1 (which dephosphorylates normal nucleotides but not the adducted ones) or by butanol extraction.[22]
-
Radiolabeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group by transferring a ³²P-phosphate from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducted nucleotides are separated by multi-dimensional thin-layer chromatography (TLC).
-
Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for DNA adduct analysis due to its high sensitivity, selectivity, and ability to provide structural information.[24][25][26][27]
Experimental Protocol: LC-MS/MS Analysis
-
DNA Isolation and Hydrolysis: Isolate DNA as described above. The DNA is then enzymatically hydrolyzed to individual deoxyribonucleosides.
-
Sample Clean-up: The DNA hydrolysate is typically purified using solid-phase extraction (SPE) to remove enzymes and other interfering substances.
-
LC Separation: The purified sample is injected into an HPLC system, where the adducted deoxyribonucleosides are separated from the normal deoxyribonucleosides on a reverse-phase column.
-
MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The mass spectrometer is typically operated in selected reaction monitoring (SRM) mode. The first quadrupole selects the protonated molecular ion of the expected adduct (the precursor ion), which is then fragmented in the collision cell. The second quadrupole selects a specific fragment ion (the product ion) for detection. For deoxyribonucleoside adducts, a common fragmentation is the neutral loss of the deoxyribose sugar moiety.[26]
-
Quantification: The amount of adduct is quantified by comparing the peak area of the adduct to that of a stable isotope-labeled internal standard.
The following diagram outlines a general workflow for the analysis of 2'-Me-DAB-induced DNA adducts.
Caption: Experimental workflow for DNA adduct analysis.
Conclusion
The carcinogenicity of this compound is a direct consequence of its metabolic activation to a reactive electrophile that forms covalent adducts with DNA. This process is initiated by Cytochrome P450-mediated N-demethylation and N-hydroxylation, followed by sulfotransferase-catalyzed formation of a highly reactive nitrenium ion. The resulting DNA adducts, primarily at guanine and adenine residues, represent the initial molecular lesions that can lead to mutations and the initiation of cancer. The study of these processes relies on robust in vitro metabolism systems and highly sensitive analytical techniques such as ³²P-postlabeling and LC-MS/MS. A thorough understanding of these mechanisms is fundamental for assessing the genotoxic risk of aromatic amines and for the development of safer chemicals and pharmaceuticals.
References
-
Title: 32P-Postlabeling Analysis of DNA Adducts Source: PubMed URL: [Link]
-
Title: 32P-Postlabeling Analysis of DNA Adducts Source: PubMed URL: [Link]
-
Title: 32P-Postlabeling Analysis of DNA Adducts Source: Springer Nature Experiments URL: [Link]
-
Title: The 32P-postlabeling assay for DNA adducts Source: PubMed URL: [Link]
-
Title: 32P-postlabeling analysis of DNA adducts Source: PubMed URL: [Link]
-
Title: Immunological Detection and Quantitation of DNA Adducts Formed by 4‐Aminoazobenzene Species in vivo Source: PMC - NIH URL: [Link]
-
Title: DNA adducts – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: DNA adducts Source: SyMMES URL: [Link]
-
Title: Characterization and properties of the DNA adducts formed from N-methyl-4-aminoazobenzene in rats during a carcinogenic treatment regimen Source: PubMed URL: [Link]
-
Title: A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models Source: PubMed URL: [Link]
-
Title: metabolic stability in liver microsomes Source: Mercell URL: [Link]
-
Title: Comparative Studies of N-hydroxylation and N-demethylation by Microsomal Cytochrome P-450 Source: PubMed URL: [Link]
-
Title: In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes Source: Springer Link URL: [Link]
-
Title: Sulfotransferases in the Bioactivation of Xenobiotics Source: PubMed URL: [Link]
-
Title: In Vitro Drug Metabolism Using Liver Microsomes Source: PubMed URL: [Link]
-
Title: LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage Source: eScholarship URL: [Link]
-
Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: ResearchGate URL: [Link]
-
Title: Regulation of thiol environment of the N-demethylation and ring hydroxylation of N,N-dimethyl-4-aminoazobenzene (DAB) by rat liver microsomes Source: PubMed URL: [Link]
-
Title: DNA Adductomic Analysis by Data-Independent Mass Spectrometry Source: Spectroscopy Online URL: [Link]
-
Title: Sulfation and sulfotransferases 4: bioactivation of mutagens via sulfation Source: PubMed URL: [Link]
-
Title: Screening for DNA Alkylation Mono and Cross-Linked Adducts with a Comprehensive LC-MS3 Adductomic Approach Source: SciSpace URL: [Link]
-
Title: Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes Source: PubMed URL: [Link]
-
Title: DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans Source: NIH URL: [Link]
-
Title: The Structural Basis of Functional Group Activation by Sulfotransferases in Complex Metabolic Pathways Source: PubMed Central URL: [Link]
-
Title: Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review Source: MDPI URL: [Link]
-
Title: Participation of cytochrome P-450 isozymes in N-demethylation, N-hydroxylation and aromatic hydroxylation of methamphetamine Source: PubMed URL: [Link]
-
Title: Immobilized Cytochrome P450 for Monitoring of P450-P450 Interactions and Metabolism Source: ASPET Journals URL: [Link]
-
Title: Inhibition of mitochondrial oxidative phosphorylation by 2-methyl-4-dimethylaminoazobenzene Source: PubMed URL: [Link]
-
Title: Cytochrome P450 Enzymes and Drug Metabolism in Humans Source: ResearchGate URL: [Link]
-
Title: 2-Naphthalenemethanol participates in metabolic activation of 2-methylnaphthalene Source: Taylor & Francis Online URL: [Link]
-
Title: Cytochrome P450 Enzymes and Drug Metabolism in Humans Source: MDPI URL: [Link]
-
Title: Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: MDPI URL: [Link]
-
Title: Cytochrome P450 Enzymes and Drug Metabolism—Basic Concepts and Methods of Assessment Source: PMC - NIH URL: [Link]
-
Title: The Role of Sulfotransferases in Liver Diseases Source: PMC - PubMed Central URL: [Link]
-
Title: N-demethylation accompanies alpha-hydroxylation in the metabolic activation of tamoxifen in rat liver cells Source: PubMed URL: [Link]
-
Title: Methamphetamine Regulation of Sulfotransferase 1A1 and 2A1 Expression in Rat Brain Sections Source: PMC - PubMed Central URL: [Link]
-
Title: Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins Source: PubMed URL: [Link]
-
Title: Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins Source: PMC - PubMed Central URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cytochrome P450 Enzymes and Drug Metabolism in Humans | MDPI [mdpi.com]
- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. Comparative studies of N-hydroxylation and N-demethylation by microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of thiol environment of the N-demethylation and ring hydroxylation of N,N-dimethyl-4-aminoazobenzene (DAB) by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. N-demethylation accompanies alpha-hydroxylation in the metabolic activation of tamoxifen in rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Participation of cytochrome P-450 isozymes in N-demethylation, N-hydroxylation and aromatic hydroxylation of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfation and sulfotransferases 4: bioactivation of mutagens via sulfation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Structural Basis of Functional Group Activation by Sulfotransferases in Complex Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Sulfotransferases in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization and properties of the DNA adducts formed from N-methyl-4-aminoazobenzene in rats during a carcinogenic treatment regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. mercell.com [mercell.com]
- 19. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 24. A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. escholarship.org [escholarship.org]
- 26. spectroscopyonline.com [spectroscopyonline.com]
- 27. Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2'-Methyl-4-dimethylaminoazobenzene: Chemical Identity, Properties, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Methyl-4-dimethylaminoazobenzene is an azo dye, a class of chemical compounds characterized by the functional group R-N=N-R'. While the parent compound, 4-dimethylaminoazobenzene (DAB), also known as Butter Yellow, is a well-documented hepatocarcinogen, the toxicological and carcinogenic properties of its various substituted analogues are of significant interest in the fields of toxicology, chemical carcinogenesis, and drug development. The position of substituents on the aromatic rings can dramatically alter the metabolic pathways and, consequently, the biological activity of these compounds. This guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, physicochemical properties, known toxicological effects, and the scientific context of its carcinogenicity relative to its isomers.
Core Chemical Identifiers and Physicochemical Properties
Correctly identifying a chemical substance is the foundation of all scientific research. The primary identifiers for this compound are detailed below. It is crucial to distinguish this compound from its isomer, 2-Methyl-4-dimethylaminoazobenzene (CAS 54-88-6), where the methyl group is located on the same phenyl ring as the dimethylamino group.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 3731-39-3[1][2][3] |
| Molecular Formula | C₁₅H₁₇N₃[3] |
| Molecular Weight | 239.32 g/mol [3] |
| IUPAC Name | N,N-dimethyl-4-[(2-methylphenyl)diazenyl]aniline |
| Synonyms | 4-(Dimethylamino)-2'-methylazobenzene[3], N,N-DIMETHYL-4-[(E)-(2-METHYLPHENYL)DIAZENYL]ANILINE[3] |
| InChI Key | PREOKNMPMCPQQJ-WUKNDPDISA-N[3] |
| Canonical SMILES | CN(C)c1ccc(cc1)/N=N/c2ccccc2C[3] |
| Appearance | Orange to Amber to Dark red powder/crystals[1] |
| Melting Point | 74 °C[1] |
| Solubility | Insoluble in water[1] |
Synthesis and Chemical Reactivity
The synthesis of this compound, like other azo dyes, typically involves a diazo coupling reaction. This process entails the diazotization of an aromatic amine, in this case, o-toluidine (2-methylaniline), followed by coupling with an electron-rich coupling partner, N,N-dimethylaniline.
A generalized workflow for the synthesis is depicted below:
Caption: Generalized synthetic workflow for this compound.
As an azo compound, this compound is reactive and can be explosive under certain conditions, particularly when sensitized by metal salts or strong acids. It is incompatible with strong oxidizing agents, acids, aldehydes, and other reactive chemicals, with which it can form toxic or flammable gases[1].
Toxicological Profile and Carcinogenicity
The carcinogenicity of dimethylaminoazobenzene and its derivatives is highly dependent on their molecular structure, which influences their metabolic activation and detoxification pathways.
Structure-Activity Relationship and Carcinogenic Potential
Research has shown that the position of methyl substitution on the azobenzene backbone significantly impacts carcinogenic activity. Studies on a series of structurally related 4-dimethylaminoazobenzenes have revealed that the carcinogenicity of methyl, chloro, and nitro derivatives is more dependent on the substituent's position than its chemical nature. For methyl-substituted derivatives, the carcinogenic activity follows the order: 3' > 2' > 4'[4].
This indicates that this compound possesses carcinogenic activity, albeit less potent than its 3'-methyl counterpart[4]. One study demonstrated that while 3'-methyl-4-dimethylaminoazobenzene is a potent hepatocarcinogen causing significant DNA damage, the comparatively noncarcinogenic 2-methyl-4-dimethylaminoazobenzene (note: this refers to the 2-methyl isomer, not the 2'-methyl) caused only a small loss of prelabeled DNA, indicating lower cytotoxicity[5]. Although this study does not directly assess the 2'-methyl isomer, the general principle of positional effects on carcinogenicity is well-established. The data suggests that this compound is cytotoxic[4].
Metabolic Activation Pathway
The carcinogenicity of azo dyes is generally attributed to their metabolic activation to reactive electrophiles that can form adducts with cellular macromolecules, including DNA. The proposed metabolic activation pathway for dimethylaminoazobenzene derivatives involves N-demethylation and N-hydroxylation, followed by esterification to form a highly reactive nitrenium ion. This ion can then covalently bind to DNA, initiating the carcinogenic process.
Caption: Proposed metabolic activation pathway of this compound.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, and there is suspicion of it causing cancer[6].
Hazard Statements:
-
H302: Harmful if swallowed.
-
H351: Suspected of causing cancer[6].
Precautionary Statements:
-
P201: Obtain special instructions before use[6].
-
P264: Wash skin thoroughly after handling[6].
-
P270: Do not eat, drink or smoke when using this product[6].
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[6].
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[6].
-
P501: Dispose of contents/container to an approved waste disposal plant[6].
Due to its toxic and potentially carcinogenic nature, handling of this compound requires strict adherence to safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection. All work should be conducted in a well-ventilated area or a chemical fume hood.
Experimental Protocols
Qualitative Analysis by High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be adapted for the analysis of this compound.
Objective: To confirm the presence and purity of this compound in a sample.
Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
This compound standard
-
Sample for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). The exact ratio may need optimization.
-
Standard Solution Preparation: Accurately weigh a small amount of this compound standard and dissolve it in the mobile phase to a known concentration (e.g., 10 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to a similar concentration as the standard solution.
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: Acetonitrile/Water with acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Set to the absorbance maximum of this compound (determined by UV-Vis scan, typically in the 400-450 nm range for azo dyes).
-
Column Temperature: 30 °C
-
-
Analysis:
-
Inject the standard solution to determine the retention time.
-
Inject the sample solution.
-
Compare the retention time of the peak in the sample chromatogram with that of the standard.
-
Purity can be estimated by the area percentage of the main peak.
-
Conclusion
This compound (CAS 3731-39-3) is a distinct chemical entity whose biological properties are of considerable interest, particularly in the context of chemical carcinogenesis. The available evidence indicates that it is a toxic substance and is suspected of causing cancer, with its carcinogenic potential being influenced by the position of the methyl group on the azobenzene structure. Researchers and professionals in drug development and toxicology should handle this compound with appropriate safety precautions and be aware of its relationship to more potent carcinogens like its 3'-methyl isomer. Further research is warranted to fully elucidate the metabolic fate and mechanism of action of this compound to better understand its risk to human health.
References
-
2-Methyl-4-(dimethylamino)azobenzene | SIELC Technologies. Available from: [Link]
-
This compound ,3731-39-3 - Chemcd. Available from: [Link]
-
Effect of administration of 2-methyl-4-dimethylaminoazobenzene on the half-lives of rat liver mitochondria and cytochrome oxidase - PubMed. Available from: [Link]
-
The Carcinogenicity of Certain Derivatives of P-Dimethylaminozobenz in the Rat - PubMed. Available from: [Link]
-
Inhibition of mitochondrial oxidative phosphorylation by 2-methyl-4-dimethylaminoazobenzene - PubMed. Available from: [Link]
-
A comparison of the effects of 3'-methyl-4-dimethylaminoazobenzene, 2-methyl-4-dimethylaminoazobenzene, and 2-acetylaminofluorene on rat liver DNA stability and new synthesis - PubMed. Available from: [Link]
Sources
- 1. This compound CAS#: 3731-39-3 [m.chemicalbook.com]
- 2. This compound | 3731-39-3 [chemicalbook.com]
- 3. chemcd.com [chemcd.com]
- 4. The carcinogenicity of certain derivatives of p-dimethylaminozobenz in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the effects of 3'-methyl-4-dimethylaminoazobenzene, 2-methyl-4-dimethylaminoazobenzene, and 2-acetylaminofluorene on rat liver DNA stability and new synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Historical and Technical Guide to 2'-Methyl-4-dimethylaminoazobenzene: From Discovery to a Tool in Carcinogenesis Research
This in-depth technical guide provides a comprehensive historical overview and scientific exploration of 2'-Methyl-4-dimethylaminoazobenzene. It is intended for researchers, scientists, and drug development professionals interested in the history of chemical carcinogenesis and the scientific journey of a single, impactful molecule. This guide will delve into the discovery of this compound, its synthesis, and its pivotal role in the study of cancer.
Introduction: The Rise of Azo Dyes and the Dawn of Chemical Carcinogenesis
The story of this compound is intrinsically linked to the burgeoning field of synthetic organic chemistry in the late 19th and early 20th centuries. The discovery of the diazotization of aryl amines by Johann Peter Griess in 1858 laid the foundation for the synthesis of a vast array of azo dyes, which revolutionized the textile and other industries with their vibrant colors.[1] These compounds, characterized by the -N=N- functional group, were initially celebrated for their industrial utility.
However, as the use of synthetic dyes became widespread, concerns about their biological effects began to emerge. A pivotal moment came with the discovery of the antimicrobial properties of the azo dye Prontosil, which was later found to be a prodrug, metabolically cleaved to the active sulfonamide.[2] This discovery highlighted the significance of the metabolic fate of azo compounds within a biological system. Concurrently, researchers began to investigate the potential for industrial chemicals to cause cancer, a field that would come to be known as chemical carcinogenesis. It was within this scientific landscape that this compound would emerge, not as a commercial dye, but as a key molecule in unraveling the mechanisms of cancer.
The Discovery and Early Investigation of this compound
While the exact date of the first synthesis of this compound is not prominently documented, its appearance in the scientific literature is tied to the systematic investigation of the carcinogenicity of azo dyes. The parent compound, 4-dimethylaminoazobenzene (DAB), also known as "Butter Yellow," was identified as a potent liver carcinogen in the 1930s. This discovery spurred a wave of research to understand the relationship between the chemical structure of azo dyes and their cancer-causing potential.
Pioneering work in this area was conducted by James A. and Elizabeth C. Miller at the University of Wisconsin-Madison. Their research in the 1940s and 1950s involved the synthesis and testing of numerous derivatives of DAB to elucidate the structural requirements for carcinogenicity. In a landmark 1948 paper, the Millers reported on the carcinogenicity of several methylated derivatives of DAB, including this compound.[3] This study demonstrated that the position of the methyl group on the azobenzene structure significantly influenced its carcinogenic activity.
The synthesis of this compound and other methylated derivatives was crucial for these structure-activity relationship studies. While the Millers' 1948 publication focused on the biological effects, the underlying chemical synthesis was a prerequisite for their work. A subsequent 1953 paper from the Miller laboratory on the metabolism of methylated aminoazo dyes describes the synthesis of C¹⁴-labeled compounds and references "unpublished data" by J. A. and E. C. Miller for the preparation of the unlabeled dyes, further solidifying their central role in the history of this compound.[3]
Chemical Synthesis: A Classic Azo Coupling Reaction
The synthesis of this compound follows the classical and well-established method for preparing azo dyes: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich aromatic compound.[4] In this case, the synthesis involves two key steps:
-
Diazotization of o-Toluidine: o-Toluidine (2-methylaniline) is treated with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). This reaction converts the primary amino group of o-toluidine into a diazonium salt, o-tolyldiazonium chloride.
-
Azo Coupling with N,N-Dimethylaniline: The resulting o-tolyldiazonium salt is a weak electrophile that readily reacts with an activated aromatic ring. In this synthesis, the coupling partner is N,N-dimethylaniline, which is highly activated towards electrophilic aromatic substitution by the strongly electron-donating dimethylamino group. The coupling occurs at the para position of the N,N-dimethylaniline ring, which is sterically accessible and electronically enriched, to form this compound.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure based on the established methods for azo dye synthesis from the mid-20th century.
Materials:
-
o-Toluidine
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
N,N-Dimethylaniline
-
Sodium Acetate
-
Ethanol
-
Ice
Procedure:
Part 1: Diazotization of o-Toluidine
-
In a beaker, dissolve o-toluidine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the o-toluidine solution. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for 15-20 minutes to ensure the completion of the diazotization reaction. The resulting solution contains o-tolyldiazonium chloride.
Part 2: Azo Coupling
-
In a separate beaker, dissolve N,N-dimethylaniline in a minimal amount of dilute hydrochloric acid and cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Part 1 to the N,N-dimethylaniline solution with vigorous stirring. A colored precipitate of this compound should form.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes.
-
Gradually add a saturated solution of sodium acetate to neutralize the excess acid and promote the precipitation of the azo dye.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified this compound as orange to red crystals.[5]
Physicochemical Properties and Carcinogenic Activity
This compound is an orange to dark red crystalline solid.[5] Its structure, with the additional methyl group on the 2'-position of the phenyl ring, distinguishes it from its more well-known parent compound, 4-dimethylaminoazobenzene.
| Property | Value |
| Chemical Formula | C₁₅H₁₇N₃ |
| Molar Mass | 239.32 g/mol |
| Appearance | Orange to Amber to Dark red powder to crystal[5] |
| Melting Point | 74 °C[5] |
| Solubility | Insoluble in water[5] |
The research by Miller and Miller in their 1948 paper was instrumental in characterizing the carcinogenic potency of this compound.[3] They found that the position of the methyl group had a significant effect on the carcinogenicity of the dye. Their studies in rats revealed the following trend in carcinogenic activity for the methylated derivatives of 4-dimethylaminoazobenzene: 3'-methyl > 2'-methyl > 4'-methyl.[3] This demonstrated that while the 2'-methyl derivative was a potent carcinogen, it was slightly less so than the 3'-methyl isomer.
Mechanism of Carcinogenicity: The Role of Metabolism
A central theme in the research on azo dye carcinogenicity is the concept of metabolic activation. The parent azo dyes themselves are often not the ultimate carcinogens. Instead, they are metabolized in the body to reactive electrophilic species that can then bind to cellular macromolecules like DNA, leading to mutations and the initiation of cancer.[2]
For aminoazo dyes like this compound, a key metabolic pathway involves N-demethylation and hydroxylation, followed by the formation of reactive esters.[6] The presence and position of the methyl group on the aromatic ring can influence the rate and sites of metabolism, thereby affecting the ultimate carcinogenic potency of the compound. The work of the Millers and others in the mid-20th century laid the groundwork for our current understanding of how chemical carcinogens are metabolically activated to exert their toxic effects.
Visualization of the Synthesis Pathway
Caption: Synthesis of this compound.
Conclusion
The history of this compound is a compelling example of how a specific molecule can play a significant role in advancing our understanding of a major area of biomedical research. Born from the era of synthetic dye chemistry, its true legacy lies not in its color, but in its contribution to the field of chemical carcinogenesis. The pioneering work of researchers like James and Elizabeth Miller, who synthesized and systematically studied this and other related compounds, was instrumental in establishing the principles of structure-activity relationships and metabolic activation in cancer research. Today, while no longer a compound of direct industrial application, this compound remains a significant molecule in the historical narrative of our quest to understand and combat cancer.
References
- Chung, K. T. (2016). Azo dyes and human health: a review. Journal of Environmental Science and Health, Part C, 34(4), 233-261.
- Miller, J. A., & Miller, E. C. (1948). The carcinogenicity of certain derivatives of p-dimethylaminoazobenzene in the rat. The Journal of experimental medicine, 87(2), 139–156.
- Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
- Miller, J. A., Miller, E. C., & Baumann, C. A. (1945).
- MacDonald, J. C., Plescia, A. M., Miller, E. C., & Miller, J. A. (1953). The metabolism of methylated aminoazo dyes. III. The demethylation of various N-methyl-C14-aminoazo dyes in vivo. Cancer research, 13(4), 292–297.
-
Rajdhani College. (n.d.). Methyl Orange Synthesis of Azo Dyes. Retrieved from [Link]
-
ResearchGate. (n.d.). Diazotization-Coupling Reaction --.doc. Retrieved from [Link]
- Butler, R. N., & Morris, G. J. (2015). Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist. Notes and Records of the Royal Society, 69(1), 69–83.
- Google Patents. (n.d.). US3793305A - One-step process of preparing azo dyes by simultaneous diazotization.
-
Organic Syntheses. (n.d.). CONGO RED. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Vedantu. (n.d.). When benzene diazonium chloride reacts with N N dimethyl class 12 chemistry CBSE. Retrieved from [Link]
- Prakash, T. P., Kawasaki, A. M., Fraser, A. S., Vasquez, G., & Manoharan, M. (2002). Synthesis of 2'-O-[2-[(N,N-dimethylamino)oxy]ethyl] modified nucleosides and oligonucleotides. The Journal of organic chemistry, 67(2), 357–369.
- Zhuang, S., Teng, B., Cao, L., Zhong, D., Feng, K., Shi, Y., Li, Y., Guo, Q., & Yang, M. (2011). The Synthesis and Purification of 4-Dimethylamino-N-Methyl -4-Stilbazolium Tosylate.
- Google Patents. (n.d.). CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones.
- Hutter, M. C. J., & Applegate, G. A. (2022). Efficient synthesis and evolution of 2'-modified nucleic acid chemistries found in FDA-approved nucleic acid therapeutics.
- Prakash, T. P., Kawasaki, A. M., Fraser, A. S., Vasquez, G., & Manoharan, M. (2002). Synthesis of 2'-O-[2-[(N,N-dimethylamino)oxy]ethyl] modified nucleosides and oligonucleotides. The Journal of organic chemistry, 67(2), 357–369.
- Martínez-Ortiz, F., et al. (2021). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)
- Smith, C. J., et al. (2015).
- Google Patents. (n.d.). WO2016021524A1 - Method for producing optically active 2-methylpiperazine.
- Google Patents. (n.d.). CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.
Sources
- 1. Azo coupling - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 3731-39-3 [m.chemicalbook.com]
- 6. The metabolism of methylated aminoazo dyes. V. Evidence for induction of enzyme synthesis in the rat by 3-methylcholanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: 2'-Methyl-4-dimethylaminoazobenzene as a Specific Inhibitor of Mitochondrial Oxidative Phosphorylation at Complex I
An In-Depth Technical Guide for Researchers
Executive Summary
2'-Methyl-4-dimethylaminoazobenzene (2-Me-DAB) is an azo dye primarily known for its toxic and carcinogenic properties.[1][2] Beyond its role in toxicology, this compound serves as a potent and specific inhibitor of mitochondrial oxidative phosphorylation (OXPHOS). This guide provides a detailed examination of the mechanism by which 2-Me-DAB disrupts cellular energy metabolism. Foundational studies have identified its precise site of action within the electron transport chain (ETC), revealing that it blocks electron flow at Complex I, specifically between the dehydrogenase flavoprotein and ubiquinone.[3][4] This targeted inhibition of NAD+-linked substrate oxidation makes 2-Me-DAB a valuable tool for studying mitochondrial function and dysfunction. This document synthesizes the mechanistic details, provides validated experimental protocols for assessing its effects, and discusses the broader implications of its biochemical activity.
Introduction: The Dual Identity of this compound (2-Me-DAB)
This compound is a chemical compound belonging to the azo dye family. Historically, related compounds like 4-dimethylaminoazobenzene were used in industrial applications, including coloring for polishes and soaps.[5] However, the primary focus of scientific inquiry has been on its significant biological activity, particularly its hepatotoxicity and carcinogenicity in animal models.[1][6][7]
While its role as a carcinogen is well-documented, a more nuanced biochemical function lies in its interaction with mitochondria. Research has demonstrated that 2-Me-DAB is a powerful inhibitor of mitochondrial energy production.[3] When administered to rats, it was found to bind covalently to liver proteins, with a significant portion localizing to the mitochondrial fraction.[4] This localization is key to understanding its profound impact on cellular respiration.
The Machinery of Cellular Energy: Mitochondrial Oxidative Phosphorylation (OXPHOS)
Oxidative phosphorylation is the primary metabolic pathway through which cells generate adenosine triphosphate (ATP), the universal currency of energy.[8] This process occurs within the mitochondria and involves two coupled components: the electron transport chain (ETC) and chemiosmosis.[8][9]
-
The Electron Transport Chain (ETC): The ETC is composed of five protein complexes (Complex I-V) embedded in the inner mitochondrial membrane.[8] Electrons from reduced cofactors, namely NADH (processed by Complex I) and FADH2 (processed by Complex II), are passed down a series of redox reactions.[10] This electron flow releases energy, which is used by Complexes I, III, and IV to pump protons (H+) from the mitochondrial matrix into the intermembrane space.[11]
-
Chemiosmosis and ATP Synthesis: The pumping of protons creates a potent electrochemical gradient.[9][11] Protons flow back into the matrix down this gradient through Complex V, also known as ATP synthase. This flow drives the rotational catalysis mechanism of ATP synthase, which phosphorylates ADP to produce vast quantities of ATP.[10][11]
Inhibition of any part of this intricate process can halt ATP production, leading to severe cellular dysfunction.[8][12]
The Core Mechanism: How 2-Me-DAB Disrupts the Electron Transport Chain
The inhibitory effect of 2-Me-DAB on OXPHOS is not general but highly specific. Seminal studies using tightly coupled rat liver mitochondria pinpointed its precise site of action.
Key Mechanistic Findings:
-
Selective Inhibition of Complex I: 2-Me-DAB severely inhibits the oxidation of NAD+-linked substrates (e.g., glutamate, malate), which feed electrons into Complex I.[3][4]
-
Unaffected Complex II and Downstream Activity: The oxidation of succinate (a Complex II substrate) or ascorbate (which donates electrons to Complex IV) is not inhibited.[3] This demonstrates that Complexes II, III, and IV remain functional.
-
Precise Locus of Inhibition: The specific site of inhibition was identified to be between the dehydrogenase flavoprotein and ubiquinone within Complex I.[3][4] This effectively stops electrons from NADH from entering the wider ETC.
Phosphorylation (ATP synthesis) was found to be more sensitive to 2-Me-DAB than the oxidation of succinate, indicating that even a partial blockade of Complex I has significant downstream effects on the overall efficiency of OXPHOS.[3] This targeted action is similar to that of rotenone, a classic and well-characterized Complex I inhibitor.[3]
Caption: Mechanism of 2-Me-DAB inhibition within the ETC.
Validated Experimental Protocols for Assessing Mitochondrial Inhibition
To empirically study the effects of 2-Me-DAB, researchers can employ several robust methodologies. The following protocols are designed to be self-validating by systematically isolating different components of the ETC.
Protocol 1: High-Resolution Respirometry to Measure Oxygen Consumption Rate (OCR)
This method uses an oxygraph (e.g., Oroboros Oxygraph-2k) to measure real-time oxygen consumption in isolated mitochondria or permeabilized cells, providing a dynamic view of respiratory function.[13][14][15]
Causality Behind the Protocol Design: The sequential addition of specific substrates and inhibitors allows for the precise interrogation of different ETC complexes. By comparing the respiratory response to a Complex I substrate (glutamate/malate) versus a Complex II substrate (succinate) in the presence of 2-Me-DAB, we can confirm that the inhibition is specific to Complex I. Rotenone is used as a positive control for Complex I inhibition.
Step-by-Step Methodology:
-
Preparation: Calibrate the oxygraph chambers and add respiration buffer (e.g., MiR05) warmed to 37°C.
-
Mitochondria Addition: Add a known quantity of isolated liver mitochondria (e.g., 0.5 mg/mL) to the chamber and allow the signal to stabilize.
-
Complex I-Linked Respiration (State 2): Add NAD+-linked substrates, such as Glutamate (10 mM) and Malate (2 mM). This measures basal respiration driven by Complex I.
-
Addition of Inhibitor: In one chamber, add a DMSO vehicle control. In the experimental chamber, add 2-Me-DAB (titrate concentration) and observe the change in OCR.
-
Active Respiration (State 3): Add a saturating amount of ADP (e.g., 2.5 mM) to stimulate ATP synthesis and measure the maximal Complex I-driven OCR. A significant reduction in the 2-Me-DAB chamber compared to the control confirms inhibition.
-
Inhibition of Complex I: Add Rotenone (0.5 µM) to both chambers. This will fully inhibit Complex I, and the OCR in the control chamber should drop to a level similar to that already seen in the 2-Me-DAB chamber.
-
Complex II-Linked Respiration: Add Succinate (10 mM) to bypass Complex I. A robust increase in OCR in both chambers demonstrates that Complex II and the downstream ETC are functional and unaffected by 2-Me-DAB.
-
Inhibition of Complex III: Add Antimycin A (2.5 µM) to inhibit Complex III and confirm that the remaining oxygen consumption is non-mitochondrial.
Caption: Experimental workflow for high-resolution respirometry.
Protocol 2: Spectrophotometric Assay of Complex I (NADH:Ubiquinone Oxidoreductase) Activity
This biochemical assay directly measures the enzymatic activity of Complex I by monitoring the oxidation of its substrate, NADH.[15][16]
Causality Behind the Protocol Design: The activity of Complex I is determined by measuring the rate of decrease in absorbance at 340 nm, which is specific to NADH.[15][16][17] By comparing the rate in the presence and absence of 2-Me-DAB, and using rotenone to determine the background non-Complex I NADH oxidation, the specific inhibitory effect can be quantified.
Step-by-Step Methodology:
-
Sample Preparation: Isolate mitochondria and determine protein concentration. Prepare mitochondrial lysates by freeze-thawing.
-
Reaction Mixture: In a 96-well plate or cuvette, prepare an assay buffer containing potassium phosphate buffer, magnesium chloride, and a ubiquinone analog (e.g., decylubiquinone).[18]
-
Background Measurement: To a subset of wells, add the specific Complex I inhibitor rotenone. This will be used to subtract non-specific NADH oxidation.
-
Inhibitor Addition: Add 2-Me-DAB (or vehicle control) to the appropriate wells.
-
Initiate Reaction: Add the mitochondrial sample to the wells, followed immediately by NADH to start the reaction.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer set to read absorbance at 340 nm. Take kinetic readings every 30 seconds for 5-10 minutes.
-
Calculation: Calculate the rate of decrease in absorbance (ΔAbs/min). The specific Complex I activity is the rate in the control sample minus the rate in the rotenone-inhibited sample. Compare this to the activity in the 2-Me-DAB-treated sample.
Quantitative Data and Expected Outcomes
The expected outcomes from the protocols described above can be summarized as follows:
| Experimental Condition | Substrate(s) | Respirometry State | Expected Oxygen Consumption Rate (OCR) | Rationale |
| Control (Vehicle) | Glutamate + Malate | State 3 (Active) | High | Normal Complex I-driven respiration. |
| + 2-Me-DAB | Glutamate + Malate | State 3 (Active) | Severely Inhibited | 2-Me-DAB blocks electron flow through Complex I. |
| Control (Vehicle) | Succinate (+ Rotenone) | State 3 (Active) | High | Normal Complex II-driven respiration. |
| + 2-Me-DAB | Succinate (+ Rotenone) | State 3 (Active) | High / Unaffected | 2-Me-DAB does not inhibit Complex II or downstream complexes. |
Broader Biological and Toxicological Implications
The specific inhibition of mitochondrial Complex I by 2-Me-DAB is a critical component of its overall toxicity.
-
Energy Crisis: By halting Complex I, 2-Me-DAB effectively cripples the cell's primary ATP production pathway, leading to a rapid depletion of cellular energy.[12][19]
-
Oxidative Stress: Inhibition of Complex I is a major source of reactive oxygen species (ROS) production within mitochondria, which can cause widespread damage to cellular components.[16][20][21]
-
Cellular Proliferation and Carcinogenesis: Chronic administration of 2-Me-DAB in animal diets leads to significant physiological changes. It was found to double the mitochondrial content in rat livers over 90 days, yet these mitochondria were functionally impaired.[4] The compound also inhibits the normal mitotic response of the liver, blocking cells in the G1 phase.[1] This disruption of energy metabolism and cell cycle control likely contributes to its carcinogenic properties.[1][2]
-
Altered Mitochondrial Turnover: The administration of 2-Me-DAB has been shown to increase the half-life of mitochondrial proteins, suggesting it impairs the normal degradation and turnover of mitochondria.[22][23]
Conclusion
This compound is more than a historical carcinogen; it is a highly specific and potent inhibitor of mitochondrial Complex I. Its ability to selectively block the oxidation of NAD+-linked substrates while leaving Complex II-mediated respiration intact makes it an invaluable chemical tool for dissecting the pathways of cellular energy metabolism. The experimental frameworks provided in this guide offer a robust approach for researchers to validate this mechanism and explore its consequences. Understanding the precise biochemical action of 2-Me-DAB provides critical insight into the link between mitochondrial dysfunction, cellular toxicity, and the molecular basis of chemical carcinogenesis. Future research could focus on leveraging 2-Me-DAB as a probe to investigate the downstream signaling consequences of isolated Complex I inhibition in various disease models.
References
- Kumar, P. S., & Kurup, C. K. (1984). Inhibition of mitochondrial oxidative phosphorylation by 2-methyl-4-dimethylaminoazobenzene. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 766(1), 263-266.
- Dojindo Molecular Technologies, Inc. MitoComplex-I Activity Assay Kit.
- Various Authors. (2022).
- Lesur, B., & Frayssinet, C. (1981). Toxic effects of 2-methyl-4-dimethylaminoazobenzene in normal and partially hepatectomized rats. Chemico-Biological Interactions, 37(1-2), 137-151.
- Orynbayeva, Z. Measurement of oxidative phosphorylation. Drexel University College of Medicine.
- Seraydarian, M. W., & Artaza, L. (1976). The Effects of Inhibition of Oxidative Phosphorylation on the Contractility and High Energy Phosphate Content of Cultured Cardiac Cells.
- Teixeira-Santos, R., et al. (2021). Effect of inhibitors of oxidative phosphorylation on function and expression of efflux pumps.
- Zhao, R. Z., et al. (2022). Common methods in mitochondrial research (Review).
- Wikipedia.
- Jatana, N., et al. (2021). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases.
- Saikumar, P., & Kurup, C. K. (1984). Functional changes in rat liver mitochondria on administration of 2-methyl-4-dimethylaminoazobenzene. Biochemical Journal, 224(3), 955-960.
- APExBIO. Mitochondrial Complex I Activity Colorimetric Assay.
- van der Zee, M., et al. (2022). Mitochondria Targeting of Oxidative Phosphorylation Inhibitors to Alleviate Hypoxia and Enhance Anticancer Treatment Efficacy. Molecular Cancer Therapeutics, 21(3), 415-427.
- Larsen, S., et al. (2022). Quantification of Mitochondrial Oxidative Phosphorylation in Metabolic Disease: Application to Type 2 Diabetes. Metabolites, 12(1), 71.
- Miller, J. A., & Miller, E. C. (1947). The Carcinogenicity of Certain Derivatives of P-Dimethylaminozobenz in the Rat. Journal of Experimental Medicine, 86(1), 27-40.
- Abcam. (n.d.). Mitochondrial Complex I Activity Colorimetric Assay Kit (ab287847).
- Saikumar, P., & Kurup, C. K. (1986). Effect of administration of 2-methyl-4-dimethylaminoazobenzene on the half-lives of rat liver mitochondria and cytochrome oxidase. The Indian journal of medical research, 83, 402-407.
- Sigma-Aldrich. (n.d.). Mitochondrial Complex I Activity Assay Kit (MAK359) - Technical Bulletin.
- MyBioSource. (n.d.). Mitochondrial complex I assay kit.
- Fiala, E. S., Kettering, W. G., & Fiala, S. (1973). Accumulation of hepatic mitochondria in 2-methyl-4-dimethyl-aminoazobenzene fed rats as a result of decreased degradation.
- NIOSH. (n.d.). Hazard review of 4-dimethylaminoazobenzene (DAB). CDC Stacks.
- Hagen, T., et al. (2004). Inhibition of mitochondrial respiration by the anticancer agent 2-methoxyestradiol.
- U.S. Environmental Protection Agency. (1999). 4-Dimethylaminoazobenzene. EPA.
- Goodman, J. I., & Potter, V. R. (1972). A comparison of the effects of 3'-methyl-4-dimethylaminoazobenzene, 2-methyl-4-dimethylaminoazobenzene, and 2-acetylaminofluorene on rat liver DNA stability and new synthesis. Cancer Research, 32(4), 786-793.
- Beard, D. A. (2006). Quantitative analysis of mitochondrial ATP synthesis. Journal of theoretical biology, 239(4), 486-496.
- The Animated Biologist. (2023).
- Khan Academy. (n.d.).
Sources
- 1. Toxic effects of 2-methyl-4-dimethylaminoazobenzene in normal and partially hepatectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the effects of 3'-methyl-4-dimethylaminoazobenzene, 2-methyl-4-dimethylaminoazobenzene, and 2-acetylaminofluorene on rat liver DNA stability and new synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of mitochondrial oxidative phosphorylation by 2-methyl-4-dimethylaminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional changes in rat liver mitochondria on administration of 2-methyl-4-dimethylaminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. The carcinogenicity of certain derivatives of p-dimethylaminozobenz in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]
- 9. Khan Academy [khanacademy.org]
- 10. Quantitative analysis of mitochondrial ATP synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. quora.com [quora.com]
- 13. drexel.edu [drexel.edu]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MitoComplex-I Activity Assay Kit MitoComplex-I Activity Assay Kit Dojindo [dojindo.com]
- 17. mybiosource.com [mybiosource.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. ovid.com [ovid.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Inhibition of mitochondrial respiration by the anticancer agent 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of administration of 2-methyl-4-dimethylaminoazobenzene on the half-lives of rat liver mitochondria and cytochrome oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Accumulation of hepatic mitochondria in 2-methyl-4-dimethyl-aminoazobenzene fed rats as a result of decreased degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2'-Methyl-4-dimethylaminoazobenzene and its Structural Analogues: Synthesis, Bioactivity, and Mechanistic Analysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 2'-Methyl-4-dimethylaminoazobenzene (2'-Me-DAB), a representative member of the carcinogenic aminoazobenzene dye family. We delve into the physicochemical properties, synthesis methodologies, and the critical metabolic pathways leading to its biological activity. A significant focus is placed on the structure-activity relationships (SAR) within this class of compounds, exploring how modifications to the core structure influence mutagenicity and carcinogenicity. This guide synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols for the analysis of these compounds, including chromatographic purification and mutagenicity assessment. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a vital resource for professionals engaged in toxicology, medicinal chemistry, and drug development.
Introduction to Aminoazobenzenes
Aminoazobenzene compounds are a class of synthetic organic dyes characterized by a diazene bridge (-N=N-) connecting two aromatic rings, one of which is substituted with an amino group. The parent compound of this family, 4-dimethylaminoazobenzene (DAB), also known as Butter Yellow, was historically used as a food coloring agent before its potent carcinogenic properties were discovered.[1][2] This discovery spurred extensive research into the mechanism of action and the structural requirements for carcinogenicity within this chemical class.[1][2]
This guide focuses specifically on This compound (2'-Me-DAB) , an analogue of DAB. Understanding the subtle yet significant impact of structural modifications, such as the addition of a methyl group on the distal phenyl ring, is crucial for elucidating the precise mechanisms of toxicity and for the rational design of safer chemical entities or novel therapeutic agents. The study of these compounds provides a classic model for chemical carcinogenesis, involving metabolic activation to reactive electrophiles that subsequently form adducts with cellular macromolecules like DNA.
Physicochemical Properties and Synthesis of 2'-Me-DAB
A thorough understanding of the physical and chemical properties of 2'-Me-DAB is fundamental for its synthesis, handling, and analysis.
Core Structure and Properties
2'-Me-DAB is a red-orange crystalline solid that is insoluble in water but soluble in organic solvents.[3] Its structure features the characteristic azobenzene core, a dimethylamino group at the 4-position, and a methyl group at the 2'-position of the second phenyl ring.
| Property | Value | Reference |
| CAS Number | 3731-39-3 | [3][4] |
| Molecular Formula | C15H17N3 | [3] |
| Molecular Weight | 239.32 g/mol | [3][5] |
| Melting Point | 74 °C | [3] |
| Appearance | Red crystals or red-orange solid | [3] |
| Solubility | Insoluble in water | [3] |
General Synthesis Strategy: Diazotization and Azo Coupling
The synthesis of 2'-Me-DAB, like most azo dyes, is typically achieved through a two-step process involving diazotization followed by an azo coupling reaction. This classic approach offers high efficiency and is readily scalable. The causality for this choice lies in the reliable formation of the highly reactive diazonium salt from an aromatic amine, which then acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling partner.
The general workflow is as follows:
-
Diazotization: An aromatic amine (in this case, N,N-dimethylaniline) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.
-
Azo Coupling: The diazonium salt solution is then added to a solution of the coupling component, which is an electron-rich aromatic compound (in this case, o-toluidine). The coupling reaction proceeds to form the final azo compound.
Caption: General workflow for the synthesis of 2'-Me-DAB.
Metabolic Activation and Mechanism of Carcinogenicity
The carcinogenicity of 2'-Me-DAB and its analogues is not inherent to the parent molecule but arises from its metabolic activation within the body, primarily in the liver.[6] This process transforms the relatively inert compound into a highly reactive electrophile capable of damaging DNA.
The Role of Cytochrome P450 Enzymes
The initial and rate-limiting step in the activation cascade is the enzymatic modification of the aminoazobenzene structure by cytochrome P450 (CYP) enzymes. These enzymes catalyze N-demethylation and N-hydroxylation reactions. N-hydroxylation is considered the critical activation step, forming an N-hydroxy-arylamine metabolite. This step is a classic example of xenobiotic metabolism, where the body's attempt to detoxify a foreign compound paradoxically generates a more toxic intermediate.
Formation of Electrophilic Metabolites and DNA Adducts
The N-hydroxy metabolite can be further activated, for instance, by sulfation, to form a highly unstable and electrophilic nitrenium ion. This potent electrophile readily attacks nucleophilic sites on cellular macromolecules. Its primary target is DNA, where it forms covalent adducts, particularly at the C8 and N2 positions of guanine bases. These DNA adducts are bulky lesions that distort the DNA helix, leading to errors during DNA replication and transcription, ultimately resulting in mutations. If these mutations occur in critical proto-oncogenes or tumor suppressor genes, they can initiate the process of carcinogenesis.[6]
Caption: Metabolic activation pathway of 2'-Me-DAB.
Studies have also shown that 2'-Me-DAB can inhibit mitochondrial oxidative phosphorylation, specifically targeting the pathway between the dehydrogenase flavoprotein and ubiquinone.[7] This disruption of cellular energy metabolism may contribute to its overall toxicity.
Structural Analogues and Derivatives: A SAR Study
The study of structural analogues of DAB and 2'-Me-DAB is essential for understanding the key structural requirements for carcinogenicity.[1][2] Structure-Activity Relationship (SAR) studies help to identify the molecular features that enhance or diminish biological activity.
Rationale for Modification
Modifications to the parent aminoazobenzene structure are performed to probe the importance of various functional groups and steric factors. Key areas of modification include:
-
The Amino Group: Altering the N,N-dimethylamino group, for example, by replacing it with cyclic amines like pyrrolidine, can retain biological activity.[2]
-
Aromatic Rings: Introducing substituents (e.g., methyl, halogen, nitro groups) at different positions on the phenyl rings can significantly alter metabolic rates and carcinogenic potency.[6]
-
The Azo Bridge: Incorporating the phenylazo group within a larger aromatic system can also lead to active compounds.[1][2]
Structure-Activity Relationship (SAR) Summary
The mutagenicity and carcinogenicity of aminoazobenzene derivatives are highly dependent on their chemical structure.
| Structural Modification | Effect on Activity | Rationale / Causality | Reference |
| Methylation of phenylenediamine moiety | No decrease in mutagenicity | Methyl groups may enhance lipophilicity, facilitating cellular uptake, without hindering the critical N-hydroxylation step. | [6] |
| Substitution with a nitro group | No decrease in mutagenicity | The nitro group is also subject to metabolic reduction to a reactive intermediate, potentially creating an additional pathway for genotoxicity. | [6][8] |
| Sulfonation or Carboxylation | Decrease in mutagenicity | The addition of highly polar sulfonic or carboxylic acid groups increases water solubility, which enhances renal clearance and reduces the compound's ability to penetrate cell membranes to reach metabolic enzymes and DNA. | [6] |
| Deamination (removal of amino group) | Decrease in mutagenicity | The primary amino group is essential for the metabolic activation pathway (N-hydroxylation). Its removal eliminates the primary route to genotoxicity. | [6] |
| Incorporation into a larger ring system | Activity can be retained | Indicates that the overall planarity and electronic properties of the azo-aromatic system are more critical than the specific phenylazo group itself. | [1][2] |
This SAR data is invaluable for predicting the potential toxicity of related compounds and for guiding the design of non-carcinogenic dyes or other chemical products.
Essential Experimental Protocols for Analysis
The accurate assessment of purity, metabolic stability, and mutagenic potential is critical when working with 2'-Me-DAB and its analogues. The following protocols provide self-validating, step-by-step methodologies for key assays.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: Reversed-phase HPLC is the method of choice for analyzing non-polar to moderately polar compounds like azo dyes. A C18 column provides a non-polar stationary phase that effectively retains the analyte, while a gradient elution with an organic solvent like acetonitrile allows for the separation of the main compound from potential impurities and starting materials. A Diode Array Detector (DAD) is used for its ability to acquire full UV-Vis spectra, aiding in peak identification and purity assessment.[9][10]
Methodology:
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.[12]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the 2'-Me-DAB sample.
-
Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~10-20 µg/mL using the initial mobile phase composition (95:5 A:B).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: DAD, monitoring at the λmax of 2'-Me-DAB (determined by initial scan, typically ~400-500 nm) and a secondary wavelength (e.g., 254 nm) for impurity detection.[10]
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: Linear gradient to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-25 min: Re-equilibration at 5% B
-
-
-
Data Analysis (Self-Validation):
-
Integrate the peak corresponding to 2'-Me-DAB.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all detected peaks.
-
Expected Result: A pure sample should exhibit a single major peak with >98% area. The retention time should be consistent across replicate injections. The UV-Vis spectrum of the peak should match the reference spectrum for the compound.
-
Protocol: Ames Test for Mutagenicity Assessment
Rationale: The Ames test is a widely adopted biological assay to assess the mutagenic potential of chemical compounds.[13] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize it and require it for growth.[14] The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the gene function, allowing the bacteria to grow on a histidine-free medium.[14][15][16] The inclusion of a rat liver extract (S9 fraction) is critical because many compounds, like 2'-Me-DAB, are not mutagenic themselves but are converted to mutagens by mammalian metabolic enzymes present in the S9 mix.[14][15]
Methodology:
-
Preparation:
-
Bacterial Strains: Use appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[14]
-
S9 Mix: Prepare the S9 fraction from the livers of rats induced with a CYP450 inducer (e.g., Aroclor 1254). Prepare the S9 mix containing the S9 fraction, cofactors (NADP+, G6P), and buffer immediately before use.
-
Test Compound: Prepare a dilution series of 2'-Me-DAB in a suitable solvent (e.g., DMSO).
-
Controls:
-
Negative Control: Solvent only (DMSO).
-
Positive Control (without S9): A known direct-acting mutagen (e.g., sodium azide for TA100).
-
Positive Control (with S9): A known pro-mutagen that requires activation (e.g., 2-aminoanthracene).
-
-
-
Plate Incorporation Assay:
-
To sterile tubes, add in order:
-
Vortex gently and immediately pour the contents onto minimal glucose agar plates.
-
Spread evenly and allow the top agar to solidify.
-
-
Incubation:
-
Incubate the plates in the dark at 37°C for 48-72 hours.
-
-
Data Analysis (Self-Validation):
-
Count the number of revertant colonies on each plate.
-
Negative Control Validation: The number of spontaneous revertants on the negative control plates must be within the laboratory's historical range.
-
Positive Control Validation: The positive control plates must show a significant increase in revertant colonies compared to the negative control, confirming the sensitivity of the assay and the activity of the S9 mix.
-
Test Result Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the negative control value.[13]
-
Conclusion and Future Directions
This compound and its analogues serve as a paradigmatic case study in chemical carcinogenesis. The principles learned from these compounds—specifically the necessity of metabolic activation to exert genotoxic effects—are broadly applicable in modern toxicology and drug safety assessment. The structure-activity relationships established for this class highlight the profound impact of subtle chemical modifications on biological outcomes, underscoring the importance of rational design in the chemical industry.
Future research should continue to explore the nuances of metabolic pathways, including the specific human CYP isoforms involved in activation and detoxification. Furthermore, a deeper understanding of the DNA repair mechanisms that counteract the damage caused by these compounds could open new avenues for chemoprevention and therapy. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon, fostering continued progress in the fields of chemical safety and drug development.
References
-
Ashby, J., & Styles, J. A. (1980). Studies in vitro to discern the structural requirements for carcinogenicity in analogues of the carcinogen 4-dimethylaminoazobenzene (butter yellow). Carcinogenesis, 1(1), 1-7. [Link]
-
Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Online. [Link]
-
Gupta, A., & Sharma, D. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2764. [Link]
-
Dr. Oracle. (2025, July 19). What is the purpose and procedure of the Ames test in assessing mutagenic potential of chemical compounds? Dr. Oracle. [Link]
-
Raina, A., & Ramasarma, T. (1984). Inhibition of mitochondrial oxidative phosphorylation by 2-methyl-4-dimethylaminoazobenzene. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 766(1), 263-266. [Link]
-
Ashby, J., & Styles, J. A. (1980). Studies in vitro to discern the structural requirements for carcinogenicity in analogues of the carcinogen 4-dimethylaminoazobenzene (butter yellow). Carcinogenesis, 1(1), 1–7. [Link]
-
De Stasio, E. (n.d.). The Ames Test. Lawrence University. [Link]
-
Agilent Technologies. (n.d.). Analysis of EU Banned Azo Dyes in Textiles Using Liquid Chromatography Coupled With Single Quadrupole Mass Spectrometry. Agilent. [Link]
-
Vanhoenacker, G., David, F., Sandra, P., & Gratzfeld Huesgen, A. (2011). High Sensitivity UHPLC-DAD Analysis of Azo Dyes using the Agilent 1290 Infinity LC System and the 60 mm Max-Light High Sensitivity Flow Cell. Agilent Technologies. [Link]
-
Shan, A., Harbin, D., & Jameson, C. W. (1984). Analyses of Two Azo Dyes by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 22(11), 498–502. [Link]
-
Giacometti, J., & Kovačević, D. B. (2016). Inedible Azo Dyes and Their Analytical Methods in Foodstuffs and Beverages. ResearchGate. [Link]
-
Agilent Technologies. (n.d.). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method Scouting Wizard. Agilent. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)-2-methylazobenzene. PubChem. [Link]
-
SIELC Technologies. (2018, February 16). 2-Methyl-4-(dimethylamino)azobenzene. SIELC. [Link]
-
Arcos, J. C., & Argus, M. F. (1970). A study of the carcinogenicity of a series of structurally related 4-dimethylaminoazobenzenes. Cancer Research, 30(5), 1520-1524. [Link]
-
Chung, K. T., Cerniglia, C. E., & Chen, S. C. (1992). Mutagenicity of azo dyes: structure-activity relationships. Mutation Research/Reviews in Genetic Toxicology, 277(3), 201-220. [Link]
-
Avadhani, N. G., & Rutman, R. J. (1980). Effect of administration of 2-methyl-4-dimethylaminoazobenzene on the half-lives of rat liver mitochondria and cytochrome oxidase. Biochimica et Biophysica Acta (BBA) - General Subjects, 633(2), 212-221. [Link]
-
National Center for Biotechnology Information. (n.d.). 4'-Nitro-4-dimethylaminoazobenzene. PubChem. [Link]
-
PubChem. (n.d.). p-Dimethylaminoazobenzene. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminoazobenzene. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). C.I. Solvent Yellow 2. PubChem. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-Dimethylaminoazobenzene. EPA. [Link]
-
National Toxicology Program. (2021). 4-Dimethylaminoazobenzene. In 15th Report on Carcinogens. National Institutes of Health. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Studies in vitro to discern the structural requirements for carcinogenicity in analogues of the carcinogen 4-dimethylaminoazobenzene (butter yellow) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 3731-39-3 [m.chemicalbook.com]
- 4. This compound | 3731-39-3 [chemicalbook.com]
- 5. 4-(Dimethylamino)-2-methylazobenzene | C15H17N3 | CID 5916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mutagenicity of azo dyes: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of mitochondrial oxidative phosphorylation by 2-methyl-4-dimethylaminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4'-Nitro-4-dimethylaminoazobenzene | C14H14N4O2 | CID 17225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. academic.oup.com [academic.oup.com]
- 11. agilent.com [agilent.com]
- 12. chem-agilent.com [chem-agilent.com]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. droracle.ai [droracle.ai]
Methodological & Application
Application Notes and Protocols for Inducing Hepatocellular Carcinoma in Rats using 2'-Methyl-4-dimethylaminoazobenzene
Abstract: This document provides a comprehensive guide for researchers on the induction of liver tumors in rat models using the hepatocarcinogenic azo dye, 2'-Methyl-4-dimethylaminoazobenzene (2'-Me-DAB). It covers the underlying mechanism of action, detailed experimental protocols, essential safety and handling procedures, and critical ethical considerations for animal welfare. This guide is intended for professionals in cancer research and drug development, offering field-proven insights to ensure reproducible and ethically sound experimental outcomes.
Introduction and Scientific Context
The use of chemical carcinogens to induce tumors in animal models is a cornerstone of experimental oncology, providing invaluable insights into the mechanisms of carcinogenesis and serving as a platform for testing novel therapeutic agents. This compound (2'-Me-DAB), a derivative of p-Dimethylaminoazobenzene (DAB) or "Butter Yellow," is a well-established hepatocarcinogen used to model the development of hepatocellular carcinoma (HCC) in rats.[1][2]
Historically, azo dyes like 2'-Me-DAB were instrumental in demonstrating the link between chemical exposure and cancer.[3] Research has shown that 2'-Me-DAB administration in the diet of rats leads to a sequence of pathological changes in the liver, progressing from inflammation and fibrosis to the formation of neoplastic nodules and eventually, malignant carcinomas.[1][4] This model is particularly relevant as it mimics aspects of human HCC development, which often arises in the context of chronic liver injury and inflammation.[4][5]
This guide provides a detailed protocol for a 2'-Me-DAB-induced rat model of HCC, emphasizing scientific rigor, safety, and animal welfare.
Ethical Considerations in Animal Experimentation
The use of animals in cancer research necessitates a profound ethical responsibility. All protocols must be designed to be as humane as possible and should be subject to rigorous ethical review and approval by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.
The Three Rs (3Rs): The principles of Replacement, Reduction, and Refinement are central to the ethical use of animals in research.[6][7]
-
Replacement: Researchers should consider if non-animal methods (e.g., cell cultures, computational modeling) can achieve the study's objectives.
-
Reduction: The experimental design should aim to use the minimum number of animals necessary to obtain statistically significant data.
-
Refinement: All procedures must be optimized to minimize pain, suffering, and distress to the animals.[6][8][9] This includes proper housing, handling, anesthesia, and establishing humane endpoints.[9][10]
Minimizing animal pain and stress is not only a moral imperative but also a scientific one, as uncontrolled distress can introduce variables that confound experimental results.[8]
Safety and Handling of this compound
2'-Me-DAB is a potent carcinogen and is toxic.[3][11] Strict safety protocols must be followed at all times.
Hazard Identification:
-
Carcinogenicity: Suspected of causing cancer.[3][12][13] The International Agency for Research on Cancer (IARC) has classified the related compound 4-dimethylaminoazobenzene as a Group 2B carcinogen, possibly carcinogenic to humans.[14]
-
Other Hazards: May cause skin and respiratory irritation.[15]
Personal Protective Equipment (PPE) and Engineering Controls
| Control Type | Requirement | Rationale |
| Engineering Controls | Chemical Fume Hood | To prevent inhalation of the powdered compound.[12][15] |
| Safety Shower & Eyewash Station | For immediate decontamination in case of accidental exposure.[15] | |
| Personal Protective Equipment (PPE) | Nitrile or other compatible chemical-resistant gloves | To prevent skin contact. Gloves must be inspected before use and disposed of properly.[16] |
| Safety Goggles or Face Shield | To protect eyes from dust particles.[15][16] | |
| Lab Coat / Disposable Coveralls | To protect clothing and prevent the spread of contamination.[15][16] | |
| Approved Respirator | Recommended when handling the powder outside of a fume hood or if exposure limits may be exceeded.[15][16] |
Safe Handling, Storage, and Disposal
-
Handling: Always handle 2'-Me-DAB within a chemical fume hood.[12][15] Avoid creating dust.[12][15] Do not eat, drink, or smoke in the handling area.[13] Wash hands thoroughly after handling.[15]
-
Storage: Store the compound in a tightly closed container in a dry, well-ventilated, and locked-up area accessible only to authorized personnel.[12]
-
Disposal: Dispose of 2'-Me-DAB and all contaminated materials (bedding, carcasses, unused diet) as hazardous waste in accordance with institutional and national regulations.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[13] |
| Inhalation | Remove to fresh air. If breathing is difficult, seek immediate medical attention.[12][15][16] |
| Skin Contact | Immediately wash skin with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.[15][16] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids. Call a physician.[15][16] |
Mechanism of Hepatocarcinogenesis
The carcinogenic activity of 2'-Me-DAB is not direct. It requires metabolic activation within the liver to become an ultimate carcinogen that can damage cellular macromolecules.
Metabolic Activation:
-
N-demethylation and N-hydroxylation: In the liver, cytochrome P450 enzymes metabolize 2'-Me-DAB.
-
Esterification: The N-hydroxy metabolite is then esterified, typically by sulfotransferases, to form a highly reactive electrophilic ester.
-
DNA Adduct Formation: This reactive ester can then covalently bind to cellular macromolecules, including DNA, RNA, and proteins, forming adducts.
-
Genotoxicity and Cellular Disruption: These adducts can lead to mutations, chromosomal damage, and disruption of cellular processes.
Mitochondrial Effects: 2'-Me-DAB has been shown to inhibit mitochondrial oxidative phosphorylation.[17] It specifically targets the electron transport chain, inhibiting the oxidation of NAD+-linked substrates between the dehydrogenase flavoprotein and ubiquinone.[17] This disruption of mitochondrial function contributes to cellular stress and toxicity. Administration of 2'-Me-DAB also alters the turnover of mitochondrial proteins and cytochrome oxidase.[2][18]
Caption: Proposed mechanism of 2'-Me-DAB hepatocarcinogenesis.
Detailed Experimental Protocol
This protocol describes the dietary administration of 2'-Me-DAB, often combined with a promoting agent like phenobarbital, to enhance carcinogenesis.[1]
Materials and Animals
-
Carcinogen: this compound (CAS No: 3731-39-3)
-
Promoting Agent (Optional): Phenobarbital (CAS No: 50-06-6)
-
Animals: Male weanling rats (e.g., Sprague-Dawley or Wistar strain), 4-6 weeks old. Male rats are often used as they can be more susceptible to certain chemical hepatocarcinogens.
-
Diet: Standard basal laboratory diet.
-
Equipment: Cages with appropriate bedding, water bottles, feeding jars, analytical balance, chemical fume hood, PPE.
Carcinogen Diet Preparation
Caution: All preparation steps must be performed in a chemical fume hood with appropriate PPE.
-
Calculation: Determine the total amount of diet required for the study duration. The typical concentration of 2'-Me-DAB in the diet is 0.06% (w/w).
-
Pre-mixing: Weigh the required amount of 2'-Me-DAB. Mix it thoroughly with a small portion of the powdered basal diet (e.g., 1 part carcinogen to 10 parts diet) in a sealed container. This ensures a homogenous distribution.
-
Final Mixing: Gradually add the pre-mix to the bulk of the powdered diet in a large mixer and mix until a uniform color is achieved.
-
Storage: Store the prepared diet in clearly labeled, sealed containers at 4°C, protected from light.
Tumor Induction and Promotion Workflow
The following is a two-stage protocol involving an initiation phase with 2'-Me-DAB followed by a promotion phase with phenobarbital.[1]
Phase 1: Initiation (Weeks 1-6)
-
Acclimatization: Upon arrival, allow the rats to acclimate for one week, providing a standard basal diet and water ad libitum.[4]
-
Group Assignment: Randomly assign rats to a control group and an experimental group.[4]
-
Initiation Diet: The experimental group receives the diet containing 0.06% 2'-Me-DAB for a period of 6 weeks. The control group continues to receive the standard basal diet.
-
Monitoring: Record body weight and food consumption weekly. Observe the animals daily for any signs of toxicity or distress (e.g., weight loss, lethargy, rough coat).
Phase 2: Promotion (Week 7 onwards)
-
Dietary Switch: After 6 weeks, switch all animals back to the standard basal diet for one week to clear the initiator from their systems.
-
Promotion Diet: Following the one-week washout period, switch the experimental group to a diet containing 0.05% phenobarbital. The control group continues on the basal diet.
-
Long-term Monitoring: Continue the promotion diet and long-term monitoring. The development of large hepatocellular carcinomas is expected by 70-72 weeks.[1]
Caption: Workflow for the two-stage induction of HCC in rats.
Humane Endpoints
Animals should be euthanized humanely if they exhibit signs of severe distress, which may include:
-
Significant weight loss (>20% of body weight)
-
Tumor burden exceeding 10% of body weight or ulcerated tumors
-
Inability to access food or water
-
Severe lethargy or moribund state
-
Significant abdominal distension
These guidelines are crucial for minimizing animal suffering.[10]
Endpoint Analysis and Data Collection
Necropsy and Gross Pathology
-
Euthanasia: Humanely euthanize the rats using an approved method (e.g., CO2 asphyxiation followed by a secondary physical method).
-
Tissue Collection: Perform a full necropsy. Carefully excise the liver, weigh it, and record the liver-to-body weight ratio.
-
Gross Examination: Examine the liver surface for any visible abnormalities.[19] Note the number, size, and location of any nodules or tumors. Photograph the livers for documentation. Metastatic spread to other organs, such as the lungs, should also be examined.[19]
Histopathology
-
Fixation: Fix liver samples (both tumorous and non-tumorous sections) in 10% neutral buffered formalin.
-
Processing: After fixation, tissues are dehydrated, cleared, and embedded in paraffin.
-
Sectioning and Staining: Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: A qualified pathologist should examine the slides to identify and classify the liver lesions.
Expected Histopathological Findings:
| Lesion Type | Microscopic Description |
| Foci of Cellular Alteration | Discrete patches of hepatocytes with altered cytoplasmic staining (e.g., clear cell, eosinophilic, or basophilic). Nuclei may be enlarged.[19] |
| Hepatocellular Adenoma | Benign, well-demarcated, and encapsulated nodules that compress the adjacent normal liver tissue. Hepatocytes may show some atypia but lack clear signs of malignancy. |
| Hepatocellular Carcinoma (HCC) | Malignant tumors showing loss of normal liver architecture, formation of trabecular or solid patterns, cellular pleomorphism, high nuclear-to-cytoplasmic ratio, and potentially vascular invasion.[20][21][22] |
| Fibrosis/Cirrhosis | Deposition of fibrous connective tissue, potentially forming septa that bridge portal areas, leading to the disruption of the normal lobular architecture.[5] |
Biochemical Analysis
Blood samples can be collected via cardiac puncture just before euthanasia. Serum should be separated and can be analyzed for markers of liver function and damage.
| Marker | Significance |
| Alanine Aminotransferase (ALT) | An enzyme released from damaged hepatocytes; a key indicator of liver injury.[5][23] |
| Aspartate Aminotransferase (AST) | Another enzyme indicating hepatocyte damage.[5][23] |
| Alkaline Phosphatase (ALP) | Elevated levels can indicate cholestasis or liver damage.[5] |
| Alpha-fetoprotein (AFP) | A tumor marker that is often, but not always, elevated in HCC.[5] |
References
- 1. Promotion by dietary phenobarbital of hepatocarcinogenesis by 2-methyl-N,N-dimethyl-4-aminoazobenzene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional changes in rat liver mitochondria on administration of 2-methyl-4-dimethylaminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl yellow - Wikipedia [en.wikipedia.org]
- 4. Optimized protocol for an inducible rat model of liver tumor with chronic hepatocellular injury, inflammation, fibrosis, and cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic Administration of Diethylnitrosamine and 2-Acetylaminofluorene Induces Hepatocellular Carcinoma in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethical considerations in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for the welfare and use of animals in cancer research [norecopa.no]
- 11. This compound CAS#: 3731-39-3 [m.chemicalbook.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. epa.gov [epa.gov]
- 15. Safety Guideline [chemtrack.org]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. Inhibition of mitochondrial oxidative phosphorylation by 2-methyl-4-dimethylaminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of administration of 2-methyl-4-dimethylaminoazobenzene on the half-lives of rat liver mitochondria and cytochrome oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. toxpath.org [toxpath.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Histopathological and biochemical assessment of liver damage in albino Wistar rats treated with cytotoxic platinum compounds in combination with 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Administration of 2'-Methyl-4-dimethylaminoazobenzene in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the methods of administering 2'-Methyl-4-dimethylaminoazobenzene, a compound also known as 3,2'-Dimethyl-4-aminobiphenyl (DMAB), in experimental animal models. As a potent carcinogen, DMAB is a critical tool in oncological research for inducing tumor formation, particularly in the colon, prostate, and bladder, thereby serving as a model for studying carcinogenesis and evaluating potential chemotherapeutic agents. The protocols outlined herein are synthesized from established research practices and are designed to ensure experimental reproducibility, animal welfare, and operator safety.
Introduction to this compound (DMAB)
This compound belongs to the family of azo dyes and aromatic amines, which are recognized for their carcinogenic properties. Its utility in research stems from its ability to reliably induce tumors in various organs of laboratory animals, such as rats and hamsters[1][2][3]. The carcinogenicity of DMAB is not direct; it requires metabolic activation within the host to become a reactive species capable of binding to DNA and initiating the carcinogenic process[4]. Understanding the appropriate methods for its administration is fundamental to achieving consistent experimental outcomes and accurately modeling human cancers.
The choice of administration route is a critical variable in study design, as it can significantly influence the compound's absorption, distribution, metabolism, and ultimately, the site and incidence of tumor development. This guide will detail three primary methods of administration: dietary inclusion, subcutaneous injection, and oral gavage.
PART 1: Safety and Handling of a Carcinogenic Compound
Prioritizing safety is paramount when working with a suspected carcinogen like DMAB. All procedures must be conducted in a designated area, typically within a chemical fume hood, to minimize exposure risk[5][6].
Core Safety Protocols:
-
Personal Protective Equipment (PPE): A comprehensive PPE setup is mandatory. This includes a lab coat, chemical-resistant gloves (nitrile gloves are generally sufficient), and chemical safety goggles[5][6]. For procedures with a high risk of aerosolization, a face shield and a government-approved respirator should be used[5][7].
-
Engineering Controls: All handling of DMAB powder and preparation of solutions or diets must be performed in a certified chemical fume hood to prevent inhalation of airborne particles[5][6]. A safety shower and eyewash station must be readily accessible[5].
-
Waste Disposal: All contaminated materials, including bedding from animal cages, unused preparations, and disposable PPE, must be treated as hazardous waste. These materials should be collected in clearly labeled, sealed containers for disposal according to institutional and national regulations[1].
-
Spill Management: In the event of a spill, the area should be evacuated. The spill should be covered with an absorbent material like dry lime, sand, or soda ash, and then carefully collected into a hazardous waste container. The area should be thoroughly decontaminated afterward[6].
PART 2: Metabolic Activation of DMAB
The carcinogenic effects of DMAB are contingent upon its metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver[4]. This process converts the relatively inert parent compound into a highly reactive electrophile that can form adducts with DNA, leading to mutations and the initiation of cancer. The primary activation step is N-hydroxylation[4]. This N-hydroxy metabolite can then be further activated, for instance through esterification, to form a reactive nitrenium ion that readily binds to DNA[8].
Caption: General experimental workflow for DMAB administration.
Conclusion
The successful use of this compound in animal cancer models hinges on the meticulous application of appropriate administration protocols and stringent safety measures. The choice of dietary, subcutaneous, or oral gavage administration should be carefully considered based on the scientific objectives of the study. By adhering to the detailed protocols and safety guidelines presented in this document, researchers can ensure the integrity of their data, the welfare of their animal subjects, and the safety of laboratory personnel.
References
-
ChemTrack. (n.d.). Safety Guideline. Retrieved from [Link]
-
Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Retrieved from [Link]
-
Rutgers University. (n.d.). 4-Dimethylamino-azobenzene Standard Operating Procedure. Retrieved from [Link]
-
Taylor & Francis. (n.d.). 4-Aminobiphenyl – Knowledge and References. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Dose-dependent reduction of 3,2'-dimethyl-4-aminobiphenyl-derived DNA adducts in colon and liver of rats administered celecoxib. Retrieved from [Link]
-
Queen's University. (2011, July 7). Intraperitoneal Injection in Rats. Animals in Science. Retrieved from [Link]
- Toth, B. (1984). Metabolic activation of carcinogenic heterocyclic aromatic amines by human liver and colon. Cancer Research, 44(12 Pt 1), 5611–5618.
-
UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
- Shirai, T., et al. (1989). Effects of age on multiple organ carcinogenesis induced by 3,2'-dimethyl-4-aminobiphenyl in rats, with particular reference to the prostate. Japanese Journal of Cancer Research, 80(4), 312–316.
-
National Toxicology Program. (n.d.). RoC Profile: 4-Aminobiphenyl. Retrieved from [Link]
-
UBC Animal Care Committee. (2020, November). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. Retrieved from [Link]
-
International Agency for Research on Cancer. (2009, August 12). 4-AMINOBIPHENYL 1. Exposure Data. IARC Publications. Retrieved from [Link]
-
National Institutes of Health. (2019, June 15). Bioactivation of the tobacco carcinogens 4-aminobiphenyl (4-ABP) and 2-amino-9H-pyrido[2,3-b]indole (AαC) in human bladder RT4 cells. Retrieved from [Link]
-
National Institutes of Health. (2019, January 29). Study of a common azo food dye in mice model: Toxicity reports and its relation to carcinogenicity. Retrieved from [Link]
-
Shah, et al. (n.d.). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Retrieved from [Link]
-
Virginia Tech. (n.d.). Standard Operating Procedure: Intraperitoneal Injections in the Rat. Research and Innovation. Retrieved from [Link]
-
UBC Animal Care Committee. (n.d.). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. Retrieved from [Link]
-
ResearchGate. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
- Reddy, B. S., et al. (1982). Prostate adenocarcinoma in rats: induction by 3,2'-dimethyl-4-aminobiphenyl. Journal of the National Cancer Institute, 68(5), 867–873.
-
ResearchGate. (n.d.). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. Retrieved from [Link]
-
Gad, S. C. (n.d.). Vehicles Database. Retrieved from [Link]
-
National Agricultural Library. (2025, March 23). Bibliography on Alternatives to Oral Gavage for Mice and Rats. Retrieved from [Link]
-
PubMed Central. (2018, February 22). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. Retrieved from [Link]
-
CABI Digital Library. (n.d.). FORMULATION, PREPARATION AND CHEMICAL ANALYSIS OF PURIFIED DIETS FOR LABORATORY MICE AND RATS. Retrieved from [Link]
-
Inotiv. (2019, September 20). Incorporating Test Compounds in Lab Animal Diets. Retrieved from [Link]
-
ResearchGate. (n.d.). AIN-93 Purified Diets for Laboratory Rodents: Final Report of the American Institute of Nutrition Ad Hoc Writing Committee on the Reformulation of the AIN-76A Rodent Diet. Retrieved from [Link]
-
ResearchGate. (n.d.). Azo food dye neurotoxicity in rats: A neurobehavioral, biochemical, and histopathological study. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Effects of age on multiple organ carcinogenesis induced by 3,2'-dimethyl-4-aminobiphenyl in rats, with particular reference to the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostate adenocarcinoma in rats: induction by 3,2'-dimethyl-4-aminobiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Safety Guideline [chemtrack.org]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. fishersci.com [fishersci.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Application Note: Quantitative Determination of 2'-Methyl-4-dimethylaminoazobenzene in Tissue Samples by LC-MS/MS
Abstract
This application note provides a comprehensive guide for the sensitive and selective detection of 2'-Methyl-4-dimethylaminoazobenzene, a potentially carcinogenic azo dye, in biological tissue. Recognizing the critical need for robust analytical methods in toxicology and drug development, we present a complete workflow from tissue sample preparation to final quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are designed to ensure high recovery, accuracy, and precision, adhering to the principles of analytical method validation as outlined by regulatory bodies such as the FDA and EMA. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for the bioanalysis of small molecule contaminants in tissue matrices.
Introduction: The Analytical Imperative for Azo Dye Detection
Azo dyes, a major class of synthetic colorants, are prevalent in various industries. However, some azo compounds can undergo metabolic reduction in the liver to form potentially carcinogenic aromatic amines.[1] this compound is one such compound of toxicological concern.[2] Its presence in biological tissues, even at trace levels, can be an indicator of exposure and potential health risk. Therefore, the development of highly sensitive and specific analytical methods for its detection and quantification in complex biological matrices like tissue is paramount for both safety assessment and mechanistic studies in drug development and environmental health.
This application note addresses this need by providing a detailed, field-proven methodology for the analysis of this compound in tissue. We will delve into the rationale behind each step, from sample homogenization and extraction to the intricacies of the LC-MS/MS parameters, ensuring a self-validating and reproducible workflow.
Chemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective analytical method.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₇N₃ | [3] |
| Molecular Weight | 239.32 g/mol | [3] |
| Appearance | Orange to Amber to Dark red powder/crystal | [3] |
| Melting Point | 74 °C | [3] |
| Solubility | Insoluble in water | [3] |
| CAS Number | 3731-39-3 | [3] |
Experimental Workflow: A Step-by-Step Guide
The analytical workflow is a multi-stage process designed to ensure the accurate and precise quantification of the target analyte. Each stage is critical for the overall success of the analysis.
Figure 1: Overall experimental workflow for the analysis of this compound in tissue.
Safety Precautions
This compound is classified as toxic and a suspected carcinogen.[2][4] All handling of this compound and samples containing it should be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[4]
Sample Preparation: From Tissue to Injectable Sample
The goal of sample preparation is to efficiently extract the analyte of interest from the complex tissue matrix while minimizing interferences.[5] Given the non-polar nature of this compound, a liquid-liquid extraction (LLE) method is employed.
Protocol 1: Tissue Homogenization and Liquid-Liquid Extraction
-
Tissue Weighing and Homogenization:
-
Accurately weigh approximately 100 mg of frozen tissue.
-
Transfer the tissue to a 2 mL polypropylene tube containing ceramic beads.
-
Add 500 µL of ice-cold phosphate-buffered saline (PBS).
-
Homogenize the tissue using a bead beater homogenizer until a uniform suspension is achieved.[6] Keep samples on ice throughout the process to minimize degradation.[7]
-
-
Liquid-Liquid Extraction:
-
To the tissue homogenate, add 1 mL of a 90:10 (v/v) mixture of methyl tert-butyl ether (MTBE) and isopropanol. The addition of a polar organic solvent like isopropanol can improve extraction efficiency for compounds that may be partially bound to cellular components.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.
-
-
Sample Clean-up and Reconstitution:
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube, avoiding the protein interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis: The Core of Detection
The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides the high selectivity and sensitivity required for trace-level quantification in complex matrices.[8]
Protocol 2: LC-MS/MS Method Parameters
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Parameters:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for the separation of non-polar compounds.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: this compound (Precursor ion: m/z 240.2). The fragmentation of the azo bond is a characteristic pathway. A likely product ion would result from the cleavage of the N=N bond, leading to the formation of the dimethylaniline fragment (m/z 120.1). Another potential fragmentation could involve the loss of a methyl group from the dimethylamino moiety (m/z 225.2).
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is the ideal internal standard. If unavailable, a structurally similar compound with a different mass can be used.
-
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument and analyte to achieve maximum signal intensity.
-
Figure 2: Detailed workflow of the LC-MS/MS analysis.
Method Validation: Ensuring Data Integrity
A robust analytical method requires thorough validation to ensure its performance is reliable and reproducible.[1][9][10] The following parameters should be assessed according to FDA and EMA guidelines.[9][10]
| Validation Parameter | Acceptance Criteria | Rationale |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional response of the instrument to changes in analyte concentration. |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | Measures the closeness of the determined value to the true value.[11] |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) | Assesses the degree of scatter between a series of measurements.[11] |
| Recovery | Consistent and reproducible across the concentration range | Evaluates the efficiency of the extraction process.[11] |
| Matrix Effect | Minimal and consistent | Assesses the influence of co-eluting matrix components on analyte ionization. |
| Limit of Quantification (LOQ) | The lowest concentration on the standard curve that can be quantified with acceptable accuracy and precision. | Defines the lower limit of the analytical range. |
| Stability | Analyte concentration remains within ±15% of the initial concentration | Ensures the analyte is stable throughout the sample handling, storage, and analysis process. |
Conclusion
The methodology presented in this application note provides a robust and reliable framework for the quantitative analysis of this compound in tissue samples. By following the detailed protocols for sample preparation and LC-MS/MS analysis, researchers can achieve the high sensitivity and selectivity required for toxicological and drug development studies. The emphasis on thorough method validation ensures the generation of high-quality, reproducible data, contributing to the overall scientific integrity of the research.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
- Fujita, K., et al. (2012). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. PLoS ONE, 7(10), e47123.
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
- Kumar, P. S., & Kurup, C. K. R. (1986). Effect of administration of 2-methyl-4-dimethylaminoazobenzene on the half-lives of rat liver mitochondria and cytochrome oxidase. Indian Journal of Biochemistry & Biophysics, 23(3), 169-172.
- Saikumar, P., & Kurup, C. K. R. (1984). Functional changes in rat liver mitochondria on administration of 2-methyl-4-dimethylaminoazobenzene. The Biochemical journal, 224(3), 955–960.
- Fiala, E. S., Kettering, W. G., & Fiala, S. (1973). Accumulation of hepatic mitochondria in 2-methyl-4-dimethyl-aminoazobenzene fed rats as a result of decreased degradation.
- van Nuland, M., et al. (2024). Development and validation of an LC-MS/MS method for the quantification of KRASG12C inhibitor opnurasib in several mouse matrices and its application in a pharmacokinetic mouse study.
- Yang, L., et al. (2013). Determination of aromatic amines from textiles using dispersive liquid-liquid microextraction.
-
Arizona Genetics Core. (n.d.). Reagent Protocols. [Link]
-
MI - Microbiology. (n.d.). Tissue Homogenization. [Link]
-
Vanderbilt University. (n.d.). Tissue Homogenization. [Link]
-
Utrecht University. (2024). Development and validation of an LC-MS/MS method for the quantification of KRASG12C inhibitor opnurasib in several mouse matrices and its application in a pharmacokinetic mouse study. [Link]
- Kaza, M., et al. (2018). Supplementary material: Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
-
NIH. (2021). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. [Link]
-
NIH. (2023). Hollow fiber-liquid-phase microextraction and parallel artificial liquid membrane extraction comparison for the analysis of aromatic amines in urine. [Link]
-
ResearchGate. (n.d.). Tissue Homogenization Procedures for use with ELISA. [Link]
-
Shimadzu. (2020). Validation of an automated sample preparation module directly connected to LC-MS/MS (CLAM-LC-MS/MS system). [Link]
-
PubMed. (2005). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. [Link]
-
PubMed. (2004). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. [Link]
-
YouTube. (2018). MS fragmentation patterns. [Link]
-
Separation Science. (2019). Turned on its head: Homogeneous liquid-liquid extraction with amines. [Link]
-
OSHA. (n.d.). 4-DIMETHYLAMINOAZOBENZENE. [Link]
-
PubMed. (2008). Solid-phase extraction and simultaneous determination of trace amounts of sulphonated and azo sulphonated dyes using microemulsion-modified-zeolite and multivariate calibration. [Link]
-
PubMed. (1999). Development of a solid phase microextraction method for detection of the use of banned azo dyes in coloured textiles and leather. [Link]
-
YouTube. (2019). Azo Dyes Analysis For Supported Liquid Extraction (SLE) With Chem Elut S. [Link]
-
EPA. (n.d.). Method 3535A: Solid-Phase Extraction (SPE). [Link]
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound CAS#: 3731-39-3 [m.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. epa.gov [epa.gov]
- 9. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 10. elearning.unite.it [elearning.unite.it]
- 11. resolian.com [resolian.com]
Application Note: A Validated HPLC Method for the Separation of 2'-Methyl-4-dimethylaminoazobenzene and its Putative Metabolites
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of the carcinogenic azo dye 2'-Methyl-4-dimethylaminoazobenzene and its principal putative metabolites. The metabolic fate of azo dyes is of significant toxicological concern, as their biotransformation can lead to the formation of reactive and genotoxic aromatic amines. This protocol is designed for researchers in drug development and safety assessment, providing a detailed methodology for studying the in vitro metabolism of this compound using liver microsomes. The method utilizes a reverse-phase C18 column with a gradient elution program, coupled with UV-Vis detection, ensuring excellent resolution and sensitivity for the parent compound and its key metabolic products arising from reductive cleavage, N-demethylation, and aromatic hydroxylation.
Introduction: The Toxicological Imperative for Metabolite Profiling
This compound is a member of the azo class of compounds, which are widely used as colorants and are of significant interest in toxicological research due to their carcinogenic potential. The carcinogenicity of many azo dyes is not intrinsic to the parent molecule but is a consequence of their metabolic activation.[1][2] The primary metabolic pathways for carcinogenic azo dyes involve two key enzymatic processes:
-
Azoreduction: The reductive cleavage of the azo bond (-N=N-) is a critical step, often carried out by azoreductases present in the liver and intestinal microbiota.[3][4] This reaction breaks the molecule into constituent aromatic amines, which are frequently the ultimate carcinogens.
-
Oxidative Metabolism: Cytochrome P450 (CYP450) enzymes, primarily in the liver, catalyze oxidative reactions, including N-demethylation of alkylamino groups and hydroxylation of the aromatic rings.[5][6] These reactions can modulate the toxicity and clearance of the compound.
Understanding the metabolic profile of this compound is therefore crucial for assessing its risk to human health. This application note provides the analytical framework to perform such an assessment.
Predicted Metabolic Pathways
Based on established biotransformation routes for analogous azo dyes, the metabolism of this compound is predicted to generate a series of metabolites.[1][3][5][6] The successful analytical method must be capable of resolving the parent compound from these structurally related products, which will vary in polarity.
Figure 1: Predicted Metabolic Pathways. A diagram illustrating the primary biotransformation routes for this compound.
The primary metabolites anticipated are:
-
Reductive Cleavage Products: 2-Methylaniline (o-Toluidine) and N,N-Dimethyl-p-phenylenediamine.
-
N-Demethylation Products: 2'-Methyl-4-methylaminoazobenzene and 2'-Methyl-4-aminoazobenzene.
-
Hydroxylated Products: Various ring-hydroxylated isomers of the parent compound and its demethylated metabolites.
HPLC Method and Parameters
The developed method is based on reverse-phase chromatography, which separates compounds based on their hydrophobicity. The parent azo dye is relatively nonpolar, while its metabolites, particularly the cleaved amines and hydroxylated products, are more polar. A gradient elution is therefore essential for resolving this mixture within a reasonable timeframe.
Chromatographic Conditions
| Parameter | Specification |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 5.0 (adjusted with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelengths | Monitoring at 254 nm, 320 nm, and 450 nm |
Rationale for Parameter Selection:
-
C18 Column: Provides excellent retention and separation for a wide range of hydrophobicities, ideal for the parent dye and its metabolites.
-
Ammonium Acetate Buffer: It is a volatile buffer, making this method compatible with mass spectrometry (MS) for metabolite identification if desired.[7] The pH of 5.0 ensures that the aromatic amine metabolites are in a consistent protonation state for reproducible retention.
-
Gradient Elution: The use of a gradient from a lower to a higher concentration of the organic modifier (acetonitrile) allows for the elution of the more polar metabolites first, followed by the more nonpolar parent compound, ensuring good peak shape and resolution for all analytes.
-
Multi-Wavelength Detection: A Diode Array Detector allows for monitoring at multiple wavelengths. Aromatic amines absorb strongly in the lower UV range (e.g., 254 nm), while the intact azo dye has a characteristic absorbance at higher wavelengths (e.g., >400 nm) due to the extended chromophore of the azo bond.[8] Monitoring at multiple wavelengths ensures optimal detection for all compound classes.
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 20 | 80 |
| 20.0 | 5 | 95 |
| 22.0 | 5 | 95 |
| 22.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Protocols
Protocol for In Vitro Metabolism in Liver Microsomes
This protocol describes a typical experiment to generate metabolites of this compound using a liver microsome system.
Figure 2: Experimental Workflow. A flowchart of the in vitro metabolism and sample preparation procedure.
Materials:
-
Pooled human or rat liver microsomes
-
100 mM Phosphate buffer (pH 7.4)
-
This compound (substrate) stock solution in acetonitrile or DMSO
-
NADPH regenerating system (or 20 mM NADPH stock solution)
-
Ice-cold acetonitrile
-
Microcentrifuge tubes
-
Incubating shaker/water bath (37°C)
Procedure:
-
Preparation: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, liver microsomes (e.g., to a final concentration of 0.5 mg/mL protein), and the substrate (e.g., to a final concentration of 10 µM). Ensure the final organic solvent concentration is less than 1%.[9]
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.[9]
-
Initiation: Start the metabolic reaction by adding the NADPH solution. For a negative control, add buffer instead of NADPH.
-
Incubation: Incubate the reaction at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes).[10]
-
Termination: To stop the reaction at each time point, withdraw an aliquot of the incubation mixture and add it to a tube containing at least 2 volumes of ice-cold acetonitrile.[10] This will precipitate the microsomal proteins.
-
Protein Removal: Vortex the terminated reaction mixture vigorously for 30 seconds, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Sample Collection: Carefully transfer the supernatant to a clean HPLC vial for analysis.
Alternative Sample Preparation: Liquid-Liquid Extraction (LLE)
For samples with potential interferences or for concentration of metabolites, LLE can be an effective alternative to simple protein precipitation.
Procedure:
-
Terminate the microsomal incubation as described above, but instead of acetonitrile, stop the reaction with an equal volume of ice-cold 1M sodium carbonate solution to basify the sample.
-
Add 3 volumes of an organic extraction solvent (e.g., ethyl acetate or a mixture of ethyl acetate and tert-butyl methyl ether).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial HPLC mobile phase (95% A: 5% B).
-
Vortex to dissolve, and transfer to an HPLC vial for analysis.
Data Analysis and Interpretation
Upon analysis, the resulting chromatogram should show distinct peaks corresponding to the parent compound and its various metabolites.
-
Peak Identification: Metabolite peaks can be provisionally identified based on their retention times relative to the parent compound. Generally, more polar metabolites (hydroxylated compounds, cleaved amines) will elute earlier, while less polar metabolites (demethylated but intact azo dyes) will elute closer to the parent compound. Confirmation of identity requires analysis by LC-MS or comparison with authentic standards.
-
Quantification: The concentration of the parent compound and its metabolites can be determined by creating a calibration curve using standards of known concentrations. The peak area is plotted against concentration to establish a linear relationship.
-
Metabolic Stability: The rate of disappearance of the parent compound over time can be used to calculate its metabolic stability (e.g., half-life) in the in vitro system.
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC method for the separation of this compound and its key predicted metabolites. The detailed protocols for in vitro metabolism using liver microsomes and subsequent sample preparation are designed to be robust and reproducible for toxicological and drug metabolism studies. By explaining the rationale behind the experimental choices, this guide equips researchers with the necessary tools to investigate the biotransformation of this, and structurally similar, azo compounds.
References
- 1. Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of N,N-Dimethyl-p-phenylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Application Notes & Protocols: Utilizing 2'-Methyl-4-dimethylaminoazobenzene as a Positive Control in Hepatocarcinogenesis Assays
I. Introduction: Strategic Use of a Genotoxic Initiator
In the landscape of preclinical toxicology and carcinogenicity testing, the selection of an appropriate positive control is paramount for validating assay sensitivity and ensuring the reliability of experimental outcomes. 2'-Methyl-4-dimethylaminoazobenzene (2'-Me-DAB) is a derivative of the well-characterized hepatocarcinogen 4-dimethylaminoazobenzene (DAB). While its parent compound and certain isomers are potent, complete carcinogens, 2'-Me-DAB serves a more nuanced and highly valuable role, primarily as a potent initiator of hepatocarcinogenesis in rodent models.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scientifically robust use of 2'-Me-DAB. We will delve into its mechanism of action, explain the rationale behind its application in an initiation-promotion model, and provide a detailed protocol that reflects field-proven methodologies. The core principle of this guide is to move beyond a simple list of steps and explain the causality behind the experimental design, ensuring a self-validating and reproducible system.
II. Mechanistic Framework: Metabolic Bioactivation and Genotoxicity
The carcinogenic potential of 2'-Me-DAB, like other aminoazo dyes, is not inherent to the molecule itself but is realized through metabolic activation, primarily in the liver. This process transforms the relatively inert parent compound into highly reactive electrophiles capable of damaging cellular macromolecules, including DNA.
-
Phase I Metabolism (Bioactivation): The initial and rate-limiting steps are catalyzed by the Cytochrome P450 (CYP) family of monooxygenases.[1][2] While the specific isozymes responsible for 2'-Me-DAB are not definitively established, the pathway is understood to involve N-demethylation and aromatic hydroxylation, analogous to its parent compound, DAB.[3][4] These oxidative reactions generate unstable intermediates.
-
Formation of Reactive Esters: The hydroxylated metabolites can be further conjugated by sulfotransferases (SULTs) to form highly reactive and unstable sulfuric acid esters.
-
Generation of Electrophiles and DNA Adduct Formation: These esters spontaneously decompose to form resonance-stabilized nitrenium and carbonium ions. These powerful electrophiles then readily attack nucleophilic sites on cellular macromolecules. The critical carcinogenic event is the covalent binding of these electrophiles to DNA bases (primarily guanine and adenine), forming bulky DNA adducts .[5][6][7]
-
Initiation of Carcinogenesis: If these DNA adducts are not removed by cellular DNA repair mechanisms before cell division, they can lead to mispairing of bases during replication, causing permanent somatic mutations in critical genes (e.g., oncogenes or tumor suppressor genes). A cell harboring such a mutation is considered "initiated." This initiated cell may remain dormant or be eliminated by apoptosis. However, under the influence of a promoting stimulus, it can undergo clonal expansion, leading to the formation of preneoplastic foci and, eventually, tumors.[8]
III. Experimental Rationale: Why an Initiation-Promotion Model?
Field research has demonstrated that while 2'-Me-DAB is a potent genotoxic agent, its efficacy as a complete carcinogen (a compound that can both initiate and promote tumor growth) is limited in standard adult rodent models. Continuous feeding of 2'-Me-DAB alone can lead to significant toxicity without robust tumor formation within a typical study duration.[9] In fact, one study noted that 2'-Me-DAB was previously shown to be noncarcinogenic in adult rats without subsequent treatment.
This presents a critical insight: 2'-Me-DAB's strength lies in its ability to efficiently initiate hepatic cells. To observe macroscopic tumors, these initiated cells require a subsequent, sustained proliferative stimulus provided by a non-genotoxic promoting agent . This two-stage model closely mimics aspects of human carcinogenesis and provides a highly sensitive and reproducible assay for studying carcinogenic processes.
Therefore, the recommended application for 2'-Me-DAB as a positive control is in an initiation-promotion protocol . This design validates the biological system's responsiveness to both genotoxic and non-genotoxic carcinogenic stimuli.
IV. Comparative Carcinogenic Potency
The position of the methyl group on the prime ring of the DAB molecule significantly influences its carcinogenic activity. Extensive studies by Miller and Miller established a clear structure-activity relationship in rats. This context is crucial for understanding why a specific isomer is chosen and for interpreting results.
| Compound | Ring Position of Methyl Group | Relative Carcinogenic Activity |
| 3'-Methyl-4-dimethylaminoazobenzene | 3' (meta) | Very High (Approx. 2x DAB) |
| This compound | 2' (ortho) | Moderate to High |
| 4'-Methyl-4-dimethylaminoazobenzene | 4' (para) | Low / Slight |
| 4-Dimethylaminoazobenzene (DAB) | Unsubstituted | High (Reference Compound) |
The 2'-methyl derivative is selected as it provides a potent initiating stimulus without the extreme potency of the 3'-methyl isomer, allowing for a clearer window to observe the effects of promoting agents.
V. Detailed Protocol: Two-Stage Hepatocarcinogenesis in Rats
This protocol is based on the methodology described by Kitagawa et al. (1979), which effectively demonstrates the initiating activity of 2'-Me-DAB followed by promotion with phenobarbital.
A. Materials and Reagents
-
Test Compound: this compound (CAS No: 3731-39-3)
-
Promoting Agent: Phenobarbital (CAS No: 50-06-6)
-
Vehicle: Standard rodent chow (powdered/ground form)
-
Animals: Male, weanling (approx. 21-25 days old) Sprague-Dawley or Fischer 344 rats.
-
Equipment: Scale, mixing equipment for diet preparation, appropriate animal housing, standard necropsy and histology tools.
B. Safety Precautions
2'-Me-DAB is a suspected carcinogen and should be handled with extreme care.[8] All procedures should be performed in a certified chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and dual-layer nitrile gloves. All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.
C. Experimental Workflow
D. Step-by-Step Methodology
-
Animal Acclimation (1 Week):
-
Upon arrival, house weanling male rats in a controlled environment (12-hr light/dark cycle, constant temperature and humidity).
-
Provide ad libitum access to standard powdered rodent chow and water.
-
Monitor animals daily for health and acclimatization.
-
-
Diet Preparation:
-
Initiation Diet: Calculate the required amount of 2'-Me-DAB to achieve the desired final concentration (e.g., 0.03% to 0.06% by weight). A common concentration for a related, more potent initiator (3'-Me-DAB) is 0.06%. A similar concentration for 2'-Me-DAB should be considered, potentially starting at a lower dose due to toxicity.[9]
-
Thoroughly mix the 2'-Me-DAB powder with a small portion of the powdered diet first to create a premix. Then, add the premix to the bulk of the diet and mix until a homogenous distribution is achieved.
-
Promotion Diet: Prepare a separate diet containing 0.05% phenobarbital using the same mixing procedure.
-
Control Diet: Use the basal powdered diet without any additives.
-
-
Initiation Phase (4-6 Weeks):
-
Divide animals into control and treatment groups.
-
Positive Control Group: Provide ad libitum access to the diet containing 2'-Me-DAB.
-
Negative Control Group: Provide ad libitum access to the basal control diet.
-
Monitor food consumption and body weight at least weekly. Observe animals daily for any signs of toxicity.
-
-
Promotion Phase (Up to 70 Weeks):
-
After the initiation period, switch the diet for the Positive Control Group to the promotion diet containing 0.05% phenobarbital.
-
The Negative Control Group continues on the basal diet.
-
Continue to monitor animal health, body weight, and food consumption throughout the study.
-
-
Endpoint and Analysis:
-
The study can be terminated at a pre-determined time point (e.g., 72 weeks) or when animals show signs of morbidity.
-
Euthanize all animals via an approved method.
-
Perform a thorough gross necropsy, paying special attention to the liver. Record the number, size, and location of any visible nodules or masses.
-
Collect liver tissue (both tumorous and non-tumorous sections) and fix in 10% neutral buffered formalin for histopathological analysis.
-
Process, embed, section, and stain tissues with Hematoxylin and Eosin (H&E) for microscopic examination to confirm the presence of preneoplastic lesions (foci of cellular alteration), adenomas, or hepatocellular carcinomas.
-
VI. Expected Outcomes and Data Interpretation
The use of this two-stage protocol provides a clear, self-validating system. The expected results allow for a robust interpretation of the carcinogenic process.
| Experimental Group | Initiation Treatment (Weeks 1-6) | Promotion Treatment (Weeks 7-72) | Expected Liver Tumor Incidence | Causality |
| Negative Control | Basal Diet | Basal Diet | Very Low / Spontaneous Rate | Demonstrates baseline tumor rate in the animal model. |
| Initiator Only | 2'-Me-DAB Diet | Basal Diet | Low | Confirms that 2'-Me-DAB alone is a weak complete carcinogen under these conditions. |
| Promoter Only | Basal Diet | Phenobarbital Diet | Very Low / Spontaneous Rate | Validates that the promoting agent is not genotoxic or a complete carcinogen itself. |
| Positive Control | 2'-Me-DAB Diet | Phenobarbital Diet | High | Demonstrates the synergistic effect of initiation followed by promotion, validating the assay's sensitivity. |
A successful positive control is demonstrated by a statistically significant increase in the incidence and multiplicity of liver tumors in the "Positive Control" group compared to all other groups. This outcome validates that the experimental system is capable of detecting both the initiating effects of a genotoxic agent and the promoting effects of a non-genotoxic agent, thereby providing confidence in the interpretation of results for any test articles evaluated in parallel.
VII. References
-
Lafontaine, M., & D’Iorio, A. (1969). Toxic effects of 2-methyl-4-dimethylaminoazobenzene in normal and partially hepatectomized rats. Revue Canadienne de Biologie, 28(4), 291-299.
-
Kitagawa, T., Pitot, H. C., Miller, E. C., & Miller, J. A. (1979). Promotion by dietary phenobarbital of hepatocarcinogenesis by 2-methyl-N,N-dimethyl-4-aminoazobenzene in the rat. Cancer Research, 39(1), 112-115. Available at: [Link]
-
Glinos, A. D., Bucher, N. L., & Aub, J. C. (1951). THE EFFECT OF LIVER REGENERATION ON TUMOR FORMATION IN RATS FED 4-DIMETHYLAMINOAZOBENZENE. The Journal of experimental medicine, 93(4), 313–324. Available at: [Link]
-
Yanagi, S., Sakamoto, M., Takahashi, S., Tsutsumi, M., Konishi, Y., Shibata, K., & Kamiya, T. (1987). Promotion of hepatocarcinogenesis by suxibuzone in rats initiated with 3'-methyl-4-dimethylaminoazobenzene. Cancer letters, 36(1), 11–18. Available at: [Link]
-
Reddy, K. P., Buschmann, R. J., & Chomet, B. (1977). Cholangiocarcinomas induced by feeding 3'-methyl-4-dimethylaminoazobenzene to rats. Histopathology and ultrastructure. The American journal of pathology, 87(1), 189–204. Available at: [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry: S1C(R2) Dose Selection for Carcinogenicity Studies. Available at: [Link]
-
U.S. Food and Drug Administration. (2006). Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents. Available at: [Link]
-
Lin, J. K., Schmall, B., Sharpe, I. D., Miura, I., Miller, J. A., & Miller, E. C. (1975). N-substitution of N-(deoxyguanosin-8-yl)-4-aminoazobenzene by N-benzoyloxy-N-methyl-4-aminoazobenzene in vitro. Cancer Research, 35(4), 832-843.
-
Sigma-Aldrich. Safety Data Sheet for 2-Methyl-4-(dimethylamino)azobenzene. Available at: (A specific, stable URL for an SDS is difficult to guarantee, but users would be directed to the manufacturer's website).
-
Randerath, K., Haglund, R. E., Phillips, D. H., & Reddy, M. V. (1984). 32P-post-labelling analysis of DNA adducts formed in the livers of animals treated with safrole, estragole and other naturally-occurring alkenylbenzenes. I. Adult female CD-1 mice. Carcinogenesis, 5(12), 1613-1622.
-
Curcumae Ameliorates Diethylnitrosamine-Induced Hepatocellular Carcinoma via Alteration of Oxidative Stress, Inflammation and Gut Microbiota. (2021). International Journal of Molecular Sciences. Available at: [Link]
-
EMA, PMDA, & FDA. (2023). Risk Evaluation of Nongenotoxic Carcinogenic Pharmaceuticals. Available at: (This appears to be a presentation or report; a direct link would be to the hosting agency's site, e.g., EMA or FDA).
-
Miller, J. A., & Miller, E. C. (1948). The Carcinogenicity of Certain Derivatives of p-Dimethylaminoazobenzene in the Rat. Journal of Experimental Medicine, 87(2), 139-156.
-
Guengerich, F. P. (2007). Cytochrome P450s and other enzymes in drug metabolism and toxicity. The AAPS journal, 9(2), E101–E111. Available at: [Link]
-
Bachmann, F., Meyer zu Schwabedissen, H. E., Duthaler, U., & Krähenbühl, S. (2019). Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4-methylaminoantipyrine. British journal of clinical pharmacology, 85(3), 637–647. Available at: [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141.
-
Beland, F. A., & Poirier, M. C. (1994). DNA adducts and carcinogenesis. IARC scientific publications, (125), 33-43.
-
Tokiwa, T., Hishinuma, T., & Degawa, M. (1986). Promotion of 3'-methyl-4-dimethylaminoazobenzene-initiated adult rat liver cells to malignant state by phenobarbital in culture. International journal of cancer, 37(5), 769–773. Available at: [Link]
-
Preetha, S. P., & Kuttan, R. (2009). Cytochrome P450 in Drug Metabolism. StatPearls. Available at: [Link]
-
Ghoshal, A. K., & Farber, E. (1983). Hepatocarcinogenesis in rats fed methyl-deficient, amino acid-defined diets. Carcinogenesis, 4(12), 1619–1629. Available at: [Link]
-
Whitcutt, J. M., Sutton, D. A., & Nunn, J. R. (1959). Carcinogenesis: changes in the properties of some rat-liver proteins after administration of 4-dimethylamino-3'-methylazobenzene. The Biochemical journal, 72(3), 547–552. Available at: [Link]
-
Warwick, G. P. (1967). Studies on the binding of 3H-p-dimethylamino-azobenzene in rat liver and the role of intranuclear binding sites in the early stages of carcinogenesis. European Journal of Cancer, 3(3), 227-233.
-
Chronic Administration of Diethylnitrosamine and 2-Acetylaminofluorene Induces Hepatocellular Carcinoma in Wistar Rats. (2022). International Journal of Molecular Sciences. Available at: [Link]
-
Murai, T., Mori, S., & Takeuchi, M. (1997). Chronic toxicity and carcinogenicity studies of 2-methylnaphthalene in B6C3F1 mice. Fundamental and applied toxicology, 36(1), 90-93.
-
Miller, E. C., & Miller, J. A. (1953). The carcinogenicities of 3'-methyl-4-dimethylaminoazobenzene and other derivatives of 4-dimethylaminoazobenzene in the rat. Cancer Research, 13(4), 227-234.
-
Taconic Biosciences. (2022). Updated ICH Guidance Opens the Door to Forego Two-Year Rat Carcinogenicity Study. Available at: [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141.
-
Nebert, D. W., & Russell, D. W. (2002). Clinical importance of the cytochromes P450. The Lancet, 360(9340), 1155-1162.
-
Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
-
Miller, J. A. (1970). Carcinogenesis by chemicals: an overview--G. H. A. Clowes memorial lecture. Cancer Research, 30(3), 559-576.
-
Farber, E. (1984). The multistep nature of cancer development. Cancer Research, 44(10), 4217-4223.
-
Conney, A. H., Miller, E. C., & Miller, J. A. (1956). The metabolism of methylated aminoazo dyes. V. Evidence for induction of enzyme synthesis in the rat by 3-methylcholanthrene. Cancer Research, 16(5), 450-459.
Sources
- 1. Effect of administration of 2-methyl-4-dimethylaminoazobenzene on the half-lives of rat liver mitochondria and cytochrome oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Updated ICH Guidance Opens the Door to Forego Two-Year Rat Carcinogenicity Study, Enabling Six-Month Testing for More Compounds | Taconic Biosciences [taconic.com]
- 4. mdpi.com [mdpi.com]
- 5. Toxic effects of 2-methyl-4-dimethylaminoazobenzene in normal and partially hepatectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promotion by dietary phenobarbital of hepatocarcinogenesis by 2-methyl-N,N-dimethyl-4-aminoazobenzene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic toxicity and carcinogenicity studies of 2-methylnaphthalene in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Promotion of hepatocarcinogenesis by suxibuzone in rats initiated with 3'-methyl-4-dimethylaminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholangiocarcinomas induced by feeding 3'-methyl-4-dimethylaminoazobenzene to rats. Histopathology and ultrastructure - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Experimental Design for "2'-Methyl-4-dimethylaminoazobenzene" Studies: Application Notes and Protocols
This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies investigating the carcinogenic potential of 2'-Methyl-4-dimethylaminoazobenzene. This azo dye is metabolized in vivo to the potent, multi-organ carcinogen 3,2'-Dimethyl-4-aminobiphenyl (DMAB), which will be the primary focus of the experimental protocols outlined herein. This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring methodological rigor and data integrity.
Introduction and Scientific Background
This compound belongs to the aromatic amine class of chemicals, a group known to include numerous potent carcinogens. The carcinogenicity of these compounds is not direct but requires metabolic activation within the host organism. In the case of this compound, hepatic enzymes, particularly cytochrome P450 1A2, play a crucial role in its biotransformation. The azo bond is reduced, leading to the formation of aromatic amines, principally 3,2'-Dimethyl-4-aminobiphenyl (DMAB).
DMAB itself undergoes further metabolic activation, primarily through N-hydroxylation followed by O-acetylation. This process generates a highly reactive electrophilic nitrenium ion. This ion can then form covalent adducts with cellular macromolecules, most critically with DNA. The formation of DMAB-DNA adducts is considered a key initiating event in the carcinogenic process, leading to mutations and genomic instability if not repaired. While DNA adduct formation is a critical step, it is not solely sufficient for tumor induction; other factors such as cell proliferation and promotion also play significant roles.[1]
In vivo studies using DMAB have demonstrated its ability to induce tumors in a variety of organs in rodent models, with the Fischer 344 (F344) rat being a particularly susceptible and well-characterized model. Commonly observed tumor sites include the prostate, colon, small intestine, mammary gland, and urinary bladder.[2][3][4] This multi-organ carcinogenicity makes DMAB a valuable tool for studying the mechanisms of chemical carcinogenesis in different tissue types.
Metabolic Activation Pathway
The carcinogenic activity of this compound is intricately linked to its metabolic conversion to a reactive intermediate capable of damaging DNA. The following diagram illustrates the key steps in this bioactivation pathway.
Caption: Metabolic activation of this compound to a DNA-reactive electrophile.
Experimental Design and Considerations
A well-designed in vivo carcinogenicity study is paramount for obtaining reliable and interpretable data. The following sections detail critical considerations, grounded in guidelines from authoritative bodies such as the U.S. Food and Drug Administration (FDA) and the National Toxicology Program (NTP).
Animal Model Selection
The choice of animal model is a critical decision. For DMAB-induced carcinogenesis studies, the Fischer 344 (F344) rat is a widely used and well-validated model.[2][3]
-
Rationale: F344 rats exhibit a high sensitivity to DMAB, developing tumors in multiple organs of interest, including the prostate and colon. Their genetic homogeneity reduces inter-animal variability, and there is a wealth of historical control data available for this strain.
Ethical Considerations
All animal experiments must be conducted in strict accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
-
Core Principles: Adherence to the principles of the 3Rs (Replacement, Reduction, and Refinement) is mandatory. Efforts should be made to minimize animal suffering through appropriate housing, handling, and the use of anesthetics/analgesics when necessary. Humane endpoints should be clearly defined in the protocol to ensure that animals are euthanized before the development of severe morbidity.
Dosing and Administration
The route of administration should be chosen to ensure consistent and reproducible delivery of the carcinogen. For DMAB, subcutaneous (s.c.) injection is a common and effective method.
-
Dose Selection: Dose levels should be determined based on preliminary dose-ranging studies to identify the Maximum Tolerated Dose (MTD). The FDA's "Redbook 2000" provides comprehensive guidance on dose selection for carcinogenicity studies.[5] Typically, a high dose (at or near the MTD), a low dose (a fraction of the MTD), and a vehicle control group are included.
-
Vehicle: DMAB is typically dissolved in a sterile, inert vehicle such as corn oil for s.c. administration.[2][4]
Experimental Groups and Sample Size
The experimental design should include a sufficient number of animals per group to achieve statistical power.
| Group | Treatment | Number of Animals (per sex) | Rationale |
| 1. Vehicle Control | Corn Oil (or other vehicle) s.c. | 50 | To establish the baseline incidence of spontaneous tumors and vehicle-related effects. |
| 2. Low-Dose DMAB | e.g., 50 mg/kg body weight DMAB in corn oil s.c. | 50 | To assess dose-response relationships and identify a potential no-observed-adverse-effect-level (NOAEL). |
| 3. High-Dose DMAB | e.g., 100-150 mg/kg body weight DMAB in corn oil s.c. | 50 | To maximize the sensitivity of the assay for detecting carcinogenic potential. |
Table based on general principles outlined in NTP and FDA guidelines.[5][6]
Detailed Protocols
The following protocols provide step-by-step guidance for conducting a DMAB-induced carcinogenesis study in F344 rats.
Protocol 1: Preparation of DMAB Dosing Solution
Materials:
-
3,2'-Dimethyl-4-aminobiphenyl (DMAB) powder
-
Sterile corn oil
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Sterile syringes and needles
Procedure:
-
Under a chemical fume hood, accurately weigh the required amount of DMAB powder.
-
Transfer the DMAB powder to a sterile glass vial.
-
Add the calculated volume of sterile corn oil to the vial to achieve the desired final concentration (e.g., 50 mg/mL).
-
Add a sterile magnetic stir bar to the vial.
-
Seal the vial and place it on a magnetic stirrer.
-
Stir the solution gently at room temperature until the DMAB is completely dissolved. This may take some time. Gentle warming (e.g., to 37°C) can aid dissolution, but avoid excessive heat.
-
Once dissolved, the solution should be stored protected from light at 4°C. Prepare fresh solutions weekly.
Protocol 2: Subcutaneous Administration of DMAB
Procedure:
-
Acclimatize male F344 rats (e.g., 6-8 weeks old) to the facility for at least one week prior to the start of the study.
-
Randomly assign animals to the experimental groups.
-
Gently restrain the rat. For s.c. injections in the dorsal region, grasp the loose skin over the back, between the shoulder blades.
-
Lift the skin to create a "tent."
-
Insert a sterile needle (e.g., 23-25 gauge) into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle has not entered a blood vessel.
-
Inject the calculated volume of the DMAB solution or vehicle slowly and steadily.
-
Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Repeat the injections according to the predetermined schedule (e.g., once weekly for 20 weeks).[2][4]
Protocol 3: Animal Monitoring and Necropsy
Monitoring:
-
Observe the animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, rough coat, palpable masses).
-
Record body weights weekly.
-
At the end of the study period (e.g., 52-60 weeks), or when humane endpoints are reached, euthanize the animals using an IACUC-approved method (e.g., CO2 asphyxiation followed by a secondary method).
Necropsy and Tissue Collection:
-
Perform a thorough gross examination of all organs and tissues immediately after euthanasia.
-
Record the location, size, and number of any visible tumors or lesions.
-
Collect target organs, such as the prostate and colon, for histopathological analysis.
-
For the prostate, carefully dissect the ventral, dorsal, and lateral lobes.
-
For the colon, open it longitudinally, rinse with saline, and examine for polyps or tumors.
-
Fix the collected tissues in 10% neutral buffered formalin for at least 24 hours. The volume of fixative should be at least 10 times the volume of the tissue.[6][7]
Protocol 4: Histopathological Analysis
Procedure (Hematoxylin and Eosin Staining):
-
After fixation, process the tissues through graded alcohols and xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections from the paraffin blocks and mount them on glass slides.
-
Deparaffinize the sections in xylene and rehydrate through a series of graded alcohols to distilled water.
-
Stain with Harris Hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol.
-
"Blue" the sections in Scott's tap water substitute or a similar bluing reagent.
-
Rinse in tap water.
-
Counterstain with Eosin Y solution for 1-2 minutes.
-
Dehydrate the sections through graded alcohols and clear in xylene.
-
Mount a coverslip using a permanent mounting medium.
-
Examine the slides under a light microscope by a qualified pathologist to identify and grade pre-neoplastic and neoplastic lesions.
Data Analysis and Interpretation
The analysis of data from a carcinogenicity study should be statistically robust and biologically relevant.
Tumor Incidence Data
The incidence of tumors in each group should be compared using appropriate statistical tests. The FDA provides guidance on the statistical analysis of tumor data from rodent carcinogenicity studies.[8][9]
-
Statistical Tests: Trend tests (e.g., Cochran-Armitage test) are used to assess a dose-response relationship. Pairwise comparisons (e.g., Fisher's exact test) are used to compare tumor incidence in each dose group to the control group. Survival-adjusted analyses (e.g., Poly-3 test) are often necessary to account for differences in mortality between groups.[10][11]
Quantitative Tumor Data
The following table provides an example of the type of quantitative data that should be collected and analyzed.
| Organ | Experimental Group | Tumor Incidence (%) | Tumor Multiplicity (tumors/rat) | Latency (weeks) |
| Prostate | Vehicle Control | 0 | 0 | - |
| Low-Dose DMAB | 15 | 0.2 | 45 | |
| High-Dose DMAB | 32 | 0.5 | 38 | |
| Colon | Vehicle Control | 2 | 0.02 | - |
| Low-Dose DMAB | 25 | 0.4 | 40 | |
| High-Dose DMAB | 55 | 1.2 | 35 |
Note: The data in this table are illustrative and based on findings from various studies. Actual results will vary depending on the specific experimental conditions.[3][12]
Experimental Workflow and Logic
The successful execution of an in vivo carcinogenesis study requires a systematic and logical workflow, from initial planning to final data analysis.
Sources
- 1. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of intestinal microflora on 2,2'-dimethyl-4-aminobiphenyl-induced carcinogenesis in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequential observation of rat prostate lesion development induced by 3,2'-dimethyl-4-aminobiphenyl and testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histopathological analysis of invasive bladder carcinomas induced by 3,2'-dimethyl-4-aminobiphenyl in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STUDIES OF CANCER IN EXPERIMENTAL ANIMALS - Surgical Implants and Other Foreign Bodies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. animalcare.umich.edu [animalcare.umich.edu]
- 7. content.ilabsolutions.com [content.ilabsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
- 12. Effects of age on multiple organ carcinogenesis induced by 3,2'-dimethyl-4-aminobiphenyl in rats, with particular reference to the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Risks: A Comprehensive Guide to Handling and Disposal of 2'-Methyl-4-dimethylaminoazobenzene in the Laboratory
For researchers, scientists, and drug development professionals, the synthesis and use of novel chemical entities are paramount to discovery. Among these, azo dyes and their derivatives are of significant interest. However, their potential for high biological activity also necessitates a profound respect for their hazardous properties. This guide provides a detailed protocol for the safe handling and disposal of 2'-Methyl-4-dimethylaminoazobenzene, a red-orange crystalline solid recognized for its toxic and carcinogenic potential.[1] Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, the following protocols are built upon the well-documented hazards of the closely related and structurally similar compound, 4-Dimethylaminoazobenzene (also known as Methyl Yellow), and general principles for managing carcinogenic azo dyes.[2][3] This approach is predicated on the shared functional groups and the established toxicological profiles of this chemical class.
Section 1: Chemical and Physical Properties
A thorough understanding of a compound's properties is the foundation of its safe handling.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₇N₃ | [1] |
| Molecular Weight | 239.32 g/mol | [1] |
| Appearance | Red crystals or red-orange solid | [1] |
| Melting Point | 74 °C | [1] |
| Boiling Point | ~372 °C (estimate) | [1] |
| Solubility | Insoluble in water.[1] Soluble in organic solvents such as ethanol, benzene, chloroform, and ether.[4] | [1][4] |
| CAS Number | 3731-39-3 | [1] |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as a toxic substance and is a suspected carcinogen.[1] The primary hazards are associated with its potential for long-term systemic effects.
-
Carcinogenicity: Azo compounds, particularly those that can be metabolized to aromatic amines, are a well-known class of carcinogens.[2] The International Agency for Research on Cancer (IARC) classifies the related 4-Dimethylaminoazobenzene as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[3] The carcinogenic mechanism is believed to involve metabolic activation in the liver, leading to the formation of reactive intermediates that can bind to DNA and other macromolecules, inducing mutations that can lead to cancer.
-
Acute Toxicity: This compound is toxic if swallowed, inhaled, or absorbed through the skin.[1][2] The oral LD50 for the related 4-Dimethylaminoazobenzene in rats is 200 mg/kg.[3]
-
Physical Hazards: As a powder, it can form explosive dust mixtures in the air at specific concentrations.[1]
-
Chemical Reactivity: As an azo compound, it can be sensitive to strong acids and metal salts, which could lead to detonation.[1] It can react with strong oxidizing agents, and mixing with a range of other chemicals can produce toxic gases.[1]
Section 3: Laboratory Handling and Engineering Controls
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood. All manipulations of the solid compound, including weighing and solution preparation, must be conducted within the fume hood to prevent the inhalation of airborne particles. A safety shower and eyewash station must be readily accessible in the immediate work area.[5]
Standard Operating Procedure: Weighing and Solution Preparation
The causality behind this stringent protocol is to minimize the generation of and exposure to aerosolized particles of the toxic and carcinogenic compound.
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Decontaminate the work surface within the hood.
-
Aliquotting: If possible, use pre-weighed aliquots to avoid handling the bulk powder.
-
Weighing: If weighing is necessary, perform it on a disposable weigh boat or creased, glossy paper to facilitate complete transfer and easy disposal of the contaminated paper.
-
Transfer: Gently tap the powder from the weigh boat into the receiving vessel. Avoid any actions that could create dust.
-
Dissolving: Slowly add the solvent to the vessel containing the powder. Do not add the powder to the solvent, as this can cause splashing.
-
Cleanup: Immediately dispose of the contaminated weigh boat or paper in a designated hazardous waste container within the fume hood. Wipe down the balance and surrounding surfaces with a suitable decontaminating solution.
Caption: Workflow for the safe handling of this compound.
Section 4: Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to prevent dermal, ocular, and respiratory exposure.
| Protection Type | Required PPE | Specifications and Notes |
| Eye Protection | Chemical safety goggles | Must provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a common choice, but compatibility should be verified. Double-gloving is recommended. Gloves must be inspected before use and disposed of immediately after contamination. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is required. For larger quantities or tasks with a higher risk of contamination, a disposable gown should be worn over the lab coat. |
| Respiratory Protection | NIOSH-approved respirator | A respirator with a particulate filter (N95 or higher) is necessary when handling the powder outside of a certified fume hood (a situation that should be avoided). |
Section 5: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate the consequences of an accidental exposure or spill.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2] |
| Small Spill (in a fume hood) | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material into a sealed, labeled hazardous waste container. Decontaminate the area with a suitable cleaning agent. |
| Large Spill (outside a fume hood) | Evacuate the immediate area and restrict access. Alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without specialized training and equipment. |
digraph "Spill_Response_Decision_Tree" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];"Spill_Occurs" [label="Spill Occurs"]; "Assess_Spill_Size" [label="Assess Spill Size\nand Location", shape=diamond, fillcolor="#FBBC05"]; "Small_Spill_In_Hood" [label="Small Spill\n(Inside Fume Hood)"]; "Large_Spill_Outside_Hood" [label="Large Spill or\nSpill Outside Hood"]; "Cleanup_Procedure" [label="Follow Small Spill\nCleanup Protocol"]; "Evacuate_And_Notify" [label="Evacuate Area\nNotify Safety Office"];
"Spill_Occurs" -> "Assess_Spill_Size"; "Assess_Spill_Size" -> "Small_Spill_In_Hood" [label="Small & Contained"]; "Assess_Spill_Size" -> "Large_Spill_Outside_Hood" [label="Large or Uncontained"]; "Small_Spill_In_Hood" -> "Cleanup_Procedure"; "Large_Spill_Outside_Hood" -> "Evacuate_And_Notify"; }
Caption: Decision-making process for responding to a spill.
Section 6: Waste Disposal and Decontamination Protocols
All waste containing this compound, including contaminated PPE, weighing paper, and solutions, must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid materials in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Laboratory-Scale Chemical Degradation Protocol (Reductive Cleavage)
For small quantities of aqueous waste, chemical degradation can be an effective pretreatment step before collection by a licensed disposal service. The principle behind this protocol is the reductive cleavage of the azo bond (-N=N-), which is the chromophore responsible for the color and a key feature of its chemical structure. This process breaks the molecule into smaller, potentially less harmful aromatic amines, which may be more amenable to further degradation.
Materials:
-
Sodium dithionite (Na₂S₂O₄)
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate glassware
-
Fume hood
Procedure:
-
Working in a chemical fume hood, place the aqueous waste solution containing this compound in a suitable beaker with a stir bar.
-
Begin stirring the solution.
-
Slowly add sodium dithionite in small portions. A typical starting point is a 2 to 5-fold molar excess relative to the azo dye.
-
Monitor the decolorization of the solution. The disappearance of the red-orange color indicates the cleavage of the azo bond.
-
Continue stirring for at least 2 hours after decolorization is complete to ensure the reaction has gone to completion.
-
Neutralize the resulting solution to a pH between 6 and 8 by the slow addition of a suitable acid or base, if necessary.
-
Transfer the treated solution to a labeled hazardous waste container for disposal through your institution's environmental health and safety office.
Note: While this procedure degrades the parent azo dye, the resulting aromatic amines may still be hazardous and must be disposed of as chemical waste.
Caption: Pathway for the proper disposal of waste.
References
-
PubChem. (n.d.). 4-(Dimethylamino)-2-methylazobenzene. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-Dimethylaminoazobenzene. [Link]
-
New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: 4-Dimethylaminoazobenzene. [Link]
-
Occupational Safety and Health Administration. (n.d.). 4-DIMETHYLAMINOAZOBENZENE. [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: 4-Dimethylaminoazobenzene. [Link]
-
PubChem. (n.d.). 4-(Dimethylamino)-3'-methylazobenzene. [Link]
-
PubChem. (n.d.). C.I. Solvent Yellow 2. [Link]
Sources
Application Notes and Protocols for Cell Culture-Based Studies of 2'-Methyl-4-dimethylaminoazobenzene
Introduction: Unraveling the Hepatotoxicity of 2'-Methyl-4-dimethylaminoazobenzene in a Dish
This compound, a member of the azo dye family of compounds, is a recognized hepatocarcinogen. Its toxic effects are not inherent to the molecule itself but are a consequence of its metabolic activation within the liver. This guide provides a comprehensive overview and detailed protocols for the application of this compound in cell culture systems, enabling researchers to investigate its mechanisms of toxicity, metabolic pathways, and potential carcinogenic properties in a controlled in vitro environment.
The primary mechanism of this compound's toxicity is its biotransformation by cytochrome P450 (CYP450) enzymes, predominantly in hepatocytes. This metabolic process generates reactive electrophilic intermediates that can form covalent adducts with cellular macromolecules, most critically DNA. The formation of these DNA adducts is a key initiating event in chemical carcinogenesis, leading to mutations and genomic instability. Furthermore, the metabolic activation and subsequent cellular stress can trigger signaling cascades leading to apoptosis, or programmed cell death.
These application notes are designed for researchers, scientists, and drug development professionals seeking to utilize cell culture models to dissect the molecular events underlying the hepatotoxicity of this compound and related azo compounds.
Selecting the Appropriate Cell Culture Model
The choice of cell line is critical for studying the metabolism-dependent toxicity of this compound. The ideal model should possess the necessary metabolic machinery to convert the parent compound into its reactive metabolites.
Primary Human Hepatocytes: Considered the "gold standard" for in vitro hepatotoxicity studies, primary human hepatocytes most closely mimic the metabolic functions of the liver in vivo. They express a full complement of CYP450 enzymes at physiologically relevant levels. However, their use is limited by availability, cost, and donor-to-donor variability.
HepG2 Cells: The human hepatoblastoma cell line, HepG2, is a widely used and more accessible alternative. While HepG2 cells retain many hepatocyte-like functions, their expression of Phase I metabolizing enzymes, including many CYP450 isoforms, is significantly lower than that of primary hepatocytes[1]. This metabolic limitation must be considered when interpreting results, as the observed toxicity may be attenuated compared to what would occur in primary cells. For certain studies, genetically engineered HepG2 cells overexpressing specific CYP450 enzymes may be a suitable option.
Recommendation: For initial screening and mechanistic studies, HepG2 cells provide a convenient and reproducible model. However, for definitive metabolic and toxicity profiles that more closely reflect the in vivo situation, primary human hepatocytes are the preferred choice.
Core Experimental Workflows
A typical workflow for investigating the effects of this compound in cell culture involves a tiered approach, starting with an assessment of cytotoxicity, followed by more detailed investigations into genotoxicity, metabolic activation, and the induction of apoptosis.
Caption: A generalized experimental workflow for studying the effects of this compound in liver cell cultures.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, as viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals. These crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
Materials:
-
HepG2 cells or primary human hepatocytes
-
Complete cell culture medium (e.g., EMEM with 10% FBS for HepG2)
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For HepG2 cells, seed at a density of 5,000 to 10,000 cells per well in a 96-well plate.
-
For primary hepatocytes, follow the supplier's recommendations for seeding density.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM) to determine the IC50 value.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
| Parameter | HepG2 Cells | Primary Human Hepatocytes |
| Seeding Density | 5,000 - 10,000 cells/well | Varies by donor, follow supplier protocol |
| Treatment Duration | 24, 48, 72 hours | 24, 48 hours |
| MTT Incubation | 2 - 4 hours | 2 - 4 hours |
| Solvent | DMSO | DMSO |
Protocol 2: Evaluation of Genotoxicity using the Comet Assay
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells. It can detect single- and double-strand DNA breaks, as well as alkali-labile sites.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The extent of DNA damage is proportional to the length and intensity of the comet tail.
Materials:
-
Treated cells from Protocol 1
-
Normal and low melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation:
-
After treatment with this compound for a suitable duration (e.g., 24 hours), harvest the cells. For adherent cells, use trypsinization.
-
Wash the cells with ice-cold PBS and resuspend at a concentration of approximately 1 x 10⁵ cells/mL.
-
-
Slide Preparation:
-
Mix a small volume of the cell suspension with low melting point agarose and pipette onto a pre-coated slide.
-
Allow the agarose to solidify at 4°C.
-
-
Lysis:
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Apply an electric field (typically 25 V, 300 mA) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides from the tank and neutralize them with the neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze at least 50-100 comets per sample using specialized image analysis software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).
-
Protocol 3: Assessment of Metabolic Activation - Cytochrome P450 Activity Assay
To confirm that this compound is being metabolized by the cells, a CYP450 activity assay can be performed. Commercially available kits, often using a luminogenic or fluorogenic substrate, provide a convenient method for this.
Principle: A pro-substrate is added to the cells, which is converted by active CYP450 enzymes into a luminescent or fluorescent product. The intensity of the signal is proportional to the enzyme activity.
Materials:
-
Hepatocyte cell culture
-
CYP450 activity assay kit (e.g., P450-Glo™ Assays)
-
Luminometer or fluorometer
Procedure: Follow the manufacturer's instructions for the specific CYP450 isoform of interest. Generally, the protocol involves:
-
Seeding cells in a white-walled 96-well plate.
-
Treating the cells with this compound or a known inducer (positive control) for a specified period.
-
Adding the CYP450 substrate and incubating.
-
Adding a detection reagent to generate a luminescent or fluorescent signal.
-
Measuring the signal using a plate reader.
An increase in CYP450 activity in response to treatment with this compound would indicate that the compound is a substrate and/or inducer of these enzymes.
Protocol 4: Investigating the Induction of Apoptosis
The formation of DNA adducts and cellular stress induced by this compound can lead to apoptosis. This can be assessed by measuring the activation of key executioner caspases, such as caspase-3, and by detecting the externalization of phosphatidylserine using Annexin V staining.
4.1 Caspase-3 Activity Assay:
Principle: This assay utilizes a specific substrate for caspase-3 that is conjugated to a fluorophore or chromophore. Upon cleavage by active caspase-3, the reporter molecule is released, and its signal can be measured.
Procedure:
-
Treat cells with this compound as described in Protocol 1.
-
Lyse the cells to release their contents.
-
Add the caspase-3 substrate to the cell lysate.
-
Incubate to allow for substrate cleavage.
-
Measure the fluorescent or colorimetric signal.
An increase in signal intensity compared to untreated cells indicates the activation of caspase-3 and the induction of apoptosis.
4.2 Annexin V/Propidium Iodide (PI) Staining:
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.
Procedure (for Flow Cytometry):
-
Harvest treated and control cells.
-
Wash the cells with PBS and resuspend in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry.
Expected Results:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Mechanistic Insights: Signaling Pathways Involved in Toxicity
The hepatotoxicity of azo compounds often involves the activation of stress-activated protein kinase (SAPK) pathways, such as the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway can be activated by a variety of cellular stresses, including DNA damage and oxidative stress, and plays a crucial role in mediating apoptosis.
Caption: A simplified signaling pathway illustrating the proposed mechanism of this compound-induced apoptosis.
Activation of the JNK pathway can lead to the phosphorylation and activation of downstream targets that promote apoptosis, including the activation of the caspase cascade. Investigating the phosphorylation status of JNK and the activation of caspase-3 in cells treated with this compound can provide valuable insights into the molecular mechanisms driving its toxicity.
References
- Gupta, R. C. (1993). 32P-postlabelling analysis of bulky aromatic adducts.
-
CYP450 Enzymes Effect Oxygen-Dependent Reduction of Azide-Based Fluorogenic Dyes. (n.d.). Retrieved from [Link]
- Wilkening, S., Stahl, F., & Bader, A. (2003). Comparison of primary human hepatocytes and hepatoma cell line Hepg2 with regard to their biotransformation properties. Drug Metabolism and Disposition, 31(8), 1035–1042.
-
BeCytes Biotechnologies. (n.d.). How are HepG2 cells different from primary hepatocytes? Retrieved from [Link]
- Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the MTT Assay. Cold Spring Harbor Protocols, 2018(6).
- McGill University. (2015). Comet Assay Protocol.
- New England Biolabs. (n.d.). Comet Assay - Modified for Detection of Oxidized Bases Using the Repair Endonucleases Fpg, hOGG1 and Endonuclease III (Nth).
- Guertin, D. A., & Gauthier, J. Y. (2009). Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase.
- Llobet, N., et al. (2006). c-Jun N-terminal kinase plays a major role in murine acetaminophen hepatotoxicity. Gastroenterology, 131(1), 195-207.
- Gunawardhana, L., et al. (2014). Combined activities of JNK1 and JNK2 in hepatocytes protect against toxic liver injury. Gastroenterology, 146(3), 829-840.
- Spencer, J. P., et al. (2000). Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer. Biochemical Journal, 345(Pt 3), 667–673.
-
Hergenrother, P. J. (n.d.). Procaspase-3 Activation. University of Illinois. Retrieved from [Link]
- National Toxicology Program. (2021). o-Aminoazotoluene. In 15th Report on Carcinogens. U.S. Department of Health and Human Services, Public Health Service.
- Eremeev, A. V., et al. (2008). Effects of o-aminoazotoluene on liver regeneration and p53 activation in mice susceptible and resistant to hepatocarcinogenesis. Carcinogenesis, 29(12), 2369–2376.
- Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts.
- Reddy, M. V., & Randerath, K. (1986). 32P-postlabeling test for covalent DNA binding of chemicals in vivo: application to a variety of aromatic carcinogens and methylating agents. Carcinogenesis, 7(9), 1543–1551.
- Kaledin, V. I., et al. (2005). o-Aminoazotoluene does induce the enzymes of its own mutagenic activation in mouse liver. Toxicology, 211(1-2), 132–138.
- Kumar, P. S., & Kurup, C. K. (1984). Inhibition of mitochondrial oxidative phosphorylation by 2-methyl-4-dimethylaminoazobenzene. Biochimica et Biophysica Acta, 766(1), 263–266.
Sources
Application Note & Protocols: Utilizing 2'-Methyl-4-dimethylaminoazobenzene for the Study of DNA Synthesis Inhibition and Stability
Introduction: A Tale of Two Isomers in Carcinogenesis Research
The family of dimethylaminoazobenzene (DAB) dyes has been instrumental in the field of chemical carcinogenesis for decades. These compounds, characterized by their azo linkage, provide a powerful model for understanding how chemical agents can interact with cellular macromolecules, leading to toxicity and malignant transformation. Within this family, the precise positioning of functional groups can dramatically alter biological activity, a principle starkly illustrated by the methyl derivatives of 4-dimethylaminoazobenzene.
While 3'-Methyl-4-dimethylaminoazobenzene (3'-MeDAB) is a well-established, potent hepatocarcinogen known for its cytotoxicity and ability to induce DNA damage, its structural isomer, 2'-Methyl-4-dimethylaminoazobenzene (2-Me-DAB) , presents a fascinatingly divergent profile. It is comparatively noncarcinogenic and exhibits low cytotoxicity.[1] This unique property does not render it inert; rather, it makes 2-Me-DAB an invaluable scientific tool. Its primary utility lies in its ability to uncouple the inhibition of DNA synthesis from the overt cell death and widespread DNA damage caused by its more aggressive counterparts.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Me-DAB as a specific inhibitor of DNA synthesis and as a crucial negative control in studies of DNA stability and cytotoxicity. We will explore the causality behind its use, provide detailed protocols derived from foundational studies, and offer insights into data interpretation.
Physicochemical Properties and Handling
Understanding the fundamental properties of 2-Me-DAB is critical for its effective and safe use in experimental settings.
| Property | Value | Reference |
| CAS Number | 3731-39-3 | [2] |
| Molecular Formula | C₁₅H₁₇N₃ | [2] |
| Molecular Weight | 239.32 g/mol | [2] |
| Appearance | Orange to Amber to Dark red powder/crystal | [2] |
| Melting Point | 74 °C | [2] |
| Solubility | Insoluble in water. Soluble in organic solvents. | [2] |
| RTECS Number | BX8300000 | [2] |
Safety and Handling: this compound is a toxic chemical and should be handled with appropriate care in a laboratory setting equipped for chemical safety.[2] Although considered "comparatively noncarcinogenic," it belongs to a class of compounds (azo dyes) that are often associated with carcinogenic potential.[3][4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.
-
Handling: Handle as a powder in a chemical fume hood to avoid inhalation of dust, which can be explosive when suspended in air at specific concentrations.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Mechanism of Action: Inhibition Without Overt Toxicity
The scientific utility of 2-Me-DAB is rooted in its differential effects on DNA synthesis and cell viability when compared to its potent carcinogenic isomer, 3'-Me-DAB. The position of the methyl group on the phenyl ring is the critical determinant of its biological activity.[3]
-
Inhibition of DNA Synthesis: The most significant and useful characteristic of 2-Me-DAB is its ability to depress thymidine incorporation into DNA.[1] This indicates a potent inhibition of DNA synthesis. Further studies have shown that this is the result of a blockage of the cell cycle in the G1 phase, preventing cells from entering the S (synthesis) phase.[5] This effect is reversible; upon removal of the compound, cells can resume proliferation.[5]
-
Minimal Effect on DNA Stability (Cell Viability): In contrast to 3'-Me-DAB, which causes a significant loss of pre-labeled DNA from tissues due to widespread parenchymal cell death, 2-Me-DAB causes only a small loss of pre-labeled DNA.[1] This demonstrates its low cytotoxicity and makes it an ideal control for distinguishing specific cell cycle inhibition from general cell killing.
Experimental Protocols
The following protocols are adapted from foundational in vivo studies and are designed for use in a controlled animal research setting. The causality for each step is explained to provide a deeper understanding of the experimental design.
Protocol 1: Assay for Inhibition of DNA Synthesis via Thymidine Incorporation
This protocol uses a partial hepatectomy (PH) in rats as a potent stimulus for synchronous cell proliferation. By measuring the incorporation of radiolabeled thymidine, a direct assessment of DNA synthesis inhibition by 2-Me-DAB can be made.
Workflow Overview
Step-by-Step Methodology
-
Animal Model and Acclimation:
-
Action: Acclimate male albino rats (e.g., Sprague-Dawley, ~150-200g) to individual housing with a standard 12-hour light/dark cycle for one week. Provide ad libitum access to water and a standard chow diet.
-
Causality: Acclimation minimizes stress-related variables that could affect metabolic rates and experimental outcomes.
-
-
Dietary Formulation and Administration:
-
Action: Prepare a basal diet (e.g., low protein, low riboflavin, to potentially enhance compound effects, as described in literature[5]). Divide animals into two groups:
-
Control Group: Receives the basal diet only.
-
Test Group: Receives the basal diet supplemented with 0.05% this compound by weight.
-
-
Action: Feed the respective diets for 30 days. Monitor animal weight and health daily.
-
Causality: Oral administration via diet provides a consistent, long-term exposure to the test compound, mimicking chronic exposure scenarios.
-
-
Surgical Procedure: Partial Hepatectomy (PH):
-
Action: At day 30, perform a two-thirds partial hepatectomy on all animals under appropriate anesthesia (e.g., isoflurane). This involves the surgical removal of the median and left lateral lobes of the liver.
-
Causality: The removal of a significant portion of the liver provides a powerful and synchronous stimulus for the remaining hepatocytes to enter the cell cycle and begin DNA synthesis for regeneration.[1] This synchronization is key to observing a clear effect.
-
-
Radiolabeling of Synthesizing DNA:
-
Action: Twenty-three hours after the PH, inject each rat intraperitoneally with [³H]-thymidine (e.g., 50 µCi per 100g body weight).
-
Causality: Radiolabeled thymidine is specifically incorporated into newly synthesized DNA. Injecting it at the 23-hour mark targets the peak of the S-phase in regenerating rat liver, maximizing the signal.
-
-
Tissue Harvest and Processing:
-
Action: One hour after the [³H]-thymidine injection (24 hours post-PH), euthanize the animals using an approved method. Immediately excise the remaining liver lobes, rinse with ice-cold saline, blot dry, and weigh.
-
Causality: Harvesting at the 24-hour peak ensures measurement at the height of the first wave of DNA synthesis.
-
-
DNA Isolation and Quantification:
-
Action: Homogenize a known weight of the liver tissue. Isolate total DNA using a standard genomic DNA isolation protocol (e.g., phenol-chloroform extraction or a commercial kit).
-
Action: Quantify the DNA concentration using a spectrophotometer (A260) or a fluorometer (e.g., Qubit).
-
Causality: Accurate DNA quantification is essential for normalizing the radioactivity counts, ensuring that any observed differences are due to changes in synthesis rate, not the amount of tissue processed.
-
-
Scintillation Counting:
-
Action: Add a known amount of the isolated DNA (e.g., 100 µg) to a scintillation vial with an appropriate scintillation cocktail.
-
Action: Measure the radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.
-
Causality: This step directly measures the amount of [³H]-thymidine that was incorporated into the DNA, providing a quantitative readout of DNA synthesis.
-
-
Data Analysis:
-
Action: Express the results as CPM per microgram of DNA (CPM/µg DNA). Compare the mean values between the Control Group and the 2-Me-DAB Test Group using an appropriate statistical test (e.g., Student's t-test).
-
Expected Outcome: The 2-Me-DAB group should show a statistically significant reduction in CPM/µg DNA compared to the control group, demonstrating the inhibition of DNA synthesis.[1]
-
Protocol 2: Assay for DNA Stability using a Pre-labeling Method
This protocol uses 2-Me-DAB as a negative control to demonstrate its low cytotoxicity compared to a known cytotoxic agent (e.g., 3'-MeDAB). The "stability" of DNA here refers to its retention within the tissue, where a loss of labeled DNA signifies cell death.
Step-by-Step Methodology
-
DNA Pre-labeling:
-
Action: To label the liver DNA, subject young rats to a partial hepatectomy. During the rapid regeneration phase (e.g., days 1-4 post-op), administer multiple injections of [³H]-thymidine.
-
Causality: This procedure stably incorporates the radiolabel into the genomic DNA of the hepatocyte population.
-
-
Recovery and Compound Administration:
-
Action: Allow the animals to recover for a 4-week period. This ensures that the liver has returned to its normal quiescent state and the label is stably integrated.
-
Action: Divide animals into three groups and feed them specialized diets for 5 weeks:
-
Group A (Negative Control): Basal diet.
-
Group B (Test Compound): Basal diet + 0.05% 2-Me-DAB.
-
Group C (Positive Control): Basal diet + 0.05% 3'-MeDAB.
-
-
Causality: The 4-week washout period ensures that any measured DNA loss is due to the effects of the test compounds and not residual regenerative activity.
-
-
Monitoring DNA Retention:
-
Action: At weekly intervals, sacrifice a subset of animals from each group.
-
Action: Isolate liver DNA and perform scintillation counting as described in Protocol 1 (Steps 5-7).
-
Causality: By measuring the total radioactivity remaining in the liver DNA over time, one can directly assess the rate of cell death and DNA loss induced by each compound.
-
-
Data Analysis:
-
Action: For each time point, calculate the percentage of initial radioactivity remaining in the liver DNA for each group.
-
Expected Outcome:
-
Data Interpretation and Expected Outcomes
The clear differentiation in the effects of 2-Me-DAB and 3'-MeDAB is key to its utility. Below is a summary of expected quantitative results based on published literature.
| Assay | Group | Expected Outcome | Interpretation |
| DNA Synthesis (Protocol 1) | Control (Basal Diet) | High [³H]-Thymidine Incorporation (e.g., 100% Relative) | Normal regenerative DNA synthesis post-PH. |
| 2-Me-DAB | Very Low Incorporation (e.g., <10% Relative) | Strong inhibition of DNA synthesis / G1 cell cycle block.[1][5] | |
| DNA Stability (Protocol 2) | Control (Basal Diet) | High DNA Retention (e.g., ~95-100% after 5 weeks) | Normal, low rate of cell turnover. |
| 2-Me-DAB | Slightly Reduced Retention (e.g., ~85-90% after 5 weeks) | Low cytotoxicity; minimal induction of cell death.[1] | |
| 3'-MeDAB | Low DNA Retention (e.g., <50% after 5 weeks) | High cytotoxicity; significant induction of cell death.[1] |
Conclusion
This compound is a highly specific and valuable tool for cell biology and toxicology research. Its ability to potently inhibit DNA synthesis without causing widespread cytotoxicity allows scientists to dissect the cellular pathways governing cell cycle control from those responding to acute DNA damage and cell death. By serving as a minimally cytotoxic control relative to its potent 3' isomer, 2-Me-DAB enables the design of robust experiments that can yield clear, interpretable results on the specific mechanisms of chemical agents affecting DNA metabolism and cell fate.
References
-
Hoffman, D. R., & Lavia, M. F. (1978). A comparison of the effects of 3'-methyl-4-dimethylaminoazobenzene, 2-methyl-4-dimethylaminoazobenzene, and 2-acetylaminofluorene on rat liver DNA stability and new synthesis. Cancer Research, 38(7), 1961-1967. [Link]
-
Miller, J. A., & Miller, E. C. (1952). The Carcinogenicity of Certain Derivatives of P-Dimethylaminozobenz in the Rat. Cancer Research, 12(4), 284. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). 4-Dimethylaminoazobenzene. Retrieved from [Link]
-
Flaks, A., & Nicoll, J. W. (1975). Toxic effects of 2-methyl-4-dimethylaminoazobenzene in normal and partially hepatectomized rats. European Journal of Cancer (1965), 11(7), 483-491. [Link]
Sources
- 1. A comparison of the effects of 3'-methyl-4-dimethylaminoazobenzene, 2-methyl-4-dimethylaminoazobenzene, and 2-acetylaminofluorene on rat liver DNA stability and new synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 3731-39-3 [m.chemicalbook.com]
- 3. The carcinogenicity of certain derivatives of p-dimethylaminozobenz in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Toxic effects of 2-methyl-4-dimethylaminoazobenzene in normal and partially hepatectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Analysis of 2'-Methyl-4-dimethylaminoazobenzene Solutions
Introduction
2'-Methyl-4-dimethylaminoazobenzene is a synthetic azo dye characterized by its distinct chromophoric properties.[1] As a member of the azobenzene family, its molecular structure, featuring a diazene group (-N=N-) connecting two substituted aromatic rings, is central to its light-absorbing capabilities. This structural motif gives rise to characteristic electronic transitions, specifically π-π* and n-π*, which are readily probed by UV-Visible (UV-Vis) spectrophotometry. The quantitative analysis of this compound is crucial in various research and development settings, including its use as a chemical intermediate and in toxicological studies.[2] This guide provides a comprehensive framework for the accurate and reproducible spectrophotometric analysis of this compound, detailing the underlying principles, experimental protocols, and data interpretation.
Principle of Spectrophotometric Analysis
UV-Vis spectrophotometry is a widely used analytical technique for the quantitative determination of chemical species in solution.[3][4] It operates on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert Law. For azo dyes like this compound, the intense color arises from the absorption of light in the visible region of the electromagnetic spectrum. The specific wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure and can be influenced by factors such as solvent polarity.[5][6]
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties is essential for safe handling and the design of robust analytical methods.
| Property | Value | Reference |
| CAS Number | 3731-39-3 | [1][7] |
| Molecular Formula | C15H17N3 | [8] |
| Molecular Weight | 239.32 g/mol | [8] |
| Appearance | Orange to Amber to Dark red powder/crystal | [1] |
| Melting Point | 74 °C | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, methanol, and DMSO.[1][9] |
Safety Precautions: this compound is classified as a toxic substance.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood to avoid inhalation of the powder.
Experimental Workflow for Spectrophotometric Analysis
The successful spectrophotometric analysis of this compound involves a systematic workflow, from sample preparation to data analysis. This ensures the accuracy and reliability of the obtained results.
Caption: General workflow for the spectrophotometric analysis of this compound.
Detailed Protocols
Part 1: Preparation of Stock and Standard Solutions
Rationale: The accuracy of the final concentration determination is highly dependent on the precise preparation of the stock and standard solutions. The choice of solvent is critical as it can influence the absorption spectrum of the analyte.[5][6] Spectroscopic grade solvents are recommended to minimize interference from impurities.[10]
Materials:
-
This compound powder
-
Spectroscopic grade ethanol (or other suitable solvent)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Pipettes (calibrated)
Protocol:
-
Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of this compound using an analytical balance.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Add a small amount of the chosen solvent (e.g., ethanol) to dissolve the compound completely.
-
Once dissolved, fill the flask to the mark with the solvent.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
-
Working Standard Solutions (e.g., 1, 2, 5, 10, 15 µg/mL):
-
Prepare a series of standard solutions by serial dilution of the stock solution.
-
For example, to prepare a 10 µg/mL standard, pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.
-
Repeat this process to prepare the other standard concentrations.
-
Part 2: Spectrophotometric Measurement
Rationale: A wavelength scan is initially performed to determine the wavelength of maximum absorbance (λmax). Measuring absorbance at λmax provides the highest sensitivity and minimizes errors that may arise from slight shifts in the wavelength.[11] A blank measurement using the pure solvent is essential to correct for any background absorbance from the solvent and the cuvette.
Equipment:
-
UV-Vis Spectrophotometer (dual-beam recommended)
-
Quartz cuvettes (1 cm path length)
Protocol:
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the wavelength range for the scan (e.g., 300-600 nm).
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the pure solvent.
-
Place the cuvette in the reference and sample holders and perform a baseline correction.
-
-
Determination of λmax:
-
Rinse a cuvette with one of the standard solutions (e.g., 10 µg/mL) and then fill it.
-
Place the cuvette in the sample holder and perform a wavelength scan.
-
Identify the wavelength at which the maximum absorbance occurs. This is the λmax for this compound in the chosen solvent. For similar azo dyes, this is often in the visible region.[12]
-
-
Absorbance Measurements for Calibration Curve:
-
Set the spectrophotometer to measure absorbance at the determined λmax.
-
Measure the absorbance of each of the prepared standard solutions, starting from the least concentrated.
-
Rinse the cuvette with the next standard solution before each measurement.
-
Record the absorbance values for each concentration.
-
-
Absorbance Measurement of the Unknown Sample:
-
Prepare the unknown sample solution in the same solvent used for the standards, ensuring the concentration falls within the range of the calibration curve.
-
Measure the absorbance of the unknown sample at λmax.
-
Part 3: Data Analysis and Interpretation
Rationale: A calibration curve is constructed by plotting the absorbance values of the standard solutions against their corresponding concentrations. The linearity of this plot, as indicated by the coefficient of determination (R²), validates the adherence to the Beer-Lambert Law within the tested concentration range. This curve is then used to determine the concentration of the unknown sample.
Procedure:
-
Construct the Calibration Curve:
-
Plot a graph of absorbance (y-axis) versus concentration (x-axis) for the standard solutions.
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a strong linear relationship.
-
-
Calculate the Concentration of the Unknown Sample:
-
Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample.
-
Substitute the absorbance of the unknown sample (y) into the equation and solve for the concentration (x).
-
Method Validation and Quality Control
To ensure the reliability of the analytical method, it is important to perform validation experiments. Key parameters to assess include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the measured value to the true value. This can be assessed by analyzing a sample with a known concentration.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
For complex mixtures where spectra may overlap, advanced techniques such as chemometrics may be necessary for accurate quantification.[3][13]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the spectrophotometric analysis of this compound. By following the outlined procedures for sample preparation, instrument operation, and data analysis, researchers can obtain accurate and reproducible quantitative results. Adherence to safety protocols and good laboratory practices is paramount throughout the entire process.
References
-
AZoM. Using NanoDrop QC Software for UV-Vis Chemometric Analysis of Azo Dyes. [Link]
-
PubChem. 4-(Dimethylamino)-2-methylazobenzene. [Link]
-
SIELC Technologies. 2-Methyl-4-(dimethylamino)azobenzene. [Link]
-
PubMed. Development of standardized method for the quantification of azo dyes by UV-Vis in binary mixtures. [Link]
-
National Center for Biotechnology Information. Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. [Link]
-
ResearchGate. UV-VIS spectra of synthesized azo dye. [Link]
-
ACS Publications. Effects of Solvent Viscosity and Polarity on the Isomerization of Azobenzene. [Link]
-
Merck Index. p-Dimethylaminoazobenzene. [Link]
-
PubMed. A comparison of the effects of 3'-methyl-4-dimethylaminoazobenzene, 2-methyl-4-dimethylaminoazobenzene, and 2-acetylaminofluorene on rat liver DNA stability and new synthesis. [Link]
-
National Center for Biotechnology Information. New chemometrics-assisted spectrophotometric methods for simultaneous determination of co-formulated drugs montelukast, rupatadine, and desloratadine in their different dosage combinations. [Link]
Sources
- 1. This compound CAS#: 3731-39-3 [m.chemicalbook.com]
- 2. A comparison of the effects of 3'-methyl-4-dimethylaminoazobenzene, 2-methyl-4-dimethylaminoazobenzene, and 2-acetylaminofluorene on rat liver DNA stability and new synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analysis.rs [analysis.rs]
- 4. azom.com [azom.com]
- 5. Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 3731-39-3 [chemicalbook.com]
- 8. 4-(Dimethylamino)-2-methylazobenzene | C15H17N3 | CID 5916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. p-Dimethylaminoazobenzene [drugfuture.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. New chemometrics-assisted spectrophotometric methods for simultaneous determination of co-formulated drugs montelukast, rupatadine, and desloratadine in their different dosage combinations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing "2'-Methyl-4-dimethylaminoazobenzene" dosage for consistent tumor induction
Technical Support Center: o-Aminoazotoluene (o-AAT) Tumor Induction
A Guide for Preclinical Oncology Research
Welcome to the technical support center for the use of 2'-Methyl-4-dimethylaminoazobenzene, also known as o-Aminoazotoluene (o-AAT), in experimental tumor induction. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to navigate the complexities of chemical carcinogenesis, ensuring your studies are both reproducible and scientifically sound.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios. We will move beyond simple procedural steps to explore the causality behind experimental choices, helping you to build robust, self-validating protocols.
Section 1: Critical Safety & Handling Protocols
Before initiating any experiment, safety is paramount. o-Aminoazotoluene is classified as a substance that may cause cancer and an allergic skin reaction.[1][2] It is reasonably anticipated to be a human carcinogen.[3]
Question: What are the minimum safety precautions required when handling o-AAT?
Answer: Due to its carcinogenic nature, handling o-AAT requires strict adherence to safety protocols to minimize exposure.[2]
Step-by-Step Handling Protocol:
-
Designated Area: All handling of neat o-AAT powder and concentrated solutions should occur in a designated area, such as a chemical fume hood or a ventilated safety cabinet, to prevent inhalation of aerosols or dust.[4]
-
Personal Protective Equipment (PPE):
-
Gloves: Always wear compatible chemical-resistant gloves. Consider double-gloving.
-
Lab Coat: A disposable, solid-front lab coat or coveralls is mandatory to prevent skin contact.[4][5] Disposable sleeves taped to your gloves offer additional protection.[6]
-
Eye Protection: Tightly fitting safety goggles or a face shield are required.[4]
-
Respiratory Protection: When weighing the neat powder, a NIOSH-approved respirator is recommended to avoid inhaling fine particulates.[6]
-
-
Spill Management: In case of a spill, first, remove all ignition sources. Dampen the solid material with acetone, transfer it to a sealed container, and clean the area with absorbent paper also dampened with acetone. Wash the surface with soap and water afterward.[6]
-
Waste Disposal: All o-AAT waste, including contaminated PPE, animal bedding, and unused solutions, must be disposed of as hazardous carcinogenic waste according to your institution's and local regulations.[2][4] Incineration is often the most feasible method for contaminated lab waste.[2]
Section 2: Dosage, Formulation, and Administration
The dose of o-AAT is the most critical variable for achieving consistent tumor induction while minimizing non-specific toxicity. The goal is chronic exposure that leads to carcinogenesis, not acute toxicity that results in premature animal death.[7][8]
Question: I'm starting a new study. How do I determine the optimal starting dose of o-AAT for my mouse/rat model?
Answer: There is no single universal dose. The optimal dose is highly dependent on the animal species, strain, sex, and the desired tumor latency.[9] For example, different inbred mouse strains show differential susceptibility to o-AAT-induced hepatocarcinogenesis.[10][11][12]
A pilot dose-finding study is strongly recommended. This workflow helps establish the Maximum Tolerated Dose (MTD) in your specific experimental context.
Caption: Workflow for an o-AAT Dose-Finding Pilot Study.
Starting Dose Ranges from Literature:
| Animal Model | Route | Vehicle | Reported Dosage Regimen | Target Organ | Reference |
| Male Mice (various strains) | Oral Gavage | Corn Oil | 225 mg/kg (single dose for proliferation studies) | Liver | [10] |
| Male & Female Mice | Dietary | N/A | 25, 50, 100, 200 mg/kg | Liver | [13] |
| Male & Female Rats | Dietary | N/A | 1, 10, 20 mg/kg | Liver | [13] |
| Neonatal ICR/JCL Mice | Subcutaneous | N/A | Maximum Tolerated Dose (single admin) | Liver, Lung | [14] |
Note: These are examples and must be adapted and validated for your specific animal strain and study objectives.
Question: My animals are experiencing high mortality before tumors develop. What's going wrong?
Answer: This is a classic sign of acute or sub-acute toxicity, where the dose is too high for the animal's metabolic and detoxification capacity.[7][8] The goal of chemical carcinogenesis is a chronic process; high early mortality indicates the dose is causing systemic failure rather than initiating tumorigenesis.[15]
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check all calculations for dosing solution concentration and volume administered per animal weight.
-
Reduce the Dose: This is the most direct solution. Reduce the administered dose by 25-50% and initiate a new cohort, monitoring closely for signs of toxicity.
-
Check Vehicle & Formulation: Ensure the o-AAT is fully dissolved or homogenously suspended in the vehicle (e.g., corn oil).[16] "Hot spots" of concentrated compound in a poor suspension can lead to acute overdose in some animals. Use a vortex or sonicator to ensure a uniform mixture before each administration.
-
Evaluate Animal Health: Ensure you are using healthy, pathogen-free animals from a reputable vendor. Underlying health issues can severely compromise an animal's ability to tolerate the carcinogen.
Section 3: Troubleshooting Inconsistent Tumor Induction
Question: I'm seeing highly variable tumor incidence. Some animals in a group develop large tumors, while others have none. Why?
Answer: This variability can stem from multiple factors, ranging from the carcinogen itself to the biological response of the animals. The mechanism of carcinogenesis involves both initiation (DNA damage) and promotion, and factors influencing either step can introduce variability.[17][18]
Caption: Decision tree for troubleshooting inconsistent tumor induction.
Deeper Dive into Causality:
-
Genetic Susceptibility: Even within an inbred strain, minor genetic drift can occur. More importantly, different strains have vastly different susceptibilities to o-AAT.[10][11] For instance, some mouse strains predisposed to spontaneous hepatomas are resistant to o-AAT induction, and vice-versa.[12] Ensure you are using the correct, genetically verified strain.
-
Administration Technique: For oral gavage, improper technique can lead to accidental dosing into the trachea or variable amounts delivered to the stomach.[16] Ensure all personnel are proficiently trained. For dietary administration, ensure the compound is evenly mixed in the feed and stable over time.
-
Metabolism and Bioactivation: o-AAT is a pro-carcinogen that requires metabolic activation to an electrophilic intermediate that can form DNA adducts, initiating carcinogenesis.[17][18] Factors that influence liver metabolism—such as diet, gut microbiome, and underlying inflammation—can alter the effective dose of the ultimate carcinogen, creating inter-animal variability.[19][20] A low protein, low riboflavin diet has been shown to increase the toxicity of a related compound in rats.[15]
Section 4: FAQs - Mechanism & Model Selection
Q1: What is the primary mechanism of action for o-AAT? o-AAT is an azo dye and a genotoxic carcinogen.[2][17] Its carcinogenicity arises from its metabolic activation, primarily in the liver, to reactive electrophiles. These intermediates form covalent adducts with DNA, leading to mutations in critical genes (e.g., oncogenes or tumor suppressors) that can initiate the process of cancer.[17]
Q2: Can I use a different route of administration besides oral/dietary? Yes. o-AAT and its analogs have been shown to induce tumors via several routes, including subcutaneous injection and dermal application.[3][21] The choice of route depends on the target organ and research question. For example, subcutaneous injection in neonatal mice has been used to induce liver and lung tumors.[14] However, oral/dietary administration is most common for modeling human exposure and inducing primary liver tumors.[3]
Q3: Does o-AAT induce tumors in organs other than the liver? While the liver is the primary target organ due to its central role in metabolizing the compound, tumors have been observed in other tissues.[3][21] Studies have reported tumors in the lungs and lymphoreticular tissues in mice, and urinary-bladder tumors in dogs with related compounds.[14][21][22] The tumor spectrum can be influenced by the animal model, dose, and administration route.[3]
Q4: How long should I wait for tumors to develop? Tumor latency is dose-dependent and model-dependent.[23] Higher doses generally lead to shorter latency but risk higher toxicity. In dietary studies with a related compound, 4-dimethylaminoazobenzene, liver adenomas were seen after 104 days and carcinomas after 10 months in mice.[21][22] Your pilot study and literature review should inform the expected timeframe for your specific model and dosage.
References
-
SAFE USE INSTRUCTION Substance: o-aminoazotoluene . Thomas. [Link]
-
o-Aminoazotoluene - PubChem . National Center for Biotechnology Information. [Link]
-
There were several studies done with CL 284-846 to determine doses for the life-time . U.S. Food and Drug Administration. [Link]
-
o-Aminoazotoluene - 15th Report on Carcinogens . National Center for Biotechnology Information. [Link]
-
o-Aminoazotoluene suppresses hepatocyte proliferation in inbred mice susceptible to hepatocarcinogenesis . ResearchGate. [Link]
-
Toxic effects of 2-methyl-4-dimethylaminoazobenzene in normal and partially hepatectomized rats . PubMed. [Link]
-
Effects of o-aminoazotoluene on liver regeneration and p53 activation in mice susceptible and resistant to hepatocarcinogenesis . PubMed. [Link]
-
Induction of tumors in transplacental or neonatal mice administered 3'-methyl-4-dimethylaminoazobenzene or 4-aminoazobenzene . PubMed. [Link]
-
Promotion of 3'-methyl-4-dimethylaminoazobenzene-initiated adult rat liver cells to malignant state by phenobarbital in culture . PubMed. [Link]
-
[Ratio of spontaneous and o-aminoazotoluene-induced hepatocarcinogenesis in mice] . PubMed. [Link]
-
A comparison of the effects of 3'-methyl-4-dimethylaminoazobenzene, 2-methyl-4-dimethylaminoazobenzene, and 2-acetylaminofluorene on rat liver DNA stability and new synthesis . PubMed. [Link]
-
The Carcinogenicity of m′-Methyl-p-Dimethylaminoazobenzene and of p-Monomethylaminoazobenzene . Semantic Scholar. [Link]
-
Further studies on the carcinogenicity of dyes related to 4-dimethylaminoazobenzene; the requirement for an unsubstituted 2-position . Semantic Scholar. [Link]
-
Ochratoxin A and Its Role in Cancer Development: A Comprehensive Review . National Center for Biotechnology Information. [Link]
-
Ochratoxin A and Its Role in Cancer Development: A Comprehensive Review . PubMed. [Link]
-
Carcinogenic induction directs the selection of allelic losses in mouse lung tumorigenesis . PubMed. [Link]
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation . National Center for Biotechnology Information. [Link]
-
Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level . National Center for Biotechnology Information. [Link]
-
Tumour induction in BALB/c mice for imaging studies: An improved protocol . National Center for Biotechnology Information. [Link]
-
METHODS FOR DETERMINING SUB-ACUTE, SUB-CHRONIC, AND CHRONIC TOXICITY OF CHEMICAL COMPOUNDS . International Journal of Knowledge. [Link]
-
Exploring “All the Carcinogens We Cannot See” . Wisconsin Breast Cancer Coalition. [Link]
-
[Experimental multiple primary malignant tumors induced by chemical carcinogen] . PubMed. [Link]
-
Understanding Acute, Chronic, and Sub-Acute Toxicity Levels . EcoMundo. [Link]
-
Mechanisms of carcinogenesis: from initiation and promotion to the hallmarks . National Center for Biotechnology Information. [Link]
-
4-Dimethylaminoazobenzene - 15th Report on Carcinogens . National Center for Biotechnology Information. [Link]
-
Chemical carcinogens: implications for cancer treatment . National Center for Biotechnology Information. [Link]
-
Liver tumors induced by 4-dimethylaminoazobenzene: experimental basis for a chemical carcinogenesis concept . PubMed. [Link]
-
Mechanisms of Action of Carcinogenic Chemicals Including Occupational Carcinogens . ResearchGate. [Link]
-
RoC Profile: 4-Dimethylaminoazobenzene . National Toxicology Program. [Link]
-
Manual Restraint and Common Compound Administration Routes in Mice and Rats . Journal of Visualized Experiments. [Link]
-
Acute effects of 3'-methyl-4-dimethylaminoazobenzene intoxication on rat liver. Structural and functional changes in the endoplasmic reticulum and NADPH-related electron transport . National Center for Biotechnology Information. [Link]
-
Tumor induction in germfree rats with methylazoxymethanol (MAM) and synthetic MAM acetate . PubMed. [Link]
-
New Evidences about the Carcinogenic Effects of Ochratoxin A and Possible Prevention by Target Feed Additives . National Center for Biotechnology Information. [Link]
-
Lifetime dose-response relationships for mammary tumor induction by a single administration of N-methyl-N-nitrosourea . PubMed. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. o-Aminoazotoluene - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. o-Aminoazotoluene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. prd-sc102-cdn.rtx.com [prd-sc102-cdn.rtx.com]
- 6. O-AMINOAZOTOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. ojs.ikm.mk [ojs.ikm.mk]
- 8. Understanding Acute, Chronic, and Sub-Acute Toxicity Levels [ecomundo.eu]
- 9. [Experimental multiple primary malignant tumors induced by chemical carcinogen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of o-aminoazotoluene on liver regeneration and p53 activation in mice susceptible and resistant to hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Ratio of spontaneous and o-aminoazotoluene-induced hepatocarcinogenesis in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Induction of tumors in transplacental or neonatal mice administered 3'-methyl-4-dimethylaminoazobenzene or 4-aminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toxic effects of 2-methyl-4-dimethylaminoazobenzene in normal and partially hepatectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of carcinogenesis: from initiation and promotion to the hallmarks - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Exploring “All the Carcinogens We Cannot See” – Wisconsin Breast Cancer Coalition [wibreastcancer.org]
- 20. Tumor induction in germfree rats with methylazoxymethanol (MAM) and synthetic MAM acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. Lifetime dose-response relationships for mammary tumor induction by a single administration of N-methyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Aqueous Solubility of 2'-Methyl-4-dimethylaminoazobenzene
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2'-Methyl-4-dimethylaminoazobenzene (CAS: 3731-39-3). This document provides a structured, in-depth approach to effectively solubilize this compound for use in aqueous experimental systems, grounded in its core physicochemical properties.
Compound Properties at a Glance
A fundamental understanding of the physicochemical properties of this compound is the first step in troubleshooting its solubility. Its structure, characterized by aromatic rings and a non-polar methyl group, contributes to its hydrophobic nature.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₅H₁₇N₃[1] | - |
| Molecular Weight | 239.32 g/mol [1][2] | - |
| Appearance | Orange to Dark red powder/crystal[1] | Visual confirmation of undissolved compound. |
| Aqueous Solubility | Insoluble; less than 1 mg/mL.[1][2] | Direct use in aqueous buffers is not feasible. |
| Predicted pKa | 3.29 ± 0.10[1] | The dimethylamino group is basic. Solubility can be increased in acidic conditions (pH < 3.29) via protonation. |
| LogP | 4.52[3] | Indicates high lipophilicity (hydrophobicity), strongly favoring dissolution in organic solvents over water. |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues in a question-and-answer format, explaining the scientific reasoning behind each recommendation.
Q1: I added this compound powder directly to my PBS buffer, and it won't dissolve. Why is this happening?
A1: This is expected behavior due to the compound's chemical structure. This compound is a highly hydrophobic molecule, as indicated by its high LogP value of 4.52.[3] This property means it is significantly more soluble in non-polar or polar aprotic organic solvents than in polar aqueous solutions like phosphate-buffered saline (PBS). Direct addition to aqueous media will invariably result in poor dissolution or suspension.
Q2: What is the standard initial approach for solubilizing this compound for a biological assay?
A2: The universally accepted best practice for compounds with poor aqueous solubility is to first prepare a high-concentration stock solution in a suitable organic solvent.[4] For this compound, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[4][5] DMSO is a powerful, water-miscible solvent capable of dissolving a wide array of organic molecules.[5] A stock solution of 10-20 mM in DMSO should be prepared first.
Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my cell culture medium. What should I do?
A3: This common phenomenon is known as "crashing out." It occurs when the compound, stable in a high concentration of organic solvent, is rapidly diluted into an aqueous environment where its solubility limit is exceeded. The key is to control the final concentration of both the compound and the organic solvent.
-
Final DMSO Concentration: The final concentration of DMSO in your assay should be kept to a minimum, ideally below 0.5% and almost always under 1%, as higher concentrations can be cytotoxic or cause experimental artifacts.[5]
-
The Solution - Intermediate Dilution: To prevent precipitation, do not dilute your high-concentration DMSO stock directly into the final aqueous buffer. Instead, perform a two-step dilution. First, create an intermediate dilution of your stock into your final aqueous buffer (e.g., cell culture medium). For instance, dilute a 10 mM DMSO stock 1:100 to create a 100 µM intermediate solution containing 1% DMSO.[5] From this intermediate solution, you can then perform your serial dilutions. This method ensures the compound is never exposed to a drastic solvent change at a high concentration.[5][6]
Q4: Can I manipulate the pH of my buffer to improve the solubility of this compound?
A4: Yes, pH modification can be a powerful tool for this specific molecule. The compound has a predicted pKa of approximately 3.29, which corresponds to the protonation of the dimethylamino group.[1]
-
Mechanism: In aqueous solutions with a pH below the pKa (i.e., pH < 3.29), the dimethylamino group will become protonated (-N(CH₃)₂H⁺). This positive charge significantly increases the molecule's polarity and, therefore, its solubility in water.
-
Practical Application: If your experimental system can tolerate acidic conditions, preparing your final working solution in a buffer with a pH between 2.0 and 3.0 could substantially improve solubility.
-
Caution: Be aware that pH can also affect compound stability. For some related molecules, maximum stability is observed in the pH range of 2.0 to 3.0.[7] However, both highly acidic and basic conditions can potentially lead to degradation of azo dyes over time.[8] Always run appropriate controls to ensure the pH change does not affect your assay's outcome or the compound's integrity.
Q5: How should I properly prepare and store my DMSO stock solutions to ensure stability and reproducibility?
A5: Proper handling of stock solutions is critical for reproducible results.
-
Preparation: Prepare a concentrated stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO. Ensure the compound is fully dissolved; gentle warming to 37°C or brief sonication can be used if necessary, but avoid excessive heat which can cause degradation.[4][9]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] Multiple freeze-thaw cycles can compromise compound stability and may lead to precipitation inside the stock tube over time.[4]
-
Light Sensitivity: Azo dyes can be light-sensitive. It is best practice to store aliquots in amber vials or wrap tubes in foil to protect them from light.[10]
-
Before Use: When you thaw an aliquot, ensure it is brought to room temperature and vortexed gently to redissolve any precipitate that may have formed during freezing.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh out 2.39 mg of this compound (MW = 239.32 g/mol ).
-
Add Solvent: Add 1.0 mL of 100% anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution thoroughly for 1-2 minutes until all solid material is visibly dissolved. If needed, place the vial in a 37°C water bath for 5-10 minutes and vortex again.
-
Aliquot: Dispense the stock solution into smaller volume, light-protected (e.g., amber) tubes suitable for single use.
-
Store: Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: Recommended Dilution Method for Aqueous-Based Assays
This protocol is designed to prepare a final concentration of 10 µM compound in a cell-based assay, ensuring the final DMSO concentration is 0.1%.
-
Thaw Stock: Thaw one aliquot of the 10 mM DMSO stock solution and warm it to room temperature. Vortex gently.
-
Prepare Intermediate Dilution: Prepare a 100 µM intermediate solution. To do this, add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed (37°C) cell culture medium or assay buffer. This creates a solution with 1% DMSO. Mix thoroughly by gentle pipetting.
-
Prepare Final Working Solution: Add 10 µL of the 100 µM intermediate solution to 90 µL of your cell/assay setup in the microplate well. The final volume is 100 µL, the final compound concentration is 10 µM, and the final DMSO concentration is 0.1%.
-
Vehicle Control: Prepare a vehicle control by performing the same dilution steps (2 and 3) using 100% DMSO instead of the compound stock solution. This is crucial to account for any effects of the solvent on the assay.[5]
Visual Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing solubility issues with this compound.
Sources
- 1. This compound CAS#: 3731-39-3 [m.chemicalbook.com]
- 2. 4-(Dimethylamino)-2-methylazobenzene | C15H17N3 | CID 5916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-4-(dimethylamino)azobenzene | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Azo dye polyelectrolyte multilayer films reversibly re-soluble with visible light [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. C.I. Solvent Yellow 2 | C14H15N3 | CID 6053 - PubChem [pubchem.ncbi.nlm.nih.gov]
"2'-Methyl-4-dimethylaminoazobenzene" stability issues in long-term experiments
Welcome to the technical support guide for 2'-Methyl-4-dimethylaminoazobenzene. This resource is designed for researchers, scientists, and drug development professionals to address stability challenges encountered during long-term experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your results.
Troubleshooting Guide: Addressing Common Stability Issues
This section focuses on identifying and resolving specific problems that may arise during your experiments.
Question: My stock solution of this compound has changed color (e.g., faded from its characteristic orange/red). What is happening and how can I fix it?
Answer:
A visible change in color is the most direct indicator of degradation. The vibrant color of this compound is due to the azo group (-N=N-) acting as a chromophore.[1] When this bond is cleaved or the molecule is otherwise altered, its ability to absorb light in the visible spectrum changes, resulting in fading.
Causality: This degradation is most commonly caused by exposure to environmental factors that compromise the molecule's structural integrity. The primary culprits are light, improper pH, and reactive oxygen species.
Troubleshooting Workflow:
Follow this workflow to diagnose and mitigate the issue.
Caption: Troubleshooting workflow for discolored solutions.
Experimental Protocol: UV-Vis Spectroscopy for Degradation Check
-
Prepare a Standard: Make a fresh, dilute solution of this compound in the same solvent as your experimental sample, at a known concentration.
-
Acquire Spectra: Immediately run a UV-Vis scan (e.g., 300-600 nm) of the fresh standard to determine its maximum absorbance (λmax) and peak intensity.
-
Test Experimental Sample: Run an identical UV-Vis scan on your aged or discolored sample.
-
Analyze: Compare the two spectra. A significant decrease in absorbance at λmax and/or a shift in the λmax wavelength confirms degradation.
Question: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks that are not present in my standard. Are these degradation products?
Answer:
Yes, the appearance of new peaks, particularly those with earlier retention times (often indicating more polar compounds), is a strong indication of degradation. Azo dyes are known to break down into smaller, often more toxic, aromatic amines under certain conditions.[2]
Causality: The azo bond is susceptible to reductive cleavage, especially under anaerobic conditions.[3][4] Oxidative degradation can also occur. This cleavage breaks the molecule into constituent aromatic amines.
Conceptual Degradation Pathway:
Caption: Conceptual pathway of azo bond cleavage.
Experimental Protocol: Sample Preparation for HPLC-MS Analysis
-
Sample Dilution: Dilute a small aliquot of your experimental solution with a suitable mobile phase (e.g., acetonitrile/water mixture) to a concentration appropriate for your instrument's detector.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) to remove any particulates.
-
Standard Preparation: Prepare a fresh standard of this compound and analyze it using the same method to confirm the retention time of the parent compound.
-
Analysis: Employ a gradient elution method on a C18 column. This will help separate the parent compound from potentially more polar degradation products. Use mass spectrometry (MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks to aid in their identification.[5][6]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, storage, and experimental use of this compound.
Question: What are the optimal storage conditions for long-term stability?
Answer:
Proper storage is the most critical factor in preventing degradation. Based on safety data sheets and general chemical principles for azo compounds, the following conditions are recommended:
-
Container: Use amber glass vials or wrap clear vials in aluminum foil to protect from light.[1]
-
Atmosphere: For maximum stability, especially in solution, purge the vial headspace with an inert gas like argon or nitrogen before sealing. This minimizes oxidative degradation.
-
Temperature: Store in a cool, dark place. While stable at room temperature, refrigeration (2-8°C) is recommended for long-term storage of solutions.
-
State: Store the compound as a dry powder whenever possible.[7] Prepare solutions fresh. If stock solutions are necessary, prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles or exposure of the main stock to air and light.
-
Security: The compound is toxic and a suspected carcinogen; always store it in a locked, designated cabinet or area accessible only to authorized personnel.[8]
Question: How do pH and solvent choice affect the stability of this compound?
Answer:
The choice of solvent and the pH of the medium are critical.
-
pH: Azo compounds can exhibit varying stability across the pH spectrum. While some are stable in acidic conditions, many undergo hydrolysis and degradation in alkaline (basic) media.[9] It is crucial to buffer your experimental system to a stable pH and verify that the compound does not degrade under those specific conditions. A pH stability study is recommended before initiating long-term experiments.
-
Solvent: Use high-purity, HPLC-grade solvents. The compound is insoluble in water but soluble in organic solvents like alcohol, benzene, and chloroform.[7][10] Be aware of solvent impurities, such as peroxides in aged ethers, which can initiate degradation. When preparing solutions, ensure the compound is fully dissolved.
Question: What factors should I consider when designing a long-term experiment?
Answer:
To ensure the stability of this compound throughout your experiment, consider the following:
| Factor | Key Consideration | Mitigation Strategy |
| Light Exposure | Azo compounds can be susceptible to photodegradation, especially from UV light sources.[3][11] | Conduct experiments in a dark room or use amber-colored labware. Minimize exposure to ambient light. |
| Temperature | Elevated temperatures accelerate chemical degradation rates.[12] | Use temperature-controlled incubators or water baths. Avoid placing experimental setups near heat sources. |
| Atmosphere | The presence of oxygen can lead to oxidative degradation. Anaerobic conditions can promote reductive cleavage by microorganisms.[3][4] | If the experiment is sensitive to oxidation, de-gas solvents and work under an inert atmosphere. For sterile cell culture, ensure aseptic technique to prevent microbial contamination. |
| pH Control | Fluctuations in pH can significantly impact stability. | Use a robust buffering system appropriate for your experimental matrix and verify its compatibility and effectiveness over the duration of the experiment. |
| Controls | It is essential to differentiate between experimental effects and compound degradation. | Include a "compound only" control (in the same media and conditions but without the biological system) that is sampled and analyzed at each time point alongside your experimental samples. |
References
- Wikipedia. (n.d.). Azo dye.
- GSC Online Press. (2025). An overview of azo dyes environmental impacts.
- Semantic Scholar. (n.d.). Factors Affecting the Complete Mineralization of Azo Dyes.
- National Institutes of Health (NIH). (2020). Classifications, properties, recent synthesis and applications of azo dyes.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- PubMed. (1975). A comparison of the effects of 3'-methyl-4-dimethylaminoazobenzene, 2-methyl-4-dimethylaminoazobenzene, and 2-acetylaminofluorene on rat liver DNA stability and new synthesis.
- PubMed. (n.d.). The stability of textile azo dyes in soil and their impact on microbial phospholipid fatty acid profiles.
- CPAChem. (2023). Safety data sheet.
- ChemicalBook. (n.d.). This compound CAS#: 3731-39-3.
- Acros Organics. (2012). SAFETY DATA SHEET.
- PubChem. (n.d.). C.I. Solvent Yellow 2.
- Analytical and Bioanalytical Chemistry Research. (2025). Regular Article.
- Environmental Protection Agency (EPA). (n.d.). 4-Dimethylaminoazobenzene.
- PubMed. (n.d.). Long term stability of poly((2-dimethylamino)ethyl methacrylate)-based gene delivery systems.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- PubMed. (n.d.). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants.
- National Institutes of Health (NIH). (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling.
- PubMed Central. (n.d.). The effect of chemical modifications on the thermal stability of different G-quadruplex-forming oligonucleotides.
- ResearchGate. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N -Sulfonylhydrazones.
- MDPI. (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
- PubMed Central. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
- PubMed Central. (n.d.). Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes.
- MDPI. (n.d.). g-C3N4 Based Photocatalyst for the Efficient Photodegradation of Toxic Methyl Orange Dye.
- ResearchGate. (2025). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
- ResearchGate. (n.d.). Steps 1–3 outline proposed steps involved in degradation of....
- Eawag-BBD. (2006). 2-Mercaptobenzothiazole Degradation Pathway.
- ResearchGate. (2025). Photocatalytic degradation of metsulfuron methyl in aqueous solution by decatungstate anions.
- PubMed Central. (n.d.). Determining degradation intermediates and the pathway of 3' to 5' degradation of histone mRNA using high-throughput sequencing.
- National Institutes of Health (NIH). (n.d.). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa.
- Occupational Safety and Health Administration (OSHA). (n.d.). 4-DIMETHYLAMINOAZOBENZENE.
- ResearchGate. (2025). Investigating the kinetic models governing the photodecomposition of methyl orange by two-dimensional magnetic photocatalysts.
- ResearchGate. (2025). The effects of pH on the degradation of isothiazolone biocides.
- PubMed Central. (n.d.). Photocatalytic Degradation of Methyl Orange over Metalloporphyrins Supported on TiO2 Degussa P25.
- GovInfo. (n.d.). Studies on the photodegradation of poly(methyl methacrylate).
Sources
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Azo dye - Wikipedia [en.wikipedia.org]
- 4. Factors Affecting the Complete Mineralization of Azo Dyes | Semantic Scholar [semanticscholar.org]
- 5. analchemres.org [analchemres.org]
- 6. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices | MDPI [mdpi.com]
- 7. This compound CAS#: 3731-39-3 [m.chemicalbook.com]
- 8. cpachem.com [cpachem.com]
- 9. researchgate.net [researchgate.net]
- 10. C.I. Solvent Yellow 2 | C14H15N3 | CID 6053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Photocatalytic Degradation of Methyl Orange over Metalloporphyrins Supported on TiO2 Degussa P25 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of chemical modifications on the thermal stability of different G-quadruplex-forming oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding degradation of "2'-Methyl-4-dimethylaminoazobenzene" during storage
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2'-Methyl-4-dimethylaminoazobenzene. Our goal is to equip you with the necessary knowledge to prevent its degradation during storage and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a dry, cool, and well-ventilated area. The container must be tightly sealed to prevent exposure to moisture and air.
Q2: Is this compound sensitive to light?
Yes, azo dyes like this compound can be sensitive to light. While specific photostability data for this exact compound is limited, studies on similar 4-diethylaminoazobenzenes show they can undergo photodegradation, particularly in solution.[1] Therefore, it is crucial to store the compound in a light-protected container, such as an amber vial or a container wrapped in aluminum foil.
Q3: What happens if the compound is exposed to high temperatures?
Thermal decomposition can occur at elevated temperatures. The process can release hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). It is essential to avoid storing the compound near heat sources.
Q4: Are there any chemicals that should not be stored with this compound?
Yes. This compound is incompatible with strong acids, acid anhydrides, and strong oxidizing agents. Contact with these substances can lead to vigorous reactions and decomposition. Toxic gases can be formed when mixed with a range of substances including acids, aldehydes, and peroxides.[2]
Q5: I've noticed a change in the color of my stored compound. What could this mean?
A change in the vibrant red-orange color of the solid or a color change in its solution could indicate degradation. This may be due to exposure to light, heat, or incompatible substances. It is recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC, before use.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter and provides actionable solutions based on the chemical properties of this compound.
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of the this compound stock.
Underlying Science: Azo compounds can degrade over time, especially if not stored under optimal conditions. The primary degradation pathways for azo dyes involve oxidative cleavage of the azo (-N=N-) bond or the carbon-nitrogen (C-N) bond. This is often initiated by factors like light, heat, or the presence of oxidizing agents, leading to the formation of impurities that can interfere with your experiments.
Troubleshooting Steps:
-
Assess Purity: The first step is to confirm the purity of your stock. A reliable method for this is High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided in the "Experimental Protocols" section below.
-
Review Storage Conditions:
-
Temperature: Was the compound stored in a cool environment, away from any heat sources?
-
Light: Was the container opaque or otherwise protected from light?
-
Atmosphere: Was the container tightly sealed? For sensitive applications, consider purging the container with an inert gas like argon or nitrogen before sealing.
-
-
Check for Contamination: Review your handling procedures. Could the stock have been contaminated with incompatible substances such as acids or oxidizing agents?
Preventative Measures:
-
Always store this compound in a cool, dark, and dry place.
-
Use amber glass vials with tight-fitting caps.
-
For long-term storage, consider refrigeration and purging with an inert gas.
-
Aliquot the compound upon receipt to minimize repeated opening and closing of the main container.
Issue 2: Poor Solubility or Presence of Particulates
Possible Cause: The compound is insoluble in water, and degradation products may have different solubility profiles.
Underlying Science: this compound is insoluble in water.[2] If you observe particulates in a solvent where it should be soluble (e.g., certain organic solvents), it could be a sign of degradation into less soluble byproducts.
Troubleshooting Steps:
-
Verify Solvent Choice: Ensure you are using an appropriate solvent. This compound is generally soluble in alcohols, benzene, chloroform, and ether.
-
Gentle Warming and Sonication: Try gently warming the solution or using an ultrasonic bath to aid dissolution. Avoid excessive heat.
-
Filtration: If particulates remain, you can filter the solution through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove insoluble matter before use. However, this is a temporary fix, and the purity of the stock should be investigated.
Preventative Measures:
-
Prepare solutions fresh whenever possible.
-
If stock solutions must be stored, keep them in the dark at a low temperature and use within a short period. Monitor for any precipitation before each use.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a method to assess the purity of this compound and detect potential degradation products.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
This compound sample
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of acetonitrile and water. A common starting point is a mixture of acetonitrile and water containing a small amount of acid (e.g., phosphoric acid).[3]
-
-
Standard Solution Preparation:
-
Accurately weigh a small amount of high-purity this compound standard and dissolve it in the mobile phase to create a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution to create calibration standards.
-
-
Sample Preparation:
-
Accurately weigh a sample of the this compound to be tested and dissolve it in the mobile phase to a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Reverse-phase C18
-
Mobile Phase: Acetonitrile/Water with acid (as prepared above)
-
Flow Rate: Typically 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection: UV detector set at a wavelength appropriate for the compound (determine the lambda max from a UV-Vis spectrum).
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample.
-
The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks. The presence of additional peaks indicates impurities or degradation products.
-
Data Interpretation:
A pure sample will show a single, sharp peak at a specific retention time. The appearance of other peaks suggests the presence of impurities or degradation. The area of these extra peaks can be used to quantify the level of impurity.
Visual Guides
Logical Flow for Troubleshooting
Sources
How to minimize animal toxicity in "2'-Methyl-4-dimethylaminoazobenzene" feeding studies
Welcome to the technical support center for researchers utilizing 2'-Methyl-4-dimethylaminoazobenzene (DMAB) in animal feeding studies. This guide is designed to provide you with in-depth, field-proven insights to help you navigate the complexities of working with this potent carcinogen, with a primary focus on minimizing animal toxicity while maintaining the scientific integrity of your research.
Introduction: The Challenge of DMAB in Carcinogenesis Research
This compound, a derivative of p-dimethylaminoazobenzene, is a powerful tool in experimental carcinogenesis, particularly for inducing tumors in the gastrointestinal tract and urinary bladder of rodent models.[1][2] However, its utility is often hampered by its significant systemic toxicity, which can lead to premature mortality and animal welfare concerns, thereby compromising study outcomes.[3] Continuous feeding of DMAB, especially in diets low in protein and riboflavin, has been shown to be highly toxic to rats.[3] This guide provides a comprehensive framework for designing and executing DMAB feeding studies that are both scientifically robust and ethically sound, adhering to the "3Rs" principle of Replacement, Reduction, and Refinement in animal experimentation.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (DMAB) toxicity and carcinogenicity?
A1: The toxicity and carcinogenicity of DMAB are not due to the compound itself, but rather its metabolic activation. In the liver, DMAB undergoes a series of enzymatic reactions, primarily mediated by cytochrome P450 enzymes, to form highly reactive metabolites.[5][6] These metabolites can then form covalent bonds with DNA, creating DNA adducts.[2][5][7] The formation of these adducts is a critical initiating event in DMAB-induced carcinogenesis.[2][7] If these DNA lesions are not repaired before cell division, they can lead to mutations in critical genes, ultimately resulting in neoplastic transformation. Studies have shown a correlation between the levels of DMAB-DNA adducts in a particular organ and its susceptibility to tumor development.[7]
Diagram: Simplified Metabolic Activation and Detoxification of DMAB
Caption: Decision-making workflow when encountering excessive toxicity in a DMAB feeding study.
Problem 2: I am not observing the expected tumor incidence in my study.
Possible Causes and Solutions:
-
Dose is too low: The selected dose of DMAB may not be sufficient to induce a carcinogenic response within the timeframe of the study.
-
Solution: Ensure that your dose selection was based on adequate preliminary studies.
-
-
Duration of the study: Carcinogenesis is a long-term process, and the study may not have been conducted for a sufficient duration.
-
Solution: Refer to established guidelines for the duration of carcinogenicity studies, which are typically for the lifetime of the rodent. [8]* Animal model resistance: The chosen strain may be resistant to the carcinogenic effects of DMAB.
-
Solution: Review the literature to ensure you have selected an appropriate and susceptible animal model.
-
-
Dietary interference: Certain dietary components can inhibit carcinogenesis.
-
Solution: Be aware of how dietary modifications may impact the carcinogenic process. For example, some antioxidants have been shown to reduce the formation of DNA adducts. [5]
-
Problem 3: How can I be sure that dietary modifications to reduce toxicity are not interfering with the carcinogenic effects of DMAB?
A3: This is a critical consideration. Any dietary modification intended to reduce toxicity must be carefully evaluated to ensure it does not interfere with the mechanism of DMAB-induced carcinogenesis.
-
Mechanism of action: The ideal dietary intervention would enhance the animal's ability to cope with the systemic toxicity of DMAB without affecting its metabolic activation to the ultimate carcinogen or the subsequent formation of DNA adducts.
-
Pilot studies: It is highly recommended to conduct pilot studies to assess the impact of any dietary modification on both toxicity and carcinogenicity. This could involve measuring DMAB-DNA adduct levels in target tissues to ensure they are not being reduced by the dietary intervention.
-
Control groups: Always include a control group receiving the standard diet with DMAB to serve as a baseline for tumor incidence.
Protocols
Protocol 1: Dietary Formulation and DMAB Incorporation
-
Basal Diet Selection: Choose a commercially available, certified rodent diet that is nutritionally complete and has a consistent formulation. The diet should be free of contaminants that could interfere with the study. [9]2. DMAB Preparation: DMAB should be of high purity. Handle it with appropriate safety precautions in a chemical fume hood, as it is a potent carcinogen.
-
Incorporation into the Diet:
-
Calculate the amount of DMAB needed based on the target concentration in the diet (e.g., in parts per million, ppm).
-
To ensure homogeneous mixing, first, create a premix by blending the DMAB with a small amount of the powdered diet.
-
Gradually add the premix to the larger batch of the diet in a suitable mixer (e.g., a V-blender) and mix thoroughly.
-
-
Diet Analysis: After preparation, it is crucial to analyze a sample of the diet to confirm the concentration and homogeneity of DMAB.
-
Storage: Store the prepared diet in airtight containers at 4°C to prevent degradation of DMAB and nutrients.
Protocol 2: Animal Health and Toxicity Monitoring
-
Frequency of Observation: Animals should be observed at least once daily for any clinical signs of toxicity.
-
Body Weight Measurement: Record the body weight of each animal at least once a week for the first few months and bi-weekly thereafter.
-
Food and Water Consumption: Measure food and water consumption weekly for the first few months to detect any significant changes.
-
Clinical Scoring System: Develop a clinical scoring system to objectively assess the health of the animals. This can include parameters such as posture, coat condition, and activity level.
-
Humane Endpoints: Clearly define the criteria for humane euthanasia in the study protocol. This may include a certain percentage of body weight loss, the presence of a tumor of a specific size, or severe clinical signs of distress. [10]
Data Presentation
Table 1: Example of a Clinical Scoring System for Toxicity Assessment
| Score | Posture | Coat Condition | Activity Level |
| 0 | Normal | Smooth, well-groomed | Active and alert |
| 1 | Slightly hunched | Mildly ruffled | Slightly decreased activity |
| 2 | Hunched | Moderately ruffled | Lethargic |
| 3 | Severely hunched | Piloerection, unkempt | Moribund |
A cumulative score above a predetermined threshold (e.g., 4) may trigger increased monitoring or humane euthanasia.
References
- Knight, A., Bailey, J., & Balcombe, J. (n.d.). Animal Carcinogenicity Studies: 3. Alternatives to the Bioassay.
- Cohen, S. M. (2001). Alternative models for carcinogenicity testing. Toxicologic pathology, 29 Suppl, 183–190.
- (n.d.). Ethical Issues Related to Animal Welfare Considerations in the Toxicology Laboratory.
- Lafontaine, M., & Scherer, E. (1982). Toxic effects of 2-methyl-4-dimethylaminoazobenzene in normal and partially hepatectomized rats. Carcinogenesis, 3(11), 1273–1277.
- OECD. (n.d.). Guidelines for the Testing of Chemicals.
- National Toxicology Program. (n.d.). OECD Test Guideline 425.
- Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
- Auxilife. (2025). OECD Chemical Testing Guidelines 2025 Updated.
- Rao, G. N. (1988). Rodent diets for carcinogenesis studies. The Journal of nutrition, 118(8), 929–931.
- OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 4.
- National Toxicology Program. (1973). TR-001: Guidelines for Carcinogen Bioassay in Small Rodents.
- PETA. (n.d.). In Vitro Methods and More Animal Testing Alternatives.
- Wikipedia. (n.d.). Alternatives to animal testing.
- Singh, J., Hamid, R., & Reddy, B. S. (2005). Dose-dependent reduction of 3,2'-dimethyl-4-aminobiphenyl-derived DNA adducts in colon and liver of rats administered celecoxib. Mutation research, 586(2), 150–156.
- Unnikrishnan, A., Freeman, W. M., Jackson, J. R., & Richardson, A. (2019). Chemically induced carcinogenesis in rodent models of aging: assessing organismal resilience to genotoxic stressors in geroscience research. GeroScience, 41(2), 115–131.
- Enago Academy. (2017). Animal Studies: Important Ethical Considerations You Need to Know.
- Mori, H., Sugie, S., Yoshimi, N., Iwata, H., & Williams, G. M. (1986). Rat liver DNA damage by the non-hepatocarcinogen 3,2'-dimethyl-4-aminobiphenyl. Carcinogenesis, 7(9), 1609–1611.
- Doke, S. K., & Dhawale, S. C. (2015). Alternatives to animal testing: A review. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 23(3), 223–229.
- FDA. (2006). Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents.
- Li, F., & Wang, H. (2017). Mammalian models of chemically induced primary malignancies exploitable for imaging-based preclinical theragnostic research. Quantitative imaging in medicine and surgery, 7(3), 337–351.
- Webster, J. (2016). Ethical and Animal Welfare Considerations in Relation to Species Selection for Animal Experimentation. Animals : an open access journal from MDPI, 6(10), 58.
- Reddy, K. P., Buschmann, R. J., & Chomet, B. (1977). Cholangiocarcinomas induced by feeding 3'-methyl-4-dimethylaminoazobenzene to rats. Histopathology and ultrastructure. The American journal of pathology, 87(1), 189–204.
- Mohammed, B. T., & Ibrahim, M. A. (2020). Ethical considerations regarding animal experimentation. Journal of clinical and diagnostic research : JCDR, 14(3), JE01–JE04.
- Saikumar, P., & Kurup, C. K. (1986). Effect of administration of 2-methyl-4-dimethylaminoazobenzene on the half-lives of rat liver mitochondria and cytochrome oxidase. Indian journal of biochemistry & biophysics, 23(3), 140–144.
- So, B. T., & Wynder, E. L. (1972). Carcinogenicity of 3-methyl-2-naphthylamine and 3,2'-dimethyl-4-aminobiphenyl to the bladder and gastrointestinal tract of the Syrian golden hamster with atypical proliferative enteritis. Journal of the National Cancer Institute, 48(6), 1733–1738.
- Grimm, H. (2019). Ethical Considerations for Performing Research in Animals. Methods in molecular biology (Clifton, N.J.), 1916, 15–28.
- Yoshimi, N., Sugie, S., Iwata, H., Mori, H., & Williams, G. M. (1988). Immunohistochemical demonstration of 3,2'-dimethyl-4-aminobiphenyl DNA adduct formation in various organs of Syrian golden hamsters. Japanese journal of cancer research : Gann, 79(7), 801–806.
- Shirai, T., Ikawa, E., Hirose, M., Witli, S., & Ito, N. (1985). DNA adducts in target and nontarget tissues of 3,2'-dimethyl-4-aminobiphenyl in rats. Carcinogenesis, 6(5), 649–652.
- Balmain, A., & Harris, C. C. (2000). Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years. Carcinogenesis, 21(3), 371–375.
- Miller, J. A., & Miller, E. C. (1947). The Carcinogenicity of Certain Derivatives of p-Dimethylaminoazobenzene in the Rat. Cancer research, 7(1), 39–41.
- Saikumar, P., & Kurup, C. K. (1984). Functional changes in rat liver mitochondria on administration of 2-methyl-4-dimethylaminoazobenzene. The Biochemical journal, 224(3), 955–960.
- FDA. (2002). Guidance for Industry: S1C(R2) Dose Selection for Carcinogenicity Studies.
- Russo, J., & Russo, I. H. (2024). Relevance of Carcinogen-Induced Preclinical Cancer Models. International journal of molecular sciences, 25(2), 868.
- Miller, J. A., & Miller, E. C. (1947). The Carcinogenicity of Certain Derivatives of P-Dimethylaminozobenz in the Rat. Cancer research, 7(1), 39–41.
- EPA. (n.d.). 4-Dimethylaminoazobenzene.
- Kumar, P. S., & Kurup, C. K. (1984). Inhibition of mitochondrial oxidative phosphorylation by 2-methyl-4-dimethylaminoazobenzene. Biochimica et biophysica acta, 766(1), 263–266.
Sources
- 1. Carcinogenicity of 3-methyl-2-naphthylamine and 3,2'-dimethyl-4-aminobiphenyl to the bladder and gastrointestinal tract of the Syrian golden hamster with atypical proliferative enteritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunohistochemical demonstration of 3,2'-dimethyl-4-aminobiphenyl DNA adduct formation in various organs of Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxic effects of 2-methyl-4-dimethylaminoazobenzene in normal and partially hepatectomized rats [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dose-dependent reduction of 3,2’-dimethyl-4-aminobiphenyl-derived DNA adducts in colon and liver of rats administered celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA adducts in target and nontarget tissues of 3,2'-dimethyl-4-aminobiphenyl in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Rodent diets for carcinogenesis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
Technical Support Center: Improving the Reproducibility of 2'-Methyl-4-dimethylaminoazobenzene Experimental Results
Welcome to the technical support center for 2'-Methyl-4-dimethylaminoazobenzene. This guide is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and success of their experimental outcomes when working with this azo dye. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in scientific principles to address the common challenges encountered during its synthesis and application.
Introduction to this compound and the Challenge of Reproducibility
This compound is an azo dye characterized by the presence of an azo group (-N=N-) connecting two aromatic rings.[1] Like many azo dyes, its synthesis involves a two-step process: diazotization of an aromatic amine followed by a coupling reaction with an electron-rich partner.[2] While the synthesis is a staple in organic chemistry, achieving consistent and reproducible results can be challenging. Factors such as temperature, pH, reagent quality, and addition rates can significantly impact the yield, purity, and even the color of the final product.[3][4]
This guide aims to demystify the synthesis of this compound, providing you with the knowledge and tools to troubleshoot and optimize your experiments effectively.
Core Synthesis Protocol: this compound
This protocol outlines the standard laboratory synthesis. It is crucial to adhere to the specified conditions to ensure the best possible outcome.
Step 1: Diazotization of 2-Methylaniline (o-Toluidine)
The first step is the conversion of the primary aromatic amine, 2-methylaniline, into a diazonium salt. This reaction is highly sensitive to temperature and must be performed at 0-5°C to prevent the decomposition of the unstable diazonium salt.[2][5][6]
Materials:
-
2-Methylaniline (o-Toluidine)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve 2-methylaniline in a mixture of concentrated HCl and water.
-
Cool the beaker in an ice-salt bath to maintain a temperature between 0 and 5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution with constant, vigorous stirring. The slow addition is critical to prevent localized temperature increases.[5]
-
The reaction is complete when the solution gives a positive test with starch-iodide paper (turns blue), indicating a slight excess of nitrous acid.
Step 2: Azo Coupling with N,N-Dimethylaniline
The newly formed diazonium salt is a weak electrophile that will react with an activated aromatic compound, in this case, N,N-dimethylaniline. This electrophilic aromatic substitution reaction forms the azo compound.[2]
Materials:
-
N,N-Dimethylaniline
-
Sodium Hydroxide (NaOH) or Sodium Acetate
-
The diazonium salt solution from Step 1
Procedure:
-
In a separate beaker, dissolve N,N-dimethylaniline in an appropriate solvent and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with continuous stirring.
-
Maintain the temperature of the reaction mixture below 5°C.
-
The coupling reaction is pH-dependent. For coupling with anilines, a slightly acidic pH (4-5) is optimal to prevent N-coupling, which can lead to triazene formation.[5] Adjust the pH using a solution of sodium hydroxide or sodium acetate as needed.
-
A colored precipitate of this compound should form.
-
Allow the reaction to proceed for some time with stirring to ensure completion.
Step 3: Isolation and Purification
-
Collect the crude product by vacuum filtration.
-
Wash the product with cold water to remove any unreacted salts.
-
Purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as orange to red crystals.[7][8]
-
The purity of the product can be assessed using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9][10]
Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues you may encounter during the synthesis of this compound.
Q1: My final product has a very low yield. What could have gone wrong?
A1: Low yield is a common problem in azo dye synthesis and can be attributed to several factors, primarily related to the stability of the diazonium salt.[5]
-
Potential Cause 1: Decomposition of the Diazonium Salt. The diazonium salt is thermally unstable and will decompose if the temperature rises above 5-10°C.[2][11] This is often the primary reason for low yields.
-
Solution: Strictly maintain the reaction temperature between 0 and 5°C throughout the diazotization and coupling steps using an ice-salt bath and vigorous stirring.[5]
-
-
Potential Cause 2: Incorrect Stoichiometry. An insufficient amount of sodium nitrite or acid will lead to incomplete diazotization of the 2-methylaniline.[5]
-
Solution: Use a slight excess of sodium nitrite and ensure a strongly acidic medium for the diazotization step.[5]
-
-
Potential Cause 3: Slow Reagent Addition. While it may seem counterintuitive, adding the sodium nitrite solution too slowly can allow for decomposition of the diazonium salt as it forms. Conversely, adding the diazonium salt solution too quickly during the coupling step can lead to side reactions.
-
Solution: Add the sodium nitrite solution dropwise but at a steady rate. For the coupling step, ensure slow and controlled addition of the diazonium salt to the cooled solution of N,N-dimethylaniline.[3]
-
-
Potential Cause 4: Impure Reactants. The presence of impurities in the starting materials (2-methylaniline or N,N-dimethylaniline) can interfere with the reaction.
-
Solution: Use freshly purified aromatic amines for the best results.[5]
-
Q2: The color of my final product is weak or off-color (e.g., brownish instead of a vibrant orange-red). Why is this happening?
A2: A weak or incorrect color often points to issues with the coupling reaction or the presence of impurities.
-
Potential Cause 1: Incorrect pH for Coupling. The pH of the coupling reaction is critical. For coupling with N,N-dimethylaniline, a slightly acidic pH of 4-5 is necessary. If the pH is too alkaline, it can lead to the formation of triazenes, which may have a different color.[5]
-
Solution: Carefully monitor and adjust the pH of the coupling reaction mixture. Using a buffer solution can help maintain the optimal pH.[5]
-
-
Potential Cause 2: Oxidation of the Coupling Component. Phenols and anilines are susceptible to oxidation, which can result in colored impurities and reduce the amount of available coupling agent.[5]
-
Solution: Consider performing the reaction under an inert atmosphere (e.g., nitrogen) if oxidation is a significant concern.[5]
-
-
Potential Cause 3: Formation of Phenols. If the diazotization reaction was not kept sufficiently cold, the diazonium salt can decompose to form a phenol. This phenol can then couple with the remaining diazonium salt to produce a different azo dye with a different color.[5]
-
Solution: Reiterate the importance of strict temperature control during diazotization.
-
-
Potential Cause 4: Presence of Impurities. The presence of impurities in the final product can significantly affect its color.[3][4]
-
Solution: Thoroughly purify the product by recrystallization. Analyze the product using TLC to check for the presence of multiple components.[4]
-
Q3: My product seems to be a mixture of isomers. How can I improve the regioselectivity?
A3: The formation of ortho and para isomers is a common occurrence in azo coupling reactions. The diazonium salt acts as an electrophile and will attack the activated aromatic ring of the coupling component. While the para-product is generally favored due to steric hindrance, the ortho-product can also form.[5]
-
Potential Cause 1: Steric Hindrance at the Para Position. If the para position of the coupling component is blocked, coupling will occur at the ortho position.
-
Solution: In the case of N,N-dimethylaniline, the para position is available, so this is less of a concern. However, ensuring clean starting material is important.
-
-
Potential Cause 2: Reaction Conditions. The choice of solvent and the reaction temperature can influence the ortho/para product ratio.[5]
-
Solution: Optimize the reaction conditions, including the solvent and temperature, to favor the formation of the desired para-isomer. This may require some empirical testing.
-
Frequently Asked Questions (FAQs)
Q: What are the key physical properties of this compound? A: It is typically an orange to amber to dark red powder or crystalline solid with a melting point of around 74°C.[7] It is insoluble in water.[7]
Q: How should I store this compound? A: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]
Q: What are the primary safety concerns when handling this compound? A: this compound is toxic if swallowed and is suspected of causing cancer.[13][14][15] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a chemical fume hood.[12][14][16]
Q: Can this reaction be performed at room temperature? A: While some studies on other azo dyes have shown that the reaction can tolerate temperatures up to room temperature for short periods, it is strongly recommended to maintain a low temperature (0-5°C) for the synthesis of this compound to ensure the stability of the diazonium salt and maximize the yield.[3][4][11]
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Diazotization Temperature | 0 - 5°C | Prevents decomposition of the unstable diazonium salt.[2][5][6] |
| Coupling Temperature | < 5°C | Minimizes side reactions and decomposition. |
| Coupling pH | 4 - 5 | Optimizes C-coupling and prevents triazene formation with anilines.[5] |
| Melting Point | ~74°C | A key physical constant for product identification.[7] |
References
-
Common Problems & Corrective Action in Azoic Dyeing. (n.d.). Slideshare. Retrieved from [Link]
-
Safety Guideline. (n.d.). ChemTrack.org. Retrieved from [Link]
-
Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. (2024-08-20). ACS Figshare. Retrieved from [Link]
-
SAFETY DATA SHEET. (2012-04-19). Thermo Fisher Scientific. Retrieved from [Link]
-
Classifications, properties, recent synthesis and applications of azo dyes. (2020-01-31). PMC - NIH. Retrieved from [Link]
-
4-(Dimethylamino)-2-methylazobenzene. (n.d.). PubChem. Retrieved from [Link]
-
4-Dimethylamino-azobenzene. (n.d.). Rutgers University. Retrieved from [Link]
-
Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. (2024-05-30). Journal of Chemical Education - ACS Publications. Retrieved from [Link]
-
The continuous flow synthesis of azos. (2024-01-26). PMC - NIH. Retrieved from [Link]
-
Organic Chemistry: Combinatorial Synthesis of Azo Dyes. (2024-04-23). Aithor. Retrieved from [Link]
-
Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. (2022-07-26). PubMed Central. Retrieved from [Link]
-
A two-residue nascent strand steric gate controls synthesis of 2'-O-methyl- and 2'. (n.d.). Nature. Retrieved from [Link]
-
Review, Analyses of azo dyes' synthesis, characterization and biological activity. (n.d.). Zien Journals Publishing. Retrieved from [Link]
-
Factors Affecting the Complete Mineralization of Azo Dyes. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of administration of 2-methyl-4-dimethylaminoazobenzene on the half-lives of rat liver mitochondria and cytochrome oxidase. (n.d.). PubMed. Retrieved from [Link]
-
Troubleshooting and optimizing lab experiments. (2022-10-12). YouTube. Retrieved from [Link]
-
2-Methyl-4-(dimethylamino)azobenzene. (2018-02-16). SIELC Technologies. Retrieved from [Link]
-
4-DIMETHYLAMINOAZOBENZENE. (n.d.). Occupational Safety and Health Administration - OSHA. Retrieved from [Link]
-
The Synthesis and Purification of 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate. (n.d.). ResearchGate. Retrieved from [Link]
-
The Effect of Short-Term Feeding Experiments with 3′-Methyl-4-Dimethylaminoazobenzene on Rat-Liver Mitochondrial Function. (n.d.). PMC - NIH. Retrieved from [Link]
-
Efficient synthesis and evolution of 2'-modified nucleic acid chemistries found in FDA-approved nucleic acid therapeutics. (2022-10-13). Research Communities. Retrieved from [Link]
-
4-Dimethylaminoazobenzene. (n.d.). EPA. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - 4-Dimethylaminoazobenzene. (n.d.). CDC. Retrieved from [Link]
-
Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. zienjournals.com [zienjournals.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory - American Chemical Society - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 3731-39-3 [m.chemicalbook.com]
- 8. 4-(Dimethylamino)-2-methylazobenzene | C15H17N3 | CID 5916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aithor.com [aithor.com]
- 10. 2-Methyl-4-(dimethylamino)azobenzene | SIELC Technologies [sielc.com]
- 11. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety Guideline [chemtrack.org]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. ipo.rutgers.edu [ipo.rutgers.edu]
Technical Support Center: 2'-Methyl-4-dimethylaminoazobenzene (2-Me-DAB) Animal Models
Welcome to the technical support center for researchers utilizing 2'-Methyl-4-dimethylaminoazobenzene (2-Me-DAB) in animal models. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the complexities of your experiments and address unexpected outcomes. Our goal is to ensure the scientific integrity and reproducibility of your research.
Introduction: Understanding the Nuances of 2-Me-DAB
This compound (2-Me-DAB) is an azo dye used in research to induce hepatocarcinogenesis in animal models. However, its effects can be highly variable and are often influenced by experimental parameters. It is considered a weak initiator of carcinogenesis, and its successful use in inducing tumors frequently requires the subsequent administration of a promoting agent. A critical and often unexpected aspect of working with 2-Me-DAB is its potent toxicity under specific dietary conditions, which can lead to significant morbidity and mortality, compromising the primary research objective. This guide will help you anticipate and mitigate these challenges.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with 2-Me-DAB.
Issue 1: High mortality rate and signs of severe toxicity in animals early in the study.
Question: I've started a hepatocarcinogenesis study using 2-Me-DAB in rats, and a significant portion of my cohort is showing signs of severe toxicity (weight loss, lethargy, rough coat) and some have died, well before any tumors would be expected to form. What could be going wrong?
Answer: This is a common and critical issue when working with 2-Me-DAB. The most likely cause is the interplay between the compound and the animals' diet.
Causality: The toxicity of 2-Me-DAB is dramatically enhanced by a diet low in protein and riboflavin[1]. Riboflavin is a crucial cofactor for flavin-containing enzymes that are involved in the detoxification of azo dyes. A deficiency in this vitamin impairs the metabolic clearance of 2-Me-DAB, leading to the accumulation of toxic metabolites. Similarly, a low-protein diet can compromise the liver's overall metabolic capacity, including detoxification pathways.
In a study where male albino rats were fed a basal low protein, low riboflavin diet supplemented with 2-Me-DAB, all animals died before 200 days without any evidence of hepatic tumor formation[1]. This highlights that under such dietary stress, the compound acts as a potent toxin rather than a carcinogen.
Troubleshooting Steps:
-
Dietary Review and Modification:
-
Immediate Action: Immediately switch the animals to a complete, balanced diet with adequate protein and riboflavin levels.
-
Protocol Revision: For future studies, ensure your protocol specifies a standard, complete diet. Avoid "purified" or "semi-synthetic" diets unless you have confirmed they are fortified with sufficient protein and all necessary vitamins.
-
Consult Literature: Review studies that have successfully induced tumors with 2-Me-DAB and note the specific diet composition used.
-
-
Dose Reduction:
-
If you are already using a complete diet, consider reducing the concentration of 2-Me-DAB. As a weak initiator, high doses are not always necessary, especially if you are using a promoting agent.
-
-
Monitor for Early Signs of Toxicity:
-
Implement a daily monitoring schedule for clinical signs of toxicity. Key indicators include:
-
Establish humane endpoints for your study. If an animal reaches a predetermined level of weight loss or shows severe clinical signs, it should be euthanized to prevent unnecessary suffering and to collect tissues for analysis before autolysis occurs.
-
Experimental Workflow for Toxicity Assessment:
Caption: Workflow for monitoring and responding to toxicity.
Issue 2: Low or no incidence of hepatocellular carcinoma at the end of the study.
Question: My animals survived the full duration of the 2-Me-DAB administration, but upon histopathological examination, there is a very low incidence of hepatocellular carcinoma. What factors could have contributed to this?
Answer: This outcome is often due to the characterization of 2-Me-DAB as a weak carcinogen. Its primary role is often as an initiator, and without a subsequent promotion phase, the development of tumors can be inefficient.
Causality: 2-Me-DAB is considered "comparatively noncarcinogenic" on its own, especially when compared to its isomer, 3'-methyl-4-dimethylaminoazobenzene (3'-MeDAB)[3]. Studies have shown that feeding 2-Me-DAB to weanling rats for several weeks resulted in a very small number of tiny neoplastic nodules. However, when this initiation phase was followed by the dietary administration of a promoting agent like phenobarbital, a high incidence of large hepatocellular carcinomas developed[4].
Troubleshooting Steps:
-
Incorporate a Promoting Agent:
-
Revise your experimental design to include a promotion phase after the 2-Me-DAB administration. Phenobarbital (at 0.05% in the diet) is a well-documented promoter for hepatocarcinogenesis initiated by 2-Me-DAB[4].
-
The duration of the promotion phase is also critical and may need to extend for several months.
-
-
Review the Initiation Phase:
-
Duration and Timing: Ensure the initiation phase with 2-Me-DAB is sufficiently long. Studies have used a 1- to 6-week feeding period[4]. The age of the animals at the start of administration can also be a factor, with weanling rats often being more susceptible.
-
Animal Strain: While specific comparative studies for 2-Me-DAB are limited, different rat strains (e.g., Sprague-Dawley, Wistar, Fischer 344) are known to have varying susceptibilities to chemical carcinogens[5]. If you are using a particularly resistant strain, you may need to adjust the protocol or consider a different strain for future studies.
-
-
Assess for Inhibition of Cell Proliferation:
-
2-Me-DAB has been shown to inhibit the mitotic response of the liver, effectively blocking cells in the G1 phase of the cell cycle[1]. If your model relies on a regenerative stimulus (like partial hepatectomy) in conjunction with the carcinogen, the timing is crucial. The inhibitory effect of 2-Me-DAB could be counteracting the proliferative signal needed for tumor development.
-
Consider a washout period between the end of 2-Me-DAB administration and the application of a proliferative stimulus.
-
Experimental Design for an Initiation-Promotion Protocol:
Caption: Putative metabolic pathways of 2-Me-DAB.
Q2: Are there any known extrahepatic (non-liver) side effects of 2-Me-DAB?
A2: The available literature on 2-Me-DAB focuses overwhelmingly on its effects on the liver. There is a lack of specific reports detailing histopathological findings in other organs. However, with related azo dyes, effects in other tissues have been noted. For instance, p-dimethylaminoazobenzene has been reported to cause bladder tumors in dogs and skin cancer in rats after dermal application.[6] While these effects have not been specifically documented for 2-Me-DAB, it is plausible that its reactive metabolites could have systemic effects. Therefore, during necropsy, it is prudent to collect and examine a full range of tissues, not just the liver, to screen for any unexpected pathologies.
Q3: How should I prepare and administer 2-Me-DAB to my animals?
A3: 2-Me-DAB is typically administered orally, mixed into the animal's feed.
Protocol for Dietary Administration:
-
Safety First: 2-Me-DAB is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection when handling the powder. All work should be done in a chemical fume hood.
-
Vehicle Selection: The compound is a powder and needs to be thoroughly mixed with the feed to ensure uniform dosage. A common method is to dissolve the 2-Me-DAB in a small amount of edible oil (like corn oil) and then mix this oil suspension into the powdered or ground chow.
-
Diet Preparation:
-
Calculate the total amount of 2-Me-DAB needed for the entire batch of feed based on the desired concentration (e.g., 0.05%).
-
Dissolve the calculated amount of 2-Me-DAB in a minimal volume of the chosen oil.
-
Gradually add the oil mixture to the ground chow in a mixer, ensuring even distribution.
-
Store the prepared diet in a sealed, labeled container in a cold, dark place to prevent degradation. Prepare fresh batches regularly.
-
-
Dosage Control: Monitor the animals' food consumption to estimate the daily dose of 2-Me-DAB they are receiving.
Q4: What biochemical markers should I monitor in the blood to assess toxicity?
A4: To monitor for hepatotoxicity, regular blood sampling for the analysis of liver enzymes is recommended. Key markers include:
-
Alanine Aminotransferase (ALT): A sensitive indicator of hepatocellular injury.
-
Aspartate Aminotransferase (AST): Also indicates hepatocellular injury, though it is less specific to the liver than ALT.
-
Alkaline Phosphatase (ALP) and Gamma-Glutamyl Transferase (GGT): Elevations in these enzymes can indicate cholestatic injury (damage to the bile ducts).
-
Bilirubin: Increased levels can indicate impaired liver function.
Monitoring these markers can provide an early indication of liver damage before severe clinical signs become apparent, allowing for timely intervention or adjustment of the experimental protocol.
Summary of Key Experimental Parameters
For your convenience, the table below summarizes the critical parameters and their impact on experiments with 2-Me-DAB.
| Parameter | Recommendation / Consideration | Potential Unexpected Side Effect if Not Optimized |
| Diet | Use a complete, balanced diet with adequate protein and riboflavin. | High mortality and acute toxicity ; failure to induce tumors.[1] |
| Dosage | Titrate to the lowest effective dose, especially when using a promoter. | High doses can exacerbate toxicity. |
| Promoting Agent | Incorporate a promotion phase (e.g., with phenobarbital) after initiation. | Low or no tumor incidence due to the weak carcinogenic nature of 2-Me-DAB alone.[4] |
| Animal Strain | Be aware of potential strain-dependent differences in susceptibility. | Variable and potentially low tumor incidence in resistant strains. |
| Monitoring | Implement daily clinical observation and regular body weight measurements. | Unforeseen animal suffering and loss of valuable experimental subjects. |
References
-
Kitagawa, T., Pitot, H. C., Miller, E. C., & Miller, J. A. (1979). Promotion by dietary phenobarbital of hepatocarcinogenesis by 2-methyl-N,N-dimethyl-4-aminoazobenzene in the rat. Cancer Research, 39(1), 112–115. [Link]
-
Liao, D. J., Wang, Y., Wu, J., Adsay, N. V., Grignon, D., Sarkar, F. H., & Cui, S. (2021). Optimized protocol for an inducible rat model of liver tumor with chronic hepatocellular injury, inflammation, fibrosis, and cirrhosis. STAR Protocols, 2(1), 100331. [Link]
-
Lafontaine, A., & Saguem, S. (1980). Toxic effects of 2-methyl-4-dimethylaminoazobenzene in normal and partially hepatectomized rats. Archives of Toxicology. Supplement, 4, 295–298. [Link]
-
Kumar, P. S., & Kurup, C. K. (1984). Inhibition of mitochondrial oxidative phosphorylation by 2-methyl-4-dimethylaminoazobenzene. Biochimica et Biophysica Acta, 766(1), 263–266. [Link]
-
Augustin, A., Fagerholm, U., & Cedersund, G. (2020). Associations between clinical signs and pathological findings in toxicity testing. Alternatives to Animal Experimentation: ALTEX, 37(4), 609–621. [Link]
-
Reddy, K. P., Buschmann, R. J., & Chomet, B. (1977). Cholangiocarcinomas induced by feeding 3'-methyl-4-dimethylaminoazobenzene to rats. Histopathology and ultrastructure. The American Journal of Pathology, 87(1), 189–204. [Link]
-
Flaks, A., & Flaks, B. (1983). Effects of inhibiting hepatocarcinogenesis upon the early fine structural changes induced in rat hepatocytes by 3'-methyl-4-dimethylaminoazobenzene. Carcinogenesis, 4(9), 1139–1145. [Link]
-
Yanagi, S., Sakamoto, M., Takahashi, S., Tsutsumi, M., Konishi, Y., Shibata, K., & Kamiya, T. (1987). Promotion of hepatocarcinogenesis by suxibuzone in rats initiated with 3'-methyl-4-dimethylaminoazobenzene. Cancer Letters, 36(1), 11–18. [Link]
-
National Toxicology Program. (2021). 4-Dimethylaminoazobenzene. In Report on Carcinogens (15th ed.). U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Abanobi, S. E., Farber, E., & Sarma, D. S. (1979). A comparison of the effects of 3'-methyl-4-dimethylaminoazobenzene, 2-methyl-4-dimethylaminoazobenzene, and 2-acetylaminofluorene on rat liver DNA stability and new synthesis. Cancer Research, 39(5), 1573–1578. [Link]
-
U.S. Environmental Protection Agency. (1999). 4-Dimethylaminoazobenzene. Technology Transfer Network Air Toxics Web Site. [Link]
-
Pradidarcheep, W., et al. (2022). Molecular Changes Following Induction of Hepatocellular Carcinoma by Diethylnitrosamine and Thioacetamide, and Subsequent Treatment. International Journal of Medical Sciences, 19(10), 1805-1816. [Link]
-
Arcasoy, M., Smuckler, E. A., & Benditt, E. P. (1968). Acute effects of 3'-methyl-4-dimethylaminoazobenzene intoxication on rat liver. Structural and functional changes in the endoplasmic reticulum and NADPH-related electron transport. The American Journal of Pathology, 52(4), 841–867. [Link]
-
Turovsky, E. A., Turovskaya, M. V., Konovalova, N. P., & Shishkina, L. N. (1980). Strain differences in susceptibility of female mice to 1,2-dimethylhydrazine. Biulleten' Eksperimental'noi Biologii i Meditsiny, 89(5), 599–601. [Link]
-
Flaks, A., & Flaks, B. (1982). 3-Methylcholanthrene-inhibition of hepatocarcinogenesis in the rat due to 3'-methyl-4-dimethylaminoazobenzene or 2-acetylamino-fluorene: a comparative study. Carcinogenesis, 3(9), 981–991. [Link]
-
Samejima, K., Tamura, Z., & Ishidate, M. (1967). Metabolism of 4-dimethylaminoazobenzene and related compounds. IV. Metabolites of o-aminoazotoluene in rat bile. Chemical & Pharmaceutical Bulletin, 15(7), 964–975. [Link]
-
Hoshiya, T., et al. (1993). Strain Differences in Susceptibility to 2-Acetylaminofluorene and Phenobarbital Promotion of Rat Hepatocarcinogenesis in a Medium-term Assay System: Quantitation of Glutathione S-Transferase P-positive Foci Development. Japanese Journal of Cancer Research, 84(8), 837-843. [Link]
-
Kage, M., et al. (2020). Histopathological findings of nonalcoholic fatty liver disease and nonalcoholic steatohepatitis. Journal of Biliary Tract & Pancreas, 41(6), 526-532. [Link]
-
Kleiner, D. E., et al. (2014). Hepatic Histological Findings in Suspected Drug-Induced Liver Injury: Systematic Evaluation and Clinical Associations. Hepatology, 59(2), 661-670. [Link]
-
Manier, A. S., et al. (2021). Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose. Metabolomics, 17(10), 89. [Link]
-
Ishidate, M., & Hashimoto, Y. (1963). Metabolism of 4-dimethylaminoazobenzene and related compounds. 3. Metabolites of 4-dimethylaminoazobenzene in rat bile and influence of DAB feeding on their amounts. Chemical & Pharmaceutical Bulletin, 11(8), 1014–1021. [Link]
-
Kim, J. H., et al. (2025). Repeated dose toxicity of 4-methylbenzophenone: hepatotoxic and nephrotoxic effects in female Sprague-Dawley rats. Toxicological Research, 41(2), 123-131. [Link]
-
Griffin, K. A., Johnson, C. B., Breger, R. K., & Franklin, R. B. (1981). Pulmonary toxicity, hepatic, and extrahepatic metabolism of 2-methylnaphthalene in mice. Toxicology and Applied Pharmacology, 61(2), 185–196. [Link]
-
Enzmann, H., et al. (2018). Histologically defined biomarkers in toxicology. Archives of Toxicology, 92(1), 1-18. [Link]
Sources
- 1. Toxic effects of 2-methyl-4-dimethylaminoazobenzene in normal and partially hepatectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of the effects of 3'-methyl-4-dimethylaminoazobenzene, 2-methyl-4-dimethylaminoazobenzene, and 2-acetylaminofluorene on rat liver DNA stability and new synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promotion by dietary phenobarbital of hepatocarcinogenesis by 2-methyl-N,N-dimethyl-4-aminoazobenzene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strain Differences in Susceptibility to 2‐Acetylaminofluorene and Phenobarbital Promotion of Rat Hepatocarcinogenesis in a Medium‐term Assay System: Quantitation of Glutathione S‐Transferase P‐positive Foci Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2'-Methyl-4-dimethylaminoazobenzene
Welcome to the technical support guide for the synthesis of 2'-Methyl-4-dimethylaminoazobenzene. This resource is designed for researchers, chemists, and process development scientists to navigate the common challenges encountered during this classic azo coupling reaction. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.
Section 1: Core Principles of the Synthesis
The synthesis of this compound is a two-stage process emblematic of azo dye formation.[1] The overall reaction involves the diazotization of an aromatic amine followed by an azo coupling reaction with an electron-rich coupling partner.[2][3]
-
Diazotization: 2-Methylaniline (o-toluidine) is converted into a reactive aryldiazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[2][4] This step is highly temperature-sensitive.
-
Azo Coupling: The resulting 2-methylbenzenediazonium salt, a weak electrophile, is then reacted with N,N-dimethylaniline.[5] This is an electrophilic aromatic substitution reaction where the electron-rich N,N-dimethylaniline acts as the nucleophile, leading to the formation of the final azo compound.[3][5]
General Experimental Workflow
The following diagram outlines the critical steps from starting materials to the purified product.
Caption: Overall workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis in a question-and-answer format.
Question: My final yield is significantly lower than expected. What are the primary causes?
Answer: Low yields in azo coupling reactions are a frequent issue, typically stemming from problems in the diazotization step. The primary culprits are the decomposition of the diazonium salt and incorrect pH control during coupling.
-
Diazonium Salt Decomposition: Aryldiazonium salts are thermally unstable and decompose rapidly at temperatures above 5-10 °C.[6] This decomposition pathway produces 2-methylphenol (o-cresol) and nitrogen gas, consuming your electrophile and reducing the potential yield.
-
Improper pH During Coupling: The coupling reaction is highly pH-dependent. For coupling with N,N-dimethylaniline, a mildly acidic environment (pH 4-5) is optimal.
-
If the solution is too acidic (pH < 4) , the nitrogen of the N,N-dimethylaniline becomes protonated. This forms an anilinium ion, which deactivates the aromatic ring towards electrophilic attack.
-
If the solution is too basic , the diazonium ion is converted into non-electrophilic diazohydroxide (Ar-N=N-OH) or diazotate (Ar-N=N-O⁻) species, which will not couple.[7]
-
Solution: Before adding the diazonium salt, ensure the N,N-dimethylaniline solution is appropriately buffered or adjusted to the target pH range.
-
Question: My reaction produced a dark brown, tar-like substance instead of the expected orange-red solid. What happened?
Answer: The formation of tarry byproducts is usually a sign of oxidation or other uncontrolled side reactions.
-
Oxidation of the Coupling Reagent: Anilines, including N,N-dimethylaniline, are susceptible to oxidation, which can produce colored, polymeric impurities.[6] This is often exacerbated by excess nitrous acid or exposure to air at elevated temperatures.
-
Solution: Ensure the diazotization is complete by using only a slight excess of sodium nitrite. Adding the diazonium salt solution slowly to the coupling partner solution prevents localized high concentrations of reagents.[6] If oxidation persists, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
-
High Reaction Temperature: Allowing the reaction temperature to rise during the coupling step can accelerate decomposition and other side reactions, leading to tar formation.
-
Solution: Continue to cool the coupling reaction mixture in an ice bath during the addition of the diazonium salt.
-
Question: My TLC plate shows multiple spots, even after the reaction should be complete. What are these impurities?
Answer: The presence of multiple spots indicates the formation of byproducts. The most common are unreacted starting materials, phenol from decomposition, and triazenes.
| Symptom (Observation on TLC) | Likely Byproduct | Cause | Prevention & Mitigation Strategy |
| Spot corresponding to 2-methylaniline | Unreacted Starting Amine | Incomplete diazotization. | Ensure a slight molar excess (1.05-1.1 eq.) of sodium nitrite and sufficient acid (at least 2.5-3 eq.) are used.[6] |
| Polar spot (often streaks) | 2-Methylphenol (o-cresol) | Decomposition of the diazonium salt due to elevated temperature. | Maintain rigorous temperature control (0-5 °C) throughout the diazotization and coupling steps.[6] Use the diazonium salt immediately. |
| Non-polar, often yellow/orange spot | Triazene | N-coupling: The diazonium ion attacks the nitrogen of the dimethylamino group instead of the aromatic ring. | Control the pH to be mildly acidic. N-coupling is more competitive under neutral or slightly basic conditions.[6] |
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is a large excess of hydrochloric acid used in the diazotization step?
A minimum of two equivalents of acid are stoichiometrically required: one to react with sodium nitrite to form nitrous acid, and one to form the amine salt (Ar-NH₃⁺Cl⁻). However, an additional excess is used to:
-
Ensure Full Formation of Nitrous Acid: Suppresses the reverse reaction and ensures all the sodium nitrite is converted.
-
Maintain Low pH: A highly acidic medium prevents the newly formed diazonium salt from prematurely coupling with any unreacted 2-methylaniline, which would form a diazoamino compound byproduct.[6]
-
Improve Solubility: The hydrochloride salt of the starting amine is often more soluble in the aqueous medium.
Q2: Can I isolate the 2-methylbenzenediazonium salt before using it?
No, this is strongly discouraged. Solid diazonium salts are notoriously unstable and can be violently explosive when dry.[6][8] They should always be generated and used in situ as a cold aqueous solution without any attempt at isolation.
Q3: What is the best method to purify the final product, this compound?
Recrystallization is the most common and effective method for purifying azo dyes on a lab scale.[1][9]
-
Solvent Choice: Ethanol or a mixed solvent system like ethanol/water is often effective. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent, filter while hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization. The purified crystals can then be collected by vacuum filtration.
For separating mixtures with very similar polarities, column chromatography on silica gel may be necessary.[10]
Section 4: Validated Experimental Protocols
Safety Note: This procedure involves toxic and potentially hazardous materials.[8][11] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Perform all steps in a well-ventilated fume hood.
Protocol 1: Diazotization of 2-Methylaniline
-
In a 250 mL beaker, combine 2-methylaniline (5.36 g, 50 mmol) and concentrated hydrochloric acid (15 mL).
-
Add 50 mL of deionized water and stir until the amine hydrochloride salt is fully dissolved.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring. The amine salt may precipitate as a fine slurry.
-
In a separate 100 mL beaker, dissolve sodium nitrite (3.62 g, 52.5 mmol) in 20 mL of deionized water and cool the solution in an ice bath.
-
Using a dropping funnel or pipette, add the cold sodium nitrite solution dropwise to the stirred amine salt suspension over 15-20 minutes. Crucially, monitor the temperature and ensure it does not rise above 5 °C.
-
After the addition is complete, continue stirring the pale yellow solution in the ice bath for another 15 minutes to ensure complete diazotization. This cold diazonium salt solution should be used immediately in the next step.
Protocol 2: Azo Coupling and Product Isolation
-
In a 500 mL beaker, dissolve N,N-dimethylaniline (6.06 g, 50 mmol) in 10 mL of concentrated hydrochloric acid and 100 mL of water.
-
Cool this solution to 5 °C in an ice bath with vigorous stirring.
-
Slowly, and with continuous stirring, add the cold diazonium salt solution prepared in Protocol 1 to the N,N-dimethylaniline solution over 20-30 minutes.
-
A deep red color should develop immediately, followed by the precipitation of the product.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.
-
Slowly add a 20% sodium hydroxide solution until the mixture is neutral or slightly basic (pH 7-8), which will ensure complete precipitation of the azo dye.
-
Collect the crude orange-red solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is colorless.
-
Allow the crude product to air-dry or dry in a desiccator.
Protocol 3: Purification by Recrystallization
-
Transfer the crude, dry this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture gently on a hot plate until the solid completely dissolves.
-
If the solution is highly colored with impurities, a small amount of activated charcoal can be added, and the solution filtered while hot.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified orange-red crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.
-
Dry the crystals to a constant weight. The melting point should be sharp, around 74 °C.[8]
Section 5: Visualizing the Coupling Mechanism
The core of this synthesis is the electrophilic aromatic substitution reaction. The diazonium ion attacks the electron-rich aromatic ring of N,N-dimethylaniline, preferentially at the para position due to steric hindrance and the strong activating nature of the dimethylamino group.
Caption: Key stages of the azo coupling mechanism.
References
-
Aryl Diazonium Coupling Reactions. (n.d.). College of Saint Benedict and Saint John's University. Retrieved from [Link]
-
DIAZOTISATION AND COUPLING. (n.d.). Pharm D Guru. Retrieved from [Link]
-
Diazotisation and coupling reaction. (n.d.). SlideShare. Retrieved from [Link]
-
The azobenzene derivatives. (2010). ResearchGate. Retrieved from [Link]
-
Diazotization Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
-
Azo coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
How is diazonium salt prepared from Aniline? (2017). Quora. Retrieved from [Link]
-
The results obtained in the purification of azo dyes. (n.d.). ResearchGate. Retrieved from [Link]
-
Barrett, S. L. (2020). SYNTHESIS OF MIXED BIS-AZOBENZENE FOR PHOTOSURFACTANT STUDIES. Texas State University Digital Collections. Retrieved from [Link]
-
4-(Dimethylamino)-2-methylazobenzene. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 2-Nitro-4-methylaniline. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Most diazo coupling reactions do not work well in acidic solutions. Why? Explain. (2020). Quora. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards: 4-Dimethylaminoazobenzene. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmdguru.com [pharmdguru.com]
- 3. Azo coupling - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Aryl Diazonium Coupling Reactions [employees.csbsju.edu]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. This compound CAS#: 3731-39-3 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - 4-Dimethylaminoazobenzene [cdc.gov]
Technical Support Center: Overcoming Assay Interference from 2'-Methyl-4-dimethylaminoazobenzene
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for managing assay interference caused by 2'-Methyl-4-dimethylaminoazobenzene (2-Me-DAB). This document provides a structured, in-depth troubleshooting framework for researchers encountering anomalous results with this compound. As an azo dye, 2-Me-DAB is a known "bad actor" in many biochemical assays, primarily due to its distinct color and potential for chemical reactivity. This guide moves beyond simple problem-solving to explain the underlying mechanisms of interference, empowering you to design robust experiments and generate reliable data.
Section 1: Understanding the Interference Potential of 2-Me-DAB
This section addresses the fundamental properties of this compound and the primary ways it can disrupt your experimental results.
Q1: What is this compound, and why is it problematic in biochemical assays?
A1: this compound (2-Me-DAB) is a colored organic molecule belonging to the azo dye class.[1] Its structure, containing an azo group (-N=N-) linking two aromatic rings, is the source of both its color and its potential for reactivity. These properties make it a frequent source of false positives or negatives in high-throughput screening (HTS) and other biochemical assays.[2][3] Failure to identify these artifacts early can lead to a significant waste of resources.[2][4]
| Property | Value | Source |
| CAS Number | 3731-39-3 | [1][5] |
| Molecular Formula | C₁₅H₁₇N₃ | [1] |
| Molecular Weight | 239.32 g/mol | [1] |
| Appearance | Orange to Amber to Dark red powder/crystal | [1] |
| Solubility | Insoluble in water | [1] |
The primary mechanisms of interference are multifaceted and not mutually exclusive. Understanding which mechanism is at play is the first step toward mitigation.
Caption: Primary mechanisms of assay interference by 2-Me-DAB.
Section 2: The Troubleshooting Workflow: From Suspicion to Solution
If you suspect 2-Me-DAB is producing artifactual data, follow this systematic workflow to diagnose and address the root cause.
Caption: A systematic workflow for diagnosing 2-Me-DAB interference.
Q2: I'm seeing activity from 2-Me-DAB in my primary screen. What is the very first control experiment I should run?
A2: The first and most critical step is to determine if the compound interferes directly with your detection method. This is achieved by running a "compound-only" control.
Rationale: This experiment isolates the compound's effect on the assay signal from any true biological activity. Many colored or fluorescent compounds generate a signal on their own, mimicking the desired biological response and leading to false positives.[2][3]
Click for Protocol: Compound-Only Control
Objective: To measure the signal generated by 2-Me-DAB in the absence of the biological target (e.g., enzyme, receptor).
Methodology:
-
Prepare Assay Buffer: Use the identical buffer system as your primary assay, including all co-factors, substrates, and detection reagents.
-
Omit Target: Prepare a master mix that contains every component of your assay except the target protein.
-
Prepare Compound Plate: Serially dilute 2-Me-DAB in DMSO to the same concentrations used in your primary screen.
-
Dispense: Add the diluted 2-Me-DAB to the wells of your assay plate. Include DMSO-only wells as a vehicle control (negative control).
-
Add Reagents: Add the target-free master mix to the wells.
-
Incubate & Read: Follow the exact incubation times and temperature as your primary assay. Read the plate using the same instrument settings (e.g., wavelength, gain).
Interpretation:
-
Signal Detected: If you observe a concentration-dependent signal in the absence of your target, you have confirmed optical interference . Proceed to Step 2: Characterize Optical Properties .
-
No Signal Detected: If the signal is indistinguishable from the DMSO vehicle control, the interference is likely not due to simple optical properties. Proceed to Step 3: Test for Compound Aggregation .
Q3: My compound-only control showed a signal. How do I confirm and quantify this optical interference?
A3: You need to measure the full absorbance and/or fluorescence spectrum of 2-Me-DAB under your specific assay conditions.
Rationale: A full spectrum scan will reveal if the compound's peak absorbance or emission overlaps with your assay's excitation or emission wavelengths. This "spectral overlap" is a direct cause of interference, either by adding to the signal (absorbance/fluorescence) or by absorbing the excitation/emission light, known as the inner-filter effect or quenching.[6][7] Shifting assay wavelengths to a region where the compound is optically inactive can sometimes mitigate this issue.[7]
Click for Protocol: Spectral Scanning of 2-Me-DAB
Objective: To determine the absorbance and emission spectra of 2-Me-DAB in the final assay buffer.
Methodology:
-
Prepare Sample: Prepare a solution of 2-Me-DAB in your final assay buffer at the highest concentration used in your screen. Prepare a "buffer-only" blank.
-
Absorbance Scan:
-
Use a spectrophotometer to scan the absorbance of the sample from UV to visible wavelengths (e.g., 250 nm to 700 nm).
-
Use the buffer-only sample to blank the instrument.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
-
Fluorescence Scan (if applicable):
-
Use a spectrofluorometer.
-
Excitation Scan: Set the emission detector to your assay's emission wavelength and scan a range of excitation wavelengths.
-
Emission Scan: Excite the sample at your assay's excitation wavelength and scan a range of emission wavelengths.
-
Identify any peaks that overlap with your assay's detection window.
-
Interpretation:
-
Absorbance Overlap: If 2-Me-DAB's λ_max is near your assay's detection wavelength, it will directly interfere with absorbance readings.
-
Fluorescence Overlap: If 2-Me-DAB fluoresces when excited at or near your assay's excitation wavelength, and emits light at or near your detection wavelength, it will cause false-positive signals in fluorescence intensity assays.[7]
-
Quenching: If 2-Me-DAB absorbs light strongly at either the excitation or emission wavelength of your assay's fluorophore, it can cause a false-negative signal (quenching).[6]
Q4: The optical controls were clean, but I still see inhibition. Could the compound be forming aggregates?
A4: Yes, this is a very common mechanism for promiscuous inhibitors.[2] Poorly soluble compounds like 2-Me-DAB can form colloidal aggregates at typical screening concentrations. These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition that is not due to specific binding at an active site.[2][3]
Rationale: The gold-standard test for aggregation-based interference is to re-run the assay in the presence of a non-ionic detergent. Detergents prevent the formation of these aggregates, and if the compound's activity is lost, it strongly implicates aggregation as the mechanism.
Click for Protocol: Detergent-Based Counter-Assay
Objective: To determine if the observed activity of 2-Me-DAB is dependent on the formation of aggregates.
Methodology:
-
Prepare Detergent Buffer: Prepare your standard assay buffer and a second batch containing 0.01% (v/v) Triton X-100. Crucially, you must first validate that this concentration of Triton X-100 does not, by itself, inhibit or activate your target protein.
-
Run Parallel Assays: Perform your primary biochemical assay in parallel: one set of plates using the standard buffer and another set using the detergent-containing buffer.
-
Test Compound and Controls: Include a full concentration-response curve for 2-Me-DAB, a known specific inhibitor (positive control), and a DMSO vehicle (negative control) in both buffer conditions.
-
Compare IC₅₀ Values: Calculate the half-maximal inhibitory concentration (IC₅₀) for 2-Me-DAB in both conditions.
Interpretation:
-
Activity Lost or IC₅₀ Shift: If the inhibitory activity of 2-Me-DAB is significantly reduced or eliminated in the presence of Triton X-100 (e.g., >10-fold shift in IC₅₀), this is strong evidence for an aggregation-based mechanism .
-
Activity Unchanged: If the IC₅₀ remains consistent between the two conditions, aggregation is unlikely to be the primary cause of interference. Proceed to Step 4: Assess Chemical Reactivity .
Q5: My results are not explained by optical interference or aggregation. Could 2-Me-DAB be chemically reacting with my assay components?
A5: This is a strong possibility. Compounds that are chemically reactive are a major source of assay artifacts.[4] They can covalently modify nucleophilic residues (like cysteine) on the target protein or other assay reagents, leading to irreversible inhibition.[4][8] Some compounds can also engage in redox cycling, particularly in buffers containing reducing agents like DTT, to produce reactive oxygen species like hydrogen peroxide (H₂O₂), which can oxidize and damage proteins.[2]
Rationale: A simple way to probe for thiol reactivity is to observe if the compound's activity is sensitive to the concentration of reducing agents like Dithiothreitol (DTT) or by using a specific thiol-reactive probe.
Click for Protocol: Assessing Thiol Reactivity
Objective: To determine if 2-Me-DAB's activity is dependent on reaction with free thiol groups.
Methodology (DTT Dependence):
-
Vary DTT Concentration: Run your assay with 2-Me-DAB at several different concentrations of DTT (e.g., 0 mM, 1 mM, 10 mM), ensuring the highest concentration significantly exceeds the compound concentration.
-
Pre-incubation Test: Pre-incubate the enzyme with 2-Me-DAB before adding the substrate. Compare this to a condition where 2-Me-DAB is added after the substrate. Time-dependent inhibition is a hallmark of reactive compounds.
Interpretation:
-
DTT-Dependent IC₅₀ Shift: If the IC₅₀ of 2-Me-DAB increases significantly as the DTT concentration rises, it suggests the compound is thiol-reactive. The DTT acts as a sacrificial nucleophile, "scavenging" the reactive compound.[4]
-
Time-Dependent Inhibition: If pre-incubation increases the apparent inhibition, it suggests a covalent or slow-binding mechanism, which is common for reactive compounds.
Next Steps: If reactivity is confirmed, the compound is likely a non-specific covalent modifier. Such compounds are generally poor candidates for further development and should be triaged from screening campaigns.[4] Advanced biophysical techniques like ALARM NMR or mass spectrometry can be used to definitively confirm covalent modification of the target protein.[4]
Section 3: Summary and Final Recommendations
The table below summarizes the potential issues and solutions discussed in this guide.
| Observed Problem | Potential Root Cause | Diagnostic Test | Interpretation & Mitigation Strategy |
| Signal in target-free wells | Optical Interference | Compound-Only Control & Spectral Scan | Signal confirmed. Mitigation: Change assay detection wavelength away from compound's λ_max. If not possible, triage the compound as an artifact. |
| Inhibition is lost with detergent | Compound Aggregation | Detergent Counter-Assay (Triton X-100) | >10-fold IC₅₀ shift. Compound is a non-specific aggregator. Mitigation: Triage compound. Aggregators are intractable hits.[2] |
| Inhibition depends on DTT conc. | Chemical Reactivity | DTT-Dependence Assay | IC₅₀ increases with DTT concentration. Compound is likely a reactive electrophile. Mitigation: Triage compound. Covalent modifiers are often promiscuous.[4] |
Final Recommendation: this compound and other similar azo dyes are frequently classified as Pan-Assay Interference Compounds (PAINS). These are chemical structures known to produce false positives across many different assays through various mechanisms. While it is critical to perform the control experiments outlined here to ensure scientific rigor, compounds that are confirmed to act via non-specific mechanisms like aggregation or reactivity should be flagged and deprioritized in drug discovery pipelines to conserve resources for more promising candidates.
References
-
Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
-
Lopes, L. F., et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. Available at: [Link]
-
Yasgar, A., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link]
-
SIELC Technologies. (2018). 2-Methyl-4-(dimethylamino)azobenzene. Retrieved from [Link]
-
Narayana, M., & Padmanaban, G. (1981). Effect of administration of 2-methyl-4-dimethylaminoazobenzene on the half-lives of rat liver mitochondria and cytochrome oxidase. Cancer Research. Available at: [Link]
-
Yasgar, A., et al. (2018). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. ASSAY and Drug Development Technologies. Available at: [Link]
-
Becker, F. F. (1981). A comparison of the effects of 3'-methyl-4-dimethylaminoazobenzene, 2-methyl-4-dimethylaminoazobenzene, and 2-acetylaminofluorene on rat liver DNA stability and new synthesis. Cancer Research. Available at: [Link]
-
Sedykh, A., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ChemMedChem. Available at: [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available at: [Link]
-
de Souza, M. V. N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Rodrigues, T., et al. (2016). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? Journal of Medicinal Chemistry. Available at: [Link]
-
Yasgar, A., et al. (2018). Avoiding Fluorescence Assay Interference-The Case for Diaphorase. ResearchGate. Available at: [Link]
Sources
- 1. This compound CAS#: 3731-39-3 [m.chemicalbook.com]
- 2. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | 3731-39-3 [chemicalbook.com]
- 6. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
Refining protocols for "2'-Methyl-4-dimethylaminoazobenzene" administration to reduce variability
Technical Support Center: 2'-Methyl-4-dimethylaminoazobenzene Administration
Last Updated: January 1, 2026
Introduction: The Challenge of Consistency in Carcinogenesis Studies
This guide is designed to serve as a technical resource for researchers, providing practical, evidence-based solutions to common challenges encountered when working with this compound. By refining your protocols using the information herein, you can significantly reduce experimental variability, leading to more robust and reliable data.
Frequently Asked Questions (FAQs)
Formulation & Preparation
Q1: What is the best vehicle for administering this compound orally?
A1: The choice of vehicle is critical and depends on the desired formulation (solution vs. suspension) and the study duration. This compound is poorly soluble in water[1][2].
-
Corn Oil or Olive Oil: These are the most common vehicles for oral gavage. They are well-tolerated by most rodent species in long-term studies and can effectively suspend the compound. However, the purity of the oil is paramount. Use high-grade, filtered oils and prepare formulations fresh to prevent lipid peroxidation, which can introduce confounding variables.
-
Aqueous Suspensions (with suspending agents): For certain applications, an aqueous-based vehicle may be preferred. Derivatives of methylcellulose, such as 0.5% Carboxymethylcellulose (CMC), are widely used as suspending agents in preclinical studies and are generally well-tolerated[3]. These can be combined with a small percentage of a surfactant like Polysorbate 80 (Tween® 80) to improve wetting and create a more uniform suspension[3].
The selection of a vehicle should always be validated in a pilot study to ensure it does not cause adverse effects or interfere with the study endpoints[4].
Q2: My compound is precipitating out of the corn oil solution. How can I fix this?
A2: This is a common issue stemming from the compound's low solubility. Several factors could be at play:
-
Concentration: You may be exceeding the solubility limit. While precise solubility data in corn oil is not readily published, empirical testing is necessary. Start with lower concentrations and assess stability.
-
Temperature: Solubility can be temperature-dependent. Gentle warming and sonication can help dissolve the compound initially. However, ensure the solution is at a consistent (e.g., room) temperature during dosing to prevent recrystallization.
-
Homogeneity: This is a suspension, not a true solution. The compound will settle over time. It is essential to ensure the mixture is vigorously and continuously stirred or vortexed immediately before and during the dosing procedure to ensure each animal receives a consistent dose.
Q3: How should I store my prepared this compound formulation?
A3: Due to the potential for degradation and vehicle oxidation, it is strongly recommended to prepare formulations fresh daily or immediately before use. Azo compounds can be sensitive to light and air. If short-term storage is unavoidable (e.g., for a few hours), store the formulation in an amber vial, protected from light, at 2-8°C. Always allow the formulation to return to room temperature and re-homogenize thoroughly before administration.
Troubleshooting Guide: Reducing Experimental Variability
This section addresses specific problems that lead to inconsistent results in carcinogenesis studies.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Inconsistent Tumor Incidence/Multiplicity Across Animals | 1. Inaccurate Dosing: Non-homogenous suspension leads to animals receiving different effective doses.2. Vehicle Instability: Degradation of the vehicle (e.g., oil peroxidation) can cause inflammation and affect metabolism.3. Genetic Variability: Polymorphisms in metabolic enzymes (e.g., Cytochrome P450s) can alter the activation/detoxification of the carcinogen.[5][6] | 1. Protocol Refinement: Implement a strict protocol for suspension preparation. Use a magnetic stirrer during the entire dosing period for all animals in a cage. Vortex each individual syringe immediately before dosing.2. Fresh Preparation: Prepare the dosing formulation fresh before each use. Store bulk vehicle under nitrogen and protected from light to minimize oxidation.3. Animal Strain Selection: Use a well-characterized, isogenic rodent strain to minimize genetic variability. Acknowledge that inter-individual differences in metabolism are an inherent variable in chemical carcinogenesis.[7] |
| High Study Mortality (Unrelated to Tumor Burden) | 1. Vehicle Toxicity: The chosen vehicle or its concentration may be causing adverse effects.2. Dosing Trauma: Improper oral gavage technique can cause esophageal or gastric injury.3. Compound Toxicity: The dose may be too high, causing acute toxicity rather than chronic carcinogenesis.[8] | 1. Vehicle Pilot Study: Conduct a sub-chronic (e.g., 2-4 week) study with the vehicle alone at the intended volume to establish its No-Observed-Adverse-Effect Level (NOAEL).[9]2. Technique & Training: Ensure all personnel are proficient in oral gavage. Use appropriate gavage needle sizes for the animal's weight and age. Observe animals for signs of distress post-dosing.3. Dose Range Finding: Perform a dose-range finding study to determine the maximum tolerated dose (MTD). Published literature often provides starting points for dosing regimens.[10][11][12] |
| Formulation Appears Clumped or Separated | 1. Poor Wetting: The hydrophobic compound may not be dispersing well in the vehicle.2. Particle Size: Large particle size of the compound powder can lead to rapid settling. | 1. Use of Surfactant: For aqueous suspensions, a surfactant like Tween® 80 (e.g., at 0.1%) is essential. For oil-based suspensions, ensure vigorous mechanical mixing (vortexing, sonication).2. Micronization: If possible, use a micronized form of the compound. Alternatively, gently grinding the powder with a mortar and pestle before suspension can improve dispersion. |
Visualizing the Workflow: Preparation & Administration Protocol
A standardized workflow is critical to minimizing variability. The following diagram outlines the key decision and action points for preparing a dosing suspension.
Caption: Workflow for preparing a homogenous dosing suspension.
Troubleshooting Decision Tree
When faced with inconsistent results, this decision tree can help diagnose the root cause systematically.
Caption: Decision tree for troubleshooting inconsistent study outcomes.
References
-
Belitsky, G. A., & Yakubovskaya, M. G. (2008). Genetic polymorphism and variability of chemical carcinogenesis. Biochemistry (Moscow), 73(5), 570-578. Available at: [Link]
-
Pitot, H. C., & Dragan, Y. P. (2010). Chemical Carcinogenesis. Toxicological Sciences, 54(S1), 3-10. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5916, 4-(Dimethylamino)-2-methylazobenzene. Retrieved from [Link]
-
Gautam, A., et al. (2020). Vehicle selection for nonclinical oral safety studies. ResearchGate. Available at: [Link]
-
Lemus, S., & Davis, C. (2022). Choosing the Appropriate Oral Base Vehicle. PCCA BLOG. Available at: [Link]
-
Loeb, L. A., & Harris, C. C. (2008). Advances in Chemical Carcinogenesis: A Historical Review and Prospective. Cancer Research, 68(17), 6863–6872. Available at: [Link]
-
Flaks, A., & Flaks, B. (1982). 3-Methylcholanthrene-inhibition of hepatocarcinogenesis in the rat due to 3'-methyl-4-dimethylaminoazobenzene or 2-acetylamino-fluorene: a comparative study. Carcinogenesis, 3(9), 981-991. Available at: [Link]
-
Wang, L., et al. (2012). Interactions of chemical carcinogens and genetic variation in hepatocellular carcinoma. World Journal of Hepatology, 4(3), 72-79. Available at: [Link]
-
Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646. Available at: [Link]
-
Poirier, L. A., & Warwick, G. P. (1970). A comparison of the effects of 3'-methyl-4-dimethylaminoazobenzene, 2-methyl-4-dimethylaminoazobenzene, and 2-acetylaminofluorene on rat liver DNA stability and new synthesis. Cancer Research, 30(11), 2877-2885. Available at: [Link]
-
Yanagi, S., et al. (1987). Promotion of hepatocarcinogenesis by suxibuzone in rats initiated with 3'-methyl-4-dimethylaminoazobenzene. Cancer Letters, 36(1), 11-18. Available at: [Link]
-
Lawson, T. A., & Pound, A. W. (1974). Toxic effects of 2-methyl-4-dimethylaminoazobenzene in normal and partially hepatectomized rats. Pathology, 6(3), 249-256. Available at: [Link]
-
Lee, J. M., et al. (2013). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. ResearchGate. Available at: [Link]
Sources
- 1. 4-(Dimethylamino)-2-methylazobenzene | C15H17N3 | CID 5916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 3731-39-3 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic polymorphism and variability of chemical carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of chemical carcinogens and genetic variation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Chemical Carcinogenesis: A Historical Review and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxic effects of 2-methyl-4-dimethylaminoazobenzene in normal and partially hepatectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-Methylcholanthrene-inhibition of hepatocarcinogenesis in the rat due to 3'-methyl-4-dimethylaminoazobenzene or 2-acetylamino-fluorene: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of the effects of 3'-methyl-4-dimethylaminoazobenzene, 2-methyl-4-dimethylaminoazobenzene, and 2-acetylaminofluorene on rat liver DNA stability and new synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Promotion of hepatocarcinogenesis by suxibuzone in rats initiated with 3'-methyl-4-dimethylaminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Carcinogenicity of 2'-Methyl- and 3'-Methyl-4-Dimethylaminoazobenzene Isomers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the carcinogenic properties of two structurally similar azo dyes: 2'-Methyl-4-dimethylaminoazobenzene (2'-Me-DAB) and 3'-Methyl-4-dimethylaminoazobenzene (3'-Me-DAB). While differing only in the position of a single methyl group on the prime phenyl ring, this subtle structural variance leads to a profound difference in their biological activity and carcinogenic potential. This document synthesizes experimental data to elucidate the mechanisms underlying this disparity, offering field-proven insights into their metabolic activation, genotoxicity, and ultimate carcinogenic outcomes.
Introduction: The Critical Influence of Methyl Group Position
4-Dimethylaminoazobenzene (DAB), also known as "Butter Yellow," is a prototypical hepatocarcinogen.[1][2] Its derivatives have been extensively studied to understand the structural features that govern carcinogenic activity. Among these, the monomethyl-substituted isomers on the prime (non-dimethylamino) ring exhibit a fascinating structure-activity relationship. Experimental evidence robustly demonstrates that the placement of this methyl group is a more significant determinant of carcinogenic potency than the nature of the substituent itself.[3][4] Specifically, the carcinogenic activity for methyl derivatives of DAB follows the order: 3' > 2' > 4'.[3] This guide will dissect the biochemical and toxicological data that establish 3'-Me-DAB as a significantly more potent carcinogen than its 2'-isomer.
Metabolic Activation: The Gateway to Carcinogenicity
Azo dyes like 2'-Me-DAB and 3'-Me-DAB are considered procarcinogens, meaning they are not inherently carcinogenic. Their transformation into ultimate carcinogens is a multi-step process of metabolic activation, primarily occurring in the liver, mediated by cellular enzymes.[5][6][7][8] The key to their carcinogenicity lies in the generation of highly reactive electrophilic metabolites that can covalently bind to cellular nucleophiles, most critically, DNA.
The primary metabolic pathways include:
-
N-Demethylation: The sequential removal of methyl groups from the 4-dimethylamino moiety. The resulting monomethyl derivative (MAB) is often more carcinogenic than the parent dimethyl compound.[3][4]
-
Ring Hydroxylation: The addition of hydroxyl groups to the aromatic rings, which is generally considered a detoxification pathway.[3]
-
Oxidative Metabolism of the Prime Ring Methyl Group: This pathway is of paramount importance for the high potency of 3'-Me-DAB. The 3'-methyl group is oxidized to a 3'-hydroxymethyl group. This metabolite can then be esterified (e.g., sulfated) to form a highly unstable and reactive electrophile, capable of readily forming DNA adducts.
Studies have shown that metabolites with an intact azo linkage are the primary carcinogenic agents, rather than the products of azo bond reduction.[3][4] The potent mutagenicity of 3'-Me-DAB metabolites is expressed only in the presence of a rat liver homogenate (S-9 mix), confirming the requirement for metabolic activation. Of its various metabolites, the 3'-hydroxymethyl-aminoazo compounds demonstrate the most potent mutagenic activity.
Caption: Workflow for a standard carcinogenicity bioassay.
Conclusion: A Tale of Two Isomers
The comparison between this compound and 3'-Methyl-4-dimethylaminoazobenzene provides a classic example of a structure-activity relationship in chemical carcinogenesis. The position of a single methyl group dictates the molecule's metabolic fate and, consequently, its carcinogenic potency.
-
3'-Methyl-4-dimethylaminoazobenzene is a potent hepatocarcinogen. Its 3'-methyl group provides a site for metabolic oxidation, leading to the formation of a highly reactive electrophilic metabolite that efficiently damages DNA.
-
This compound is a significantly weaker carcinogen. Its 2'-methyl group is sterically hindered and less amenable to the metabolic activation pathway that confers high potency to the 3'-isomer.
For researchers in toxicology and drug development, this comparison underscores the critical importance of seemingly minor structural modifications. It highlights that predicting a compound's carcinogenic potential requires a deep understanding of its metabolic activation pathways, as these biochemical transformations are the ultimate arbiters of its toxicological profile.
References
-
Mutagenicity of 3'-methyl-N,N-dimethyl-4-amino azobenzene metabolites and related compounds. Carcinogenesis, [Link]
-
The Carcinogenicity of Certain Derivatives of P-Dimethylaminozobenz in the Rat. PubMed, [Link]
-
3'-methyl-4-dimethylaminoazobenzene: Carcinogenic Potency Database. Carcinogenic Potency Database, [Link]
-
Characterization and properties of the DNA adducts formed from N-methyl-4-aminoazobenzene in rats during a carcinogenic treatment regimen. Carcinogenesis, [Link]
-
The Carcinogenicity of m′-Methyl-p-Dimethylaminoazobenzene and of p-Monomethylaminoazobenzene. Semantic Scholar, [Link]
-
Immunological Detection and Quantitation of DNA Adducts Formed by 4-Aminoazobenzene Species in vivo. PMC - NIH, [Link]
-
The Metabolism of Methylated Aminoazo Dyes. Cancer Research - AACR Journals, [Link]
-
THE CARCINOGENICITY OF CERTAIN DERIVATIVES OF p-DIMETHYLAMINOAZOBENZENE IN THE RAT. ResearchGate, [Link]
-
Effect of administration of 2-methyl-4-dimethylaminoazobenzene on the half-lives of rat liver mitochondria and cytochrome oxidase. PubMed, [Link]
-
Carcinogenic Activity of Analogues of p-Dimethylaminoazobenzene. V. Effect of Added Methyl Groups in the Pyridine Series. Journal of the National Cancer Institute, [Link]
-
A comparison of the effects of 3'-methyl-4-dimethylaminoazobenzene, 2-methyl-4-dimethylaminoazobenzene, and 2-acetylaminofluorene on rat liver DNA stability and new synthesis. PubMed, [Link]
-
DNA adducts – Knowledge and References. Taylor & Francis, [Link]
-
The Carcinogenicity of m'-Methyl-p-Dimethylaminoazobenzene and of p-Monomethylaminoazobenzene. AACR Journals, [Link]
-
4-Dimethylaminoazobenzene. EPA, [Link]
-
RoC Profile: 4-Dimethylaminoazobenzene. National Toxicology Program, [Link]
-
NIOSH Pocket Guide to Chemical Hazards - 4-Dimethylaminoazobenzene. CDC, [Link]
-
Inhibition of mitochondrial oxidative phosphorylation by 2-methyl-4-dimethylaminoazobenzene. PubMed, [Link]
-
Studies in vitro to discern the structural requirements for carcinogenicity in analogues of the carcinogen 4-dimethylaminoazobenzene (butter yellow). Carcinogenesis, [Link]
-
NTP Technical Report Series. National Toxicology Program, [Link]
-
A study of the carcinogenicity of a series of structurally related 4-dimethylaminoazobenzenes. PubMed, [Link]
-
DNA adducts. SyMMES, [Link]
-
NTP Technical Reports Index. National Toxicology Program - NIH, [Link]
-
Metabolism of 4-Dimethylaminoazobenzene and Related Compounds. Amanote Research, [Link]
-
4-Dimethylaminoazobenzene - 15th Report on Carcinogens. NCBI Bookshelf, [Link]
-
DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. NIH, [Link]
-
Metabolism of 4-dimethylaminoazobenzene and related compounds. 3. Metabolites of 4-dimethylaminoazobenzene in rat bile and influence of DAB feeding on their amounts. PubMed, [Link]
-
Crosstalk between repair pathways elicits double-strand breaks in alkylated DNA and implications for the action of temozolomide. eLife, [Link]
-
3-Methyl-4'-(dimethylamino)azobenzene - Hazardous Agents. Haz-Map, [Link]
-
IARC Monographs on the Identification of Carcinogenic Hazards to Humans. International Agency for Research on Cancer, [Link]
-
I.A.R.C. Monographs on the Evaluation of Carcinogenic Risk of Chemicals to Man Vol. 8. Some Aromatic Azo Compounds (1975). Amanote Research, [Link]
-
Common Name: 4-DIMETHYLAMINO- AZOBENZENE HAZARD SUMMARY. NJ.gov, [Link]
-
4-DIMETHYLAMINOAZOBENZENE. Occupational Safety and Health Administration - OSHA, [Link]
-
Figure 1, [Chemical Structure of 4-Dimethylaminoazobenzene]. - 15th Report on Carcinogens. NCBI Bookshelf, [Link]
-
Metabolism of 4-dimethylaminoazobenzene and related compounds. IV. Metabolites of o-aminoazotoluene in rat bile. PubMed, [Link]
-
Toxicology and Carcinogenesis Studies of Methyleugenol (CASRN 93-15-2) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program, [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The carcinogenicity of certain derivatives of p-dimethylaminozobenz in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. (PDF) Metabolism of 4-Dimethylaminoazobenzene and Related [research.amanote.com]
- 7. Metabolism of 4-dimethylaminoazobenzene and related compounds. 3. Metabolites of 4-dimethylaminoazobenzene in rat bile and influence of DAB feeding on their amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of 4-dimethylaminoazobenzene and related compounds. IV. Metabolites of o-aminoazotoluene in rat bile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Two Prototypical Carcinogens: 2'-Methyl-4-dimethylaminoazobenzene and 2-Acetylaminofluorene
A Technical Guide for Researchers in Toxicology and Drug Development
In the landscape of chemical carcinogenesis research, few compounds have served as more foundational models than 2'-Methyl-4-dimethylaminoazobenzene (3-Me-DAB) and 2-acetylaminofluorene (AAF). Both are potent procarcinogens, requiring metabolic activation to exert their genotoxic effects, and have been instrumental in elucidating the mechanisms by which chemicals can initiate cancer. This guide provides a detailed comparative analysis of these two compounds, delving into their mechanisms of action, metabolic pathways, genotoxic outcomes, and the experimental methodologies used for their evaluation.
Introduction to the Contenders: A Tale of Two Carcinogens
This compound, a member of the aminoazo dye family of carcinogens, and 2-acetylaminofluorene, an aromatic amine, have been cornerstone subjects of toxicological research for decades. Their study has been pivotal in establishing the principle of metabolic activation – the process by which the body converts relatively inert chemicals into highly reactive electrophiles capable of damaging cellular macromolecules, most critically, DNA. While both 3-Me-DAB and AAF are potent inducers of tumors, particularly in the liver of experimental animals, they exhibit distinct differences in their metabolic pathways, the nature of the DNA damage they inflict, and their broader toxicological profiles. Understanding these differences is crucial for researchers in the fields of toxicology, pharmacology, and drug development, as the principles learned from these model compounds inform the safety assessment of new chemical entities.
Metabolic Activation: The Path to Genotoxicity
The carcinogenicity of both 3-Me-DAB and AAF is entirely dependent on their biotransformation into reactive metabolites. This process is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[1]
The Metabolic Journey of this compound (3-Me-DAB)
The metabolic activation of 3-Me-DAB is a multi-step process. The initial steps involve N-demethylation and hydroxylation of the 3'-methyl group. These reactions are followed by N-hydroxylation, which is a critical step in the formation of the ultimate carcinogenic species. A key reactive metabolite is N-acetoxy-4-methylaminoazobenzene, which can be formed in the presence of liver microsomes and is capable of inducing mutations and chromosomal aberrations.[2] The oxidative metabolism of the 3'-methyl group is also a significant contributor to its mutagenic activity.[3]
The Metabolic Journey of 2-Acetylaminofluorene (AAF)
The metabolic activation of AAF is a well-characterized pathway that serves as a classic example of procarcinogen bioactivation.[4] The initial and rate-limiting step is the N-hydroxylation of the acetylamino group, a reaction primarily catalyzed by the CYP1A2 isozyme.[5] The resulting N-hydroxy-2-acetylaminofluorene (N-OH-AAF) is a proximate carcinogen that can undergo further activation through two main pathways:
-
Sulfonation: N-OH-AAF can be O-sulfated by sulfotransferases to form N-sulfoxy-2-acetylaminofluorene, a highly reactive and unstable electrophile.
-
Acetylation: N-OH-AAF can be O-acetylated by N,O-acetyltransferases to yield N-acetoxy-2-acetylaminofluorene, another potent electrophile.
These reactive esters spontaneously decompose to form a nitrenium ion, which is the ultimate carcinogenic species that readily attacks nucleophilic sites on DNA.[4]
Metabolic Activation Pathway of this compound (3-Me-DAB)
Metabolic activation of 3-Me-DAB.
Metabolic Activation Pathway of 2-Acetylaminofluorene (AAF)
Metabolic activation of AAF.
The Molecular Scars: DNA Adduct Formation
The ultimate reactive metabolites of both 3-Me-DAB and AAF are potent electrophiles that readily form covalent bonds with nucleophilic sites in DNA, creating what are known as DNA adducts. These adducts, if not repaired by the cell's DNA repair machinery, can lead to mutations during DNA replication, a critical step in the initiation of cancer.
The primary DNA adducts formed by AAF are at the C8 and N2 positions of guanine and the N6 position of adenine.[6] For 3-Me-DAB, the major DNA adducts are also found on guanine and adenine bases.
Comparative Genotoxicity and Carcinogenicity
While both compounds are potent carcinogens, there are notable differences in their genotoxic profiles and the characteristics of the tumors they induce.
| Parameter | This compound (3-Me-DAB) | 2-Acetylaminofluorene (AAF) |
| Primary Target Organ | Liver (Cholangiocarcinomas and Hepatocellular carcinomas)[7][8] | Liver, Bladder, Kidney[4] |
| Ames Test Mutagenicity | Positive with metabolic activation. | Potent mutagen with metabolic activation.[9] |
| Acute Toxicity (LD50, oral, rat) | Data not readily available | ~50 mg/kg[10] |
| Cytotoxicity | Demonstrates significant cytotoxicity, causing parenchymal cell death in the liver.[9] | Exhibits low cytotoxicity.[9] |
Experimental Protocols for Evaluation
The assessment of the genotoxic and carcinogenic potential of compounds like 3-Me-DAB and AAF relies on a battery of well-established in vitro and in vivo assays.
Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay that is widely used to assess the mutagenic potential of chemical compounds.[3][11] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test measures the ability of a chemical to cause a reverse mutation that restores the gene for histidine synthesis, allowing the bacteria to grow on a histidine-free medium. Since many carcinogens are not mutagenic themselves but are converted to mutagens by metabolic enzymes, the test is often performed in the presence of a liver homogenate fraction (S9) to provide metabolic activation.[12]
Step-by-Step Protocol for the Ames Test (Plate Incorporation Method with S9 Activation):
-
Preparation of Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100).
-
Minimal glucose agar plates.
-
Top agar (containing a trace amount of histidine and biotin).
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
S9 fraction from induced rat liver and cofactor solution (S9 mix).
-
Positive and negative controls.
-
-
Procedure:
-
To a sterile tube, add 0.1 mL of an overnight culture of the Salmonella tester strain.
-
Add 0.1 mL of the test compound solution at various concentrations.
-
Add 0.5 mL of the S9 mix.
-
Incubate the mixture at 37°C for 20-30 minutes (pre-incubation).
-
Add 2 mL of molten top agar (at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
Allow the top agar to solidify.
-
Incubate the plates in the dark at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (negative control).
-
³²P-Postlabelling for DNA Adduct Analysis
The ³²P-postlabelling assay is an ultrasensitive method for the detection and quantification of DNA adducts.[13][14] This technique is capable of detecting as few as one adduct per 10¹⁰ nucleotides, making it suitable for in vivo studies where adduct levels may be low.
Step-by-Step Protocol for ³²P-Postlabelling:
-
DNA Isolation and Digestion:
-
Isolate high-purity DNA from the target tissue of animals exposed to the test compound.
-
Digest the DNA to 3'-mononucleotides using a mixture of micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment (Optional but Recommended):
-
Enrich the adducted nucleotides from the normal nucleotides using techniques like nuclease P1 digestion or butanol extraction.
-
-
⁵'-End Labelling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
-
Chromatographic Separation:
-
Separate the ³²P-labelled adducted nucleotides from the unreacted [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
-
Detection and Quantification:
-
Visualize the adducted nucleotides by autoradiography.
-
Quantify the amount of radioactivity in the adduct spots using a phosphorimager or by scraping the spots and counting in a scintillation counter.
-
Calculate the adduct levels relative to the total amount of DNA analyzed.
-
Comparative Experimental Workflow
Comparative experimental workflow.
Conclusion: Enduring Relevance in Modern Toxicology
The comparative study of this compound and 2-acetylaminofluorene continues to provide invaluable insights into the fundamental mechanisms of chemical carcinogenesis. Their distinct yet analogous pathways of metabolic activation and genotoxicity underscore the complex interplay between chemical structure, metabolism, and carcinogenic outcome. For researchers in drug development and chemical safety assessment, the lessons learned from these model compounds remain highly relevant. A thorough understanding of their comparative toxicology, supported by robust experimental data, is essential for predicting and mitigating the potential carcinogenic risks of new chemical entities. The experimental workflows detailed in this guide provide a framework for the continued investigation of these and other procarcinogens, ensuring the advancement of public health and safety.
References
-
Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 2(11), 2772–2781. [Link]
-
Castegnaro, M., & Phillips, D. H. (1999). Standardization and validation of DNA adduct postlabelling methods: report of interlaboratory trials and production of recommended protocols. Mutagenesis, 14(3), 309–315. [Link]
-
Phillips, D. H. (1997). 32P-postlabelling analysis of DNA adducts. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 378(1-2), 1–11. [Link]
-
Phillips, D. H., Hewer, A., & Grover, P. L. (1986). 32P-post-labelling analysis of DNA adducts. Carcinogenesis, 7(12), 2071–2075. [Link]
-
Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 31(6), 347–364. [Link]
-
Wikipedia contributors. (2024, April 29). Ames test. In Wikipedia, The Free Encyclopedia. [Link]
-
Tada, M., & Tada, M. (1976). Mutagenicity of 3'-methyl-N,N-dimethyl-4-amino azobenzene metabolites and related compounds. Gann, 67(3), 467–469. [Link]
-
Wikipedia contributors. (2023, December 29). 2-Acetylaminofluorene. In Wikipedia, The Free Encyclopedia. [Link]
-
Hakura, A., Suzuki, S., Sawada, S., Motooka, S., & Satoh, T. (2002). An improvement of the Ames test using a modified human liver S9 preparation. Journal of Pharmacological and Toxicological Methods, 46(3), 169–172. [Link]
-
Jackson, M. A., & embarrassing, L. S. (1996). A comparison of the effects of 3'-methyl-4-dimethylaminoazobenzene, 2-methyl-4-dimethylaminoazobenzene, and 2-acetylaminofluorene on rat liver DNA stability and new synthesis. Chemico-Biological Interactions, 102(2), 125–140. [Link]
-
Reddy, K. P., Buschmann, R. J., & Chomet, B. (1977). Cholangiocarcinomas induced by feeding 3'-methyl-4-dimethylaminoazobenzene to rats. Histopathology and ultrastructure. The American Journal of Pathology, 87(1), 189–204. [Link]
-
Science.gov. (n.d.). oral ld50 values: Topics. [Link]
-
ResearchGate. (n.d.). Metabolism of MDZ by isozymes of the CYP3A subfamily. [Link]
-
Tong, J. Z., & Uetrecht, J. P. (1982). Effect of 3'-methyl-4-dimethylaminoazobenzene in the induction of malignant transformation and of 8-azaguanine-resistant mutations and chromosomal aberrations in a diploid clone derived from normal rat liver cells in culture. In Vitro, 18(6), 501–507. [Link]
-
Anghileri, L. J. (1976). Liver tumors induced by 4-dimethylaminoazobenzene: experimental basis for a chemical carcinogenesis concept. Archiv für Geschwulstforschung, 46(8), 639–656. [Link]
-
Kojima, M., Morita, T., Shirai, T., Degawa, M., & Tada, M. (1991). Immunological Detection and Quantitation of DNA Adducts Formed by 4-Aminoazobenzene Species in vivo. Japanese Journal of Cancer Research, 82(9), 1037–1043. [Link]
-
Flammang, T. J., & Kadlubar, F. F. (1986). A comparison of the effects of 3'-methyl-4-dimethylaminoazobenzene, 2-methyl-4-dimethylaminoazobenzene, and 2-acetylaminofluorene on rat liver DNA stability and new synthesis. Cancer Research, 46(12 Pt 1), 6337–6342. [Link]
-
Thorgeirsson, S. S., Glowinski, I. B., & McManus, M. E. (1983). Metabolism, mutagenicity and carcinogenicity of aromatic amines. Reviews in Biochemical Toxicology, 5, 349–386. [Link]
-
Bruce, W. R., & Heddle, J. A. (1979). The mutagenic activity of 61 agents as determined by the micronucleus, Salmonella, and sperm abnormality assays. Canadian Journal of Genetics and Cytology, 21(3), 319–334. [Link]
-
California Department of Toxic Substances Control. (n.d.). Acute Oral Toxicity. [Link]
-
ResearchGate. (n.d.). 2-Acetylaminofluorene. [Link]
-
Nebert, D. W., & Russell, D. W. (2002). Clinical importance of the cytochromes P450. The Lancet, 360(9340), 1155–1162. [Link]
-
Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29–60. [Link]
-
McGregor, D. B., Brown, A., Cattanach, P., Edwards, I., McBride, D., Riach, C., & Caspary, W. J. (1988). Responses of the L5178Y tk+/tk- mouse lymphoma cell forward mutation assay: III. 72 coded chemicals. Environmental and Molecular Mutagenesis, 12(1), 85–154. [Link]
-
Wolfe, G. W., & DeMarini, D. M. (1990). Contrasting Mechanisms of Aromatic and Aryl-Methyl Substituent Hydroxylation by the Rieske Monooxygenase Salicylate 5-Hydroxylase. Journal of Biological Chemistry, 265(20), 11790–11797. [Link]
-
Daoust, R., & Cantero, A. (1959). The numerical proportions of cell types in rat liver during carcinogenesis by 4-dimethylaminoazobenzene (DAB). Cancer Research, 19(7), 757–762. [Link]
-
Zang, Q., & DeBord, D. G. (2020). A Review of the LD50 and Its Current Role in Hazard Communication. ACS Chemical Health & Safety, 28(1), 25–30. [Link]
-
Filimonov, D. A., Lagunin, A. A., Gloriozova, T. A., Rudik, A. V., Druzhilovskiy, D. S., & Poroikov, V. V. (2014). SAR Modeling to Predict Ames Mutagenicity Across Different Salmonella typhimurium Strains. Pharmaceuticals, 7(12), 1023–1039. [Link]
-
Kedderis, G. L., & Hollenberg, P. F. (1983). Characterization of the N-demethylation reactions catalyzed by horseradish peroxidase. Journal of Biological Chemistry, 258(13), 8129–8138. [Link]
-
Jung, R., & Engelhart, G. (1990). Evaluation of mutagenicity testing with Salmonella typhimurium TA102 in three different laboratories. Mutation Research/Genetic Toxicology, 241(3), 225–231. [Link]
-
Beland, F. A., & Kadlubar, F. F. (1990). The Adducts of Carcinogenic Aromatic Amines and Amides with DNA. In Chemical Carcinogens (pp. 267–325). American Chemical Society. [Link]
-
Wheeler, L. A., Soderberg, F. B., & Goldman, P. (1975). The relationship of 2-acetamidofluorene mutagenicity in plate tests with its in vivo liver cell component distribution and its carcinogenic potential. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 30(3), 305–315. [Link]
-
ResearchGate. (n.d.). Oral LD50 toxicity modeling and prediction of per-and polyfluorinated chemicals on rat and mouse. [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. [Link]
-
Anzenbacher, P., & Anzenbacherova, E. (2001). Cytochromes P450 and metabolism of xenobiotics. Cellular and Molecular Life Sciences, 58(5-6), 737–747. [Link]
-
ChemHelp ASAP. (2021, January 6). CYP metabolism & inhibition assays [Video]. YouTube. [Link]
-
Sychev, D. A., Ramenskaya, G. V., Ignatiev, I. V., & Kukes, V. G. (2018). The cytochrome P450 isoenzyme and some new opportunities for the prediction of negative drug interaction in vivo. Journal of Basic and Clinical Physiology and Pharmacology, 29(3), 221–227. [Link]
-
Pereira, M. A. (1982). Comparison of rat liver foci assay and strain A mouse lung tumor assay to detect carcinogens: a review. Journal of the American College of Toxicology, 1(4), 63–71. [Link]
-
National Toxicology Program. (2016). Comparison of Historical Control Tumor Incidence Rates in Female Harlan Sprague-Dawley and Fischer 344/N Rats From Two-Year Bioassays Performed by the National Toxicology Program. Toxicologic Pathology, 44(3), 435–446. [Link]
-
Van der Loos, J. M. (1979). Diaminobenzidine histochemistry in light microscopy. Histochemistry, 61(1), 1–11. [Link]
-
Gasanov, S. E., Dagda, R. K., & Rael, E. D. (2014). Optimizing the Composition of the Substrate Enhances the Performance of Peroxidase-like Nanozymes in Colorimetric Assays: A Case Study of Prussian Blue and 3,3′-Diaminobenzidine. Nanomaterials, 4(1), 1–16. [Link]
-
ResearchGate. (n.d.). 143 questions with answers in 3'-DIAMINOBENZIDINE 3 | Science topic. [Link]
-
Wikipedia contributors. (2024, April 19). 3,3′-Diaminobenzidine. In Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. re-place.be [re-place.be]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 4. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic activation of 2-aminofluorene in the Salmonella mutagenicity assay by different S-9 preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academics.lmu.edu [academics.lmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of the performance of the Ames II assay: a collaborative study with 19 coded compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Animal Models of Liver Cancer: Validating Hepatocellular Carcinoma Induced by 2'-Methyl-4-dimethylaminoazobenzene and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of preclinical oncology research, the choice of an appropriate animal model is paramount to the successful evaluation of novel therapeutics for hepatocellular carcinoma (HCC). An ideal model should faithfully recapitulate the histopathological and molecular characteristics of the human disease. This guide provides an in-depth comparison of rodent models of HCC induced by the azo dye 2'-Methyl-4-dimethylaminoazobenzene (M-DAB) and a widely used alternative, Diethylnitrosamine (DEN). We will delve into the mechanistic underpinnings of these models, provide detailed protocols for their induction and validation, and present a framework for interpreting the experimental data to ensure scientific rigor and translational relevance.
The Chemical Instigators: Understanding the Mechanisms of Carcinogenesis
The induction of hepatocellular carcinoma in rodent models through chemical carcinogens provides a powerful tool to study the initiation and progression of liver cancer. The choice of carcinogen dictates the molecular landscape of the resulting tumors and, consequently, the suitability of the model for specific research questions.
This compound (M-DAB) , a derivative of dimethylaminoazobenzene, is a potent hepatocarcinogen. Its carcinogenic activity is initiated through metabolic activation by cytochrome P450 enzymes in the liver. This process generates reactive electrophilic metabolites that form DNA adducts, leading to genetic mutations and initiating the process of hepatocarcinogenesis. Continuous exposure to M-DAB promotes the clonal expansion of initiated hepatocytes, ultimately leading to the development of HCC.[1]
Diethylnitrosamine (DEN) is another widely used hepatocarcinogen that also requires metabolic activation by hepatic enzymes. The resulting reactive species cause DNA alkylation, primarily forming O6-ethylguanine adducts. These adducts, if not repaired, can lead to G:C to A:T transition mutations during DNA replication, a hallmark of DEN-induced HCC.[2] The administration of a tumor promoter, such as phenobarbital , following DEN initiation can significantly accelerate and enhance tumor development. Phenobarbital promotes the clonal expansion of initiated cells, creating a more rapid and robust tumor phenotype.[3]
Induction Protocols: A Tale of Two Carcinogens
The successful induction of HCC relies on meticulous adherence to established protocols. Here, we provide detailed methodologies for both M-DAB and DEN-induced liver cancer models in rats, a commonly used species in hepatocarcinogenesis studies.
Protocol 1: this compound (M-DAB)-Induced Hepatocellular Carcinoma in Rats
This protocol is based on the dietary administration of M-DAB, a method that mimics chronic exposure to a carcinogen.
Materials:
-
Male Sprague-Dawley rats (weanling, approximately 50-60g)
-
Basal diet (Note: The composition of the basal diet can influence carcinogenesis and should be consistent throughout the study. A standard purified diet is recommended.)
-
This compound (M-DAB)
-
Corn oil or other suitable vehicle
-
Metabolic cages for urine and feces collection (optional, for metabolism studies)
Procedure:
-
Acclimatization: Upon arrival, acclimatize the rats to the animal facility for at least one week with free access to standard chow and water.
-
Diet Preparation: Prepare a diet containing 0.06% M-DAB. To do this, dissolve the appropriate amount of M-DAB in a small amount of corn oil and then thoroughly mix it with the basal diet to ensure uniform distribution. Prepare fresh diet weekly.
-
Carcinogen Administration: At the start of the experiment, randomly divide the rats into a control group (receiving the basal diet only) and an experimental group (receiving the 0.06% M-DAB diet).
-
Feeding Regimen: Provide the respective diets and water ad libitum for a period of 10 weeks.[4]
-
Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or rough fur. Record body weights weekly.
-
Termination: After 10 weeks of M-DAB administration, switch the experimental group back to the basal diet. Euthanize subgroups of animals at predetermined time points (e.g., 20, 30, and 40 weeks from the start of the study) to observe tumor progression.
Protocol 2: Diethylnitrosamine (DEN) and Phenobarbital-Induced Hepatocellular Carcinoma in Rats
This two-stage protocol, involving an initiator (DEN) and a promoter (phenobarbital), is a widely accepted method for inducing HCC.
Materials:
-
Male Wistar rats (6-8 weeks old)[5]
-
Diethylnitrosamine (DEN)
-
Sterile saline (0.9% NaCl)
-
Phenobarbital sodium
-
Drinking water
Procedure:
-
Acclimatization: Acclimatize the rats for at least one week.
-
Initiation: Administer a single intraperitoneal (IP) injection of DEN at a dose of 200 mg/kg body weight, dissolved in sterile saline.[2]
-
Promotion: Two weeks after the DEN injection, begin the promotion phase. Administer 0.05% phenobarbital in the drinking water.[3] Prepare fresh phenobarbital solution weekly.
-
Monitoring: Monitor the animals daily and record their body weights weekly.
-
Termination: The development of tumors can be expected within 16-20 weeks of DEN administration. Euthanize animals at the desired time point for analysis.
The Path to Validation: A Multi-faceted Approach
Robust validation is the cornerstone of any reliable animal model. A comprehensive validation strategy should encompass histological, serological, and molecular analyses to confirm the presence of HCC and characterize its molecular features.
Histological Validation: Visualizing the Neoplastic Transformation
Histopathological examination of liver tissue is the gold standard for confirming the presence of HCC. Hematoxylin and Eosin (H&E) staining provides a clear visualization of the tissue architecture and cellular morphology.
Histological Features of Chemically-Induced HCC:
-
Loss of normal lobular architecture: The organized structure of hepatic lobules is disrupted.
-
Hepatocellular pleomorphism: Variation in the size and shape of tumor cells.
-
Increased nuclear-to-cytoplasmic ratio: The nuclei of cancer cells are disproportionately large.
-
Hyperchromatic nuclei: The nuclei appear darker due to an increase in DNA content.
-
Formation of trabecular structures: Tumor cells often arrange in thick cords or plates.
-
Sinusoidal capillarization: The sinusoids within the tumor resemble capillaries.
-
Presence of mitotic figures: An increased number of dividing cells, some of which may be atypical.[6][7]
Step-by-Step H&E Staining Protocol for Liver Tissue:
-
Fixation: Immediately after euthanasia, perfuse the liver with phosphate-buffered saline (PBS) to remove blood, followed by 10% neutral buffered formalin for fixation. Immerse the entire liver in formalin for at least 24 hours.
-
Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions (70%, 95%, 100%), clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinization and Rehydration:
-
Hematoxylin Staining:
-
Immerse in Harris hematoxylin solution for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute or a weak ammonia solution.
-
-
Eosin Staining:
-
Counterstain with Eosin Y solution for 1-2 minutes.
-
Rinse briefly in tap water.[1]
-
-
Dehydration and Clearing:
-
95% Ethanol: 1 change, 3 minutes.
-
100% Ethanol: 2 changes, 3 minutes each.
-
Xylene: 2 changes, 5 minutes each.[1]
-
-
Mounting: Apply a coverslip using a permanent mounting medium.
Serum Biomarkers: A Window into Liver Function and Tumor Presence
Analyzing serum biomarkers provides a non-invasive method to monitor liver damage and tumor development.
Key Serum Biomarkers:
-
Alanine Aminotransferase (ALT): An enzyme that is released into the bloodstream upon liver cell injury. Elevated ALT levels are indicative of hepatocellular damage.
-
Alpha-fetoprotein (AFP): A protein that is normally produced by the fetal liver and yolk sac. In adults, elevated serum AFP levels are strongly associated with HCC.[10]
Protocol for Serum Biomarker Analysis using ELISA:
This protocol provides a general outline. Always refer to the specific instructions provided with the commercial ELISA kit.
-
Sample Collection: Collect blood via cardiac puncture at the time of euthanasia. Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum. Store the serum at -80°C until analysis.
-
ELISA Procedure (General):
-
Prepare standards, controls, and samples according to the kit's instructions.
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as per the manufacturer's protocol.
-
Wash the wells to remove unbound substances.
-
Add the enzyme-conjugated detection antibody and incubate.
-
Wash the wells again.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and read the absorbance at the specified wavelength using a microplate reader.
-
Calculate the concentration of the biomarker in the samples by comparing their absorbance to the standard curve.[5][11]
-
Molecular Validation: Unveiling the Genetic Signature of HCC
Quantitative Polymerase Chain Reaction (qPCR) allows for the quantification of specific mRNA transcripts in liver tissue, providing molecular evidence of HCC.
Key Molecular Markers:
-
Alpha-fetoprotein (AFP): In addition to being a serum biomarker, the expression of AFP mRNA is upregulated in HCC cells.
-
Glypican-3 (GPC3): A cell-surface heparan sulfate proteoglycan that is overexpressed in the majority of HCCs but not in normal adult liver tissue, making it a highly specific marker.[12]
Protocol for qPCR Analysis of Liver Tissue:
-
Tissue Homogenization and RNA Extraction:
-
Immediately after collection, snap-freeze a portion of the liver tissue in liquid nitrogen and store it at -80°C.
-
To extract RNA, homogenize approximately 30-50 mg of frozen liver tissue in 1 mL of a suitable lysis reagent (e.g., TRIzol) using a mechanical homogenizer.
-
Follow the manufacturer's protocol for the chosen RNA extraction kit to isolate total RNA. This typically involves phase separation with chloroform, RNA precipitation with isopropanol, and washing with ethanol.[13][14][15]
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) primers and reverse transcriptase.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (AFP, GPC3) and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., SYBR Green).
-
Primer Design: It is crucial to use validated primer sequences. The following are example primer sequences for rat genes; however, validation is recommended.
-
Rat AFP Forward: 5'-GCTGGATTGTCTGCAGGATGG-3'
-
Rat AFP Reverse: 5'-TGCAGACCTTCTTGGCAACATT-3'
-
Rat GPC3 Forward: 5'-AGTGCAACGAGGAAGACCAT-3'
-
Rat GPC3 Reverse: 5'-GACACCGTCGTCATCTTGAG-3'
-
Rat GAPDH Forward: 5'-GGCACAGTCAAGGCTGAGAATG-3'
-
Rat GAPDH Reverse: 5'-ATGGTGGTGAAGACGCCAGTA-3'
-
-
Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the tumor and control samples, normalized to the reference gene.
-
Comparative Analysis: M-DAB vs. DEN Models
The choice between the M-DAB and DEN models depends on the specific research objectives. The following table summarizes the key characteristics of each model to aid in this decision-making process.
| Feature | This compound (M-DAB) Model | Diethylnitrosamine (DEN) +/- Phenobarbital Model |
| Carcinogen | This compound | Diethylnitrosamine (initiator), Phenobarbital (promoter) |
| Administration | Dietary (chronic) | IP injection (acute initiation), Drinking water (chronic promotion) |
| Tumor Latency | Longer (weeks to months) | Shorter, especially with a promoter (weeks) |
| Tumor Incidence | High, but can be variable | Very high and consistent, particularly with a promoter |
| Tumor Type | Primarily hepatocellular carcinoma, but cholangiocarcinomas have also been reported[16][17] | Predominantly hepatocellular carcinoma |
| Molecular Profile | DNA adduct formation leading to mutations | DNA alkylation (O6-ethylguanine) leading to G:C to A:T transitions |
| Advantages | Mimics chronic exposure to a dietary carcinogen. | Highly reproducible and rapid tumor development. Well-characterized model. |
| Disadvantages | Longer latency period. Diet composition can be a confounding factor. | Acute, high-dose initiation may not fully recapitulate the slow, progressive nature of human HCC. |
| Best Suited For | Studies on the effects of chronic carcinogen exposure and dietary interventions. | High-throughput screening of anti-cancer agents, studies on tumor promotion. |
Visualizing the Workflow and Pathways
Conclusion: Selecting the Right Tool for the Job
The validation of animal models is a critical step in preclinical liver cancer research. Both the M-DAB and DEN-induced models offer valuable, albeit different, platforms for investigating hepatocarcinogenesis and evaluating novel therapies. The M-DAB model, with its chronic dietary administration, may better represent continuous environmental or dietary exposure to carcinogens. In contrast, the DEN model, particularly when combined with a promoter like phenobarbital, provides a more rapid and highly reproducible system ideal for large-scale studies.
The choice of model should be guided by the specific scientific question. Regardless of the model chosen, a rigorous validation process incorporating histological, serological, and molecular endpoints is essential to ensure the data generated is reliable and translatable. By understanding the nuances of these models and applying the detailed protocols outlined in this guide, researchers can enhance the quality and impact of their preclinical liver cancer research.
References
-
Genetic resistance to chemical hepatocarcinogenesis in the DRH rat strain. PubMed. Available at: [Link]
-
Serum N-glycome biomarker for monitoring development of DENA-induced hepatocellular carcinoma in rat. PubMed. Available at: [Link]
-
Optimized protocol for an inducible rat model of liver tumor with chronic hepatocellular injury, inflammation, fibrosis, and cirrhosis. PubMed Central. Available at: [Link]
-
Anticancer effect of caudatin in diethylnitrosamine‑induced hepatocarcinogenesis in rats. Spandidos Publications. Available at: [Link]
-
Liver Tissue RNA Isolation. Protocols.io. Available at: [Link]
-
DEN-Induced Hepatocarcinogenesis in Rat Models (A) Schematic diagram of... ResearchGate. Available at: [Link]
-
Rat Alpha-fetoprotein (Afp) ELISA Kit (RTEB0119). Assay Genie. Available at: [Link]
-
Chronic Administration of Diethylnitrosamine and 2-Acetylaminofluorene Induces Hepatocellular Carcinoma in Wistar Rats. MDPI. Available at: [Link]
-
Modification of Diethylnitrosamine Liver Carcinogenesis With Phenobarbital but not With Immunosuppression2. JNCI: Journal of the National Cancer Institute. Available at: [Link]
-
Comprehensive Profiling and Therapeutic Insights into Differentially Expressed Genes in Hepatocellular Carcinoma. MDPI. Available at: [Link]
-
Tissue Homogenization and RNA + Protein Extraction using TRIzol reagent. University of Washington. Available at: [Link]
-
Effects of inhibiting hepatocarcinogenesis upon the early fine structural changes induced in rat hepatocytes by 3'-methyl-4-dimethylaminoazobenzene. PubMed. Available at: [Link]
-
The serum liver function parameters of the diethylnitrosamine (DEN) and control (C) groups. ResearchGate. Available at: [Link]
-
Gene Expression Biomarker Provides Early Prediction and Mechanistic Assessment of Hepatic Tumor Induction by Nongenotoxic Chemicals. Toxicological Sciences. Available at: [Link]
-
Protocol – from tissues to RT-qPCR. University of Coimbra. Available at: [Link]
-
Promotion by dietary phenobarbital of hepatocarcinogenesis by 2-methyl-N,N-dimethyl-4-aminoazobenzene in the rat. PubMed. Available at: [Link]
-
Gene expression profiling analysis of hepatocellular carcinoma. Semantic Scholar. Available at: [Link]
-
Targeting Glypican-3 for Liver Cancer Therapy: Clinical Applications and Detection Methods. Dovepress. Available at: [Link]
-
Molecular Changes Following Induction of Hepatocellular Carcinoma by Diethylnitrosamine and Thioacetamide, and Subsequent Treatment. Ivyspring. Available at: [Link]
-
Gene expression profiling analysis of hepatocellular carcinoma. BMC Cancer. Available at: [Link]
-
Potential biomarkers of HCC based on gene expression and DNA methylation profiles. Spandidos Publications. Available at: [Link]
-
Selection of Suitable Reference Genes for Quantitative Real-Time PCR Normalization in Three Types of Rat Adipose Tissue. MDPI. Available at: [Link]
-
Effect of BCG on hepatocarcinogenesis of the rat induced by 3'-methyl-4-(dimethylamino)azobenzene. PubMed. Available at: [Link]
-
Primer sequences of various rat genes used for qPCR. ResearchGate. Available at: [Link]
-
High Susceptibility to Hepatocellular Carcinoma Development in LEC Rats with Hereditary Hepatitis. Japanese Journal of Cancer Research. Available at: [Link]
-
Histopathologic features of hepatocellular carcinoma. Wiley Online Library. Available at: [Link]
-
Cholangiocarcinomas induced by feeding 3'-methyl-4-dimethylaminoazobenzene to rats. Histopathology and ultrastructure. PubMed. Available at: [Link]
-
The Carcinogenicity of/)-Dimethylaminoazobenzene Diets Containing Hydrogenated Coconut Oil*t in. Semantic Scholar. Available at: [Link]
-
Liver carcinogenesis: Rodent models of hepatocarcinoma and cholangiocarcinoma. World Journal of Gastroenterology. Available at: [Link]
-
Histological features of early hepatocellular carcinomas and their developmental process: for daily practical clinical application. Journal of Medical Investigation. Available at: [Link]
-
Cholangiocarcinomas induced by feeding 3'-methyl-4-dimethylaminoazobenzene to rats. Histopathology and ultrastructure. PubMed Central. Available at: [Link]
-
Selection of reference genes for quantitative real-time PCR in a rat asphyxial cardiac arrest model. BMC Molecular Biology. Available at: [Link]
-
Pathologic and molecular features of hepatocellular carcinoma: An update. World Journal of Hepatology. Available at: [Link]
-
Advances in Histological and Molecular Classification of Hepatocellular Carcinoma. MDPI. Available at: [Link]
-
Histopathology of hepatocellular carcinoma - when and what. OAE Publishing Inc. Available at: [Link]
-
Rat PCR Primer Sets. RealTimePrimers.com. Available at: [Link]
-
The BN rat strain carries dominant hepatocarcinogen resistance loci. Semantic Scholar. Available at: [Link]
-
Primer sequences of various rat genes used for qPCR. ResearchGate. Available at: [Link]
Sources
- 1. Genetic resistance to chemical hepatocarcinogenesis in the DRH rat strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medsci.org [medsci.org]
- 3. Promotion by dietary phenobarbital of hepatocarcinogenesis by 2-methyl-N,N-dimethyl-4-aminoazobenzene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Se-Methylselenocysteine Alleviates Liver Injury in Diethylnitrosamine (DEN)-Induced Hepatocellular Carcinoma Rat Model by Reducing Liver Enzymes, Inhibiting Angiogenesis, and Suppressing Nitric Oxide (NO)/Nitric Oxide Synthase (NOS) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic Administration of Diethylnitrosamine and 2-Acetylaminofluorene Induces Hepatocellular Carcinoma in Wistar Rats [mdpi.com]
- 6. Histological features of early hepatocellular carcinomas and their developmental process: for daily practical clinical application: Hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Serum N-glycome biomarker for monitoring development of DENA-induced hepatocellular carcinoma in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized protocol for an inducible rat model of liver tumor with chronic hepatocellular injury, inflammation, fibrosis, and cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of BCG on hepatocarcinogenesis of the rat induced by 3'-methyl-4-(dimethylamino)azobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Liver Tissue RNA Isolation - University of Minnesota TMCs [protocols.io]
- 14. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 15. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 16. Cholangiocarcinomas induced by feeding 3'-methyl-4-dimethylaminoazobenzene to rats. Histopathology and ultrastructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cholangiocarcinomas induced by feeding 3'-methyl-4-dimethylaminoazobenzene to rats. Histopathology and ultrastructure - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternatives for Inducing Hepatocarcinogenesis
For decades, 2'-Methyl-4-dimethylaminoazobenzene (2'-Me-DAB) has been a tool in the study of liver cancer. However, the scientific community's quest for models that more accurately recapitulate the diversity of human hepatocellular carcinoma (HCC) has led to the development and refinement of a range of alternatives. This guide provides an in-depth comparison of the most prominent chemical, genetic, and dietary models used to induce hepatocarcinogenesis, offering the technical insights and experimental data necessary for researchers, scientists, and drug development professionals to select the most appropriate model for their specific research questions.
The Shift from Traditional Inducers: Why Seek Alternatives?
While historical chemical inducers like 2'-Me-DAB have been instrumental, the need for models that reflect the complex etiology of human HCC, including chronic inflammation, metabolic syndrome, and specific genetic mutations, has driven the adoption of more sophisticated approaches. This guide will explore these alternatives, focusing on their mechanisms, experimental protocols, and the characteristics of the tumors they produce.
I. Chemical Induction of Hepatocarcinogenesis: Beyond the Classics
Chemical inducers remain a cornerstone of HCC research due to their relative simplicity and reproducibility. Here, we compare the most widely used compounds.
Diethylnitrosamine (DEN): A Versatile and Potent Hepatocarcinogen
Diethylnitrosamine (DEN) is a potent genotoxic agent that induces HCC in rodents, closely mimicking some aspects of human hepatocarcinogenesis.[1] Its mechanism primarily involves DNA alkylation, leading to genetic mutations and subsequent neoplastic transformation.[2]
Mechanism of Action: DEN is metabolically activated by cytochrome P450 enzymes in hepatocytes, generating reactive ethyl diazonium ions that alkylate DNA bases. This leads to DNA damage, increased cell proliferation, and chronic inflammation, creating a pro-tumorigenic environment.[2][3] Key signaling pathways implicated in DEN-induced hepatocarcinogenesis include the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and the activation of inflammatory pathways involving cytokines like TNF-α, IL-6, and IL-1β.[4]
Experimental Workflow for DEN-induced HCC:
Caption: Workflow for DEN-induced hepatocarcinogenesis.
Detailed Protocol:
-
Animal Model: Use 14-day-old male C57BL/6 mice. At this age, hepatocytes are still actively proliferating, making them more susceptible to DEN-induced carcinogenesis.[5]
-
DEN Preparation: Prepare a working solution of DEN at 5 µg/µl in sterile phosphate-buffered saline (PBS).[6]
-
Administration: Administer a single intraperitoneal (i.p.) injection of DEN at a dose of 25 mg/kg body weight.[6]
-
Monitoring: House the mice under standard conditions and monitor their health. HCC development is typically observed between 8 to 12 months of age.[5]
Thioacetamide (TAA): Modeling Fibrosis-Associated HCC
Thioacetamide (TAA) is a hepatotoxin that induces chronic liver injury, leading to fibrosis, cirrhosis, and ultimately HCC.[7] This model is particularly relevant for studying HCC that arises in the context of chronic liver disease.
Mechanism of Action: TAA is metabolized by cytochrome P450 enzymes to reactive metabolites that cause oxidative stress, leading to hepatocyte necrosis and apoptosis.[7] The resulting chronic inflammation and regenerative processes drive the development of fibrosis and cirrhosis, which are pre-neoplastic conditions for HCC.
Experimental Workflow for TAA-induced HCC:
Caption: Workflow for TAA-induced hepatocarcinogenesis.
Detailed Protocol:
-
Animal Model: Use 6-week-old male Lewis rats.[7]
-
TAA Preparation: Dissolve TAA in saline solution at a concentration of 100 mg/mL.[7]
-
Administration: Administer bi-weekly intraperitoneal injections of TAA at a dosage of 200 mg/kg over a period of 34 weeks.[7]
-
Outcome: This protocol leads to the development of well-differentiated HCC in the context of cirrhosis.[7]
Aflatoxin B1 (AFB1): A Clinically Relevant Mycotoxin
Aflatoxin B1 (AFB1) is a mycotoxin produced by Aspergillus species that contaminates food supplies in many parts of the world and is a major risk factor for human HCC.[8][9]
Mechanism of Action: AFB1 is metabolized by cytochrome P450 enzymes to a reactive epoxide that forms DNA adducts, primarily with guanine residues.[8][9] This can lead to a characteristic G to T transversion mutation in the p53 tumor suppressor gene at codon 249, a molecular signature of AFB1-induced HCC.[10][11]
Experimental Workflow for AFB1-induced HCC:
Caption: Workflow for AFB1-induced hepatocarcinogenesis.
Detailed Protocol:
-
Animal Model: Use neonatal (7 days old) male mice.[12]
-
AFB1 Preparation: Dissolve AFB1 in a suitable vehicle like tricaprylin.[12]
-
Administration: Administer a single intraperitoneal injection of AFB1 at a dose of 6 µg/g body weight.[12]
-
Monitoring: Maintain the mice on a regular diet for up to 12 months, monitoring for tumor development.[12]
Comparative Analysis of Chemical Inducers:
| Feature | Diethylnitrosamine (DEN) | Thioacetamide (TAA) | Aflatoxin B1 (AFB1) |
| Primary Mechanism | DNA alkylation, genotoxicity[2] | Chronic liver injury, fibrosis, cirrhosis[7] | DNA adduct formation, p53 mutation[10][11] |
| Tumor Latency | 8-12 months[5] | ~34 weeks[7] | Up to 12 months[12] |
| Tumor Incidence | High (can reach 100% with promoters)[1] | Variable, can be high with prolonged exposure[13] | Strain-dependent, can be high[14] |
| Histopathology | Well-differentiated HCC[5] | Well-differentiated HCC with cirrhosis[7] | Well-differentiated HCC[14] |
| Advantages | High reproducibility, high tumor incidence[15] | Models HCC in the context of fibrosis/cirrhosis | High clinical relevance, specific p53 mutation |
| Disadvantages | Does not typically induce fibrosis on its own[14] | Long induction period, can cause high mortality[16] | Strain-dependent susceptibility, toxicity[14] |
II. Genetic Models: Dissecting the Molecular Drivers of HCC
Genetically engineered mouse models (GEMMs) allow for the precise investigation of the roles of specific genes in hepatocarcinogenesis.
c-Myc Transgenic Mice: Modeling Oncogene-Driven HCC
The c-Myc proto-oncogene is frequently overexpressed in human HCC. Transgenic mouse models overexpressing c-Myc in the liver provide a valuable tool to study its role in tumor initiation and progression.[17][18]
Mechanism of Action: c-Myc is a transcription factor that regulates genes involved in cell proliferation, growth, and apoptosis. Its overexpression in hepatocytes leads to uncontrolled cell division and the development of HCC.[17] This model often shows activation of the β-catenin signaling pathway.[17]
Experimental Workflow for c-Myc Transgenic HCC Model:
Caption: Workflow for generating a c-Myc transgenic HCC model.
Detailed Protocol:
-
Breeding: Cross H11LNL-Myc heterozygous mice with Albumin (Alb)-cre transgenic mice to generate c-Myc/Alb-cre double-positive offspring.[19][20]
-
Genotyping: Use PCR to identify the double-positive mice.
-
Tumor Development: HCC develops spontaneously in these mice. Early-stage tumors can be observed in males around 47 days and in females around 60 days of age, with 100% of mice developing HCC by approximately 3 months.[19][20]
Mdr2-Knockout Mice: A Model of Inflammation-Driven HCC
The multidrug resistance 2 (Mdr2 or Abcb4) gene encodes a phospholipid transporter in the canalicular membrane of hepatocytes. Mdr2-knockout (Mdr2-KO) mice lack this transporter, leading to chronic cholestatic hepatitis and subsequent development of HCC.[15] This model is highly relevant for studying inflammation-associated liver cancer.
Mechanism of Action: The absence of Mdr2 leads to the secretion of bile that is toxic to bile duct epithelial cells, causing chronic inflammation, ductular proliferation, and fibrosis. The persistent inflammatory environment, characterized by the activation of pathways like NF-κB, promotes the development of HCC.[15][21]
Experimental Progression in Mdr2-KO Mice:
-
Early Stage (1-3 months): Chronic hepatitis with significant inflammation.[9]
-
Intermediate Stage (6-9 months): Progressive fibrosis and development of dysplastic nodules.
-
Late Stage (12-15 months): Development of HCC.
Signaling Pathway in Mdr2-KO Mice:
Caption: Pathogenesis of HCC in Mdr2-knockout mice.
III. Dietary Models: Replicating Metabolic Disease-Associated HCC
With the rising prevalence of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) as major risk factors for HCC, dietary models that mimic these conditions are of increasing importance.[22][23]
Choline-Deficient, Ethionine-Supplemented (CDE) Diet
The CDE diet is a well-established model for inducing chronic liver injury and HCC.[24] Choline deficiency leads to impaired VLDL secretion and subsequent steatosis, while ethionine, a methionine antagonist, inhibits hepatocyte proliferation.
Mechanism of Action: The combination of steatosis and inhibited hepatocyte regeneration leads to liver cell death, inflammation, and the proliferation of liver progenitor cells (oval cells).[25][26] Long-term feeding of a CDE diet results in fibrosis, cirrhosis, and HCC.[24]
Detailed Protocol:
-
Animal Model: Use male C57BL/6J mice.
-
Diet: Provide a choline-deficient diet ad libitum and supplement the drinking water with 0.15% DL-ethionine.[27]
-
Duration: Short-term administration (e.g., 6 weeks) is used to study liver injury and progenitor cell responses, while long-term feeding (up to 19 months) leads to HCC with a high incidence (around 85%).[27][28]
NASH-Inducing Diets (High-Fat, High-Fructose/Sucrose)
To more closely model human NASH-driven HCC, various "Western-style" diets are used. These typically consist of high levels of fat (especially saturated fat), cholesterol, and sugars (fructose and sucrose).
Mechanism of Action: These diets induce obesity, insulin resistance, and hepatic steatosis. The excess lipids in the liver lead to lipotoxicity, oxidative stress, and inflammation, driving the progression from steatosis to NASH, fibrosis, and eventually HCC.
Experimental Protocol for a Western Diet-Induced NASH-HCC Model:
-
Animal Model: C57BL/6NJ mice.
-
Diet: Feed a high-fat diet (e.g., 40-60% of calories from fat) and provide sugar water (e.g., high-fructose/glucose solution) ad libitum.
-
Duration: Pathological changes progress over time, with steatohepatitis and fibrosis developing by 16-32 weeks, and HCC appearing in a significant proportion of mice by 54 weeks.[29]
Comparative Analysis of Dietary Models:
| Feature | CDE Diet | NASH-Inducing Diets |
| Primary Mechanism | Steatosis, inhibited hepatocyte regeneration, progenitor cell proliferation[25][26] | Lipotoxicity, oxidative stress, chronic inflammation |
| Tumor Latency | Long (up to 19 months)[28] | Long (e.g., 54 weeks)[29] |
| Tumor Incidence | High (around 85%)[28] | Variable, can be high with specific diets and mouse strains |
| Metabolic Phenotype | Weight loss[27] | Obesity, insulin resistance[29] |
| Advantages | Robust induction of liver injury and progenitor cell response[25] | Closely mimics human NASH and metabolic syndrome |
| Disadvantages | High morbidity and mortality, weight loss is not characteristic of human NASH[25][27] | Long induction time, variability between diet compositions and mouse strains |
Conclusion: Selecting the Right Model for Your Research
The choice of a model for inducing hepatocarcinogenesis is a critical decision that will profoundly impact the relevance and translatability of research findings. There is no single "best" model; the optimal choice depends on the specific scientific question being addressed.
-
For studies focused on the effects of genotoxic insults and initial mutational events, DEN provides a robust and reproducible model.
-
To investigate HCC arising from a background of chronic liver disease and fibrosis, TAA is a suitable choice.
-
For research with high clinical relevance to a major human risk factor, AFB1 offers a model with a specific molecular signature.
-
To dissect the role of specific oncogenes or tumor suppressors, GEMMs like the c-Myc transgenic or Mdr2-knockout mice are indispensable.
-
For studying the increasingly important link between metabolic disease and liver cancer, dietary models that induce NASH are the most appropriate.
By carefully considering the mechanisms, protocols, and characteristics of each model presented in this guide, researchers can make informed decisions to advance our understanding of hepatocarcinogenesis and develop more effective therapies for this devastating disease.
References
-
Katz, A., Gerasimova, A., & Oren, M. (2012). Molecular mechanisms of liver carcinogenesis in the mdr2-knockout mice. Journal of Hepatology, 57(4), 835-840. [Link]
-
An, P., Liu, X., & Wang, C. (2023). Cooperation Between Aflatoxin-Induced p53 Aberrations and Hepatitis B Virus in Hepatocellular Carcinoma. Toxins, 15(3), 211. [Link]
-
Chen, J. G., & Wu, F. (2018). Genome-wide association study of the TP53 R249S mutation in hepatocellular carcinoma with aflatoxin B1 exposure and infection with hepatitis B virus. Journal of Gastrointestinal Oncology, 9(5), 947-957. [Link]
-
Hollstein, M., Sidransky, D., Vogelstein, B., & Harris, C. C. (1993). p53 mutations in human cancers. Science, 253(5015), 49-53. [Link]
-
Llovet, J. M., Kelley, R. K., Villanueva, A., Singal, A. G., Pikarsky, E., Roayaie, S., ... & Forner, A. (2021). Hepatocellular carcinoma. Nature Reviews Disease Primers, 7(1), 1-23. [Link]
-
Aguilar, F., Harris, C. C., Sun, T., Hollstein, M., & Cerutti, P. (1994). Aflatoxin B1 induces the transversion of G-->T in codon 249 of the p53 tumor suppressor gene in human hepatocytes. Proceedings of the National Academy of Sciences, 91(18), 8586-8590. [Link]
-
Mace, T. A., L-Far, F., Ameen, Z., & El-Naggar, A. K. (1997). Aflatoxin B1-induced DNA adduct formation and p53 mutations in CYP450-expressing human liver cell lines. International journal of cancer, 71(5), 844-849. [Link]
-
Pikarsky, E., Porat, R. M., Stein, I., Abramovitch, R., Amit, S., Kasem, S., ... & Ben-Neriah, Y. (2004). NF-kappaB functions as a tumour promoter in inflammation-associated cancer. Nature, 431(7007), 461-466. [Link]
-
Uehara, T., Ainslie, G. R., Kutanzi, K., Pogribny, I. P., & Muskhelishvili, L. (2013). The DEN and CCl4-induced mouse model of fibrosis and inflammation-associated hepatocellular carcinoma. Current protocols in pharmacology, 63(1), 14-27. [Link]
-
Katz, A., Gerasimova, A., & Oren, M. (2011). Interstrain differences in chronic hepatitis and tumor development in a murine model of inflammation-mediated hepatocarcinogenesis. Hepatology, 54(3), 897-907. [Link]
-
Behary, J., Amorim, N., Jiang, X., Raposo, A., Gong, L., McGovern, E., ... & El-Omar, E. (2021). Gut microbiota profile in a murine model of inflammation-associated colon cancer. Gut microbes, 13(1), 1-16. [Link]
-
Tolba, R., Kraus, T., Liedtke, C., Schwarz, M., & Weiskirchen, R. (2015). Diethylnitrosamine (DEN)-induced carcinogenic liver injury in mice. Laboratory animals, 49(1_suppl), 59-69. [Link]
-
Green, C. D., Weigel, C., Brown, R. D., Spiegel, S., & Nagahashi, M. (2022). A new preclinical model of western diet-induced progression of non-alcoholic steatohepatitis to hepatocellular carcinoma. The FASEB Journal, 36(5), e22262. [Link]
-
Pradidarcheep, W., St-Pierre, P., & Weber, A. (2020). A Modified Protocol of Diethylnitrosamine Administration in Mice to Model Hepatocellular Carcinoma. International journal of molecular sciences, 21(15), 5406. [Link]
-
Becker, F. F. (1982). Thioacetamide hepatocarcinogenesis. Journal of the National Cancer Institute, 69(5), 1141-1145. [Link]
-
Febbraio, M. A., Reibe, S., Shalapour, S., Ooi, G. J., Watt, M. J., & Karin, M. (2019). Preclinical models for studying NASH-driven HCC: how useful are they?. Cell metabolism, 29(1), 18-26. [Link]
-
Mei, Y., Zhou, C., Liang, C. Y., Lu, G. M., Zeng, M. S., Wang, J. J., & Feng, G. K. (2020). A method to establish a c-Myc transgenic mouse model of hepatocellular carcinoma. MethodsX, 7, 100921. [Link]
-
Li, H., Li, C., & Zhang, J. (2024). A rat model of cirrhosis with well-differentiated hepatocellular carcinoma induced by thioacetamide. Frontiers in Oncology, 14, 1341813. [Link]
-
He, L., & Tian, D. (2015). Mouse models of liver cancer: Progress and recommendations. Oncotarget, 6(28), 24453. [Link]
-
Angsubhakorn, S., Bhamarapravati, N., Romruen, K., Sahaphong, S., & Thamavit, W. (1981). A single dose-response effect of aflatoxin B1 on rapid liver cancer induction in two strains of rats. Thai journal of toxicology, 1(1), 63-71. [Link]
-
Mei, Y., Zhou, C., Liang, C. Y., Lu, G. M., Zeng, M. S., Wang, J. J., & Feng, G. K. (2020). A method to establish a c-Myc transgenic mouse model of hepatocellular carcinoma. MethodsX, 7, 100921. [Link]
-
Kumar, V. (2014). Answer to "Which route of administration is suitable when using diethylnitrosamine (DEN) to induce hepatocellular carcinoma?". ResearchGate. [Link]
-
Febbraio, M. A., Reibe, S., Shalapour, S., Ooi, G. J., Watt, M. J., & Karin, M. (2019). Preclinical Models for Studying NASH-Driven HCC: How Useful Are They?. Cell metabolism, 29(1), 18-26. [Link]
-
Febbraio, M. A., Reibe, S., Shalapour, S., Ooi, G. J., Watt, M. J., & Karin, M. (2019). Preclinical Models for Studying NASH-Driven HCC: How Useful Are They?. eScholarship, University of California. [Link]
-
He, L., & Tian, D. (2022). Mouse Models of Hepatocellular Carcinoma: Classification, Advancement, and Application. Frontiers in Oncology, 12, 896949. [Link]
-
Gómez-Quiroz, L. E., Seoane, A. I., & Factor, V. M. (2016). Diethylnitrosamine Increases Proliferation in Early Stages of Hepatic Carcinogenesis in Insulin-Treated Type 1 Diabetic Mice. Oxidative medicine and cellular longevity, 2016. [Link]
-
Gogoi-Tiwari, J., Köhn-Gaone, J., Giles, C., Schmidt-Arras, D., Gratte, F. D., Elsegood, C. L., ... & Tirnitz-Parker, J. E. (2017). The Murine Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model of Chronic Liver Injury. Journal of visualized experiments: JoVE, (128), 56138. [Link]
-
Rodrigues, G. R., Paiva, G. B., de Souza, C. J. S., da Silva, T. C., Valente, B., Dias, L., ... & Calado, B. (2021). Main advantages and limitations of the main in vivo HCC mouse models available in the literature. ResearchGate. [Link]
-
Yokoyama, S., & Sagara, T. (1995). Phosphatidylcholine peroxidation and liver cancer in mice fed a choline-deficient diet with ethionine. Hepatology, 22(4), 1230-1235. [Link]
-
Mahmoud, Y. I., & Al-Dossari, A. A. (2024). Potential Therapeutic Effect of Sinigrin on Diethylnitrosamine-Induced Liver Cancer in Mice: Exploring the Involvement of Nrf-2/HO-1, PI3K–Akt–mTOR Signaling Pathways, and Apoptosis. Journal of Inflammation Research, 17, 1-17. [Link]
-
Gellad, Y. R., & Sanyal, A. J. (2017). Increased incidence of aflatoxin B1-induced liver tumors in hepatitis virus C transgenic mice. Hepatology Communications, 1(5), 429-440. [Link]
-
Akhurst, B., Croager, E. J., Farley-Roche, C. A., Ong, J. K., Dumble, M. L., Knight, B., & Yeoh, G. C. (2001). A modified choline-deficient, ethionine-supplemented diet protocol effectively induces oval cells in mouse liver. Hepatology, 34(3), 519-522. [Link]
-
Reibe, S., & Karin, M. (2023). PRECLINICAL MODELS OF NONALCOHOLIC STEATOHEPATITIS LEADING TO HEPATOCELLULAR CARCINOMA. Annual review of pathology, 18, 281-302. [Link]
-
Febbraio, M. A., Reibe, S., Shalapour, S., Ooi, G. J., Watt, M. J., & Karin, M. (2019). Preclinical Models for Studying NASH-Driven HCC: How Useful Are They?. ResearchGate. [Link]
-
Parzefall, W. (2002). Thioacetamide hepatocarcinogenesis. Journal of the National Cancer Institute, 94(12), 900-901. [Link]
-
Hernández-Gea, V., Toffanin, S., Friedman, S. L., & Llovet, J. M. (2013). Model of Liver Fibrosis Induction by Thioacetamide in Rats for Regenerative Therapy Studies. Fibrogenesis & tissue repair, 6(1), 1-8. [Link]
-
Knight, B., Akhurst, B., & Yeoh, G. C. (2017). A modified choline-deficient, ethionine-supplemented diet reduces morbidity and retains a liver progenitor cell response in mice. Disease models & mechanisms, 10(1), 73-80. [Link]
-
Dasgupta, A., Chatterjee, R., & Chowdhury, J. R. (1975). Thioacetamide-induced hepatocarcinoma in rat. Oncology, 31(5-6), 249-255. [Link]
-
Koiri, R. K., & Shrivastava, S. (2018). Development of hepatocellular carcinoma in rat treated with AFB1. ResearchGate. [Link]
-
Maltoni, C., & Lefemine, G. (1974). Aflatoxin B1 DNA-Adducts in Hepatocellular Carcinoma from a Low Exposure Area. La Medicina del lavoro, 65(11-12), 442-446. [Link]
-
Wagner, M., & Trauner, M. (2009). Response of sinusoidal mouse liver cells to choline-deficient ethionine-supplemented diet. Histochemistry and cell biology, 131(6), 735-746. [Link]
-
Calvisi, D. F., & Thorgeirsson, S. S. (2005). Genetically Engineered Mouse Models for Liver Cancer. Seminars in liver disease, 25(1), 3-16. [Link]
-
Chen, X. (2010). Signaling pathways during hepatocarcinogenesis. NIH RePORTER. [Link]
-
Yim, H., & Lee, J. S. (2025). ATT-Myc Transgenic Mouse Model and Gene Expression Identify Genotoxic and Non-Genotoxic Chemicals That Accelerating Liver Tumor Growth in Short-Term Toxicity. Toxics, 13(3), 209. [Link]
-
Calvisi, D. F., & Thorgeirsson, S. S. (2019). Mouse Models of Hepatocellular Carcinoma. Exon Publications. [Link]
-
Bishayee, A. (2014). Signaling pathways are activated in multiple stages of HCC development and progression. ResearchGate. [Link]
-
Gómez-Quiroz, L. E., Seoane, A. I., & Factor, V. M. (2016). Diethylnitrosamine Increases Proliferation in Early Stages of Hepatic Carcinogenesis in Insulin-Treated Type 1 Diabetic Mice. Oxidative medicine and cellular longevity, 2016. [Link]
-
Yates, M. S., Kensler, T. W., & Roebuck, B. D. (2016). Complete protection against aflatoxin B1-induced liver cancer with a triterpenoid: DNA adduct dosimetry, molecular signature and genotoxicity threshold. Carcinogenesis, 37(6), 627-635. [Link]
-
Chen, X. (2010). The Role of Signaling Pathways in the development of Hepatocellular Carcinoma. University of California, San Francisco. [Link]
Sources
- 1. The DEN and CCl4-induced Mouse Model of Fibrosis and Inflammation-associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioacetamide hepatocarcinogenesis. | Semantic Scholar [semanticscholar.org]
- 3. Navigating liver cancer with mouse models: a comprehensive overview of HCC experimental systems [e-jlc.org]
- 4. Potential Therapeutic Effect of Sinigrin on Diethylnitrosamine-Induced Liver Cancer in Mice: Exploring the Involvement of Nrf-2/HO-1, PI3K–Akt–mTOR Signaling Pathways, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Modified Protocol of Diethylnitrosamine Administration in Mice to Model Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DEN Protocol | Xin Chen Lab [pharm.ucsf.edu]
- 7. Frontiers | A rat model of cirrhosis with well-differentiated hepatocellular carcinoma induced by thioacetamide [frontiersin.org]
- 8. Genome-wide association study of the TP53 R249S mutation in hepatocellular carcinoma with aflatoxin B1 exposure and infection with hepatitis B virus - Han - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 9. Interstrain differences in chronic hepatitis and tumor development in a murine model of inflammation-mediated hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Aflatoxin B1 induces the transversion of G-->T in codon 249 of the p53 tumor suppressor gene in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased incidence of aflatoxin B1-induced liver tumors in hepatitis virus C transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thioacetamide hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A single dose-response effect of aflatoxin B1 on rapid liver cancer induction in two strains of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. Mouse Models of Hepatocellular Carcinoma: Classification, Advancement, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genetically Engineered Mouse Models for Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mouse Models of Hepatocellular Carcinoma | Exon Publications [exonpublications.com]
- 19. researchgate.net [researchgate.net]
- 20. A method to establish a c-Myc transgenic mouse model of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular mechanisms of liver carcinogenesis in the mdr2-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Preclinical models for studying NASH-driven HCC: how useful are they? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preclinical Models for Studying NASH-Driven HCC: How Useful Are They? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.biologists.com [journals.biologists.com]
- 25. A modified choline-deficient, ethionine-supplemented diet protocol effectively induces oval cells in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Response of sinusoidal mouse liver cells to choline-deficient ethionine-supplemented diet - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Phosphatidylcholine peroxidation and liver cancer in mice fed a choline-deficient diet with ethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Multiple Adaptive Mechanisms to Chronic Liver Disease Revealed at Early Stages of Liver Carcinogenesis in the Mdr2-Knockout Mice | Scilit [scilit.com]
A Comparative Guide to 3,3'-Diaminobenzidine (DAB) for Visualizing Mitochondrial Cytochrome c Oxidase Activity
This guide provides an in-depth comparison of 3,3'-Diaminobenzidine (DAB), a cornerstone reagent in mitochondrial research, against alternative methods for assessing the function and integrity of mitochondrial proteins, with a specific focus on Cytochrome c Oxidase (Complex IV). We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to guide researchers in selecting the most appropriate technique for their scientific questions.
A note on nomenclature: The query "2'-Me-DAB" does not correspond to a standard reagent in this field. This guide will focus on the canonical molecule, 3,3'-Diaminobenzidine, universally known as DAB, which is the industry standard for the histochemical detection of peroxidase and oxidase activity.
The Foundational Role of DAB in Mitochondrial Analysis
Mitochondria are the powerhouses of the cell, and their functional state is a critical indicator of cellular health.[1] Cytochrome c oxidase (COX), the terminal enzyme of the electron transport chain, is a primary biomarker of mitochondrial respiratory function.[2][3][4] The ability to visualize the precise location and relative activity of COX within the mitochondrial cristae provides invaluable spatial information that bulk biochemical assays cannot.
This is the principal application of DAB. The methodology is based on the oxidative polymerization of DAB, catalyzed by the enzymatic activity of COX in the presence of its substrate, cytochrome c.[5] The reaction produces a brown, insoluble, and electron-dense polymer that precipitates directly at the site of the enzyme.[2][6][7] This precipitate is stable, heat-resistant, and can be intensified with osmium tetroxide for clear visualization via both light and electron microscopy.[7][8]
Mechanism of DAB Polymerization by Cytochrome c Oxidase
The reaction is a coupled process. Cytochrome c oxidase oxidizes cytochrome c, which in turn oxidizes DAB. This process allows for the specific localization of the enzyme's activity.
Caption: Mechanism of DAB oxidation catalyzed by Cytochrome c Oxidase activity.
Comparative Analysis: DAB vs. Alternative Methodologies
The choice of assay depends entirely on the experimental question. Do you need to know where the active enzyme is, or how much total activity is present in a sample? This is the core distinction between DAB-based histochemistry and other methods.
| Feature | 3,3'-Diaminobenzidine (DAB) Staining | Spectrophotometric COX Activity Assay | Membrane Potential-Sensitive Dyes |
| Principle | Enzymatic polymerization of DAB at the site of COX activity.[5] | Measures the rate of cytochrome c oxidation by monitoring absorbance change at 550 nm.[9][10] | Accumulation of lipophilic cations in mitochondria driven by the electrochemical gradient (ΔΨm).[11] |
| Primary Output | Qualitative/Semi-quantitative localization of enzyme activity. | Quantitative measurement of total enzyme activity in a sample lysate. | Qualitative/Quantitative measure of mitochondrial membrane potential. |
| Sample Type | Fixed tissue sections or cells.[2][12] | Isolated mitochondria, cell or tissue lysates.[9][10] | Live cells.[13][14] |
| Resolution | Sub-mitochondrial (cristae) with Electron Microscopy. | Bulk measurement (no spatial resolution). | Organelle level with fluorescence microscopy. |
| Key Advantage | Unparalleled spatial resolution for localizing function. | High-throughput, quantitative, and sensitive. | Enables real-time analysis in living systems. |
| Key Limitation | Endpoint assay; not suitable for live cells. Prone to artifacts if not carefully controlled. | Loses all spatial and single-cell information. | Indirect measure of ETC function; potential can be affected by factors other than COX. |
| Example Reagents | DAB tetrahydrochloride.[2] | Commercial kits (e.g., Abcam, ScienCell).[10] | TMRE, TMRM, MitoTracker™ Red CMXRos, 2,7-diaminobenzopyrylium (DAB) dyes.[13][14] |
In-Depth Comparison
DAB for Localization: The primary strength of DAB is its ability to answer "where." For instance, in studies of mitochondrial diseases, DAB staining can reveal COX-deficient muscle fibers immediately adjacent to healthy ones, a critical diagnostic feature that would be missed in a homogenized tissue sample.[2] Its electron-dense nature makes it the gold standard for ultrastructural analysis of mitochondrial cristae.[5]
Spectrophotometric Assays for Quantification: When the question is "how much," a spectrophotometric assay is superior. These assays provide precise, quantitative data on the Vmax of the COX enzyme, ideal for comparing the effects of a drug treatment or a genetic mutation across entire cell populations or tissue samples.[9][10][15] The protocol is easily adaptable for a 96-well plate format, allowing for high-throughput screening.[9][10]
Fluorescent Dyes for Live-Cell Dynamics: To study dynamic processes in living cells, membrane potential-sensitive dyes are the tool of choice. These probes, which include the structurally distinct fluorescent 2,7-diaminobenzopyrylium (DAB) dyes , accumulate in active mitochondria with a high membrane potential.[13][14] They allow researchers to observe events like mitochondrial depolarization during apoptosis in real-time. However, they are an indirect measure of COX activity, as the membrane potential is the product of the entire electron transport chain.
Validated Experimental Protocols
Trustworthiness in experimental science comes from robust, repeatable protocols. Below are detailed methodologies for two key applications discussed.
Protocol 1: Histochemical Staining of COX Activity with DAB
This protocol is adapted for frozen tissue sections and is designed to maximize enzymatic activity preservation while ensuring clear morphological detail.
Caption: Workflow for DAB histochemical staining of Cytochrome c Oxidase.
Step-by-Step Methodology:
-
Sectioning: Cut 10-16 µm sections from a snap-frozen tissue block using a cryostat. Attach the sections to glass coverslips.
-
Incubating Solution Preparation (Prepare Fresh):
-
To 5 ml of 0.2 M Phosphate Buffer (pH 7.6), add 750 mg of Sucrose.
-
Add 5 ml of deionized water.
-
Dissolve 7 mg of 3,3'-Diaminobenzidine tetrahydrochloride (DAB). Caution: DAB is a suspected carcinogen. Handle with appropriate personal protective equipment. [2]
-
Dissolve 12 mg of Cytochrome C.[2]
-
Add approximately 20 µg of catalase to inhibit non-specific peroxidase activity.[2]
-
Mix thoroughly until all components are dissolved.
-
-
Incubation: Place the coverslips in a staining dish containing the incubating solution. Incubate for 1-2 hours at 37°C or overnight at room temperature. The optimal time should be determined empirically. Sites of COX activity will develop a brown precipitate.[2]
-
Washing: Gently wash the coverslips with three exchanges of deionized water to stop the reaction.[2]
-
Dehydration: Dehydrate the sections by passing them through a series of graded alcohols: 50%, 70%, 95% (2 changes), and 100% (2 changes), for 2-3 minutes each.
-
Clearing: Clear the sections in two changes of xylene or a xylene substitute for 5 minutes each.
-
Mounting: Mount the coverslip onto a glass slide using a permanent mounting medium.
-
Analysis: Visualize under a bright-field microscope. COX-positive mitochondria will appear as brown, punctate stains.
Protocol 2: Spectrophotometric Measurement of COX Activity
This protocol measures the rate of oxidation of reduced cytochrome c and is suitable for use with a 96-well plate reader.
Step-by-Step Methodology:
-
Sample Preparation: Isolate mitochondria from cells or tissue using a standard isolation kit. Alternatively, prepare total cell or tissue lysates. Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, typically 10-25 mM potassium phosphate, pH 7.4.[10][15]
-
Reduced Cytochrome c: Prepare a stock solution of cytochrome c in DI water. To reduce it, add a small amount of a reducing agent like DTT (dithiothreitol) and incubate for 15 minutes at room temperature until the color changes from orange-red to a paler purple-red. The final concentration in the assay is typically 50 µM.[9]
-
-
Assay Procedure:
-
Set a microplate reader to read absorbance at 550 nm in kinetic mode.[9][10]
-
In a 96-well plate, add your sample (e.g., 5-20 µg of mitochondrial protein) to each well. Include a blank well with lysis/isolation buffer instead of sample.
-
To initiate the reaction, add the reduced cytochrome c solution to all wells.
-
Immediately begin reading the decrease in absorbance at 550 nm every 10-30 seconds for 5-10 minutes.[9]
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the absorbance vs. time plot.
-
The activity of Cytochrome c Oxidase is calculated using the Beer-Lambert law, based on the extinction coefficient of cytochrome c (21.1-29.5 mM⁻¹cm⁻¹).[9][15]
-
Normalize the activity to the total protein concentration of the sample (e.g., in units of nmol/min/mg protein).
-
Conclusion and Future Perspectives
3,3'-Diaminobenzidine (DAB) remains an indispensable tool for the high-resolution localization of Cytochrome c Oxidase activity, providing critical spatial context to mitochondrial function that no other assay can replicate. Its utility in identifying deficits in specific cells or subcellular compartments is unmatched.
However, a comprehensive understanding of mitochondrial biology requires a multi-faceted approach. For quantitative, high-throughput analysis of enzymatic rates, spectrophotometric assays are the method of choice. For investigating the dynamic behavior of mitochondria in living cells, real-time imaging with membrane potential-sensitive fluorescent probes is essential.
By understanding the fundamental principles, advantages, and limitations of each technique, researchers can strategically design experiments that combine these powerful tools to gain deeper insights into the intricate role of mitochondria in health and disease.
References
-
Addgene. (2021). Staining Protocol for Zhang et al., 2019 DAB staining. [Link]
-
Sino Biological. DAB Staining Immunohistochemistry (IHC). [Link]
-
protocols.io. (2018). Cytochrome c oxidase assay. [Link]
-
Leitinger, G., & Koller, M. (2012). Combined Light and Electron Microscopy using Diaminobenzidine Photooxidation to Monitor Trafficking of Lipids Derived from Lipoprotein Particles. Journal of Visualized Experiments. [Link]
-
Shields, P., & Cathcart, L. (2010). Oxidase Test Protocol. American Society for Microbiology. [Link]
-
Washington University School of Medicine. (1997). CYTOCHROME OXIDASE PROTOCOL. Neuromuscular Home Page. [Link]
-
ScienCell Research Laboratories. Cytochrome C Oxidase Assay (COX). [Link]
-
Vector Laboratories. (2022). Tissue staining with DAB Peroxidase Substrate Kit. YouTube. [Link]
-
Elabscience. Mitochondrial Complex IV (Cytochrome C Oxidase ) Activity Assay Kit. [Link]
-
Grimm, J. B., et al. (2022). 2,7-Diaminobenzopyrylium Dyes Are Live-Cell Mitochondrial Stains. ACS Bio & Med Chem Au. [Link]
-
Dassa, E. P., et al. (2009). Expression of the alternative oxidase complements cytochrome c oxidase deficiency in human cells. EMBO Molecular Medicine. [Link]
-
Grimm, J. B., et al. (2022). 2,7-Diaminobenzopyrylium Dyes Are Live-Cell Mitochondrial Stains. ACS Bio & Med Chem Au. [Link]
-
Tweedie, R. J. (1979). Cytochrome oxidase: an alternative model. Proceedings of the National Academy of Sciences. [Link]
-
Seligman, A. M., et al. (1968). Nondroplet ultrastructural demonstration of cytochrome oxidase activity with a polymerizing osmiophilic reagent, diaminobenzidine (DAB). Journal of Cell Biology. [Link]
-
Elabscience. Cell Mitochondrial Complex IV (Cytochrome C Oxidase ) Activity Assay Kit. [Link]
-
Bhatti, G. K., et al. (2021). Mitochondrial Modulators: The Defender. Molecules. [Link]
-
Zampieri, R. A., et al. (2023). Cytochrome c oxidase deficiency detection in human fibroblasts using scanning electrochemical microscopy. bioRxiv. [Link]
-
ResearchGate. (2021). Cryo-EM structures of intermediates suggest an alternative catalytic reaction cycle for cytochrome c oxidase. [Link]
-
ResearchGate. (1987). Redox-dependent accessibility of subunit V of cytochrome oxidase. A novel use of ELISA as a probe of intact membranes. [Link]
-
National Institutes of Health. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications. [Link]
-
Mendizabal, S., et al. (2020). Cannabidiol Impairs Brain Mitochondrial Metabolism and Neuronal Integrity. Cannabis and Cannabinoid Research. [Link]
-
Tedeschi, T., et al. (2009). Alternate dab-aegPNAs: synthesis, nucleic acid binding studies and biological activity. Organic & Biomolecular Chemistry. [Link]
-
Manautou, J. E., et al. (2012). Additive Effects of Mitochondrion-targeted Cytochrome CYP2E1 and Alcohol Toxicity on Cytochrome c Oxidase Function and Stability of Respirosome Complexes. Journal of Biological Chemistry. [Link]
-
National Institutes of Health. (2021). Recent Advances in Chemical Biology of Mitochondria Targeting. [Link]
-
National Institutes of Health. (2021). A Proteomic View of Cellular and Molecular Effects of Cannabis. [Link]
-
ResearchGate. Synthesis of a) DAB 1; and b, c) borates 2 a–c. [Link]
-
Pathak, R. K., et al. (2009). Mitochondrial Medicine: Pharmacological targeting of mitochondria in disease. Journal of the Renin-Angiotensin-Aldosterone System. [Link]
-
Litwin, J. A. (1975). Effect of stabilizers on diaminobenzidine reactions of mitochondria. Histochemistry. [Link]
-
Wikipedia. Cytochrome c oxidase. [Link]
-
Taylor, A. I., et al. (2022). Efficient synthesis and evolution of 2'-modified nucleic acid chemistries found in FDA-approved nucleic acid therapeutics. Nature Communications. [Link]
-
National Institutes of Health. (2020). Cumulative Deleterious Effects of Tetrahydrocannabinoid (THC) and Ethanol on Mitochondrial Respiration and Reactive Oxygen Species Production Are Enhanced in Old Isolated Cardiac Mitochondria. [Link]
-
MDPI. (2021). Regulatory Effects of Cannabidiol on Mitochondrial Functions: A Review. [Link]
-
Wikipedia. Synthetic cannabinoids. [Link]
-
Sarafian, T. A., et al. (2003). Delta 9-tetrahydrocannabinol disrupts mitochondrial function and cell energetics. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
Sources
- 1. Mitochondrial Modulators: The Defender - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 3. Cytochrome oxidase: an alternative model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome c oxidase - Wikipedia [en.wikipedia.org]
- 5. Nondroplet ultrastructural demonstration of cytochrome oxidase activity with a polymerizing osmiophilic reagent, diaminobenzidine (DAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Combined Light and Electron Microscopy using Diaminobenzidine Photooxidation to Monitor Trafficking of Lipids Derived from Lipoprotein Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome c oxidase assay [protocols.io]
- 10. Cytochrome C Oxidase Assay Kit (ab239711) | Abcam [abcam.com]
- 11. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. media.addgene.org [media.addgene.org]
- 13. 2,7-Diaminobenzopyrylium Dyes Are Live-Cell Mitochondrial Stains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Additive Effects of Mitochondrion-targeted Cytochrome CYP2E1 and Alcohol Toxicity on Cytochrome c Oxidase Function and Stability of Respirosome Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Metabolism of 2'-Methyl-4-dimethylaminoazobenzene
For researchers, toxicologists, and professionals in drug development, understanding the metabolic fate of xenobiotics across different species is a cornerstone of preclinical safety assessment. This guide provides an in-depth comparative analysis of the metabolism of 2'-Methyl-4-dimethylaminoazobenzene (2'-Me-DAB), a representative azo compound with known toxicological properties. By examining the metabolic pathways and enzymatic players across various species, we can better contextualize toxicological findings and improve the extrapolation of animal data to human risk assessment.
Introduction: The Significance of Cross-Species Metabolic Comparison of 2'-Me-DAB
This compound is a member of the aminoazobenzene class of compounds, which have been studied for their carcinogenic potential. The toxicity of 2'-Me-DAB is not inherent to the parent molecule but is largely dependent on its metabolic activation to reactive intermediates. Continuous feeding of a diet containing 2'-Me-DAB has been shown to be highly toxic to rats[1]. The metabolism of this compound, like many xenobiotics, is subject to significant variation across different species, which can lead to marked differences in toxicological outcomes. Therefore, a comprehensive understanding of these species-specific metabolic profiles is critical for a robust assessment of its potential risk to humans.
This guide will dissect the primary metabolic pathways of 2'-Me-DAB, compare the enzymatic activities across key preclinical species and human in vitro systems, provide detailed experimental protocols for studying its metabolism, and discuss the implications of these findings for toxicological research and drug development.
Metabolic Pathways of this compound
The metabolism of 2'-Me-DAB is multifaceted, primarily involving two competing pathways: azoreduction, which is generally considered a detoxification pathway, and oxidative metabolism, which can lead to bioactivation.
Key Metabolic Reactions:
-
Azoreduction: The cleavage of the azo bond (-N=N-) to produce two aromatic amine metabolites. This reaction is catalyzed by azoreductases, which can be found in the liver microsomes and gut microbiota[2][3].
-
N-demethylation: The sequential removal of methyl groups from the dimethylamino moiety, leading to the formation of 4-monomethylamino and 4-amino derivatives. This process is primarily mediated by Cytochrome P450 (CYP) enzymes.
-
Aromatic Hydroxylation: The addition of a hydroxyl group to the aromatic rings, also catalyzed by CYP enzymes.
-
N-oxidation: The oxidation of the amino group, which can be carried out by both CYPs and Flavin-containing monooxygenases (FMOs), potentially leading to the formation of reactive intermediates[4][5][6].
The balance between these pathways is a critical determinant of the toxic potential of 2'-Me-DAB and is highly dependent on the species and its specific enzyme expression profile.
Diagram of this compound Metabolism
Caption: Major metabolic pathways of this compound.
Cross-Species Comparison of 2'-Me-DAB Metabolism
The rate and profile of 2'-Me-DAB metabolism can vary significantly between species due to differences in the expression and activity of key metabolizing enzymes. While direct comparative quantitative data for 2'-Me-DAB across a wide range of species is limited in recent literature, we can infer likely differences based on studies of related compounds and known species variations in relevant enzyme families.
Key Enzymes and Their Species-Specific Variations
-
Cytochrome P450 (CYP) Enzymes: The CYP1A subfamily, particularly CYP1A2, is known to be a major player in the N-demethylation and aromatic hydroxylation of aromatic amines. There are substantial species differences in hepatic CYP1A2 expression. For instance, CYP1A2 expression in human liver can be significantly higher than in rats and is often undetected in cynomolgus monkeys[1]. This suggests that humans may have a higher capacity for the oxidative metabolism of 2'-Me-DAB compared to these preclinical models. Studies on other substrates have shown that metabolic rates in liver slices can be higher in mice compared to rats, and that there are substrate-dependent differences in the liver-to-intestine metabolic ratio between these species.
-
Flavin-Containing Monooxygenases (FMOs): FMOs are another important class of enzymes involved in the N-oxidation of xenobiotics[4][5][6]. There are marked species differences in the expression of FMO isoforms in the liver. In adult humans, FMO3 is the predominant form, whereas in mice, FMO1 is highly expressed[5][7]. These differences in FMO expression can lead to distinct N-oxidation profiles and potentially different toxicological outcomes between species.
-
Azoreductases: These enzymes, present in both the liver and the gut microbiome, are responsible for the reductive cleavage of the azo bond[2][3]. The activity of these enzymes can be influenced by the gut microbial composition, which can vary between species and even between individuals.
Comparative Metabolic Profile (Hypothetical)
Based on the known species differences in enzyme expression, a hypothetical comparative metabolic profile of 2'-Me-DAB in liver microsomes is presented below. It is important to note that this table represents an informed extrapolation and highlights the need for direct experimental verification.
| Species | Primary Metabolic Pathway (Hypothesized) | Expected Rate of Metabolism | Key Enzymes Involved | Potential Toxicological Implication |
| Rat | Balanced Azoreduction and N-demethylation | Moderate | CYP1A2 (lower than human), Azoreductases | Known hepatocarcinogen in some studies. |
| Mouse | Potentially higher oxidative metabolism than rats | Moderate to High | Higher CYP activity for some substrates compared to rats | May exhibit different target organ toxicity compared to rats. |
| Rabbit | Historically used in azo dye metabolism studies | Variable | High levels of certain CYPs and FMOs | May have a unique metabolite profile. |
| Monkey (Cynomolgus) | Potentially lower oxidative metabolism | Low to Moderate | Very low to undetectable CYP1A2 expression[1] | May be less susceptible to toxicity mediated by oxidative metabolites. |
| Human (in vitro) | Predominantly oxidative metabolism | High | High and variable CYP1A2 expression[1][8] | Potentially higher risk of bioactivation via oxidative pathways. |
Experimental Protocols for Studying 2'-Me-DAB Metabolism
To obtain robust comparative data, standardized in vitro and in vivo experimental models are essential.
In Vitro Metabolism using Liver Microsomes
This protocol provides a framework for assessing the metabolic stability and identifying the metabolites of 2'-Me-DAB in liver microsomes from different species.
Objective: To determine the rate of metabolism and identify the major metabolites of 2'-Me-DAB in liver microsomes from various species (e.g., rat, mouse, human).
Materials:
-
This compound (substrate)
-
Liver microsomes from different species (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add 2'-Me-DAB (e.g., 1 µM final concentration) to initiate the metabolic reaction.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining parent compound and identify the formed metabolites.
-
Data Analysis: Determine the rate of disappearance of 2'-Me-DAB and calculate the in vitro half-life (t½) and intrinsic clearance (CLint). Identify and semi-quantify the metabolites based on their mass-to-charge ratio and fragmentation patterns.
Workflow for In Vitro Metabolism Study
Caption: A stepwise workflow for conducting in vitro metabolism studies of 2'-Me-DAB.
In Vivo Metabolism Studies
Objective: To identify and quantify the metabolites of 2'-Me-DAB in the urine and feces of different animal species following administration.
Procedure (General Outline):
-
Animal Dosing: Administer a single dose of 2'-Me-DAB to different species (e.g., rats, mice) via an appropriate route (e.g., oral gavage).
-
Sample Collection: House the animals in metabolic cages and collect urine and feces at specified intervals (e.g., 0-24h, 24-48h).
-
Sample Preparation: Process the urine and feces samples to extract the metabolites. This may involve enzymatic hydrolysis (to cleave conjugates), liquid-liquid extraction, or solid-phase extraction.
-
Analytical Detection: Analyze the extracts using high-resolution mass spectrometry (HRMS) to identify the full spectrum of metabolites.
-
Metabolite Profiling: Compare the metabolite profiles across the different species, noting the presence and relative abundance of specific metabolites.
Implications for Drug Development and Toxicology
The cross-species differences in 2'-Me-DAB metabolism have significant implications:
-
Selection of Animal Models: The choice of an appropriate animal model for toxicological studies should be based on the similarity of its metabolic profile to that of humans. For compounds primarily metabolized by CYP1A2, the rat may not be the most predictive model for human toxicity due to its lower enzyme expression[1].
-
Risk Assessment: Extrapolating toxicity data from animal studies to humans requires a thorough understanding of the interspecies differences in metabolic activation and detoxification pathways. A species that produces a higher proportion of reactive metabolites will likely exhibit greater toxicity.
-
Drug-Drug Interactions: Co-administration of drugs that induce or inhibit key metabolizing enzymes like CYP1A2 can alter the metabolism and toxicity of 2'-Me-DAB and other azo compounds.
Conclusion
The metabolism of this compound is a complex interplay of multiple enzymatic pathways that exhibit significant variation across species. While azoreduction serves as a primary detoxification route, oxidative metabolism, particularly through the CYP1A2 enzyme, can lead to the formation of potentially toxic metabolites. The pronounced differences in CYP1A2 and FMO expression between rodents and humans underscore the challenges in directly extrapolating animal toxicity data. This guide emphasizes the critical need for direct, quantitative comparative metabolism studies to inform the selection of appropriate preclinical models and to conduct more accurate human health risk assessments for azo compounds and other xenobiotics with species-dependent metabolism. Future research should focus on generating robust in vitro and in vivo comparative metabolic data for 2'-Me-DAB to fill the existing knowledge gaps and refine our understanding of its species-specific toxicity.
References
-
Levels of CYP1A2 expression in rat and human liver microsomes... - ResearchGate. Available from: [Link]
-
The in vitro metabolism of GMDTC in liver microsomes of human, monkey, dog, rat and mouse: Metabolic stability assessment, metabolite identification and interspecies comparison - PubMed. Available from: [Link]
-
Metabolism of AZO Dyes: Implication for Detoxication and Activation - ResearchGate. Available from: [Link]
-
Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC. Available from: [Link]
-
Human CYP1A2: sequence, gene structure, comparison with the mouse and rat orthologous gene, and differences in liver 1A2 mRNA expression - PubMed. Available from: [Link]
-
Application of systematic evidence mapping to identify available data on the potential human health hazards of selected market-relevant azo dyes - PMC. Available from: [Link]
-
Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed. Available from: [Link]
-
Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed. Available from: [Link]
-
Human liver microsomes study on the inhibitory effect of plantainoside D on the activity of cytochrome P450 activity - NIH. Available from: [Link]
-
Functional changes in rat liver mitochondria on administration of 2-methyl-4-dimethylaminoazobenzene - PubMed. Available from: [Link]
-
[Studies on carcinogenic AZO dyes. II. Metabolism of 3'-methyl-4-dimethyl-aminoazobenzene with the rat liver by the use of tracer technique] - PubMed. Available from: [Link]
-
CYP1A2 expression and activity in a large panel of human nonneoplastic surgical liver samples: Influence of genetics, lifestyle, and other factors - PMC. Available from: [Link]
-
Effect of administration of 2-methyl-4-dimethylaminoazobenzene on the half-lives of rat liver mitochondria and cytochrome oxidase - PubMed. Available from: [Link]
-
Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC. Available from: [Link]
-
Comparison of mouse and rat cytochrome P450-mediated metabolism in liver and intestine - University of Groningen. Available from: [Link]
-
In Vitro and In Vivo Effects of Resveratrol on Rat Hepatic CYP1A2 - MDPI. Available from: [Link]
-
1 Drug metabolism by flavin-containing monooxygenases of human and mouse - ResearchGate. Available from: [Link]
-
Quantitative morphological studies on the livers and liver homogenates of rats fed 2-methyl- or 3 -methyl-4-dimethylaminoazobenzene - PubMed. Available from: [Link]
-
The reported N-demethylation reactions. A-D, traditional chemical... - ResearchGate. Available from: [Link]
-
Comparison of human and mouse liver microsomal metabolism of bromobenzene and chlorobenzene to 2- and 4-halophenols - PubMed. Available from: [Link]
-
Drug metabolism by flavin-containing monooxygenases of human and mouse | Request PDF - ResearchGate. Available from: [Link]
-
Predicting the Metabolic Sites by Flavin-Containing Monooxygenase on Drug Molecules Using SVM Classification on Computed Quantum Mechanics and Circular Fingerprints Molecular Descriptors - PMC. Available from: [Link]
-
Accumulation of hepatic mitochondria in 2-methyl-4-dimethyl-aminoazobenzene fed rats as a result of decreased degradation - PubMed. Available from: [Link]
-
Identifying Metabolites of Meclonazepam by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples - Semantic Scholar. Available from: [Link]
-
Studies of the in vitro oxidation of 1-methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol and its dehydration product 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl) pyridine by human monoamine oxidases A and B - PubMed. Available from: [Link]
-
Journal articles: 'N-demethylase' - Grafiati. Available from: [Link]
-
Synthesis and characterization of 2-methyl and 4-methylcholestan-3-ones and 2-methyl and 4-methylcholestan-3-ols - Research Outputs. Available from: [Link]
-
In Vitro Assays for RNA Methyltransferase Activity. - Semantic Scholar. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Predicting the Metabolic Sites by Flavin-Containing Monooxygenase on Drug Molecules Using SVM Classification on Computed Quantum Mechanics and Circular Fingerprints Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human CYP1A2: sequence, gene structure, comparison with the mouse and rat orthologous gene, and differences in liver 1A2 mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Carcinogenic Efficacy of 2'-Methyl-4-dimethylaminoazobenzene and Other Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the carcinogenic efficacy of 2'-Methyl-4-dimethylaminoazobenzene against other notable azo dye carcinogens. By synthesizing experimental data and mechanistic insights, this document serves as a critical resource for researchers in toxicology and oncology.
Introduction: The Carcinogenic Potential of Azo Dyes
Azo dyes, characterized by the presence of one or more azo (–N=N–) groups, represent a significant class of synthetic colorants used across various industries, including textiles, food, and cosmetics. While many of these compounds are inert, a specific subset poses a considerable health risk due to their carcinogenic properties. The primary concern stems from their metabolic conversion within the body. Enzymatic action, particularly by azoreductases in the liver and gut microbiota, can cleave the azo bond, releasing aromatic amines.[1] Some of these liberated amines are known or suspected carcinogens, initiating tumorigenesis through the formation of DNA adducts.[2]
This guide focuses on this compound and compares its carcinogenic activity with other well-studied azo dyes, such as 4-Dimethylaminoazobenzene (DAB) and o-Aminoazotoluene (OAT), to elucidate structure-activity relationships and relative carcinogenic potency.
Mechanism of Carcinogenicity: Metabolic Activation is Key
The carcinogenicity of most aminoazo dyes is not intrinsic to the parent molecule but is a consequence of metabolic activation.[2] This multi-step process, primarily occurring in the liver, transforms the relatively stable dye into highly reactive electrophilic intermediates capable of covalently binding to cellular macromolecules like DNA, RNA, and proteins.[2]
The generalized activation pathway involves:
-
Azo Reduction: Reductive cleavage of the azo bond by hepatic or intestinal microbial enzymes releases constituent aromatic amines.[3][4] For some dyes, this step leads to detoxification, while for others, it is a prerequisite for activation.[4]
-
N-Hydroxylation: The resulting aromatic amines undergo N-oxidation, catalyzed by cytochrome P450 enzymes, to form N-hydroxy arylamines. This is a critical step in the toxification pathway.
-
Esterification: The N-hydroxy intermediates are further converted to highly reactive esters (e.g., sulfoxy or acetoxy esters) by sulfotransferases or acetyltransferases.[2]
-
DNA Adduct Formation: These unstable esters can spontaneously decompose to form highly electrophilic nitrenium ions, which readily attack nucleophilic sites on DNA bases (primarily guanine), leading to the formation of DNA adducts.[2] These adducts can cause mutations and initiate the process of carcinogenesis if not repaired.
Comparative Carcinogenic Efficacy
The carcinogenic potency of aminoazo dyes is highly dependent on their chemical structure, particularly the nature and position of substituents on the aromatic rings. These structural features influence the compound's absorption, metabolic fate, and interaction with target molecules.
A study on suckling mice demonstrated that 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB) induced three times more neoplastic lesions in the liver compared to an equimolar dose of o-aminoazotoluene (OAT).[5] Conversely, in the Ames test for mutagenicity, OAT was significantly more potent than 3'-Me-DAB.[5] This highlights a potential disconnect between mutagenic activation and carcinogenic outcome, suggesting that the carcinogenic mechanism for these compounds may not be purely genotoxic.[5]
Research in rats has shown that substituents on the prime ring (the aniline ring not containing the dimethylamino group) significantly affect carcinogenicity.[6][7] The relative activity for methyl group substitution was found to be 3' > 2' > 4'.[6][7] This indicates that a methyl group at the 3' position enhances carcinogenic activity more than at the 2' or 4' positions. For instance, 2'-Nitro- and 2'-chloro-4-dimethylaminoazobenzene were found to be about one-half to one-third as active as the parent dye, 4-dimethylaminoazobenzene (DAB).[6]
| Compound | Common Abbreviation | Relative Carcinogenic Activity (Rat Liver) | Target Organs | IARC Classification |
| 4-Dimethylaminoazobenzene | DAB | Baseline | Liver, Bladder[8][9][10] | Group 2B: Possibly carcinogenic to humans[8][9] |
| This compound | 2'-Me-DAB | Less active than 3'-Me-DAB, more than 4'-Me-DAB[6][7] | Liver[6] | Not Classified |
| 3'-Methyl-4-dimethylaminoazobenzene | 3'-Me-DAB | ~2x more active than DAB[6] | Liver[5][6] | Not Classified |
| o-Aminoazotoluene | OAT | Potent carcinogen | Liver, Bladder, Gall Bladder, Lung[11] | Group 2B: Possibly carcinogenic to humans |
| Sudan I | - | - | Liver, Bladder[8] | Group 3: Not classifiable as to its carcinogenicity to humans[8][12] |
This table synthesizes data from multiple sources. Direct quantitative comparison is challenging due to variations in experimental design across studies.
The data suggest that the position of a methyl group on the prime ring is a critical determinant of carcinogenic potency. The enhanced activity of the 3'-methyl derivative compared to the 2'-methyl derivative (the topic of this guide) and the parent compound (DAB) underscores the subtle structural modifications that can dramatically alter biological activity.[6]
Experimental Methodologies for Carcinogenicity Assessment
Assessing the carcinogenic potential of azo dyes involves a combination of in vitro and in vivo assays. These tests are designed to evaluate mutagenicity, DNA damage, and long-term tumor induction.
The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical.[13] It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test measures the ability of a chemical to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.
Causality Behind Experimental Choices:
-
Metabolic Activation (S9 Mix): Since many azo dyes require metabolic activation to become mutagenic, the assay is performed with and without a liver S9 fraction.[13][14] The S9 mix contains microsomal enzymes (like cytochrome P450s) from the livers of Aroclor-1254-induced rats or hamsters to mimic mammalian metabolism.[15]
-
Flavin Mononucleotide (FMN): For azo dyes, detection of mutagenicity often requires an initial reductive cleavage of the azo bond.[16] The standard S9 mix can be inefficient at this. Therefore, the protocol is often modified to include FMN, which facilitates this crucial reductive step, allowing for the subsequent oxidative activation of the resulting amines.[15]
-
Pre-incubation: A liquid pre-incubation step is often employed to allow for the multi-stage activation (reduction followed by oxidation) to occur before the mixture is plated, enhancing the sensitivity of the assay for this class of compounds.[15][16]
Step-by-Step Methodology:
-
Preparation: Prepare overnight cultures of Salmonella typhimurium strains (e.g., TA98, TA100).[14] Prepare the test compound solutions, S9 mix (with cofactors like NADP+ and glucose-6-phosphate), and FMN solution.
-
Pre-incubation: In a sterile tube, combine 100 µL of the bacterial culture, 500 µL of the S9 mix (or phosphate buffer for the non-activation arm), and 50 µL of the test compound solution. For azo dyes, add FMN to the S9 mix.[15]
-
Incubation: Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.[15]
-
Plating: After incubation, add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) on each plate. A dose-dependent increase in the number of revertant colonies, typically at least double the spontaneous background rate, indicates a positive mutagenic response.
Long-term animal bioassays are the gold standard for assessing a chemical's carcinogenic potential. These studies involve administering the test compound to animals (usually rats or mice) for a significant portion of their lifespan and monitoring for tumor development.
Causality Behind Experimental Choices:
-
Species and Strain: Rodents are commonly used due to their relatively short lifespan and well-characterized biology. The choice of species and strain can be critical, as susceptibility to certain carcinogens can vary.[5]
-
Route of Administration: The route of exposure (e.g., oral in feed, gavage, dermal) is chosen to mimic potential human exposure. For azo dyes, oral administration is common to account for metabolism by gut microbiota and the liver.[10][11]
-
Dose Selection: Multiple dose levels are used, including a high dose expected to produce some toxicity (but not significantly shorten lifespan) and lower doses, to establish a dose-response relationship.[17]
-
Duration: Studies typically last for 18-24 months to allow sufficient time for late-developing tumors to appear.[10]
Step-by-Step Methodology:
-
Acclimation: Animals (e.g., 50 male and 50 female rats per group) are acclimated to the laboratory environment for 1-2 weeks.
-
Dosing: The test compound is administered daily for up to two years. For example, the dye is mixed into the feed at specified concentrations (e.g., 0, low, mid, high dose).[17]
-
Observation: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first few months and then bi-weekly.
-
Necropsy: At the end of the study (or when animals are found moribund), a full necropsy is performed on all animals.
-
Histopathology: Organs and any observed masses are collected, preserved in formalin, and processed for histopathological examination by a qualified pathologist. All tissues from the control and high-dose groups are typically examined, along with target organs from intermediate-dose groups.
-
Data Analysis: Tumor incidence, latency, and multiplicity are statistically analyzed to determine if there is a significant increase in tumors in the treated groups compared to the control group.
Conclusion
The carcinogenic efficacy of aminoazo dyes is a complex function of their chemical structure, which dictates their metabolic fate. While this compound is a known carcinogen, experimental data suggests its potency is influenced by the position of the methyl group, being less active than the 3'-methyl analogue but more active than the 4'-methyl version.[6][7] This underscores the importance of structure-activity relationship studies in toxicology. A comprehensive assessment of carcinogenic risk requires a multi-faceted approach, combining short-term mutagenicity assays like the Ames test with long-term in vivo bioassays to provide a complete toxicological profile. The methodologies described herein represent the foundational protocols for such evaluations, providing the critical data needed for regulatory decisions and risk assessment.
References
- Levine, W. G. (1991). Metabolism of Azo Dyes: Implication for Detoxication and Activation. Drug Metabolism Reviews, 23(3-4), 253-309.
- Mali, B. M., & Kale, V. V. (1993). Screening of azo dyes for mutagenicity with Ames/Salmonella assay. Environmental and Molecular Mutagenesis, 22(3), 188-190.
- Garner, R. C., Martin, C. N., & Clayson, D. B. (1984). Metabolic activation of aromatic amines and azo dyes. In Chemical Carcinogens (pp. 175-276). American Chemical Society.
- Prival, M. J., & Mitchell, V. D. (1988). Evaluation of azo food dyes for mutagenicity and inhibition of mutagenicity by methods using Salmonella typhimurium. Mutation Research/Genetic Toxicology, 206(2), 247-259.
- Elliott, B. M., & Combes, R. D. (1981). Mutagenicity of azo dyes in the Salmonella/'activation test. Mutation Research/Genetic Toxicology, 88(3), 223-233.
- Prival, M. J., & Mitchell, V. D. (1982). Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9. Mutation Research/Genetic Toxicology, 97(2), 103-116.
- Belitskiĭ, G. A., & Khovanova, E. M. (1988). Mutagenic activation and carcinogenicity of aminoazo dyes of ortho-aminoazotoluene and 3'-methyl-4-dimethylaminoazobenzene in experiments on suckling mice. Eksperimental'naia Onkologiia, 10(5), 25-27.
- Sustainability Directory. (2025). Azo Dyes Carcinogenicity. Pollution Terminology.
- Research Solutions Pages. (n.d.).
- Levine, W. G. (1991). Metabolism of AZO Dyes: Implication for Detoxication and Activation.
- Anliker, R. (1979). On the Toxicology and Metabolism of Azo Dyes. CHIMIA International Journal for Chemistry, 33(11), 419-422.
- Miller, J. A., & Miller, E. C. (1948). The Carcinogenicity of Certain Derivatives of P-Dimethylaminozobenz in the Rat. Journal of Experimental Medicine, 87(2), 139-156.
- Chen, H. (2006). Toxicological significance of azo dye metabolism by human intestinal microbiota. Frontiers in Bioscience, 11, 1111-1120.
- Miller, J. A., & Miller, E. C. (1948). THE CARCINOGENICITY OF CERTAIN DERIVATIVES OF p-DIMETHYLAMINOAZOBENZENE IN THE RAT.
- Australian Industrial Chemicals Introduction Scheme. (2016). Azo Dyes that Cleave to Aromatic Amines of Potential Toxicological Concern. NICNAS.
- Hasan, M. M., et al. (2019). Study of a common azo food dye in mice model: Toxicity reports and its relation to carcinogenicity. Food Science & Nutrition, 7(5), 1645-1654.
- NIOSH. (1978). The Carcinogenicity and Metabolism of Azo Dyes. CDC Stacks.
- BenchChem. (2025).
- U.S. Environmental Protection Agency. (1999). 4-Dimethylaminoazobenzene Hazard Summary. EPA.gov.
- Jain, R., & Sharma, N. (2016). Azo Dyes and Human Health: A Review.
- Kirby, A. H. (1947). Studies in carcinogenesis with azo compounds. British Journal of Cancer, 1(1), 68-79.
- Al-Jedah, J. H., & Al-Amoudi, W. M. (2023). Toxicological Assessment of Azo Dye Brown HT In Vivo. EMAN Research Publishing.
- Gür, N., et al. (2024). Evaluation of the effect of tartrazine on the offspring rats in an in vivo experimental model. Food Science & Nutrition, 12(9), 9162-9174.
- Yahagi, T., et al. (1975).
- National Toxicology Program. (2021). 4-Dimethylaminoazobenzene. 15th Report on Carcinogens.
- IARC. (2018). Monographs available.
- Craig, A. W. (1975). I.A.R.C. Monographs on the Evaluation of Carcinogenic Risk of Chemicals to Man Vol. 8.
- National Toxicology Program. (n.d.). RoC Profile: 4-Dimethylaminoazobenzene. NTP.NIEHS.NIH.gov.
Sources
- 1. | PDF or Rental [articles.researchsolutions.com]
- 2. Metabolic activation of aromatic amines and azo dyes [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Mutagenic activation and carcinogenicity of aminoazo dyes of ortho-aminoazotoluene and 3'-methyl-4-dimethylaminoazobenzene in experiments on suckling mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The carcinogenicity of certain derivatives of p-dimethylaminozobenz in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. Screening of azo dyes for mutagenicity with Ames/Salmonella assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mutagenicity of carcinogenic azo dyes and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Study of a common azo food dye in mice model: Toxicity reports and its relation to carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Historical Toxicity Studies of 2'-Methyl-4-dimethylaminoazobenzene: A Comparative Guide to Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Legacy of Inquiry into Chemical Carcinogenesis
The study of chemical carcinogenesis has a long and storied history, with certain molecules serving as pivotal subjects of investigation that have shaped our understanding of cancer biology and toxicology. Among these is 2'-Methyl-4-dimethylaminoazobenzene, also known as ortho-aminoazotoluene (o-AAT), an azo dye that was instrumental in early cancer research. Historical studies, primarily conducted from the 1930s through the mid-20th century, unequivocally demonstrated the carcinogenic potential of o-AAT in various animal models, leading to its classification as a substance reasonably anticipated to be a human carcinogen[1]. These early investigations, while groundbreaking for their time, were limited by the available technologies. This guide provides a comparative framework for replicating these seminal studies, contrasting the classic long-term rodent bioassay with a modern, integrated testing strategy that leverages advancements in in-vitro and in-silico methodologies to provide deeper mechanistic insights with higher throughput and greater ethical consideration.
The Historical Approach: The 2-Year Rodent Bioassay
The gold standard for carcinogenicity testing in the mid-20th century was the 2-year rodent bioassay[2][3]. These studies were designed to assess the potential of a chemical to cause cancer over the lifespan of the test animals, typically rats and mice[4].
Experimental Protocol: A Representative Historical o-AAT Carcinogenicity Study
The following protocol is a composite representation of the methodologies used in historical studies of o-AAT, based on available literature from that era[1][3][4].
Objective: To determine the carcinogenic potential of this compound (o-AAT) in rodents.
Materials:
-
Test Substance: this compound (o-AAT)
-
Vehicle: Corn oil or standard laboratory chow
-
Animals: Male and female rats (e.g., Sprague-Dawley) and mice (e.g., C57BL/6), 6-8 weeks old at the start of the study.
-
Housing: Conventional animal facility with wire-bottom cages.
Procedure:
-
Acclimatization: Animals are acclimatized to the facility for at least one week prior to the start of the study.
-
Group Allocation: Animals are randomly assigned to control and treatment groups, with a minimum of 50 animals per sex per group.
-
Dose Preparation and Administration:
-
Control Group: Receives the vehicle (corn oil by gavage or untreated chow) on the same schedule as the treatment groups.
-
Low-Dose Group: Receives a dose of o-AAT intended to be a fraction of the maximum tolerated dose (MTD).
-
High-Dose Group: Receives the MTD of o-AAT, determined from preliminary subchronic toxicity studies.
-
Route of Administration: Typically dietary administration, where o-AAT is mixed into the chow at a specified concentration. Oral gavage or subcutaneous injection were also used in some historical studies[1].
-
-
Observation:
-
Animals are observed daily for clinical signs of toxicity.
-
Body weight and food consumption are recorded weekly for the first three months and bi-weekly thereafter.
-
Palpation for masses is performed weekly.
-
-
Duration: The study continues for 24 months.
-
Necropsy and Histopathology:
-
All animals that die or are euthanized at the end of the study undergo a full necropsy.
-
A comprehensive set of tissues is collected and preserved in formalin.
-
Tissues are processed, sectioned, stained with hematoxylin and eosin (H&E), and examined microscopically by a pathologist for neoplastic and non-neoplastic lesions.
-
-
Data Analysis:
-
Tumor incidence in the treatment groups is compared to the control group using statistical methods appropriate for the time (e.g., Fisher's exact test).
-
Survival rates are also analyzed.
-
Causality Behind Experimental Choices in Historical Studies
The choice of a long-term, high-dose animal study was rooted in the understanding that cancer is a disease of long latency and that high doses were necessary to elicit a response in a relatively small number of animals within a practical timeframe. The use of two rodent species was intended to account for potential species-specific differences in metabolism and response.
The Modern Approach: An Integrated Testing Strategy
Contemporary approaches to carcinogenicity assessment are guided by the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) and a deeper understanding of the molecular mechanisms of cancer. A modern strategy for evaluating o-AAT would be a tiered, evidence-based approach that integrates computational, in-vitro, and targeted in-vivo methods[5][6][7][8][9].
Experimental Protocol: A Modern Integrated Approach to Assess o-AAT Carcinogenicity
Objective: To assess the carcinogenic potential of o-AAT and elucidate its mode of action using a weight-of-evidence approach.
Tier 1: In Silico and In Vitro Screening
-
In Silico Analysis:
-
Quantitative Structure-Activity Relationship (QSAR) modeling: Predict the carcinogenic potential of o-AAT based on its chemical structure and comparison to a database of known carcinogens[10][11].
-
Metabolic Prediction: Use computational models to predict the metabolic fate of o-AAT and identify potential reactive metabolites.
-
-
Genotoxicity Assessment:
-
Ames Test (OECD 471): A bacterial reverse mutation assay to assess the mutagenic potential of o-AAT and its metabolites, with and without metabolic activation (S9 fraction).
-
In Vitro Micronucleus Test (OECD 487): To detect chromosomal damage in mammalian cells.
-
-
Cytotoxicity and Mechanistic Assays:
-
High-Content Imaging: Assess multiple cellular endpoints simultaneously, such as cell viability, apoptosis, oxidative stress, and mitochondrial dysfunction in human liver cell lines (e.g., HepG2).
-
Gene Expression Profiling (Toxicogenomics): Use microarray or RNA-sequencing to identify changes in gene expression patterns related to cancer pathways (e.g., cell cycle control, DNA repair, inflammation) following o-AAT exposure.
-
Cell Transformation Assays (e.g., Bhas 42): Evaluate the potential of o-AAT to induce neoplastic transformation in cultured cells.
-
Tier 2: Targeted In Vivo Studies (if warranted by Tier 1 results)
-
Short-Term In Vivo Studies:
-
Transgenic Mouse Models (e.g., Tg-rasH2): These models can provide a more rapid assessment of carcinogenic potential than a 2-year bioassay.
-
Mechanistic Endpoints: In addition to tumor development, assess biomarkers of exposure and effect, such as DNA adduct formation in target tissues (liver).
-
-
Metabolite and DNA Adduct Analysis:
-
LC-MS/MS Analysis: Identify and quantify the major metabolites of o-AAT in plasma and urine.
-
32P-Postlabeling or LC-MS/MS: Isolate and characterize the specific DNA adducts formed in the liver of treated animals. This provides direct evidence of genotoxic damage.
-
Causality Behind Experimental Choices in Modern Studies
The modern, tiered approach prioritizes mechanism-based assays to build a comprehensive picture of a chemical's potential hazard. In-silico and in-vitro methods provide rapid and cost-effective screening, while targeted in-vivo studies are used to confirm findings and provide data for risk assessment in a whole-organism context. The focus on biomarkers like DNA adducts provides a direct link between chemical exposure and the molecular events that can lead to cancer[12].
Data Presentation: A Comparative Overview
| Feature | Historical 2-Year Rodent Bioassay | Modern Integrated Testing Strategy |
| Primary Endpoint | Tumor incidence | Mechanistic understanding and risk assessment |
| Animal Usage | High (several hundred animals) | Low to none (in vitro) or significantly reduced (targeted in vivo) |
| Timeframe | 2-3 years | Weeks to months |
| Cost | High | Relatively low (in vitro) to moderate (in vivo) |
| Mechanistic Insight | Limited (observational) | High (molecular and cellular level) |
| Predictive Value | Good for hazard identification, but with challenges in human relevance of some tumors | High, with a focus on human-relevant mechanisms |
| Ethical Considerations | Significant animal welfare concerns | Aligned with the 3Rs principles |
Mechanistic Insights: The Metabolic Activation of o-AAT
A key advantage of the modern approach is its ability to elucidate the metabolic pathways that lead to toxicity. For o-AAT, metabolic activation is a critical step in its carcinogenicity.
The metabolic activation of o-AAT is believed to proceed through several enzymatic steps, primarily in the liver[13]. Cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, are involved in the initial oxidation of the amino group to a hydroxylamine. This intermediate can then be further activated by sulfotransferases to a reactive nitrenium ion, which is a potent electrophile that can covalently bind to nucleophilic sites in DNA, forming DNA adducts[14]. The formation of these adducts, particularly at the C8 and N2 positions of guanine, is a critical initiating event in the carcinogenic process[15].
Visualizing the Workflows and Pathways
Historical Carcinogenicity Testing Workflow
Caption: A tiered workflow for a modern integrated testing strategy for carcinogenicity.
Metabolic Activation Pathway of o-AAT
Caption: The proposed metabolic activation pathway of o-Aminoazotoluene leading to DNA adduct formation.
Conclusion: Advancing Carcinogenicity Assessment
Revisiting historical studies on compounds like this compound with modern methodologies offers a powerful lens through which to view the evolution of toxicological science. While the foundational observations from early rodent bioassays remain valid in identifying o-AAT as a carcinogen, the contemporary integrated approach provides a more nuanced, efficient, and ethically responsible framework for hazard identification and risk assessment. By focusing on the underlying molecular mechanisms, today's researchers can generate more human-relevant data, ultimately leading to more informed decisions in drug development and chemical safety evaluation.
References
-
Jacobs, M. N., Colacci, A., Corvi, R., Vaccari, M., Aguila, M. C., Corvaro, M., Delrue, N., Desaulniers, D., Ertych, N., Jacobs, A., Luijten, M., Madia, F., Nishikawa, A., Ogawa, K., Ohmori, K., Paparella, M., Sharma, A. K., & Vasseur, P. (2020). Chemical carcinogen safety testing: OECD expert group international consensus on the development of an integrated approach for the testing and assessment of chemical non-genotoxic carcinogens. Archives of Toxicology, 94(9), 2897–2925. [Link]
-
Braakhuis, H. M., Slob, W., Olthof, E. D., & van der Laan, J. W. (2018). An integrative test strategy for cancer hazard identification. Archives of Toxicology, 92(1), 433–447. [Link]
-
Toyoda, T., Cho, Y. M., Mizuta, Y., Akagi, J., Nishikawa, A., Ogawa, K., & Imai, T. (2021). Metabolic pathway and potential modes of action for AAOT with regard to rat urinary bladder carcinogenesis. Scientific Reports, 11(1), 12345. [Link]
-
UK Health Security Agency. (2020). OECD expert group international consensus on the development of an integrated approach for the testing and assessment of chemical non-genotoxic carcinogens. [Link]
-
Jacobs, A., & Vasseur, P. (2022). A modular strategy for the testing and assessment of non-genotoxic carcinogens. Archives of Toxicology, 96(5), 1335–1353. [Link]
-
Jacobs, M. N., Colacci, A., Corvi, R., Vaccari, M., Aguila, M. C., Corvaro, M., Delrue, N., Desaulniers, D., Ertych, N., Jacobs, A., Luijten, M., Madia, F., Nishikawa, A., Ogawa, K., Ohmori, K., Paparella, M., Sharma, A. K., & Vasseur, P. (2020). Chemical carcinogen safety testing: OECD expert group international consensus on the development of an integrated approach for the testing and assessment of chemical non-genotoxic carcinogens. ResearchGate. [Link]
-
Luch, A., & Seidel, A. (2001). o-Aminoazotoluene does induce the enzymes of its own mutagenic activation in mouse liver. Toxicology and Applied Pharmacology, 174(2), 113–121. [Link]
-
Platzek, T., Lang, C., Grohmann, G., Gi, U. S., & Bock, K. W. (1999). Formation of a carcinogenic aromatic amine from an azo dye by human skin bacteria in vitro. Human & Experimental Toxicology, 18(9), 552–559. [Link]
-
Benigni, R., & Zito, R. (2004). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation Research, 566(2), 127–140. [Link]
-
Belitskiĭ, G. A., Lîkhtenshteĭn, A. V., & Shapot, V. S. (2014). [Mutagenic activation and carcinogenicity of aminoazo dyes of ortho-aminoazotoluene and 3'-methyl-4-dimethylaminoazobenzene in experiments on suckling mice]. Biofizika, 59(3), 527–532. [Link]
-
Degawa, M., Kanazawa, C., & Hashimoto, Y. (1982). In vitro metabolism of o-aminoazotoluene and mutagenesis of Salmonella by the metabolites. Carcinogenesis, 3(10), 1113–1117. [Link]
-
National Toxicology Program. (n.d.). o-Aminoazotoluene. PubChem. Retrieved January 1, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). o-Aminoazotoluene. PubChem. Retrieved January 1, 2026, from [Link]
-
Eger, K., & El-Gawad, H. A. (2005). Site-specific incorporation of N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-AAF) into oligonucleotides using modified 'ultra-mild' DNA synthesis. Nucleic Acids Research, 33(6), 1961–1969. [Link]
-
Delclos, K. B., Miller, E. C., Miller, J. A., & Liem, A. (1984). 4-aminoazobenzene and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 X C3H/He F1 mice and characterization of N-(Deoxyguanosin-8-yl)-4-aminoazobenzene as the major persistent hepatic DNA-bound dye in these mice. Cancer Research, 44(6), 2540–2550. [Link]
-
Turesky, R. J. (2007). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis, 28(10), 2045–2049. [Link]
-
National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition; o-Aminoazotoluene. Department of Health and Human Services. [Link]
-
Amin, K. A., Abdel Hameid, H., 2nd, & Elsttar, A. H. (2019). Study of a common azo food dye in mice model: Toxicity reports and its relation to carcinogenicity. Food Science & Nutrition, 7(2), 667–677. [Link]
-
Benigni, R., & Zito, R. (2004). Carcinogenicity of the aromatic amines: From Structure-Activity Relationships to mechanisms of action and risk assessment. ResearchGate. [Link]
-
American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 33–46. [Link]
-
Nakano, T., Takahashi, S., Masumura, K., Umemura, T., Nishikawa, A., & Ogawa, K. (2021). Metabolism and effects of acetoaceto-o-toluidine in the urinary bladder of humanized-liver mice. Scientific Reports, 11(1), 1234. [Link]
-
Amin, K. A., Abdel Hameid, H., 2nd, & Elsttar, A. H. (2019). Study of a common azo food dye in mice model: Toxicity reports and its relation to carcinogenicity. Food Science & Nutrition, 7(2), 667–677. [Link]
-
National Cancer Institute. (1976). Guidelines for Carcinogen Bioassay in Small Rodents. DHEW Publication No. (NIH) 76-801. [Link]
-
Chen, H. (2012). Toxicological significance of azo dye metabolism by human intestinal microbiota. Frontiers in Bioscience (Elite Edition), 4(1), 545–560. [Link]
-
U.S. Food and Drug Administration. (2006). Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents. [Link]
-
El-Bayoumy, K., Sharma, A. K., Lin, J. M., Krzeminski, J., Boyiri, T., King, L. C., Lambert, G., Padgett, W., Nesnow, S., & Amin, S. (2004). Identification of 5-(deoxyguanosin-N2-yl)- 1,2-dihydroxy-1,2-dihydro-6-aminochrysene as the major DNA lesion in the mammary gland of rats treated with the environmental pollutant 6-nitrochrysene. Chemical Research in Toxicology, 17(12), 1591–1599. [Link]
-
Borys, E., & Kuśmierek, J. T. (2003). Structures of adducts studied and of modifying agents. ResearchGate. [Link]
-
Taylor & Francis Online. (n.d.). DNA adducts – Knowledge and References. Retrieved January 1, 2026, from [Link]
Sources
- 1. o-Aminoazotoluene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. o-Aminoazotoluene - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]
- 5. Chemical carcinogen safety testing: OECD expert group international consensus on the development of an integrated approach for the testing and assessment of chemical non-genotoxic carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. A modular strategy for the testing and assessment of non-genotoxic carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. o-Aminoazotoluene does induce the enzymes of its own mutagenic activation in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Mutagenic activation and carcinogenicity of aminoazo dyes of ortho-aminoazotoluene and 3'-methyl-4-dimethylaminoazobenzene in experiments on suckling mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Gene Expression Profiling Following 2'-Methyl-4-dimethylaminoazobenzene (2'-Me-DAB) Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2'-Me-DAB in Toxicogenomics
2'-Methyl-4-dimethylaminoazobenzene (2'-Me-DAB) is a potent azo dye and a well-established hepatocarcinogen used extensively in toxicological research.[1][2] Its mechanism of action involves metabolic activation by hepatic enzymes, primarily cytochrome P450s, into reactive intermediates that can form DNA adducts, leading to genetic mutations and initiating carcinogenesis.[3] Understanding the transcriptomic alterations that precede and accompany these pathological changes is crucial for elucidating the molecular mechanisms of chemical carcinogenesis and for developing predictive biomarkers of liver toxicity.[4][5][6]
Gene expression profiling serves as a powerful tool to capture a snapshot of the cellular response to a xenobiotic insult.[7] By quantifying changes in thousands of transcripts simultaneously, we can identify perturbed signaling pathways, activated defense mechanisms, and the molecular switches that drive the cell towards a neoplastic state. This guide will compare the two principal technologies for this purpose—RNA-Sequencing (RNA-Seq) and DNA microarrays—providing the technical rationale to help you select and implement the most appropriate strategy for your research goals.
Methodologies for Gene Expression Profiling: A Head-to-Head Comparison
The two most prominent platforms for large-scale gene expression analysis are DNA microarrays and RNA-Sequencing (RNA-Seq). While both aim to quantify transcript abundance, they operate on fundamentally different principles, each with distinct advantages and limitations.
RNA-Sequencing (RNA-Seq): The Modern Standard
RNA-Seq has largely superseded microarrays as the preferred method for transcriptomic analysis due to its superior sensitivity, dynamic range, and ability to discover novel transcripts.[8][9][10] It involves the direct sequencing of cDNA molecules, providing a digital count of each transcript.
Causality Behind the Workflow: The power of RNA-Seq lies in its unbiased approach. Unlike microarrays, it does not rely on pre-designed probes and can therefore identify previously unannotated genes, splice variants, and non-coding RNAs that may play critical roles in the toxic response to 2'-Me-DAB.[8][9]
Caption: High-level workflow for an RNA-Seq experiment.
DNA Microarrays: The Established Workhorse
Microarrays remain a viable and cost-effective option for many toxicogenomic studies.[9][11] This technology relies on the hybridization of labeled cDNA from a sample to a pre-defined set of oligonucleotide probes immobilized on a solid surface.
Causality Behind the Workflow: The primary limitation of microarrays is their reliance on known gene sequences. They cannot detect novel transcripts and are susceptible to issues like cross-hybridization and a more limited dynamic range due to signal saturation.[9][11] However, for studies focused on well-annotated model organisms and known toxicological pathways, microarrays can provide robust and reproducible data.
Comparative Performance Metrics
| Feature | RNA-Sequencing (RNA-Seq) | DNA Microarray | Rationale & Expert Insight |
| Principle | Next-generation sequencing of cDNA | Hybridization to pre-designed probes | RNA-Seq provides a direct, digital count, while microarrays offer an analog signal intensity. This makes RNA-Seq inherently more quantitative. |
| Dynamic Range | Wide (>10^5) | Narrow (~10^3) | RNA-Seq can accurately quantify both very low and very high abundance transcripts, which is critical for detecting subtle but important regulatory changes.[9][10] |
| Sensitivity | High; detects low-abundance transcripts | Moderate | The higher sensitivity of RNA-Seq allows for the identification of more differentially expressed genes (DEGs), potentially revealing novel mechanisms of toxicity.[8][10] |
| Discovery Power | High; detects novel transcripts, isoforms, and non-coding RNAs | None; limited to probes on the array | This is a key advantage of RNA-Seq, enabling a more comprehensive, hypothesis-free view of the transcriptome.[8] |
| Data Analysis | Computationally intensive; well-established pipelines | Mature and standardized analysis methods | While RNA-Seq data analysis is more complex, powerful open-source tools like DESeq2 and edgeR have become industry standards. |
| Cost per Sample | Higher, but decreasing | Lower | For large-scale screening studies where cost is a primary driver, microarrays can still be a pragmatic choice.[9] |
Interpreting Gene Expression Profiles After 2'-Me-DAB Exposure
Upon exposure to 2'-Me-DAB, the liver initiates a complex transcriptomic response. Analysis of differentially expressed genes (DEGs) typically reveals the perturbation of several key signaling pathways.
Metabolic Activation and Detoxification Pathways
One of the primary responses to a xenobiotic like 2'-Me-DAB is the induction of genes involved in its metabolism. Many azo dyes are known ligands for the Aryl Hydrocarbon Receptor (AhR) , a transcription factor that regulates the expression of numerous drug-metabolizing enzymes.[12][13][14]
Mechanism of Action:
-
2'-Me-DAB (or its metabolites) enters the cell and binds to the cytosolic AhR complex, causing the release of chaperone proteins.[12]
-
The activated AhR translocates to the nucleus and dimerizes with the ARNT (AhR Nuclear Translocator) protein.[12][15]
-
This AhR/ARNT heterodimer binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes.[14]
-
This binding initiates the transcription of Phase I (e.g., Cytochrome P450s like CYP1A1, CYP1A2) and Phase II (e.g., UGTs, GSTs) metabolizing enzymes.
Caption: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Key Differentially Expressed Genes (DEGs)
The table below presents a hypothetical but representative list of DEGs that would be expected following 2'-Me-DAB exposure in a rat liver model, based on its known mechanisms of action.
| Gene Symbol | Gene Name | Function | Expected Regulation |
| Cyp1a1 | Cytochrome P450, family 1, subfamily a, polypeptide 1 | Xenobiotic metabolism (Phase I) | Upregulated |
| Gsta1 | Glutathione S-transferase alpha 1 | Detoxification (Phase II) | Upregulated |
| Nqo1 | NAD(P)H quinone dehydrogenase 1 | Oxidative stress response | Upregulated |
| Ccnd1 | Cyclin D1 | Cell cycle progression | Upregulated |
| Gadd45a | Growth arrest and DNA-damage-inducible, alpha | DNA damage response, cell cycle arrest | Upregulated |
| Bax | BCL2 associated X, apoptosis regulator | Pro-apoptotic signaling | Upregulated |
| Alb | Albumin | Liver function, protein synthesis | Downregulated |
This signature reflects the cell's attempt to metabolize the compound while responding to the resulting oxidative stress and DNA damage. Chronic upregulation of cell cycle genes and suppression of normal liver function markers are indicative of a pro-carcinogenic state.
Experimental Protocols: A Self-Validating System
Trustworthiness in gene expression data is built upon meticulous experimental design and execution.
Detailed Protocol: Total RNA Extraction from Liver Tissue
This protocol is designed for frozen liver tissue and ensures high-quality RNA suitable for both RNA-Seq and microarray analysis.
-
Homogenization: Place 20-30 mg of frozen liver tissue into a 2 mL tube containing 1 mL of TRIzol reagent and a stainless steel bead. Homogenize immediately using a tissue lyser (e.g., TissueLyser LT) for 5 minutes at 50 Hz. Causality: Rapid homogenization in TRIzol is critical to inactivate RNases and preserve RNA integrity.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for another 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C. Causality: Chloroform separates the mixture into aqueous (RNA), interphase (DNA), and organic (protein/lipids) phases.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of 100% isopropanol, mix by inversion, and incubate for 10 minutes at room temperature. Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.
-
RNA Wash: Discard the supernatant. Wash the pellet with 1 mL of 75% ethanol (made with nuclease-free water). Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C. Causality: The ethanol wash removes residual salts and contaminants without dissolving the RNA pellet.
-
Resuspension: Carefully remove all residual ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 50 µL of nuclease-free water.
-
Quality Control (QC): Assess RNA integrity and concentration.
-
Concentration/Purity: Use a NanoDrop spectrophotometer. A260/280 ratio should be ~2.0 and A260/230 ratio should be between 2.0-2.2.
-
Integrity: Use an Agilent Bioanalyzer or similar capillary electrophoresis system. The RNA Integrity Number (RIN) should be ≥ 8.0 for optimal downstream performance. Trustworthiness: A high RIN value is a direct measure of RNA quality and is the single most important predictor of success in a gene expression experiment.
-
Conclusion and Future Perspectives
The choice between RNA-Seq and microarrays for analyzing the gene expression profile of 2'-Me-DAB depends on the specific research question. For a comprehensive, discovery-oriented analysis, RNA-Seq is the superior platform, offering unparalleled depth and the ability to uncover novel transcriptomic events.[8][10][16] For more targeted, high-throughput screening or studies on a limited budget, microarrays remain a powerful and relevant tool.[9]
Regardless of the platform, a robust experimental design, meticulous execution of protocols, and a sophisticated bioinformatics approach are paramount to generating trustworthy and interpretable data. The insights gained from such studies are vital for advancing our understanding of chemical carcinogenesis and for building predictive models for risk assessment in drug development and environmental health.
References
-
Alithea Genomics. Functional drug screening: microarray vs RNA-seq.
-
Chen, M., et al. (2025). An updated comparison of microarray and RNA-seq for concentration response transcriptomic study: case studies with two cannabinoids, cannabichromene and cannabinol. BMC Genomics.
-
Rao, M. S., et al. (2019). Comparison of RNA-Seq and Microarray Gene Expression Platforms for the Toxicogenomic Evaluation of Liver From Short-Term Rat Toxicity Studies. Frontiers in Genetics.
-
Jackson, A. F., et al. (2014). Comparison of Microarrays and RNA-Seq for Gene Expression Analyses of Dose-Response Experiments. Toxicological Sciences.
-
Rao, M. S., et al. (2019). Comparison of RNA-Seq and Microarray Gene Expression Platforms for the Toxicogenomic Evaluation of Liver From Short-Term Rat Toxicity Studies. Semantic Scholar.
-
Kumar, P. S., & Kurup, C. K. (1984). Inhibition of mitochondrial oxidative phosphorylation by 2-methyl-4-dimethylaminoazobenzene. Biochimica et Biophysica Acta (BBA) - Bioenergetics.
-
Hernández-García, D., et al. (2011). An Approach to the Study of Gene Expression in Hepatocarcinogenesis Initiation. International Journal of Molecular Sciences.
-
Fielden, M. R., et al. (2007). A Gene Expression Biomarker Provides Early Prediction and Mechanistic Assessment of Hepatic Tumor Induction by Nongenotoxic Chemicals. Toxicological Sciences.
-
Pitot, H. C. (1990). Stage-specific gene expression during hepatocarcinogenesis in the rat. Cancer Cells.
-
Fielden, M. R., et al. (2011). Development and Evaluation of a Genomic Signature for the Prediction and Mechanistic Assessment of Nongenotoxic Hepatocarcinogens in the Rat. Toxicological Sciences.
-
Kakehashi, A., et al. (2020). Early detection of hepatocarcinogens in rats by immunohistochemistry of γ-H2AX. The Journal of Toxicological Sciences.
-
Wikipedia. Aryl hydrocarbon receptor.
-
Ohura, T., et al. (2005). Isolation and identification of xenobiotic aryl hydrocarbon receptor ligands in dyeing wastewater. Environmental Toxicology and Chemistry.
-
Satyanarayana Rao, M. R., & Padmanaban, G. (1983). Effect of administration of 2-methyl-4-dimethylaminoazobenzene on the half-lives of rat liver mitochondria and cytochrome oxidase. Indian Journal of Biochemistry & Biophysics.
-
Beischlag, T. V., et al. (2008). The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals. Journal of Innate Immunity.
-
YouTube. (2015). Aryl hydrocarbon receptor.
-
Furue, M., et al. (2020). Aryl Hydrocarbon Receptor in Atopic Dermatitis and Psoriasis. International Journal of Molecular Sciences.
-
ChemicalBook. This compound CAS#: 3731-39-3.
-
SIELC Technologies. (2018). 2-Methyl-4-(dimethylamino)azobenzene.
-
U.S. Environmental Protection Agency. 4-Dimethylaminoazobenzene.
-
Wang, Y., et al. (2022). 2-Naphthalenemethanol participates in metabolic activation of 2-methylnaphthalene. Xenobiotica.
Sources
- 1. This compound CAS#: 3731-39-3 [m.chemicalbook.com]
- 2. 2-Methyl-4-(dimethylamino)azobenzene | SIELC Technologies [sielc.com]
- 3. 2-Naphthalenemethanol participates in metabolic activation of 2-methylnaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Stage-specific gene expression during hepatocarcinogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. An Approach to the Study of Gene Expression in Hepatocarcinogenesis Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alitheagenomics.com [alitheagenomics.com]
- 9. An updated comparison of microarray and RNA-seq for concentration response transcriptomic study: case studies with two cannabinoids, cannabichromene and cannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of RNA-Seq and Microarray Gene Expression Platforms for the Toxicogenomic Evaluation of Liver From Short-Term Rat Toxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 13. Isolation and identification of xenobiotic aryl hydrocarbon receptor ligands in dyeing wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Comparison of RNA-Seq and Microarray Gene Expression Platforms for the Toxicogenomic Evaluation of Liver From Short-Term Rat Toxicity Studies | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2'-Methyl-4-dimethylaminoazobenzene for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2'-Methyl-4-dimethylaminoazobenzene, a known carcinogenic azo dye. By understanding the chemical's properties and following these procedural steps, you can ensure a safe laboratory environment and compliance with regulatory standards.
Understanding the Hazard: Why Proper Disposal is Critical
This compound is classified as a hazardous substance, with significant health and environmental risks.[1] It is recognized as a carcinogen and is toxic if swallowed.[2][3] Azo dyes, as a class, can be persistent in the environment and may break down into harmful aromatic amines.[4] Improper disposal can lead to contamination of water sources, posing a threat to aquatic life and potentially entering the human food chain.[4][5] Therefore, a structured and rigorous disposal plan is not merely a recommendation but a critical safety and environmental mandate.
Key Hazard Information for this compound:
| Hazard Classification | Description | Source |
| Carcinogenicity | Suspected of causing cancer. | [3] |
| Acute Oral Toxicity | Toxic if swallowed. | [2][3] |
| Environmental Hazard | Azo dyes can be persistent and their breakdown products toxic to aquatic life. | [4][5] |
Immediate Safety Protocols: Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care, utilizing appropriate personal protective equipment (PPE).
Essential PPE for Handling this compound:
-
Gloves: Chemically resistant gloves are mandatory. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling the chemical.[3]
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes or dust.
-
Lab Coat: A fully fastened lab coat provides a crucial barrier to prevent skin contact.
-
Respiratory Protection: When handling the solid form or if there is a risk of aerosol generation, a NIOSH-approved respirator is necessary. All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Workflow
The proper disposal of this compound involves a multi-step process encompassing waste segregation, in-lab pre-treatment for small quantities, and ultimate disposal by a licensed hazardous waste management service.
Figure 1. A high-level overview of the disposal workflow for this compound, from initial segregation in the lab to final professional disposal.
Step 1: Waste Segregation
Proper segregation of waste at the source is the first and most critical step. Maintain separate, clearly labeled waste containers for:
-
Solid Waste: This includes unused or expired this compound powder, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and any spill cleanup materials.
-
Liquid Waste: This includes solutions containing this compound. Do not mix this waste with other solvent streams unless they are compatible and designated for the same hazardous waste category.
Step 2: In-Lab Chemical Degradation (for Small Quantities)
For small quantities of aqueous solutions of this compound, in-laboratory chemical degradation can be a viable pre-treatment step to reduce its hazardous properties before collection. This should only be performed by trained personnel in a chemical fume hood with appropriate PPE. Two potential methods are outlined below.
Method 1: Oxidation with Potassium Permanganate
Potassium permanganate (KMnO₄) is a strong oxidizing agent that can decolorize and partially mineralize azo dyes in an acidic medium.[2]
-
Protocol:
-
In a suitable container within a chemical fume hood, acidify the aqueous solution of this compound to a pH of approximately 3 using dilute sulfuric acid.
-
Slowly add a solution of potassium permanganate while stirring. The amount of KMnO₄ required will depend on the concentration of the dye. A general starting point is a 2:1 molar ratio of MnO₄⁻ to the dye.[2]
-
Continue stirring until the characteristic color of the dye disappears, indicating the cleavage of the azo bond.
-
Quench any excess permanganate by carefully adding a small amount of sodium bisulfite until the purple color disappears.
-
Neutralize the final solution with sodium bicarbonate before transferring it to the designated aqueous hazardous waste container.
-
Method 2: Reductive Cleavage with Sodium Dithionite
Sodium dithionite (Na₂S₂O₄) is a reducing agent that can cleave the azo bond, often resulting in less colored aromatic amines.
-
Protocol:
-
In a chemical fume hood, dissolve the this compound waste in an appropriate solvent system, such as a water/dioxane mixture.
-
Add an excess of sodium dithionite to the solution.
-
Gently heat the mixture to reflux to facilitate the reduction.
-
After the color has been discharged, allow the solution to cool.
-
Transfer the resulting solution to the designated hazardous waste container for collection.
-
Note on Chemical Degradation: These in-lab procedures are intended to reduce the immediate hazard of the azo dye. The resulting waste, although potentially less colored, may still contain hazardous degradation products and must be disposed of as chemical waste.
Step 3: Waste Accumulation and Labeling
All waste containing this compound, whether pre-treated or not, must be accumulated in designated, compatible, and tightly sealed containers.
-
Container Compatibility: Use containers that are chemically resistant to the waste being stored.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Include the date of accumulation and the primary hazards (e.g., "Carcinogen," "Toxic").
Step 4: Professional Hazardous Waste Collection
The final and most crucial step is the disposal of the accumulated waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Never dispose of this compound or its treated waste down the drain or in regular trash.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills (Solid):
-
Evacuate the immediate area and ensure proper ventilation (fume hood).
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully collect the material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent and dispose of all cleanup materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to these guidelines, from meticulous handling and segregation to appropriate pre-treatment and professional disposal, you contribute to a safer working environment and the protection of our ecosystem. Always consult your institution's specific safety protocols and EHS department for guidance tailored to your facility.
References
- Aleboyeh, A., Aleboyeh, H., & Moussa, Y. (2009). Oxidative treatment of azo dyes in aqueous solution by potassium permanganate.
-
DyeMaster. (2023, February 14). From Runway to Risk: The Harmful Effects of Azo Dyes in Textiles. Retrieved from [Link]
-
Pollution Online. (2023, December 2). Azo Dyes Pollution. Retrieved from [Link]
Sources
- 1. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 2. Oxidative treatment of azo dyes in aqueous solution by potassium permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of azo dyes using low iron concentration of Fenton and Fenton-like system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p2infohouse.org [p2infohouse.org]
A Comprehensive Guide to the Safe Handling of 2'-Methyl-4-dimethylaminoazobenzene
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2'-Methyl-4-dimethylaminoazobenzene. As a known potent carcinogen, stringent adherence to the following protocols is critical to ensure personnel safety and regulatory compliance. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with this compound safely and effectively.
Understanding the Hazard: More Than Just a Dye
This compound is an azo compound, appearing as a red-orange to amber solid.[1] While structurally similar to common dyes, its toxicological profile demands the highest level of precaution. The primary concern is its classification as a suspected carcinogen.[2] This is not a theoretical risk; the related compound, 4-Dimethylaminoazobenzene (DAB), is regulated by the Occupational Safety and Health Administration (OSHA) as a potential human carcinogen and is reasonably anticipated to be a human carcinogen by the National Toxicology Program.[1][3][4]
The Mechanism of Carcinogenicity: Metabolic Activation
The carcinogenicity of azo dyes like this compound is not typically due to the parent compound itself. Instead, the danger arises from its metabolic activation within the body, primarily in the liver.[5] Enzymes, such as cytochrome P450, metabolize the azo compound, leading to the formation of reactive electrophiles. These unstable intermediates can then form covalent bonds with cellular macromolecules, including DNA, creating DNA adducts.[6] This alteration of the genetic material is a critical initiating event in chemical carcinogenesis. Therefore, preventing exposure is paramount, as even small quantities could initiate this harmful cascade.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment (PPE) is even considered, proper engineering controls must be in place. These are designed to isolate the hazard from the operator.
-
Chemical Fume Hood: All work with this compound, especially the handling of the powdered form, must be conducted within a certified chemical fume hood.[7] This is non-negotiable. The fume hood's airflow will capture any airborne particles, preventing inhalation.
-
Designated Area: A specific area within the lab, such as a particular fume hood or bench, should be designated for working with this compound.[8] This area must be clearly marked with warning signs indicating the presence of a carcinogen.[8]
-
Ventilated Enclosures: For weighing the powdered compound, a ventilated balance enclosure or a dedicated area in the back of the fume hood where air turbulence is minimal should be used to prevent dispersal of the powder.[6]
Personal Protective Equipment (PPE): A Barrier Between You and the Hazard
PPE is the last line of defense, but it is a critical one. The following PPE is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves (minimum 4-5 mil thickness) is required. | Nitrile provides good resistance to a range of chemicals.[9][10] Double-gloving provides an extra layer of protection against tears and permeation. Crucially, gloves must be inspected before use and changed immediately if contamination is suspected.[2] |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing. | Protects the eyes from airborne powder and splashes of solutions containing the compound. |
| Lab Coat | A dedicated, long-sleeved lab coat with buttoned cuffs. | Protects the skin and personal clothing from contamination. This lab coat should not be worn outside of the designated work area. |
| Respiratory Protection | Typically not required when working in a properly functioning chemical fume hood. If there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator with particulate filters is necessary. | The fume hood provides primary respiratory protection. A respirator is a backup for specific, higher-risk procedures. |
Visual Workflow for PPE Donning and Doffing
Caption: Figure 1: PPE Donning and Doffing Workflow
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, pre-defined operational plan minimizes the risk of exposure.
Pre-Operational Checklist:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all Materials: Have all necessary equipment, reagents, and waste containers inside the designated fume hood before starting.
-
Prepare Work Surface: Cover the work surface within the fume hood with absorbent, plastic-backed paper. This will contain any minor spills and simplify cleanup.
-
Don Full PPE: Follow the donning procedure outlined in Figure 1.
Weighing and Solution Preparation:
-
Use Tare Method: When weighing the solid, do not place it directly on the balance pan. Instead, place a pre-weighed, sealable container in the ventilated enclosure or fume hood.[8]
-
Transfer Compound: Carefully transfer the desired amount of this compound into the container. Seal the container before removing it to the balance for weighing.[8]
-
Adjust Weight: If adjustments are needed, return the sealed container to the fume hood, make the adjustment, and re-seal before re-weighing.[8]
-
Dissolving: Add the solvent to the container with the powdered compound inside the fume hood. Cap and mix gently to avoid aerosol generation. If vortexing is necessary, ensure the container is tightly sealed.
Post-Operational Procedure:
-
Decontamination: All non-disposable equipment (glassware, spatulas, etc.) must be decontaminated. A common procedure is to rinse the items with a solvent (such as acetone) to remove the compound, followed by a thorough wash with soap and water.[11] The solvent rinse should be collected as hazardous waste.
-
Surface Cleaning: Wipe down the work surface in the fume hood with a suitable solvent, followed by soap and water. The wipes and absorbent paper should be disposed of as hazardous waste.
-
Doff PPE: Follow the doffing procedure outlined in Figure 1, disposing of contaminated items in the appropriate hazardous waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after all work is complete and PPE has been removed.
Disposal Plan: Managing Carcinogenic Waste
All materials contaminated with this compound must be treated as hazardous waste.[7]
-
Solid Waste: This includes contaminated gloves, wipes, absorbent paper, and any excess powdered compound. Collect these in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound, as well as the initial solvent rinses from decontamination, must be collected in a sealed, labeled hazardous waste container.
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of carcinogenic waste.[7]
Waste Management Workflow
Caption: Figure 2: Carcinogenic Waste Disposal Workflow
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2][11]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Spill: For a small spill, dampen the solid material with a solvent like acetone and carefully collect it with absorbent paper.[11] Place all cleanup materials in a sealed container for hazardous waste disposal. Do not dry sweep.[1] For larger spills, evacuate the area and contact your institution's EHS department immediately.
Quantitative Data
| Parameter | Value | Source |
| Chemical Formula | C₁₅H₁₇N₃ | [1] |
| Molecular Weight | 239.32 g/mol | [1] |
| Appearance | Orange to Amber to Dark red powder/crystal | [1] |
| OSHA PEL | No specific limit established. Regulated as a potential carcinogen. Exposure should be minimized. | [1][7] |
| NIOSH REL | Lowest feasible concentration. | [7] |
References
-
Albert Einstein College of Medicine. (n.d.). 4-Dimethylaminoazobenzene. Retrieved from [Link]
-
Levine, W. G. (1991). Metabolism of Azo Dyes: Implication for Detoxication and Activation. Drug Metabolism Reviews, 23(3-4), 253–309. Retrieved from [Link]
-
Garner, R. C., Martin, C. N., & Clayson, D. B. (1984). Metabolic activation of aromatic amines and azo dyes. In Chemical Carcinogens (pp. 175-276). American Chemical Society. Retrieved from [Link]
-
Sustainability Directory. (2025). Azo Dyes Carcinogenicity. Retrieved from [Link]
-
New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: 4-Dimethylaminoazobenzene. Retrieved from [Link]
-
University of Pennsylvania. (2024). SOP: Carcinogens. PennEHRS. Retrieved from [Link]
-
Yale University Environmental Health & Safety. (2021). Standard Operating Procedure: CARCINOGENS. Retrieved from [Link]
-
Stanford University Environmental Health & Safety. (n.d.). General Use SOP - Carcinogens. Retrieved from [Link]
-
University of Delaware. (n.d.). Chemical Carcinogens. Environmental Health & Safety. Retrieved from [Link]
-
Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]
-
U.S. Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: 4-Dimethylaminoazobenzene. Retrieved from [Link]
-
National Toxicology Program. (2021). 15th Report on Carcinogens: 4-Dimethylaminoazobenzene. Retrieved from [Link]
-
WellBefore. (2023). Best Gloves That Protect Your Hands from Hazardous Chemicals. Retrieved from [Link]
-
Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]
-
University of Pennsylvania Environmental Health & Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
-
Protective Industrial Products. (n.d.). MaxiChem®: Nitrile Blend Coated Glove with Nylon / Elast. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). 4-DIMETHYLAMINOAZOBENZENE. Retrieved from [Link]
Sources
- 1. einsteinmed.edu [einsteinmed.edu]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - 4-Dimethylaminoazobenzene [cdc.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic activation of aromatic amines and azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. Studies in vitro to discern the structural requirements for carcinogenicity in analogues of the carcinogen 4-dimethylaminoazobenzene (butter yellow) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. acess.nl [acess.nl]
- 11. 4-DIMETHYLAMINOAZOBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
